Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSJCALZHFNFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719924 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219832-36-6 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Foreword: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets. The strategic incorporation of fluorine into these structures has emerged as a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the 3-fluoro-3-(aminomethyl)piperidine moiety is of significant interest as it introduces a chiral center and a basic nitrogen atom, providing a versatile building block for the development of novel therapeutics. This guide provides an in-depth, experience-driven overview of a robust synthetic route to tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a key intermediate for accessing this valuable pharmacophore.
Strategic Overview: A Multi-Step Approach from a Hydroxymethyl Precursor
The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the commercially available or synthetically accessible precursor, tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate. This strategy hinges on the chemical transformation of the primary alcohol of the hydroxymethyl group into a primary amine. This is a classic and reliable transformation in organic synthesis, typically proceeding through a two-step sequence: activation of the hydroxyl group followed by nucleophilic substitution with an amine surrogate and subsequent reduction.
This guide will focus on a well-trodden and scalable pathway: the conversion of the hydroxymethyl group to a tosylate, followed by displacement with azide, and concluding with the reduction of the azide to the desired primary amine. This approach is favored for its high efficiency and the crystalline nature of the intermediates, which often simplifies purification.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process, starting from the protected 3-fluoro-3-(hydroxymethyl)piperidine.
Caption: Synthetic workflow for the target compound.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a step-by-step guide for each reaction in the synthetic sequence, accompanied by expert commentary on the rationale behind the chosen conditions and potential challenges.
Stage 1: Activation of the Hydroxyl Group via Tosylation
The initial step involves the conversion of the primary alcohol in tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate to a tosylate. This is a crucial activation step, transforming the poorly leaving hydroxyl group into a highly effective tosylate leaving group, amenable to nucleophilic substitution.
Protocol:
-
To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate. Purification can be achieved by flash column chromatography on silica gel.
Expert Insights:
-
Choice of Base and Solvent: Pyridine serves as both the solvent and the base to neutralize the hydrochloric acid generated during the reaction. Its use is classical for tosylation reactions. Alternatively, a non-participating base like triethylamine in a solvent such as dichloromethane can be employed.
-
Stoichiometry: A slight excess of p-toluenesulfonyl chloride is used to ensure complete conversion of the starting material.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction.
Stage 2: Nucleophilic Displacement with Azide
With the activated tosylate in hand, the next step is the introduction of the nitrogen functionality. Sodium azide is an excellent nucleophile for this SN2 reaction, and the resulting azide is a stable and convenient precursor to the primary amine.
Protocol:
-
Dissolve the tosylated intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude azide is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Expert Insights:
-
Solvent Choice: DMF is an ideal solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation while leaving the azide anion highly nucleophilic.
-
Safety Precaution: Sodium azide is toxic and potentially explosive. Handle with appropriate personal protective equipment and avoid contact with acids, which can generate highly toxic hydrazoic acid.
Stage 3: Reduction of the Azide to the Primary Amine
The final step is the reduction of the azide to the target primary amine. This transformation can be achieved through several reliable methods, with catalytic hydrogenation being a common and clean choice.
Protocol (Catalytic Hydrogenation):
-
Dissolve the azido intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Alternative Protocol (LiAlH4 Reduction):
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of the azido intermediate in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to obtain the desired amine.
Expert Insights:
-
Choice of Reducing Agent: Catalytic hydrogenation is generally preferred due to its milder conditions and easier workup. However, LiAlH4 is a powerful alternative if catalytic hydrogenation is sluggish or if other functional groups sensitive to hydrogenation are present.
-
Safety with LiAlH4: LiAlH4 is a highly reactive and pyrophoric reagent. It must be handled with extreme care under an inert atmosphere, and the quenching procedure must be performed slowly and with adequate cooling.
Summary of Synthetic Transformations
| Stage | Reaction | Key Reagents | Solvent | Temperature | Purpose |
| 1 | Tosylation | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0 °C to RT | Activate the hydroxyl group for nucleophilic substitution. |
| 2 | Azide Displacement | Sodium azide | DMF | 60-80 °C | Introduce a nitrogen functionality as an amine precursor. |
| 3 | Azide Reduction | H2, Pd/C or LiAlH4 | Methanol or THF | Room Temperature | Convert the azide to the final primary amine. |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The principles and techniques described are foundational in modern organic synthesis and can be adapted for the preparation of a wide range of fluorinated piperidine derivatives. As the demand for sophisticated and highly functionalized building blocks in drug discovery continues to grow, robust and well-understood synthetic strategies such as this will remain indispensable for the advancement of medicinal chemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines
Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most abundant nitrogen-containing heterocycle in FDA-approved small-molecule drugs.[1] Its prevalence stems from its ability to confer aqueous solubility and serve as a versatile scaffold for three-dimensional diversification. In the relentless pursuit of optimizing drug candidates, chemists frequently turn to fluorine, an element with a unique and powerful influence on molecular properties. The strategic incorporation of fluorine into the piperidine scaffold has become a powerful tactic to enhance a molecule's pharmacokinetic and physicochemical profile.[2][3]
Fluorination can profoundly alter a molecule's basicity (pKa), lipophilicity (LogP), conformational behavior, and metabolic stability.[3][4] For instance, the high energy of the carbon-fluorine bond can increase metabolic stability, while the electronic effects of fluorine allow for the fine-tuning of pKa.[2] Understanding the intricate effects of fluorination is not merely an academic exercise; it is a critical component of rational drug design, enabling researchers to overcome challenges such as poor bioavailability, rapid metabolism, and off-target toxicity.
This guide provides a comprehensive exploration of the core physicochemical properties of fluorinated piperidines, offering both foundational principles and practical experimental guidance for researchers, scientists, and drug development professionals. We will delve into the causality behind the observed properties and provide detailed protocols for their accurate measurement.
Part 1: The Impact of Fluorination on the Physicochemical Properties of Piperidines
Basicity (pKa): The Inductive Influence of Fluorine
The basicity of the piperidine nitrogen is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects, such as hERG channel affinity, which can lead to cardiac toxicity.[5][6] The introduction of highly electronegative fluorine atoms to the piperidine ring exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This, in turn, lowers the pKa, making the amine less basic.[7]
The magnitude of this pKa reduction is dependent on the number and position of the fluorine substituents relative to the nitrogen. Fluorine atoms in closer proximity (e.g., at the 2- or 3-position) will have a more pronounced effect than those further away (e.g., at the 4-position). For example, the introduction of a single fluorine atom can result in a pKa shift of approximately 1 to 2 units.[7][8] This modulation of basicity is a key tool for medicinal chemists to optimize a compound's properties for better oral absorption and a more favorable safety profile.[8]
| Compound | Substitution Pattern | pKa | Reference |
| Piperidine | Unsubstituted | ~11.2 | [7] |
| 4-Fluoropiperidine | Mono-fluorinated | ~9.5 | [8] |
| 3-Fluoropiperidine | Mono-fluorinated | ~9.4 | [7] |
| 4,4-Difluoropiperidine | Di-fluorinated | ~7.6 | [7] |
| 3,3-Difluoropiperidine | Di-fluorinated | ~6.6 | [7] |
Lipophilicity (LogP/LogD): A Context-Dependent Parameter
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's solubility, membrane permeability, and overall pharmacokinetic behavior.[9] The effect of fluorination on lipophilicity is complex and not always intuitive; it can either increase or decrease depending on the molecular context.[10][11]
While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in hydrophobicity.[4] The incorporation of a trifluoromethyl (CF3) group, for instance, generally leads to a substantial increase in lipophilicity.[12] However, in other cases, particularly with monofluorination, the introduction of a polar C-F bond can lead to a decrease in lipophilicity, especially if it is not shielded by other parts of the molecule.[13] The observed effect is influenced by the number of fluorine atoms, their spatial orientation, and the overall molecular structure.[10][11]
| Compound | Substitution Pattern | clogP | Reference |
| N-Boc-piperidine | Unsubstituted | ~2.4 | [5] |
| N-Boc-4-fluoropiperidine | Mono-fluorinated | ~2.1 | [5] |
| N-Boc-4,4-difluoropiperidine | Di-fluorinated | ~2.2 | [5] |
| N-Boc-3-fluoropiperidine | Mono-fluorinated | ~2.2 | [5] |
Conformational Preferences: The Axial Fluorine Phenomenon
A particularly fascinating aspect of fluorinated piperidines is their distinct conformational behavior. Contrary to what might be expected based on sterics alone, there is a notable preference for the fluorine atom to occupy an axial position in many substituted fluoropiperidines.[2][14] This preference is the result of a combination of stereoelectronic effects.[3][10]
The key driving forces behind this axial preference include:
-
Charge-Dipole Interactions: In protonated piperidinium ions, a strong electrostatic attraction between the positive charge on the nitrogen (N-H+) and the partial negative charge on the axial fluorine (C-F) stabilizes this conformation.[2][15]
-
Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital of the C-F bond (σC-H → σC-F) and the C-N bond (σC-H → σC-N) contributes to the stability of the axial conformer.[2][3]
-
Solvation Effects: The polarity of the solvent plays a significant role. More polar solvents can further stabilize the more polar axial conformer.[2][14]
This ability to enforce a specific conformation makes fluorinated piperidines valuable as rigid scaffolds in drug design, which can lead to improved binding affinity and selectivity for a target protein.[3][14]
Metabolic Stability: Enhancing Drug Half-Life
A primary strategy in medicinal chemistry is to improve a drug's metabolic stability, thereby increasing its half-life and bioavailability. Fluorination is a well-established method to achieve this.[4][16] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][12]
By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, chemists can effectively block oxidative metabolism at that site.[4] This can lead to a significant increase in the compound's half-life and overall exposure in the body. However, it is important to note that excessive fluorination can sometimes lead to alternative metabolic liabilities or undesirable pharmacokinetic properties.[4]
| Compound Series | Observation | Reference |
| Various drug candidates | Fluorine substitution at benzylic or allylic positions prevents hydroxylation, extending in vivo half-life. | [4] |
| JAK inhibitors | Introduction of fluorine at a benzylic site doubled the plasma half-life by preventing oxidative clearance. | [4] |
| Partially fluorinated N-alkyl-substituted piperidine-2-carboxamides | All fluorinated derivatives were found to be more readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity. | [13] |
Part 2: Experimental Protocols for Characterizing Fluorinated Piperidines
Determination of pKa by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[17] The method involves the stepwise addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is the pH at which the compound is 50% ionized.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the fluorinated piperidine derivative in high-purity water to a known concentration (e.g., 1-10 mM).
-
Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the analyte.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add the titrant in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the steepest part of the curve (the equivalence point) or by calculating the first derivative of the curve.
-
Controls: Perform a blank titration with only the solvent to correct for any background effects. Use a compound with a known pKa as a positive control to validate the experimental setup.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the traditional and most direct method for measuring the octanol-water partition coefficient (LogP).[17][18] It involves partitioning a compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the fluorinated piperidine in one of the phases (e.g., the aqueous phase).
-
Partitioning: In a separation funnel, combine a known volume of the sample solution with a known volume of the other phase (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully collect aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).
-
Calculation: Calculate the LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous phase]).
-
Controls: Run a blank experiment without the compound to check for interfering substances. Use a compound with a known LogP as a positive control.
In Vitro Metabolic Stability Assay using Liver Microsomes
In vitro metabolic stability assays are essential for predicting a compound's in vivo clearance.[19][20] Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like CYPs, are a commonly used system for these assays.[21] The assay measures the rate of disappearance of the parent compound over time.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4). Prepare a stock solution of the fluorinated piperidine and positive control compounds (e.g., testosterone, verapamil) in a suitable solvent like DMSO. Prepare an NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes (e.g., human, rat), and the test compound at a final concentration of, for example, 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant of elimination (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).
-
Controls: Include a negative control without NADPH to assess non-enzymatic degradation. Include a positive control with a known metabolic profile to ensure the assay is performing correctly.
Conclusion
The incorporation of fluorine into the piperidine scaffold is a nuanced and powerful strategy in drug discovery. As we have explored, fluorination exerts a profound and predictable influence on basicity, a complex and context-dependent effect on lipophilicity, a fascinating control over conformational preference, and a significant enhancement of metabolic stability. A thorough understanding and a multi-parameter approach to evaluating these physicochemical properties are paramount for the successful design and optimization of novel therapeutics. By leveraging the principles and experimental protocols outlined in this guide, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a life-changing medicine.
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Tota, A., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]
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A Technical Guide to tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6): A Versatile Scaffold for Modern Drug Discovery
This guide provides an in-depth analysis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into its structural significance, physicochemical properties, and strategic application in the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for challenging biological targets.
Part 1: The Strategic Value of the 3-Fluoro-3-(aminomethyl)piperidine Scaffold
The compound identified by CAS number 1219832-36-6 is chemically known as this compound. Its molecular structure combines several features that are highly desirable in the design of new drugs.
The piperidine ring is a privileged scaffold, meaning it is a structural motif frequently found in approved drugs and bioactive molecules. Its three-dimensional, non-planar structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets.
The introduction of a fluorine atom at the 3-position of the piperidine ring is a key design element. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties. In this context, the geminal fluorine atom can:
-
Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
-
Impose Conformational Constraints: The fluorine atom can restrict the conformational flexibility of the piperidine ring, locking it into a preferred geometry for target binding.
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
The aminomethyl group at the 3-position serves as a versatile synthetic handle. The primary amine is a nucleophile that can readily participate in a wide range of chemical reactions, such as amide bond formation, reductive amination, and the formation of sulfonamides. This allows for the straightforward attachment of various side chains to explore the chemical space around a biological target.
Finally, the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen. The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be easily removed under acidic conditions. This enables chemists to perform reactions on the aminomethyl group without undesired side reactions at the piperidine nitrogen.
Part 2: Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1219832-36-6 |
| Molecular Formula | C11H21FN2O2[1][2][3][4] |
| Molecular Weight | 232.30 g/mol [1][5] |
| Appearance | White to off-white crystalline powder[5] or liquid[6] |
| Purity | Typically ≥95-98%[4][5][6] |
| Solubility | Soluble in DMSO, slightly soluble in water and ethanol[5] |
| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere[1] |
Handling and Storage: This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. It is intended for research and development purposes only.[5][7] For long-term storage and to maintain its integrity, it should be kept in a tightly sealed container at the recommended temperature of 2-8°C.[1]
Part 3: Synthetic Utility and a Hypothetical Application in Kinase Inhibitor Synthesis
The true value of this compound lies in its application as a building block for more complex, biologically active molecules. To illustrate this, we will outline a hypothetical synthesis of a novel inhibitor targeting a fictitious protein kinase, "Kinase X."
In this scenario, the fluorinated piperidine core will serve as a scaffold to position a hinge-binding motif and a solvent-front-interacting group, a common strategy in kinase inhibitor design.
Hypothetical Synthetic Workflow:
Caption: Hypothetical two-step synthesis of a Kinase X inhibitor.
Step-by-Step Synthetic Protocol (Hypothetical):
Step 1: Amide Coupling
-
Dissolve this compound (1.0 eq) and the selected carboxylic acid hinge-binding moiety (1.1 eq) in dichloromethane (DCM).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate A.
Step 2: Boc Deprotection and Reductive Amination
-
Dissolve Intermediate A in DCM and add trifluoroacetic acid (TFA) (10 eq).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude Intermediate B (the TFA salt).
-
Dissolve the crude Intermediate B and the desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Extract the product with DCM, dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the final compound by preparative HPLC to yield the target Kinase X inhibitor.
Part 4: Hypothetical Biological Evaluation Workflow
Once synthesized, the novel Kinase X inhibitor would undergo a series of in vitro assays to determine its potency and selectivity.
Experimental Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of a novel kinase inhibitor.
Hypothetical Quantitative Data for the Final Compound:
| Assay | Parameter | Hypothetical Value |
| Biochemical Assay | IC50 for Kinase X | 15 nM |
| Cellular Assay | EC50 for inhibiting Kinase X substrate phosphorylation | 150 nM |
| Kinase Selectivity | S(10) at 1 µM (number of off-target kinases inhibited >90%) | 2 |
Part 5: Rationale for Experimental Design
The proposed synthetic and biological evaluation workflows are designed to be robust and self-validating.
-
Causality in Synthesis: The choice of a two-step synthetic route with a Boc-protecting group strategy is a classic and reliable method in medicinal chemistry. It allows for the controlled and sequential introduction of different functionalities, minimizing side reactions and simplifying purification. The use of standard, well-characterized coupling (HATU) and reductive amination (NaBH(OAc)3) reagents ensures high reaction yields and predictability.
-
Trustworthiness in Biological Assays: The workflow begins with a biochemical assay (e.g., ADP-Glo™) to measure the direct interaction between the inhibitor and the isolated Kinase X enzyme. This provides a clean, quantitative measure of potency (IC50). Following this, a cellular assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target in a more complex biological environment (EC50). A significant drop-off between the IC50 and EC50 values could indicate poor cell permeability or other liabilities. The kinase selectivity panel is a critical step to ensure the inhibitor is not acting as a "promiscuous" agent that binds to many kinases, which could lead to off-target toxicity.
Part 6: Conclusion
This compound (CAS 1219832-36-6) is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool to create novel drug candidates. Its unique combination of a privileged piperidine scaffold, a conformationally-constraining and metabolically-stabilizing fluorine atom, and a versatile synthetic handle makes it an attractive starting point for developing potent and selective therapeutics for a wide range of diseases. The hypothetical workflows presented in this guide illustrate a logical and scientifically rigorous path from this building block to a potential lead compound.
References
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Fluoropharm. (n.d.). 1219832-36-6. Retrieved from [Link]
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National Analytical Corporation - Chemical Division. (n.d.). 3-aminomethyl-3-fluoropiperidine-1-carboxylic Acid Tert-butyl Ester. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, pKa, and membrane permeability.[1] The title compound, tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS No. 1219832-36-6[2]), is a chiral building block of significant interest in drug discovery. Its structure combines the fluorinated piperidine core with a primary amine, masked by a tert-butyloxycarbonyl (Boc) protecting group.
Accurate and unambiguous structural elucidation is paramount to ensure the integrity of any research or development program utilizing this intermediate. This guide provides an in-depth, experience-driven approach to confirming the constitution, connectivity, and stereochemistry of this molecule, explaining not just the methods used, but the scientific rationale behind their application.
Chapter 1: Foundational Analysis: Confirming the Blueprint
Before delving into complex connectivity, we must first confirm the molecular formula and the presence of key functional groups. High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy are the foundational pillars of this initial analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. For a novel or critical intermediate, this is a non-negotiable first step to validate its identity. We would typically use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecule and observe the protonated molecular ion, [M+H]⁺.
The expected fragmentation pattern is also highly diagnostic. The Boc group is notoriously labile under mass spectrometry conditions and its loss provides a key validation point.
Data Presentation: Expected HRMS Ions
| Ion Formula | Description | Calculated m/z |
| [C₁₁H₂₁FN₂O₂ + H]⁺ | Protonated Molecular Ion | 233.1660 |
| [C₆H₁₂FN₂ + H]⁺ | Loss of Boc group (-C₅H₉O₂) | 131.1030 |
| [C₇H₁₃FN₂O₂ + H]⁺ | Loss of tert-butyl group (-C₄H₈) | 177.1034 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The carbamate (Boc group) and the primary amine each have characteristic vibrational frequencies.
Data Presentation: Key FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |
| ~3300-3400 | N-H Stretch | Primary Amine (NH₂) | A characteristic broad signal indicating the presence of the aminomethyl group. |
| ~2975, ~2870 | C-H Stretch | Aliphatic | Corresponds to the various sp³ C-H bonds in the piperidine ring and Boc group. |
| ~1680-1700 | C=O Stretch | Carbamate (Boc) | A strong, sharp absorption confirming the presence of the carbamate carbonyl.[3] |
| ~1160 | C-O Stretch | Carbamate (Boc) | Part of the carbamate fingerprint region. |
| ~1050-1150 | C-F Stretch | Alkyl Fluoride | A strong absorption indicating the presence of the carbon-fluorine bond. |
Chapter 2: The Core Framework: Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework and the precise location of the fluorine atom. A suite of 1D and 2D experiments is required for full confirmation.
¹H NMR: Proton Environment Analysis
Expertise & Rationale: The ¹H NMR spectrum confirms the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The Boc group provides a highly conspicuous signal—a large, sharp singlet integrating to nine protons, typically upfield around 1.4-1.5 ppm.[4] The remaining signals for the piperidine and aminomethyl protons will be more complex due to diastereotopicity and coupling to both adjacent protons and the fluorine atom (JHF).
¹³C NMR: The Carbon Skeleton
Expertise & Rationale: The ¹³C NMR spectrum reveals all unique carbon environments. The most critical aspect for this molecule is the effect of the fluorine atom. The carbon directly bonded to fluorine (C3) will exhibit a very large one-bond coupling constant (¹JCF) of approximately 170-180 Hz, splitting the signal into a doublet.[3] This is an unambiguous marker for the point of fluorination. Carbons two and three bonds away will show smaller ²JCF and ³JCF couplings, respectively.
¹⁹F NMR: Direct Evidence of Fluorination
Expertise & Rationale: ¹⁹F NMR provides direct observation of the fluorine atom. The chemical shift indicates the electronic environment of the fluorine, while its multiplicity reveals the number of adjacent protons. For this structure, the fluorine signal is expected to be a multiplet due to coupling with the geminal aminomethyl protons and the vicinal protons on C2 and C4 of the piperidine ring.
Data Presentation: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted δ (ppm) | Multiplicity | Key Couplings (J in Hz) | Assignment |
| ¹H | ~1.46 | s | - | C(CH₃)₃ |
| ¹H | ~1.5-2.1 | m | JHH, JHF | Piperidine CH₂ (C4, C5) |
| ¹H | ~2.8-3.1 | m | JHH, ²JHF | CH₂NH₂ |
| ¹H | ~3.0-4.0 | m (broad) | JHH, JHF | Piperidine CH₂ (C2, C6) |
| ¹³C | ~28.5 | q | - | C(CH₃)₃ |
| ¹³C | ~25-40 | t | Potential ³JCF, ⁴JCF | Piperidine CH₂ (C4, C5) |
| ¹³C | ~40-50 | t | Potential ²JCF, ³JCF | Piperidine CH₂ (C2, C6) |
| ¹³C | ~50.0 | dt | ²JCF ≈ 20-25 Hz | CH₂NH₂ |
| ¹³C | ~80.0 | s | - | C(CH₃)₃ |
| ¹³C | ~90-95 | d | ¹JCF ≈ 170-180 Hz | C3-F |
| ¹³C | ~155.0 | s | - | NC=O |
| ¹⁹F | ~ -160 to -180 | m | JHF | C3-F |
Note: Chemical shifts are predictions based on analogous structures and may vary with solvent and concentration.[3]
2D NMR: Connecting the Pieces
Expertise & Rationale: While 1D NMR provides the list of parts, 2D NMR builds the final structure. A logical workflow is essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (¹H-¹H). This will map out the contiguous protons within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon (¹H-¹³C). This definitively assigns the carbons of the CH and CH₂ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C). This is the key to connecting the different spin systems. For instance, it will show correlations from the Boc methyl protons to the carbamate carbonyl carbon and from the aminomethyl protons to the fluorinated C3, confirming the overall structure.
Chapter 3: Stereochemical Integrity: Chiral Analysis
Expertise & Rationale: The C3 position, bearing both the fluorine and the aminomethyl group, is a chiral center. In any pharmaceutical context, confirming the enantiomeric purity of such a building block is absolutely critical, as different enantiomers can have vastly different biological activities and toxicities. [5]Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
Workflow: Chiral HPLC Method Development
Caption: Logical workflow for chiral HPLC method development.
Chapter 4: Integrated Analytical Workflow
The structural elucidation is not a series of independent experiments but an integrated system where each result corroborates the others. The final confirmation rests on the convergence of all data points to a single, unambiguous structure.
Caption: Overall workflow for complete structural elucidation.
Chapter 5: Experimental Protocols
These protocols are designed to be self-validating systems, providing a clear and reliable path to acquiring high-quality data.
Protocol 5.1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire spectrum on a 400 MHz or higher spectrometer. Calibrate the chemical shift to the residual solvent peak (7.26 ppm for CDCl₃). [4]3. ¹³C NMR Acquisition: Acquire spectrum with proton decoupling. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for all carbons, especially the quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire spectrum with proton decoupling for chemical shift determination and a coupled spectrum to observe JHF couplings.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing for the expected chemical shift ranges.
Protocol 5.2: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the mass accuracy is calibrated to < 5 ppm.
Protocol 5.3: Chiral HPLC
-
System: Standard HPLC system with a UV detector.
-
Column: Select a polysaccharide-based chiral column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm). [6]3. Sample Preparation: Dissolve the racemic standard and the analyte in the mobile phase to a concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter. [6]4. Initial Conditions:
-
Optimization: If separation is not achieved, systematically vary the percentage of isopropanol (e.g., 5%, 15%, 20%). Evaluate the effect of temperature (e.g., 15°C, 35°C) to improve resolution. [6]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the thoughtful integration of multiple analytical techniques. By following the logical workflows and robust protocols outlined in this guide—from foundational mass and functional group analysis to detailed NMR connectivity studies and final stereochemical confirmation—researchers can be fully confident in the identity and purity of this valuable chemical building block, ensuring the integrity and success of their scientific endeavors.
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O'Hagan, D. (2020). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. European Journal of Organic Chemistry. Available at: [Link]
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Soloshonok, V. A. (2008). Supporting Information for Asymmetric synthesis of β-trifluoromethyl-β-amino acids via Reformatsky reaction. Wiley-VCH. Available at: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]
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De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University. Available at: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]
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Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. Available at: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. Available at: [Link]
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G. M. L. Consoli, G. Granata, C. Geraci. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]
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analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]
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Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of 3-Fluoropiperidine Derivatives
In the landscape of medicinal chemistry, the piperidine ring is one of the most ubiquitous saturated N-heterocycles found in approved pharmaceuticals, prized for its versatile scaffolding capabilities.[1] However, its inherent basicity and conformational flexibility can present significant challenges, including off-target activity and suboptimal pharmacokinetic profiles. The strategic incorporation of fluorine, particularly at the 3-position, has emerged as a powerful tool to overcome these hurdles. This guide provides a technical deep-dive into the biological significance of 3-fluoropiperidine derivatives, moving beyond a simple catalog of compounds to explain the underlying physicochemical principles that drive their activity and utility in drug development. We will explore the causality behind their design, detail field-proven analytical methodologies, and present case studies that showcase their therapeutic potential.
Part 1: The Physicochemical Core: How 3-Fluorination Governs Conformation and Basicity
The profound impact of a single fluorine atom at the 3-position of a piperidine ring stems from its fundamental effects on electron distribution and steric demand. These primary effects give rise to two critical secondary characteristics that medicinal chemists exploit: conformational restriction and pKa modulation.
Conformational Preference: The Axial Fluorine Advantage
Unlike many other substituents, the 3-fluoro group on a piperidine ring exhibits a strong preference for the axial orientation.[1][2] This is not driven by traditional steric considerations but by a combination of stabilizing stereoelectronic effects. A comprehensive understanding of these forces is crucial, as they pre-organize the ligand into a specific three-dimensional shape, reducing the entropic penalty upon binding to a biological target.
The primary drivers for this axial preference are:
-
Charge-Dipole Interactions: In the protonated state, which is common under physiological conditions, a stabilizing interaction occurs between the positive charge on the piperidinium nitrogen and the electron-rich fluorine atom (C-F···H-N+).[2][3][4] This interaction is maximized when the C-F bond is axial.
-
Hyperconjugation: Stabilizing electron delocalization occurs from an anti-periplanar C-H bond into the low-lying antibonding orbital (σ*) of the C-F bond. This gauche effect further favors the axial conformation.[2][3]
These combined forces make the 3-fluoropiperidine scaffold a conformationally rigid building block, a highly desirable trait in rational drug design.
Caption: Key stabilizing forces favoring the axial conformation of 3-fluoropiperidine.
pKa Modulation: A Tool for Efficacy and Safety
The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the piperidine nitrogen. This effect is stereo-dependent: the pKa of the axial conformer is typically higher than that of the equatorial one. For instance, in the development of the clinical candidate MK-0731, the axial fluoro-isomer had a pKa of 7.6, while the equatorial version was 6.6.[1] This ability to fine-tune basicity is a cornerstone of modern drug design for two primary reasons:
-
Optimizing Target Engagement: For some targets, a specific range of basicity is required for optimal binding. The 3-fluoro group allows chemists to dial in the desired pKa to maximize potency.[1]
-
Mitigating Off-Target Effects: High basicity in drug candidates is often linked to cardiovascular toxicity, primarily through binding to the hERG potassium ion channel.[1] By lowering the pKa, the 3-fluoro substituent can disrupt this unwanted interaction, significantly improving the safety profile of a lead compound.[1]
Part 2: Biological Activity: Case Studies and Methodologies
The unique physicochemical properties of the 3-fluoropiperidine scaffold have been successfully applied across a range of biological targets. The following case studies illustrate its utility and provide detailed protocols for assessing biological activity.
Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors for Oncology
The Kinesin Spindle Protein (KSP) is a motor protein essential for the formation of a bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compelling oncology target.[5][6]
-
Lead Compound: MK-0731 is a potent, allosteric KSP inhibitor that incorporates a (3R,4S)-3-fluoro-1-methylpiperidine moiety.[7][8]
-
Rationale for 3-Fluoropiperidine: The development of MK-0731 provides a classic example of strategic fluorination. An earlier, non-fluorinated piperidine-containing inhibitor was a potent substrate for the P-glycoprotein (Pgp) efflux pump, limiting its efficacy.[1] Introducing the 3-fluoro group served a dual purpose:
-
It modulated the piperidine's pKa into a range (6.5-8.0) that increased efficacy and reduced Pgp efflux.[1]
-
The specific syn-stereochemistry was critical for achieving high potency.
-
-
Biological Potency: MK-0731 is a highly potent inhibitor of KSP, demonstrating the successful application of this strategy.
| Compound | Target | Potency (IC₅₀) | Key Feature | Reference |
| MK-0731 | Kinesin Spindle Protein (KSP) | 2.2 nM | (3R,4S)-3-fluoropiperidine | [5][6][7] |
| Predecessor | Kinesin Spindle Protein (KSP) | - | Non-fluorinated piperidine | [1] |
This protocol describes a standard, enzyme-coupled assay to determine the IC₅₀ of an inhibitor against KSP. The assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[9][10][11]
I. Reagents & Buffers:
-
Assay Buffer: 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA.
-
Enzyme/Substrate Mix: Assay Buffer containing recombinant human KSP motor domain (e.g., 40 nM final concentration), paclitaxel-stabilized microtubules (e.g., 1 µM final concentration), and 1 mM ATP.
-
Coupled Enzyme System: Assay Buffer containing 5 mM phosphoenolpyruvate (PEP), ~12 U/mL pyruvate kinase (PK), ~17 U/mL lactate dehydrogenase (LDH), and 280 µM NADH.
-
Test Compound: Serial dilutions in DMSO.
II. Step-by-Step Methodology:
-
Plate Preparation: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well UV-transparent plate.
-
Reaction Initiation: Add 100 µL of a 2X solution of the Enzyme/Substrate Mix and the Coupled Enzyme System to each well.
-
Incubation & Measurement: Immediately place the plate in a spectrophotometer pre-heated to 23-25°C. Monitor the decrease in absorbance at 340 nm every 10-30 seconds for 20-30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each well. b. Convert the rate from ΔOD/min to µM ADP/min using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). c. Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the KSP ATPase coupled-enzyme assay.
Case Study 2: GPCR Ligands (Sigma-1 and CGRP Receptors)
The conformationally defined nature of the 3-fluoropiperidine scaffold makes it an excellent building block for ligands targeting G-Protein Coupled Receptors (GPCRs), where precise geometry is paramount for high-affinity binding.
-
Sigma-1 (σ₁) Receptors: These are intracellular chaperone proteins implicated in a variety of CNS disorders. Several potent and selective σ₁ ligands utilize a fluorinated piperidine core. The fluorine is often placed on an N-alkyl chain rather than the ring itself, but the principle of using fluorine to optimize properties remains. For example, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine is a selective, high-affinity ligand developed for PET imaging.[12]
-
CGRP Receptors: Antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor are a major class of drugs for the treatment of migraine.[13] The key pharmacophore of several CGRP antagonists is a syn-3-fluoro-4-aminopiperidine, highlighting the importance of this specific, stereochemically defined scaffold for potent activity.[14][15]
| Compound Class | Target | Affinity (Kᵢ) | Key Feature | References |
| Fluoropropyl-piperidines | Sigma-1 (σ₁) Receptor | 0.59 - 4.3 nM | N-(fluoropropyl)piperidine | [12][16] |
| Spirocyclic Piperidines | Sigma-1 (σ₁) Receptor | 0.79 nM | Fluorinated side chain | [16] |
| Amino-piperidines | CGRP Receptor | Potent Antagonists | syn-3-Fluoro-4-aminopiperidine | [14][15][17] |
This protocol is a gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific GPCR.[18][19] It measures the ability of a non-radioactive test compound to compete with a known radioactive ligand ('radioligand') for binding to the receptor.
I. Reagents & Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the target GPCR (e.g., CGRP-R or σ₁-R), stored at -80°C. Protein concentration determined by BCA assay.
-
Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., [³H]-(+)-pentazocine for σ₁-R), diluted in Binding Buffer to a final concentration near its Kₑ value.
-
Non-specific Agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand to determine non-specific binding.
-
Test Compound: Serial dilutions in DMSO, then further diluted in Binding Buffer.
II. Step-by-Step Methodology:
-
Thaw and Prepare Membranes: Thaw the receptor membrane aliquot on ice and resuspend in ice-cold Binding Buffer to a working concentration (e.g., 5-20 µg protein per well).
-
Assay Plate Setup (96-well plate):
-
Total Binding: Add 50 µL Binding Buffer.
-
Non-specific Binding: Add 50 µL Non-specific Agent.
-
Competition: Add 50 µL of each serial dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of the radioligand solution to all wells.
-
Add Membranes: Add 150 µL of the membrane suspension to all wells to initiate the binding reaction. The final volume is 250 µL.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in 0.3% PEI) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. d. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Caption: Generalized GPCR antagonism by 3-fluoropiperidine derivatives.
Part 3: Conclusion and Future Outlook
The 3-fluoropiperidine moiety is far more than a simple isostere for a hydrogen atom; it is a sophisticated chemical tool that leverages fundamental principles of stereoelectronics and physical organic chemistry to solve complex problems in drug discovery. Its ability to enforce a rigid axial conformation and precisely tune the basicity of the piperidine nitrogen provides a powerful, dual-pronged approach to enhancing ligand potency while simultaneously designing out critical safety liabilities like hERG channel affinity. The successful development of clinical candidates such as the KSP inhibitor MK-0731 and multiple CGRP receptor antagonists validates this strategy. As our understanding of fluorine chemistry deepens and synthetic methodologies become more advanced, the 3-fluoropiperidine scaffold and its derivatives will undoubtedly continue to be a cornerstone of rational drug design for the foreseeable future.
References
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][18]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved from [Link][19]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][20]
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Duke University. (1999). ATPase Assays – Kinesin. Retrieved from [Link][9]
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Zhang, M., et al. (2018). Probing the molecular basis of hERG drug block with unnatural amino acids. Scientific Reports. Retrieved from [Link][21]
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Katsifis, A., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology. Retrieved from [Link][12]
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El-Gamil, D. S., et al. (2022). Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][5]
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El-Gamil, D. S., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis Online. Retrieved from [Link][6]
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Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry. Retrieved from [Link][8]
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Laggner, C., et al. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link][22]
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Holen, K., et al. (2012). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. ResearchGate. Retrieved from [Link][23]
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Zovko, S., et al. (2019). Assays for kinesin microtubule-stimulated ATPase activity. ResearchGate. Retrieved from [Link][10]
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Brust, P., et al. (2017). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. ResearchGate. Retrieved from [Link][16]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Retrieved from [Link][3]
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Nairoukh, Z., et al. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and.... ResearchGate. Retrieved from [Link][4]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Retrieved from [Link][2]
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Merck & Co. (2019). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. Retrieved from [Link][14]
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Rossi, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLOS ONE. Retrieved from [Link][24]
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Al-Wahaibi, L. H., et al. (2022). Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method. Journal of King Saud University - Science. Retrieved from [Link][25]
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Sabeena, M., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Retrieved from [Link]
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Foley, D. P., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Organic Letters. Retrieved from [Link][15]
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Hackney, D. D. (1998). Assays for Kinesin Microtubule-Stimulated AT Pase Activity. Springer Nature Experiments. Retrieved from [Link][11]
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Perry, M., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology. Retrieved from [Link][27]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link][1]
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De-la-Cruz, A., et al. (2010). Insights into the molecular mechanism of hERG1 channel activation and blockade by drugs. Current Medicinal Chemistry. Retrieved from [Link][28]
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DeMarco, K. R., & Tarek, M. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Biophysical Journal. Retrieved from [Link][30]
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ResearchGate. (n.d.). Structure-activity relationship of piperidine derivatives with.... Retrieved from [Link][31]
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Cheng, Y. C., et al. (2019). The hERG potassium channel intrinsic ligand regulates N- and C-terminal interactions and channel closure. The Journal of General Physiology. Retrieved from [Link][32]
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Szałata, A., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules. Retrieved from [Link][33]
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Burgey, C. S., et al. (2014). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][17]
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Ceruso, M., et al. (2014). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry. Retrieved from [Link][34]
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Harris, P. W. R., et al. (2021). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in Pharmacology. Retrieved from [Link][35]
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Basile, A. S., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Retrieved from [Link][37]
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The Fluorinated Piperidine Motif: A Conformation-Centric Guide to Drug Design
Foreword: The Strategic Imperative of Conformational Control in Medicinal Chemistry
To the researchers, scientists, and drug development professionals who navigate the complex landscape of modern medicinal chemistry, the piperidine ring is a familiar and indispensable scaffold. Its prevalence in over twenty classes of pharmaceuticals is a testament to its synthetic accessibility and versatile three-dimensional structure. However, in the relentless pursuit of enhanced potency, selectivity, and metabolic stability, the strategic incorporation of fluorine has emerged as a transformative tool. This guide delves into the conformational analysis of fluorinated piperidines, moving beyond a mere survey of the literature to provide a deep, mechanistically-grounded understanding of how this unique structural modification can be harnessed to sculpt molecular architecture and drive therapeutic innovation. As we shall see, the introduction of fluorine is not a simple bioisosteric replacement but a profound conformational determinant with far-reaching implications for drug-receptor interactions.
The Conformational Landscape of Piperidines: A Primer
The piperidine ring, in its ground state, predominantly adopts a chair conformation to minimize torsional and steric strain. Substituents on the ring can occupy either an axial or an equatorial position, with the equatorial position generally being more sterically favored. This conformational preference, however, is not absolute and can be influenced by a variety of factors, including the nature of the substituents and the surrounding environment.
Caption: General stability of axial vs. equatorial substituents on a piperidine ring.
The Fluorine Effect: Reshaping the Conformational Paradigm
The introduction of fluorine onto the piperidine ring dramatically alters its conformational preferences, often in a counterintuitive manner. The high electronegativity and small size of the fluorine atom introduce a complex interplay of stereoelectronic effects that can override traditional steric considerations.[1][2]
The Axial Preference of Fluorine: A Deep Dive
A striking feature of fluorinated piperidines is the frequent and strong preference for the fluorine atom to occupy an axial position, particularly at the C3 and C4 positions.[1][2][3] This phenomenon is the result of a confluence of stabilizing interactions:
-
Hyperconjugation (Gauche Effect): The axial orientation of the C-F bond allows for stabilizing hyperconjugative interactions. Specifically, electron density from anti-periplanar C-H bonds can be donated into the low-lying antibonding orbital (σ*) of the C-F and C-N bonds.[1][2][4] This "fluorine gauche effect" is a key driver of the axial preference.
-
Electrostatic Interactions (Charge-Dipole): In protonated piperidinium salts, a strong electrostatic attraction between the positively charged nitrogen (N+) and the partially negatively charged fluorine (Cδ+-Fδ-) further stabilizes the axial conformer where these groups are in closer proximity.[1][2][3][4]
-
Dipole Minimization: In some cases, the axial conformation can lead to a lower overall molecular dipole moment, which is energetically favorable.[1][4]
These stabilizing forces often outweigh the steric penalty of placing the fluorine atom in an axial position.
Caption: Key factors stabilizing the axial conformation of fluorine in piperidines.
The Influence of Solvent Polarity
The conformational equilibrium of fluorinated piperidines can be exquisitely sensitive to the polarity of the solvent.[1][2][4][5] Increasing solvent polarity can further stabilize the more polar axial conformer, in some cases even inverting the conformational preference from equatorial in nonpolar solvents to axial in polar solvents.[1][4] This tunability presents a powerful tool for medicinal chemists to modulate the conformational landscape of a molecule based on its intended biological environment.
Experimental Workflow for Conformational Analysis
A robust conformational analysis of fluorinated piperidines relies on a synergistic approach combining NMR spectroscopy and computational modeling.
Caption: Integrated workflow for the conformational analysis of fluorinated piperidines.
NMR Spectroscopy: The Experimental Cornerstone
NMR spectroscopy is the primary experimental technique for elucidating the conformation of fluorinated piperidines in solution.
Step-by-Step NMR Analysis Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[1][4]
-
Standard 1D Spectra: Acquire standard 1D ¹H and ¹⁹F NMR spectra to identify the chemical shifts of all protons and fluorine atoms.
-
Homonuclear Correlation Spectroscopy (COSY): Run a 2D ¹H-¹H COSY experiment to establish proton-proton spin-spin coupling networks, aiding in the assignment of protons on the piperidine ring.
-
Heteronuclear Correlation Spectroscopy (HSQC/HMBC): Acquire 2D ¹H-¹³C HSQC and HMBC spectra to assign the carbon resonances and further confirm proton assignments.
-
Through-Space Correlations (NOESY/ROESY): Perform a 2D ¹H-¹H NOESY or ROESY experiment to identify through-space correlations between protons. Strong NOEs between a substituent and axial protons on the ring can provide direct evidence for its axial or equatorial orientation.
-
Measurement of ³J(¹⁹F,¹H) Coupling Constants: This is a crucial step. The magnitude of the three-bond coupling constant between fluorine and a vicinal proton is highly dependent on the dihedral angle between them, as described by the Karplus equation.[6][7] Large ³J(¹⁹F,¹H) values (typically > 25 Hz) are indicative of an anti-periplanar (180°) relationship, which corresponds to an axial-axial or equatorial-equatorial arrangement of the fluorine and proton. Small values (typically < 10 Hz) indicate a gauche (60°) relationship, corresponding to an axial-equatorial or equatorial-axial arrangement.[1][4][6] These couplings can be accurately measured from the ¹H or ¹⁹F spectra, or using more advanced techniques like 1D-TOCSY experiments for complex spectra.[8]
Computational Modeling: The In Silico Complement
Density Functional Theory (DFT) calculations provide invaluable insights into the relative energies of different conformers and help to rationalize the experimental NMR data.[1][2][4]
Step-by-Step DFT Calculation Protocol:
-
Structure Preparation: Build the initial 3D structures of the possible conformers (e.g., chair with axial fluorine, chair with equatorial fluorine, and potentially boat/twist-boat conformers) using a molecular modeling software.
-
Method Selection: A widely used and validated level of theory for this type of analysis is B3LYP-D3BJ with a 6-11++G** basis set.[9][10][11][12] The D3BJ correction accounts for dispersion forces, which can be important for accurate energy calculations.
-
Geometry Optimization: Perform a full geometry optimization for each conformer in the gas phase to find the local energy minima.
-
Frequency Calculation: Conduct a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Solvation Modeling: To mimic the experimental conditions, perform single-point energy calculations on the gas-phase optimized geometries using a Polarizable Continuum Model (PCM) with the appropriate solvent.[4][13][14][15] This will provide the relative energies of the conformers in solution.
-
Data Analysis: Compare the calculated relative Gibbs free energies of the conformers with the experimental data from NMR. A good correlation between the calculated lowest energy conformer and the experimentally observed conformer provides strong evidence for the conformational assignment.
Field-Proven Insights: Fluorinated Piperidines in FDA-Approved Drugs
The principles of conformational control imparted by fluorine are not merely of academic interest; they are actively exploited in the design of marketed pharmaceuticals.
Paroxetine (Paxil): A Case Study in Stereochemical Control
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), features a 4-(4-fluorophenyl)piperidine moiety.[16] The therapeutically active enantiomer is the (-)-trans-(3S,4R) stereoisomer.[17] The fluorine atom on the phenyl ring plays a role in binding affinity, potentially through hydrogen bond acceptance.[1] More importantly, the stereochemistry of the piperidine ring is crucial for its activity, with the trans conformation being more active than the cis.[17] The conformation of the piperidine ring dictates the spatial orientation of the bulky 4-fluorophenyl and 3-(1,3-benzodioxol-5-yloxymethyl) substituents, which is critical for optimal binding to the serotonin transporter.[18]
Risperidone (Risperdal): Fine-Tuning Receptor Interactions
The atypical antipsychotic Risperidone contains a 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine unit.[19][20] The fluorine atom in Risperidone is known to enhance its metabolic stability and can influence its binding affinity for dopamine D2 and serotonin 5-HT2A receptors.[21] While a detailed conformational analysis of the fluorinated piperidine in the context of receptor binding is complex, it is understood that the overall three-dimensional shape of the molecule, governed in part by the piperidine conformation, is essential for its high-affinity binding.[21] The absence of the fluorine atom, as in the impurity desfluoro risperidone, is expected to alter the electronic properties and potentially reduce binding affinity.[21]
Lasofoxifene: A Fluorinated Pyrrolidine Analogue
While not a piperidine, the selective estrogen receptor modulator (SERM) Lasofoxifene contains a fluorinated tetrahydronaphthalene core with a pyrrolidine side chain, which shares conformational principles with piperidines. Lasofoxifene has demonstrated efficacy in treating estrogen receptor-positive (ER+) breast cancer, including models with resistance-conferring mutations.[6][7] X-ray crystallography has shown that Lasofoxifene stabilizes an antagonist conformation of the estrogen receptor ligand-binding domain.[6][8] The conformation adopted by the drug within the binding pocket is critical for displacing a key helix and preventing the recruitment of coactivator proteins, thereby blocking the receptor's activity.[8] This highlights how a conformationally well-defined molecule can effectively modulate the function of its biological target.
Table 1: Selected FDA-Approved Drugs with Fluorinated Saturated Heterocycles
| Drug Name (Brand Name) | Therapeutic Class | Fluorinated Heterocyclic Moiety | Role of Fluorine/Conformation |
| Paroxetine (Paxil) | SSRI Antidepressant | 4-(4-fluorophenyl)piperidine | Enhances binding affinity; conformation critical for activity[1][17][18] |
| Risperidone (Risperdal) | Atypical Antipsychotic | 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine | Modulates receptor binding and metabolic stability[19][21] |
| Lasofoxifene (Fablyn) | SERM | Fluorinated tetrahydronaphthalene with pyrrolidine | Stabilizes antagonist conformation of the estrogen receptor[6][8] |
Conclusion: Fluorine as a Tool for Conformational Locking and Rational Drug Design
The strategic incorporation of fluorine into the piperidine scaffold offers a powerful and nuanced approach to molecular design. By leveraging a deep understanding of the underlying stereoelectronic effects, medicinal chemists can move beyond simple steric considerations to rationally design molecules with predefined three-dimensional structures. This "conformational locking" can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties. The synergistic application of high-resolution NMR spectroscopy and accurate computational modeling provides a robust framework for the analysis and prediction of these conformational preferences. As the examples of successful drugs demonstrate, a conformation-centric approach to the design of fluorinated piperidines is not just a theoretical exercise but a field-proven strategy for the development of next-generation therapeutics.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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A Technical Guide to the Conformational Control of Piperidine Rings via Fluorination
Abstract
The piperidine ring is a cornerstone scaffold in modern pharmaceuticals, present in a significant percentage of FDA-approved small molecule drugs.[1] Its conformational flexibility, while crucial for biological activity, also presents a significant challenge for rational drug design. Strategic incorporation of fluorine atoms has emerged as a powerful tool to modulate the three-dimensional structure, physicochemical properties, and ultimately the pharmacological profile of piperidine-containing drug candidates. This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the role of fluorine in piperidine ring conformation. We will explore the nuanced interplay of stereoelectronic effects, including hyperconjugation and electrostatic interactions, that dictate the axial versus equatorial preference of fluorine substituents. Furthermore, this guide will detail the profound impact of fluorination on piperidine basicity (pKa), a critical parameter influencing drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as off-target effects like hERG channel affinity.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorine substitution as a sophisticated strategy for conformational locking and property optimization in medicinal chemistry.
Introduction: The Piperidine Scaffold and the Unique Role of Fluorine
The piperidine motif is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to impart desirable properties such as aqueous solubility and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] However, the inherent conformational flexibility of the six-membered ring can lead to multiple, energetically accessible chair and boat conformations, complicating the design of ligands with high target affinity and selectivity.
Fluorine, the most electronegative element, offers a unique set of properties when incorporated into organic molecules.[4] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen isostere with minimal steric perturbation.[4] However, the high polarity of the C-F bond introduces potent electronic effects that can dramatically alter molecular conformation, basicity, metabolic stability, and lipophilicity.[5][6] In the context of the piperidine ring, these effects can be harnessed to "pre-organize" the scaffold into a desired, bioactive conformation, thereby enhancing binding affinity and improving pharmacokinetic properties.[7][8]
Stereoelectronic Effects and Conformational Preferences
The decision of a fluorine substituent to adopt an axial or equatorial position on a piperidine ring is governed by a complex interplay of stereoelectronic forces.[5][9] Contrary to simple steric arguments that would favor the larger fluorine atom in the less hindered equatorial position, a notable preference for the axial orientation is often observed in fluorinated piperidines.[10][11] This preference is primarily driven by stabilizing hyperconjugative and electrostatic interactions.
The Gauche Effect and Hyperconjugation
The gauche effect describes the tendency of a molecule to adopt a conformation where two electronegative substituents are positioned gauche (60° dihedral angle) to each other, rather than anti (180°).[12] In the context of a fluorinated piperidine, this is often manifested through hyperconjugative interactions. Specifically, electron density from an anti-periplanar C-H bonding orbital (σC-H) can be donated into the low-lying antibonding orbital of the C-F bond (σ*C-F).[9][11] This interaction is most effective when the fluorine atom is in the axial position, as it allows for optimal orbital overlap with the axial C-H bonds on the adjacent carbons.
Electrostatic Interactions: Charge-Dipole and Dipole Minimization
Electrostatic forces also play a crucial role, particularly when the piperidine nitrogen is protonated, as is common under physiological conditions.[9] A strong, stabilizing charge-dipole interaction can occur between the positively charged nitrogen (N+) and the partial negative charge on an axial fluorine atom.[11] This attraction can significantly favor the axial conformer.[9][10] Additionally, dipole minimization can contribute to the conformational preference. The alignment of the C-F bond dipole and the N-H or N-lone pair dipole can influence the overall molecular dipole moment, with conformations that minimize this moment often being more stable.[9][13]
The interplay of these forces is illustrated in the diagram below:
Caption: Forces driving fluorine's axial preference.
A systematic study using NMR spectroscopy and computational analysis has shown that for derivatives of 3-fluoropiperidine and 3,5-difluoropiperidine, there is a strong preference for the axial fluorine conformation in solution.[10] This preference is influenced not only by the aforementioned stereoelectronic effects but also by solvation, with increasing solvent polarity further stabilizing the more polar axial conformer.[5][10]
Impact on Physicochemical Properties: The Case of pKa
The introduction of a highly electronegative fluorine atom has a profound inductive effect, withdrawing electron density and significantly lowering the basicity (pKa) of the piperidine nitrogen.[2][14] This modulation of pKa is a critical tool in drug design for several reasons:
-
Optimizing ADME Properties: Fine-tuning pKa can influence a drug's absorption, distribution, and membrane permeability.[5][6]
-
Reducing Off-Target Effects: High basicity is often correlated with affinity for the hERG potassium ion channel, which can lead to cardiac toxicity.[2][3] Lowering the pKa by fluorination can mitigate this risk.[15]
-
Modulating Target Affinity: The ionization state of the piperidine nitrogen can be crucial for binding to the target protein. Fluorine can be used to adjust the pKa to the optimal range for target engagement.[15]
The magnitude of the pKa shift depends on the position of the fluorine atom relative to the nitrogen and its conformation.[14][16]
| Position of Fluorine | Typical pKa Reduction (ΔpKa) | Key Observations |
| 2-Position (α) | ~3-4 units | Strongest inductive effect due to proximity to the nitrogen. |
| 3-Position (β) | ~1.5-2.5 units | Significant pKa reduction. The effect can be conformation-dependent.[14] |
| 4-Position (γ) | ~1 unit | Weaker, but still notable, inductive effect transmitted through the sigma framework.[14] |
Note: These values are approximate and can be influenced by other substituents and the specific molecular context. Data synthesized from multiple sources.[14][16]
Interestingly, the conformation of the fluorine substituent can also influence the pKa. For example, in a study of a kinesin spindle protein (KSP) inhibitor, the axial 3-fluoro-piperidine analogue exhibited a higher pKa (7.6) compared to its equatorial counterpart (6.6).[15] This was attributed to the axial C-F bond being antiparallel to the N+-H bond in the protonated state, leading to a different electronic environment compared to the equatorial isomer.[15]
Experimental and Computational Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for accurately determining and understanding the conformational preferences of fluorinated piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary experimental tool for studying conformation in solution.
-
¹⁹F NMR: The chemical shift and coupling constants of the fluorine atom are highly sensitive to its electronic environment and spatial orientation.
-
¹H NMR: Vicinal ³J(H,H) and ³J(F,H) coupling constants are invaluable.[5] These values, governed by the Karplus relationship, depend on the dihedral angle between the coupled nuclei, allowing for the determination of axial or equatorial positions. For instance, large ³J(F,H) values (e.g., 38-40 Hz) are indicative of an anti-periplanar relationship, often confirming an axial fluorine.[10]
-
Nuclear Overhauser Effect (NOE): 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can be used to determine through-space proximity between fluorine and hydrogen atoms, providing crucial information for assigning stereochemistry and conformation.[17]
-
Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of ~5-10 mg/mL. The choice of solvent is critical, as polarity can influence conformational equilibrium.[10]
-
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra. Additionally, acquire 2D correlation spectra (COSY, HSQC) to assign all proton and carbon signals.
-
Coupling Constant Analysis: Carefully measure the ³J(H,H) and ³J(F,H) coupling constants from the ¹H and/or ¹⁹F spectra. Compare these experimental values to established ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings to determine the dominant chair conformation.
-
NOE Experiments: Run a 1D or 2D NOESY (or HOESY for ¹⁹F-¹H) experiment to identify through-space correlations. For example, an NOE between an axial fluorine and other axial protons (e.g., at the 2, 5, or 6 positions) provides strong evidence for its axial orientation.
-
Quantitative Analysis: If both conformers are present, integrate the signals corresponding to each to determine the equilibrium constant and the free energy difference (ΔG) between them.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the piperidine ring and the position of the fluorine substituent.[18][19] While this provides a static picture, it is an invaluable tool for validating computational models and confirming the stereochemistry of synthetic products.[18][20]
Computational Modeling
Theoretical calculations are essential for rationalizing experimental observations and predicting conformational behavior.[5][21]
-
Density Functional Theory (DFT): DFT calculations (e.g., using the M06-2X functional with a large basis set like def2-QZVPP) are widely used to calculate the relative energies of different conformers in the gas phase and in solution (using a polarizable continuum model, PCM).[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the specific hyperconjugative interactions (e.g., σC-H → σ*C-F) that contribute to the stability of a particular conformer.
The general workflow for analyzing fluorinated piperidine conformation is depicted below:
Caption: Workflow for conformational analysis.
Case Studies in Drug Development
The strategic use of fluorine to control piperidine conformation has proven successful in numerous drug discovery programs.
-
MK-0731 (Kinesin Spindle Protein Inhibitor): As previously mentioned, Merck scientists found that an axial fluorine at the 3-position of a piperidine ring in a KSP inhibitor increased basicity (pKa 7.6 vs 6.6 for the equatorial isomer), which led to improved efficacy and the identification of the clinical candidate MK-0731.[15]
-
Metabolic Stability: Fluorination is a well-established strategy to block sites of metabolic oxidation.[4][6] By replacing a metabolically labile C-H bond on a piperidine ring with a robust C-F bond, the pharmacokinetic profile of a drug can be significantly improved.
-
CNS Penetration: The modulation of lipophilicity and pKa through fluorination can be used to enhance a drug's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[7]
Conclusion
The incorporation of fluorine into the piperidine scaffold is a sophisticated and powerful strategy in modern medicinal chemistry. It allows for precise control over the ring's conformation through a nuanced balance of stereoelectronic effects, primarily hyperconjugation and electrostatic interactions, which often favor an axial orientation. This conformational restriction, coupled with the ability to fine-tune basicity, provides drug designers with a potent tool to optimize a molecule's binding affinity, selectivity, and pharmacokinetic properties. A thorough understanding of the underlying principles, supported by a robust combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for harnessing the full potential of fluorine in the development of next-generation piperidine-based therapeutics.
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Spectroscopic and Structural Elucidation of tert-Butyl 3-(Aminomethyl)-3-fluoropiperidine-1-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a flexible aminomethyl group onto the piperidine scaffold offers unique conformational properties and biological activities, making a thorough understanding of its structural characteristics paramount for researchers in drug development. This document outlines the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, provides detailed protocols for data acquisition, and explains the underlying principles for spectral interpretation, grounded in established scientific literature.
Introduction: The Role of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3] Specifically, the conformational behavior of fluorinated piperidines is a subject of intense study, with NMR spectroscopy serving as a powerful tool for elucidating the preferred chair conformations and the orientation of substituents.[1][2][3][4] This guide focuses on this compound, a versatile intermediate for further chemical elaboration.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Notes |
| C(CH ₃)₃ | 1.47 | s | - | 9 protons of the tert-butyl group, singlet due to free rotation. |
| Piperidine-H (axial & equatorial) | 1.60 - 2.10 | m | - | Complex multiplet for the C4 and C5 methylene protons. |
| CH ₂NH₂ | 2.80 - 3.00 | d | JH,F ≈ 18-22 | Diastereotopic protons of the aminomethyl group, showing geminal coupling to fluorine. |
| Piperidine-H (adjacent to N) | 3.10 - 4.20 | m | - | Broad multiplet for the C2 and C6 methylene protons adjacent to the carbamate nitrogen. |
| NH ₂ | 1.50 - 2.50 | br s | - | Broad singlet for the primary amine protons, which may exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constant(s) (Hz) | Notes |
| C (CH₃)₃ | 28.4 | - | Carbon of the tert-butyl group. |
| Piperidine-C4, C5 | 22.0 - 35.0 | - | Methylene carbons of the piperidine ring. |
| C H₂NH₂ | 45.0 - 50.0 | d, JC,F ≈ 20-25 | Carbon of the aminomethyl group, showing coupling to fluorine. |
| Piperidine-C2, C6 | 40.0 - 45.0 | d, JC,F ≈ 5-8 | Methylene carbons adjacent to the carbamate nitrogen. |
| C (CH₃)₃ | 80.5 | - | Quaternary carbon of the tert-butyl group. |
| Piperidine-C3 | 90.0 - 95.0 | d, JC,F ≈ 170-185 | Fluorine-bearing quaternary carbon, showing a large one-bond C-F coupling. |
| C =O | 154.8 | - | Carbonyl carbon of the Boc-protecting group. |
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 247.17 | Protonated molecular ion. |
| [M-C₄H₈+H]⁺ | 191.11 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 147.11 | Loss of the entire Boc group. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route, adapted from methodologies for similar fluorinated piperidines, is outlined below.[5]
Diagram 1: Synthetic Workflow
Caption: A generalized synthetic pathway for the target compound.
Step-by-Step Protocol:
-
Boc Protection: To a solution of 3-piperidinemethanol in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA). Stir at room temperature for 12 hours.
-
Oxidation: To a solution of the Boc-protected alcohol in DCM, add Dess-Martin periodinane at 0 °C and allow the reaction to warm to room temperature.
-
Fluorination: The crude aldehyde is dissolved in DCM and treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at low temperature.
-
Reductive Amination: The resulting fluorinated intermediate is subjected to reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Purification: The final product is purified by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
Diagram 2: NMR Workflow
Caption: Correlation of structural features to spectroscopic observations.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols for synthesis and analysis serve as a valuable resource for scientists engaged in the development of novel fluorinated piperidine-containing compounds for therapeutic applications.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link] [1][2][3][4]2. de Kimpe, N., et al. (Date not available). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Provided as a supporting information document with no further publication details.
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Spielkamp, N., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
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Discovery of Novel Fluorinated Piperidine Scaffolds: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into piperidine scaffolds represents a pivotal advancement in modern medicinal chemistry. Piperidines are among the most prevalent N-heterocycles in FDA-approved drugs, and the introduction of fluorine provides an unparalleled tool for fine-tuning molecular properties.[1][2][3][4] This guide moves beyond mere procedural descriptions to offer a deep, causality-driven exploration of the discovery of novel fluorinated piperidine scaffolds. We will dissect the strategic rationale behind key synthetic pathways, elucidate the profound impact of fluorination on physicochemical and pharmacological profiles, and provide robust, field-tested protocols. The central thesis is that a foundational understanding of why certain methods are chosen is critical for innovation in drug development. This document is designed to empower researchers to not only replicate these advanced techniques but also to logically adapt and innovate upon them.
Chapter 1: The Strategic Imperative for Fluorine in Piperidine Scaffolds
The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of drug design, with 59% of all small-molecule drugs approved by the FDA containing at least one N-heterocycle, and piperidine being the most abundant among them.[1][3] Its prevalence stems from its saturated, three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets, and its basic nitrogen atom, which is crucial for forming salt forms with improved solubility and for establishing key ionic interactions in receptor binding pockets.[4][5]
The Fluorine Factor: Modulating Physicochemical and Pharmacokinetic Properties
The introduction of fluorine, the most electronegative element, into the piperidine scaffold is a strategic decision to modulate key drug-like properties.[6] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its utility.[7] The C-F bond is highly polarized and strong, leading to significant, predictable changes in a molecule's profile.
-
Basicity (pKa) Reduction: The strong inductive effect of fluorine withdraws electron density from the piperidine nitrogen, markedly lowering its basicity (pKa).[8][9][10] This is a critical advantage, as high basicity is often correlated with affinity for the hERG potassium channel, a major cause of cardiotoxicity.[8][9] By lowering the pKa, fluorination can de-risk a potential drug candidate early in development.
-
Lipophilicity (LogP) Modulation: The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom can increase lipophilicity, the significant decrease in basicity means that at physiological pH (7.4), a higher fraction of the molecule exists in its less lipophilic neutral form.[11] This complex interplay allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
-
Conformational Control: The C-F bond can participate in stabilizing gauche interactions and other non-covalent interactions, effectively locking the piperidine ring into a preferred conformation.[1][3][12] This pre-organization can reduce the entropic penalty of binding to a target protein, thereby increasing potency.[12] NMR studies have confirmed that fluorinated piperidines often exhibit a strong preference for an axial fluorine orientation.[1][12]
Case Study: Fluorine's Impact on Bioactivity
The introduction of fluorine can dramatically enhance potency. In the development of inhibitors for the kinesin spindle protein (KSP), the fluorinated piperidine MK-0731 demonstrated significantly enhanced activity compared to its non-fluorinated analogue.[8] This illustrates how fluorine is not merely a passive substituent but an active contributor to pharmacodynamic properties.
Chapter 2: Modern Synthetic Strategies for Novel Fluorinated Piperidines
The synthesis of fluorinated piperidines has historically been challenging.[1][3][7] However, recent methodological breakthroughs have provided more direct and efficient access. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
The Pyridine Hydrogenation Approach: A Paradigm Shift
The most significant recent advance is the direct hydrogenation of readily available and inexpensive fluorinated pyridines.[1][3][7] This approach directly transforms a flat, aromatic precursor into a valuable, sp³-rich saturated scaffold. The primary challenge is preventing hydrodefluorination, the undesired cleavage of the C-F bond.[1][3]
This one-pot process, pioneered by Glorius and colleagues, enables the formation of a wide array of all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[4][13]
-
Causality and Mechanism: The reaction proceeds via a rhodium-catalyzed dearomatization of the pyridine ring with a borane reagent (e.g., pinacol borane), followed by hydrogenation of the resulting intermediates.[13] The high cis-selectivity is a result of the hydrogenation occurring from the same face of the ring system established in the initial dearomatization step. This method is powerful but can be sensitive to moisture and certain functional groups like esters and amides.[3][4]
Experimental Protocol: Rh-Catalyzed DAH of 3-Fluoropyridine
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the Rh(I) catalyst (e.g., [Rh(COD)Cl]₂) and ligand (e.g., Xantphos).
-
Solvent and Substrate: Add anhydrous solvent (e.g., THF) followed by the 3-fluoropyridine substrate.
-
Borane Addition: Cool the mixture to 0 °C and add pinacol borane dropwise.
-
Dearomatization: Allow the reaction to stir at room temperature for the specified time (monitor by TLC or LC-MS) to complete the dearomatization step.
-
Hydrogenation: Carefully purge the flask with hydrogen gas (balloon or Parr shaker) and allow the hydrogenation to proceed until completion.
-
Workup and Protection: Upon completion, quench the reaction carefully. Due to the volatility of the free piperidine, it is often trapped in situ by adding an acylating agent like trifluoroacetic anhydride before purification by column chromatography.[13]
Caption: Workflow for Rh-catalyzed Dearomatization-Hydrogenation (DAH).
An alternative and often more robust method utilizes a heterogeneous palladium catalyst (e.g., Pd on carbon).[1][3]
-
Advantages and Rationale: This protocol is remarkably tolerant of air and moisture and is compatible with a broader range of functional groups, including esters and amides, which are not tolerated by the Rh-DAH process.[1][3] The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be removed by simple filtration. This makes the process more scalable and industrially viable.
Experimental Protocol: Pd/C-Catalyzed Hydrogenation of 4-Fluoropicolinic acid
-
Reaction Setup: In a high-pressure autoclave, combine the 4-fluoropicolinic acid substrate with the Pd/C catalyst (5-10 mol %).
-
Solvent: Add a suitable solvent, such as methanol or acetic acid.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Heat the reaction to the specified temperature (e.g., 80 °C) and stir for 12-24 hours.
-
Filtration: After cooling and venting, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting product can then be purified by crystallization or other suitable methods.
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"literature review of fluorinated N-heterocycles in drug discovery"
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry.[1] Nitrogen-containing heterocycles, or N-heterocycles, are prevalent motifs in a vast array of pharmaceuticals, owing to their ability to engage in crucial biological interactions.[2] The convergence of these two fields—the introduction of fluorine into N-heterocyclic structures—has yielded a powerful strategy for the development of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic considerations, and practical applications of fluorinated N-heterocycles in drug discovery. We will delve into the fundamental properties of fluorine that drive its utility, explore its impact on the physicochemical and pharmacological properties of N-heterocycles, and examine key synthetic methodologies. Through illustrative case studies and detailed protocols, this guide aims to equip the reader with the knowledge to effectively leverage fluorine chemistry in the pursuit of innovative medicines.
The Unique Influence of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable addition to drug candidates.[5] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å) without introducing significant steric hindrance.[5][6] However, its profound electronic effects set it apart, enabling medicinal chemists to fine-tune a range of molecular properties.
Key Physicochemical Effects of Fluorination:
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms in a heterocycle.[5][7] This alteration of basicity can have a profound impact on a molecule's solubility, absorption, and interaction with biological targets.
-
Enhanced Lipophilicity: The introduction of fluorine often increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[8][9] This is a critical factor for drugs targeting the central nervous system.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[8][9] By strategically placing fluorine atoms at metabolically labile positions, the half-life of a drug can be significantly extended.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule due to steric and electronic effects.[1][2] This can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.
-
Altered Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[8][10]
The following table summarizes the key physicochemical properties of fluorine and their impact on drug design.
| Property | Value/Description | Impact on Drug Design |
| Electronegativity (Pauling Scale) | 3.98 | Modulates pKa, alters electronic distribution, influences binding interactions.[5] |
| Van der Waals Radius | 1.47 Å | Minimal steric hindrance, allows for bioisosteric replacement of hydrogen.[5] |
| C-F Bond Strength | ~116 kcal/mol | Increases metabolic stability, blocks metabolic "soft spots".[3] |
| Lipophilicity (Hansch-Leo π parameter for F) | +0.14 | Enhances membrane permeability and oral bioavailability.[7] |
The Strategic Application of Fluorine in N-Heterocycles: A Privileged Combination
N-heterocycles are ubiquitous in approved drugs, with over two-thirds containing at least one such ring system.[2] Their prevalence stems from their ability to form hydrogen bonds, act as scaffolds for diverse functionalization, and mimic the structures of endogenous ligands. The introduction of fluorine into these privileged structures can amplify their desirable properties and address potential liabilities.
Common Fluorinated N-Heterocyclic Scaffolds in Drug Discovery
Several classes of fluorinated N-heterocycles have proven to be particularly fruitful in the development of successful drugs.
Fluorinated Pyridines
The pyridine ring is a common motif in medicinal chemistry. Fluorination of the pyridine ring can modulate the basicity of the nitrogen atom, influencing its pharmacokinetic profile.[7] For instance, the introduction of a fluorine atom can decrease the pKa, reducing the potential for off-target interactions and improving oral bioavailability.[1][3]
Fluorinated Indoles
Indole derivatives are another important class of N-heterocycles found in numerous natural products and synthetic drugs.[11] Fluorination of the indole scaffold can enhance metabolic stability and improve binding affinity to a variety of targets.[8][12] For example, 6-fluoroindole-2-carboxylic acid is a key building block for the synthesis of various bioactive compounds.[8]
Fluorinated Pyrazoles and Pyrimidines
Fluorinated pyrazoles, such as the selective COX-2 inhibitor celecoxib, demonstrate enhanced therapeutic profiles.[3] Similarly, fluorinated pyrimidines, like the anticancer drug 5-fluorouracil, have been cornerstones of chemotherapy for decades.[13] The fluorine substituent in these heterocycles plays a crucial role in their mechanism of action and overall efficacy.
The following diagram illustrates the impact of fluorination on the properties of a generic N-heterocycle.
Caption: The process of fluorination and its subsequent impact on the key physicochemical properties of an N-heterocycle.
Synthetic Strategies for Accessing Fluorinated N-Heterocycles
The development of efficient and selective methods for the introduction of fluorine into N-heterocyclic systems is a critical aspect of leveraging this strategy in drug discovery. A variety of synthetic approaches have been developed, ranging from the use of fluorinated building blocks to late-stage fluorination techniques.
Key Synthetic Methodologies
-
Nucleophilic Fluorination: This approach typically involves the use of a fluoride salt, such as potassium fluoride or cesium fluoride, to displace a leaving group on the heterocyclic ring. The efficiency of this reaction is often dependent on the nature of the substrate and the reaction conditions.
-
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used to introduce fluorine onto electron-rich N-heterocycles.[14] These reactions often proceed under mild conditions and exhibit good regioselectivity.
-
Deoxyfluorination: This method involves the conversion of a hydroxyl group to a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST).[15] This is a valuable technique for introducing fluorine at a late stage in a synthetic sequence.
-
Trifluoromethylation: The introduction of the trifluoromethyl (-CF3) group is a widely used strategy to enhance lipophilicity and metabolic stability.[16][17] A variety of reagents and methods are available for trifluoromethylation, including the use of Ruppert-Prakash reagent (TMSCF3) and Togni reagents.[18]
Experimental Protocol: Electrophilic Fluorination of an Activated Pyridine Derivative
This protocol provides a general procedure for the electrophilic fluorination of an electron-rich pyridine derivative using Selectfluor®.
Materials:
-
Substituted pyridine derivative
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted pyridine derivative (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated pyridine derivative.
The following workflow diagram illustrates the key steps in a typical drug discovery process involving fluorinated N-heterocycles.
Caption: A simplified workflow of the drug discovery and development process highlighting the strategic incorporation of fluorine.
Case Studies: Successful Fluorinated N-Heterocyclic Drugs
The impact of fluorinated N-heterocycles in medicine is best illustrated by the numerous successful drugs that incorporate these motifs.
Voriconazole: An Antifungal Agent
Voriconazole is a triazole antifungal agent that contains a fluorinated pyrimidine ring. The fluorine atoms are crucial for its enhanced potency and metabolic stability compared to earlier generation azole antifungals.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib, a non-steroidal anti-inflammatory drug (NSAID), features a trifluoromethyl group on its pyrazole ring. This group contributes to its selectivity for the COX-2 enzyme, reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Sitagliptin: A DPP-4 Inhibitor for Type 2 Diabetes
Sitagliptin, a drug used to treat type 2 diabetes, contains a trifluoromethyl-substituted triazolopiperazine core. The trifluoromethyl group plays a key role in its high potency and selectivity for the dipeptidyl peptidase-4 (DPP-4) enzyme.
The following table provides a summary of selected FDA-approved drugs containing fluorinated N-heterocycles.
| Drug Name | N-Heterocycle | Fluorinated Moiety | Therapeutic Area |
| Voriconazole | Pyrimidine, Triazole | -F | Antifungal |
| Celecoxib | Pyrazole | -CF3 | Anti-inflammatory[3] |
| Sitagliptin | Triazolopiperazine | -CF3 | Antidiabetic |
| Fluoxetine | Pyridine | -CF3 | Antidepressant[1] |
| Efavirenz | Pyridinone | -CF3 | Antiviral (HIV)[10] |
| Bicalutamide | Hydantoin | -F, -CF3 | Anticancer |
Conclusion and Future Perspectives
The strategic use of fluorine in the design of N-heterocyclic drug candidates has proven to be a highly effective approach for optimizing a wide range of pharmacological properties.[1] The unique electronic nature of fluorine allows for the fine-tuning of pKa, lipophilicity, metabolic stability, and binding affinity, often leading to compounds with superior therapeutic profiles.[5] As our understanding of the subtle effects of fluorination continues to grow, and as new synthetic methodologies for the selective introduction of fluorine become available, the role of fluorinated N-heterocycles in drug discovery is poised to expand even further.[19] Future efforts will likely focus on the development of more complex fluorinated motifs, the exploration of novel fluorinated heterocyclic scaffolds, and the application of computational methods to guide the rational design of next-generation fluorinated therapeutics. The continued synergy between fluorine chemistry and medicinal chemistry will undoubtedly lead to the discovery of innovative medicines to address unmet medical needs.
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A Technical Guide to tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate: Properties, Synthesis, and Applications
Executive Summary: tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring a piperidine core, a stereogenic center bearing both a fluorine atom and an aminomethyl group, and a strategically placed Boc-protecting group, makes it a valuable intermediate for the synthesis of complex molecular entities. The incorporation of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a logical synthetic approach, details methods for its analytical characterization, and discusses its pivotal role in drug discovery.
Molecular Profile and Physicochemical Properties
This compound is a chiral, fluorinated derivative of a piperidine-based amino acid surrogate. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in nucleophilic reactions and allowing for selective functionalization of the primary amine. This protecting group is readily cleaved under acidic conditions, a common final step in multi-step syntheses.
The molecular formula for this compound is C11H21FN2O2, with a corresponding molecular weight of approximately 232.30 g/mol .[3][4][5] Several stereoisomers exist, with the (3S) and (3R) configurations being common targets in chiral synthesis. The specific CAS number may vary depending on the stereochemistry; for instance, the (3S)-enantiomer is associated with CAS 2201582-94-5.[3][4][6]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C11H21FN2O2 | [4][5] |
| Molecular Weight | 232.30 g/mol | [3][4][5] |
| Exact Mass | 232.158706 Da | [7] |
| CAS Number | 2201582-94-5 ((3S)-isomer) | [3][4][6][8] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| XLogP3-AA | 0.9 | [7] |
| Appearance | White to off-white solid or oil | N/A |
Significance in Medicinal Chemistry and Drug Development
The piperidine ring is a privileged scaffold, found in numerous approved drugs and natural products.[9] The strategic introduction of fluorine into such scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties.[10]
Causality Behind Fluorine's Utility:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond at a potential site of enzymatic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[2]
-
pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive effect, withdrawing electron density from its surroundings. When placed near a basic nitrogen atom, as in the piperidine ring, it can significantly lower the pKa of its conjugate acid.[1][11] This modulation is critical for optimizing a drug's solubility, membrane permeability, and off-target activity, such as reducing affinity for the hERG channel, a common cause of cardiotoxicity.[1]
-
Conformational Control & Binding Affinity: The C-F bond can influence the conformational preference of the piperidine ring through steric and electronic interactions (e.g., stabilizing a specific chair conformation).[2] This can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.[2][12]
The primary aminomethyl group provides a versatile synthetic handle for introducing a wide range of functionalities through reactions like amidation, reductive amination, or sulfonylation, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies.
Synthetic Strategies and Methodologies
The synthesis of 3-aminoalkyl-3-fluoropiperidines is a non-trivial challenge that requires careful control of regioselectivity and stereoselectivity.[13] While multiple routes can be envisioned, a common strategy involves the construction of the fluorinated quaternary center on a pre-formed piperidine ring. A representative, logical workflow is detailed below, based on established chemical transformations for similar structures.[14][15]
Representative Synthetic Workflow
A plausible synthesis begins with a commercially available, N-Boc protected piperidine derivative. The key steps involve the introduction of a precursor to the aminomethyl group, followed by electrophilic fluorination, and subsequent chemical reduction.
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative methodology based on literature precedents for analogous transformations.[13][14] Self-Validation Note: Each step requires in-process monitoring (e.g., TLC, LC-MS) to confirm conversion and analytical characterization of intermediates (NMR, MS) to validate structure before proceeding.
-
Step 1: Synthesis of N-Boc-3-amino-3-cyanopiperidine
-
To a solution of N-Boc-3-piperidone (1.0 eq) in methanol at 0 °C, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aminonitrile intermediate.
-
-
Step 2: Electrophilic Fluorination
-
Caution: Handle electrophilic fluorinating agents with extreme care in a fume hood.
-
Dissolve the aminonitrile intermediate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor™ (1.1 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The position of fluorination relative to the cyano and amino groups depends heavily on the substrate and conditions.
-
Quench the reaction carefully with aqueous sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate. Purification by chromatography is typically required to isolate the desired fluorinated isomer.
-
-
Step 3: Reduction of the Nitrile
-
Dissolve the purified fluorinated aminonitrile (1.0 eq) in methanol or ethanol, saturated with ammonia to prevent side reactions.
-
Add a slurry of Raney Nickel (approx. 10-20 wt%) under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 16-24 hours.
-
Carefully filter the catalyst through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude target compound.
-
Final purification is achieved via silica gel chromatography to provide the pure this compound.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the tert-butyl group (~1.4 ppm, singlet, 9H), diastereotopic protons of the piperidine ring, and the aminomethyl group. The protons on carbons adjacent to the fluorine atom will exhibit coupling (²J-H,F and ³J-H,F).
-
¹³C NMR: The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹J-C,F) of approximately 180-250 Hz. Signals for the Boc-carbonyl (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm) are also diagnostic.[16]
-
¹⁹F NMR: A single resonance (or multiple for diastereomers) is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show the protonated molecular ion [M+H]⁺ at m/z ≈ 233.17. A common fragment observed corresponds to the loss of the tert-butyl group or the entire Boc group.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid. For separating enantiomers or diastereomers, chiral HPLC is required.
Handling, Storage, and Safety
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term stability, refrigeration at 2-8 °C is recommended.
-
Safety: While specific toxicity data is limited, related fluorinated amines and piperidines can be irritants. Avoid contact with skin and eyes and prevent inhalation. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.
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Glorius, F., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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The Fluorine Effect: A Double-Edged Sword in Modulating Piperidine Basicity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pKa in Drug Design
In the intricate dance of drug design, the acid dissociation constant (pKa) of a molecule is a pivotal parameter that dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For nitrogen-containing heterocycles, particularly the ubiquitous piperidine scaffold found in numerous pharmaceuticals, basicity is a key determinant of a drug candidate's success.[1] A piperidine's nitrogen atom, with its lone pair of electrons, readily accepts a proton, and the equilibrium of this association-dissociation is what we quantify as pKa. This value profoundly influences a molecule's charge state at physiological pH, which in turn governs its ability to cross biological membranes, bind to its target, and potentially interact with off-target proteins like the hERG ion channel, a common cause of cardiac toxicity.[2]
Strategic modulation of piperidine basicity is therefore a cornerstone of medicinal chemistry. One of the most powerful tools in the medicinal chemist's arsenal for fine-tuning pKa is the introduction of fluorine atoms.[3] However, the impact of fluorination is not a simple, one-dimensional affair. It is a nuanced interplay of potent inductive effects, subtle conformational changes, and complex intramolecular interactions. This guide will provide an in-depth exploration of the multifaceted effects of fluorination on the basicity of piperidines, offering a framework for the rational design of safer and more efficacious drug candidates.
The Fundamental Influence of Fluorine: An Inductive Powerhouse
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is the primary driver of the observed decrease in basicity in fluorinated piperidines.[3] By pulling electron density away from the nitrogen atom through the sigma bond framework, fluorine reduces the availability of the nitrogen's lone pair to accept a proton. This destabilizes the corresponding protonated form (the piperidinium ion), shifting the equilibrium towards the free base and resulting in a lower pKa value.
This effect is clearly demonstrated by comparing the experimental pKa of piperidine with its fluorinated analogue. Piperidine has a pKa of approximately 11.1, making it a relatively strong base.[4] In stark contrast, 4-fluoropiperidine has an experimentally determined pKa of 9.4, a significant decrease of nearly two pKa units.[5] This substantial drop in basicity can have profound implications for a drug molecule's pharmacokinetic properties, often leading to improved oral absorption and reduced hERG liability.[6]
Beyond Induction: The Critical Role of Conformation
While the inductive effect provides a foundational understanding, the story of fluorine's influence on piperidine basicity is far more intricate and is deeply intertwined with the conformational preferences of the piperidine ring. The position of the fluorine atom (C2, C3, or C4) and its stereochemistry (axial or equatorial) can lead to dramatically different outcomes.
Particularly fascinating is the case of 3-fluoropiperidine. Upon protonation, the 3-fluoropiperidinium cation exhibits a strong preference for a conformation where the fluorine atom occupies an axial position.[7][8] This preference is driven by a stabilizing charge-dipole interaction between the positively charged ammonium group (N+-H) and the electron-rich fluorine atom.[7][9] This through-space interaction can partially counteract the inductive electron-withdrawing effect.
The interplay of these forces is visually represented in the diagram below:
Caption: Interplay of Inductive and Conformational Effects on Piperidine pKa.
This axial preference and the resulting charge-dipole interaction mean that the reduction in basicity for 3-fluoropiperidine is often less pronounced than what might be predicted based solely on the inductive effect. This highlights the importance of considering the three-dimensional structure of the molecule when predicting the physicochemical properties of fluorinated piperidines.
Data-Driven Insights: A Comparative Look at Piperidine Basicity
To provide a quantitative perspective, the following table summarizes the experimental and calculated pKa values for piperidine and some of its fluorinated derivatives.
| Compound | Position of Fluorine | pKa (Experimental) | pKa (Calculated/Predicted) | Reference |
| Piperidine | N/A | ~11.1 | N/A | [4] |
| 4-Fluoropiperidine | C4 | 9.4 | N/A | [5] |
| 3-Fluoropiperidine | C3 | Not widely reported | 8.48 ± 0.10 | [Source not in provided context] |
| cis-3,5-Difluoropiperidine | C3, C5 | Not widely reported | Lower than 3-fluoropiperidine | [7] |
Note: The pKa of 3-fluoropiperidine is a predicted value. Experimental values can vary depending on the measurement conditions.
The data clearly illustrates the significant impact of fluorination on piperidine basicity. The introduction of a single fluorine atom at the 4-position results in a pKa decrease of approximately 1.7 units. The predicted pKa of 3-fluoropiperidine also shows a substantial decrease. The trend of decreasing basicity is expected to be even more pronounced with the addition of multiple fluorine atoms, as seen with cis-3,5-difluoropiperidine.
Experimental and Computational Workflows for pKa Determination
Accurate determination of pKa is crucial for understanding structure-activity relationships and for building predictive models. Both experimental and computational approaches are valuable in this endeavor.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa.[10][11]
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare an aqueous solution of the fluorinated piperidine derivative at a known concentration (typically around 1 mM).[11]
-
Acidification: Acidify the solution to a pH of approximately 2 using a standardized solution of a strong acid (e.g., 0.1 M HCl). This ensures that the piperidine is fully protonated at the start of the titration.[11]
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
pH Measurement: After each addition of the base, allow the solution to equilibrate and record the pH using a calibrated pH meter.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an inflection point, which corresponds to the point where half of the protonated piperidine has been neutralized. The pH at this half-equivalence point is equal to the pKa of the compound.[1]
Computational Protocol: pKa Prediction
Computational methods, particularly those based on quantum mechanics, offer a powerful means to predict pKa values, especially for novel or yet-to-be-synthesized compounds.[12]
Workflow Diagram:
Caption: Workflow for computational pKa prediction.
Step-by-Step Methodology:
-
Structure Preparation: Build the three-dimensional structures of both the neutral (free base) fluorinated piperidine and its protonated (conjugate acid) form.
-
Geometry Optimization: Perform geometry optimizations for both structures using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).[12]
-
Solvation Modeling: To accurately model the behavior in solution, it is crucial to include a continuum solvation model (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD) during the calculations.[7]
-
Energy Calculation: Calculate the Gibbs free energy (G) of both the optimized neutral and protonated species in the simulated solvent.
-
Free Energy of Deprotonation: Calculate the Gibbs free energy of the deprotonation reaction in solution (ΔG_sol).
-
pKa Calculation: The pKa can then be calculated using the thermodynamic relationship: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.
Conclusion: A Strategic Approach to Basicity Modulation
The fluorination of piperidines is a powerful and versatile strategy for modulating basicity in drug discovery. However, a deep understanding of the underlying principles is essential for its successful application. The potent inductive effect of fluorine consistently leads to a decrease in pKa, a desirable outcome for improving the pharmacokinetic properties of many drug candidates. Yet, this effect is modulated by intricate conformational preferences and through-space electrostatic interactions, which can be harnessed for fine-tuning the basicity of the piperidine nitrogen.
By combining careful analysis of structure-activity relationships, accurate experimental pKa determination, and insightful computational modeling, researchers can strategically employ fluorination to design piperidine-containing drug candidates with optimized ADMET profiles, ultimately leading to the development of safer and more effective medicines.
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A Technical Guide to the In Silico Modeling of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This technical guide provides a comprehensive, protocol-driven framework for the in silico characterization of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a representative fluorinated piperidine building block. We move beyond a simple recitation of steps to provide a rationale-driven narrative, explaining the causality behind methodological choices from the perspective of an experienced computational scientist. The workflow detailed herein—encompassing molecular preparation, conformational analysis, quantum mechanical property calculation, molecular docking, and ADMET profiling—constitutes a self-validating system designed to generate robust, actionable data for drug discovery professionals. Our objective is to equip researchers with the expertise to confidently predict the behavior of this and similar scaffolds, thereby accelerating lead optimization and reducing late-stage attrition.
Introduction: The Rationale for Fluorinated Piperidines and Predictive Modeling
The piperidine moiety is a privileged scaffold in drug design, prized for its synthetic accessibility and favorable pharmacological properties. The introduction of a fluorine atom, a bioisostere of hydrogen with a minimal steric footprint but profound electronic influence, can dramatically alter a molecule's profile.[4] Judicious fluorination can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve cell permeability, and introduce novel, favorable interactions with protein targets.[3][5]
This compound combines these features: a piperidine core, a strategically placed fluorine atom at a stereogenic center, and a primary amine for target engagement, temporarily masked by a synthetically versatile Boc-protecting group. Before committing resources to synthesis and in vitro testing, a thorough in silico evaluation is not just advantageous; it is essential for modern, efficient drug discovery.[6][7] Computational modeling allows us to build a multidimensional profile of the molecule, predicting its preferred 3D shape, electronic properties, potential for target binding, and drug-likeness—all before it is ever placed in a flask.[8]
Foundational Step: High-Fidelity Molecular Preparation
The axiom "garbage in, garbage out" is paramount in computational chemistry. All subsequent predictions are contingent upon the quality and accuracy of the initial molecular structure. This preparatory phase is the most critical and must be executed with meticulous care.
Protocol 2.1: 3D Structure Generation and Refinement
-
2D to 3D Conversion: Begin with a 2D representation of the molecule, ideally as a SMILES string (CN(C(C)(C)=O)C(CN)CC1). Use a robust chemical informatics toolkit, such as RDKit or ChemAxon's Marvin, to generate an initial 3D conformer.
-
Protonation State Assessment: The primary aminomethyl group is the key ionizable center. Its protonation state at physiological pH (~7.4) is critical for its interaction profile.
-
Causality: Most biological targets, particularly kinases and GPCRs, feature binding pockets with acidic residues (Asp, Glu). A positively charged amine (R-NH3+) is often required to form a charge-charge or salt-bridge interaction, which can be a primary driver of binding affinity.
-
Action: Utilize a pKa prediction tool (e.g., Chemicalize, Marvin pKa). The predicted pKa for the primary amine will be in the range of 9-10, meaning it will be overwhelmingly protonated at pH 7.4. Therefore, all subsequent protein-ligand interaction studies should be performed on the cationic species.
-
-
Initial Energy Minimization: The converted 3D structure is energetically strained. A preliminary geometry optimization using a molecular mechanics (MM) force field, such as MMFF94, is performed. This step rapidly resolves steric clashes and idealizes bond lengths and angles, providing a chemically sensible starting point for more rigorous analysis.
Caption: Workflow for generating a high-quality initial 3D molecular structure.
Conformational Analysis: Defining the Molecule's Shape
Flexibility is a key determinant of a molecule's biological function. For a substituted piperidine, the ring can adopt various puckered conformations (chairs, boats, etc.), and the orientation of its substituents (axial vs. equatorial) drastically affects its interaction potential. The presence of fluorine introduces complex stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, which can stabilize otherwise unexpected conformations.[9][10][11]
Rationale for a Hybrid MM/QM Approach
We employ a two-tiered approach. First, a rapid Molecular Mechanics (MM) search generates a broad set of possible conformations. Second, the most promising candidates are re-optimized and ranked using a much more accurate Quantum Mechanics (QM) method.
-
Expertise: MM force fields are fast but are parameterized based on general atom types and may not fully capture the nuanced electronic effects of fluorine.[12] Density Functional Theory (DFT), a QM method, calculates the electronic structure from first principles, providing a far more accurate description of the energies and geometries, which is essential for fluorinated compounds.[13][14]
Protocol 3.1: Conformational Search and QM Refinement
-
Systematic MM Search: Using the refined 3D structure, perform a systematic or stochastic conformational search (e.g., using Confab or the GMMX modeler in Gaussian). The goal is to broadly sample the torsional landscape of all rotatable bonds.
-
Clustering and Filtering: The search will produce many redundant structures. Cluster the conformers by RMSD (typically with a 0.5 Å cutoff) and discard all but the lowest-energy member of each cluster. Retain all unique conformers within a 10 kcal/mol energy window of the global minimum.
-
DFT Optimization and Ranking: For each unique conformer, perform a full geometry optimization and frequency calculation at a reputable DFT level of theory (e.g., B3LYP/6-31G* or higher) using a polarizable continuum model (PCM) for water to simulate an aqueous environment.
-
Self-Validation & Analysis: The frequency calculation is a self-validating step; a true energy minimum will have zero imaginary frequencies. Rank the final conformers by their Gibbs free energy. Analyze the lowest-energy structures, noting the piperidine ring pucker and substituent orientations.
| Conformer ID | Relative Gibbs Free Energy (kcal/mol) | Piperidine Pucker | C3-F Position | C3-CH₂NH₃⁺ Position |
| 1 (Global Min) | 0.00 | Chair | Axial | Equatorial |
| 2 | 1.15 | Chair | Equatorial | Axial |
| 3 | 4.20 | Twist-Boat | - | - |
| 4 | 4.85 | Twist-Boat | - | - |
| (Note: Data are illustrative examples derived from established principles of piperidine conformation; actual values require execution of the protocol.)[15][16] |
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[17][18][19] This allows us to generate structural hypotheses about how our molecule might achieve its biological effect.
Protocol 4.1: Structure-Based Docking
-
Receptor Preparation: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Using a tool like AutoDockTools or Schrödinger's Protein Preparation Wizard, add hydrogens, assign correct protonation states to residues (especially His, Asp, Glu), and remove all non-essential water molecules.
-
Ligand Preparation: Use the global minimum energy conformer identified in Protocol 3.1. Ensure the aminomethyl group is protonated.
-
Binding Site Definition: Define a docking grid box that encompasses the known active site of the protein, typically centered on the position of a co-crystallized ligand.
-
Docking Execution: Employ a validated docking algorithm like AutoDock Vina.[20] The algorithm will sample many possible poses of the flexible ligand within the (typically) rigid receptor binding site and rank them using a scoring function.
-
Pose Analysis and Validation:
-
Analysis: Visually inspect the top-scoring poses. Analyze the key intermolecular interactions: Does the protonated amine form the expected salt bridge? Are there favorable hydrophobic contacts? Does the fluorine atom engage in any specific interactions (e.g., with backbone amides)?
-
Trustworthiness (Self-Validation): The most critical validation step is to perform "re-docking." If the original PDB structure contained a ligand, remove it and dock it back in using the exact same protocol. A reliable docking setup should reproduce the crystallographic pose with an RMSD of less than 2.0 Å. This confirms that the chosen algorithm and parameters are appropriate for the target system.
-
Caption: A self-validating workflow for molecular docking studies.
ADMET Profiling: Predicting Drug-Likeness
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for de-risking a project.[21][22][23] Many failures in clinical trials are due to poor ADMET profiles, and in silico models can provide early warnings.[24]
Protocol 5.1: Rapid ADMET Assessment
-
Utilize Predictive Models: Submit the 2D structure of the molecule to a comprehensive, free web server like SwissADME or a commercial platform like ADMET Predictor®.[25]
-
Synthesize Key Data: Consolidate the predictions for key pharmacokinetic and drug-likeness properties into a summary table.
-
Interpret the Results:
-
Lipinski's Rule of Five: A heuristic to evaluate drug-likeness. Violations suggest potential problems with oral bioavailability.
-
Topological Polar Surface Area (TPSA): Correlates with membrane permeability. Values >140 Ų often indicate poor cell penetration.
-
LogP (Lipophilicity): Affects solubility, permeability, and metabolism. An ideal range is typically 1-3.
-
BBB Permeation: A simple yes/no prediction of whether the compound is likely to cross the blood-brain barrier.
-
P-gp Substrate: Predicts if the molecule is likely to be removed from cells by the P-glycoprotein efflux pump, which can be a mechanism of drug resistance.
-
| Property / Rule | Predicted Value | Optimal Range | Interpretation |
| Physicochemical | |||
| Molecular Weight | 260.35 g/mol | < 500 | Favorable |
| cLogP | 1.95 | 1 - 3 | Optimal Lipophilicity |
| TPSA | 51.49 Ų | < 140 Ų | Good Permeability Expected |
| Pharmacokinetics | |||
| GI Absorption | High | High | Favorable |
| BBB Permeant | No | Target Dependent | Low risk of CNS side-effects |
| P-gp Substrate | No | No | Not subject to efflux |
| Drug-Likeness | |||
| Lipinski Violations | 0 | ≤ 1 | High Drug-Likeness |
| (Note: Data are illustrative examples generated from typical values for similar scaffolds.) |
Conclusion and Future Directions
This guide has detailed a multi-faceted in silico workflow to construct a comprehensive profile of this compound. By systematically preparing the molecule, exploring its conformational space with accurate QM methods, predicting its binding mode through validated docking, and assessing its drug-like properties, we can make highly informed, data-driven decisions. The generated hypotheses—such as the preference for an axial fluorine in a chair conformation or a specific binding mode in a target protein—provide direct guidance for synthetic chemists and pharmacologists.
For projects advancing to later stages, more computationally intensive methods can be employed. Molecular Dynamics (MD) simulations can be used to study the dynamic stability of the predicted protein-ligand complex over time, while more advanced methods like Free Energy Perturbation (FEP) can provide even more accurate predictions of relative binding affinities.[8][14] This staged approach, from rapid profiling to rigorous calculation, represents a modern, efficient paradigm for computational drug discovery.
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The Strategic Deployment of Fluorine in Piperidine Scaffolds: A Guide to Unlocking Novel Therapeutic Targets
Abstract
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in critical molecular interactions have cemented its status as a "privileged structure."[2] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tactic to modulate a compound's physicochemical and pharmacological properties, leading to enhanced therapeutic potential.[3][4][5] This in-depth technical guide explores the multifaceted role of fluorination in piperidine-containing molecules and provides a comprehensive overview of their potential therapeutic targets. We will delve into the mechanistic rationale behind targeting specific protein classes and provide detailed, field-proven experimental protocols for target identification and validation, empowering researchers to navigate the complexities of drug discovery in this promising chemical space.
The Fluorine Advantage: Modulating Piperidine Properties for Enhanced Druggability
The introduction of fluorine, the most electronegative element, into a piperidine ring can induce profound changes in a molecule's properties, impacting its journey from administration to target engagement.[3][4][5]
1.1. Altering Basicity (pKa) and Lipophilicity:
Fluorination significantly lowers the basicity of the piperidine nitrogen.[6][7] This reduction in pKa can be crucial for mitigating off-target effects, such as hERG channel affinity, which is a common cause of cardiotoxicity.[6][7] Furthermore, the impact of fluorine on lipophilicity is context-dependent; while fluorination of alkyl groups can decrease lipophilicity, fluoro-arenes tend to be more lipophilic.[8] This nuanced control allows for the fine-tuning of a drug's solubility, permeability, and overall pharmacokinetic profile.[3][4]
1.2. Enhancing Metabolic Stability and Membrane Permeability:
The high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond often imparts greater metabolic stability to the molecule by blocking sites susceptible to oxidative metabolism.[3][4][5] This can lead to an increased half-life and improved bioavailability. Additionally, the introduction of fluorine can enhance a molecule's ability to permeate cellular membranes, a critical factor for reaching intracellular targets.[3][4][8]
1.3. Influencing Conformation and Binding Affinity:
Fluorine's stereoelectronic effects can influence the conformational preferences of the piperidine ring, pre-organizing the molecule for optimal binding to its target.[9][10] The gauche effect, for instance, can be exploited to create conformationally defined building blocks.[11] This conformational rigidity can lead to higher binding affinity and selectivity for the intended therapeutic target.[3][9]
| Property | Effect of Fluorination | Therapeutic Implication |
| Basicity (pKa) | Decreases | Reduced hERG liability, modulated target engagement |
| Lipophilicity | Context-dependent increase or decrease | Optimized solubility and permeability |
| Metabolic Stability | Increases | Improved pharmacokinetic profile, longer half-life |
| Membrane Permeability | Can increase | Enhanced access to intracellular targets |
| Conformation | Induces specific puckering | Increased binding affinity and selectivity |
Potential Therapeutic Targets for Fluorinated Piperidines
The unique properties imparted by fluorine make fluorinated piperidines versatile scaffolds for targeting a wide range of proteins implicated in various diseases.
2.1. Central Nervous System (CNS) Targets:
The ability of fluorinated piperidines to cross the blood-brain barrier makes them particularly attractive for treating neurological and psychiatric disorders.
2.1.1. Sigma Receptors (σ1 and σ2):
Sigma receptors are implicated in a variety of CNS disorders, including psychosis, pain, and neurodegenerative diseases.[12] Several fluorinated piperidine derivatives have been developed as high-affinity ligands for sigma receptors, with some showing promise as PET imaging agents for in vivo studies.[12][13][14][15] The fluorine atom can be strategically placed to enhance binding affinity and selectivity between σ1 and σ2 subtypes.[13] For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has demonstrated high affinity for sigma receptors.[13]
Signaling Pathway Involving Sigma-1 Receptor:
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Methodological & Application
Application Notes and Protocols for the Incorporation of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Building Block for Advanced Peptide Therapeutics
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity. Within this class of unique building blocks, fluorinated scaffolds have garnered significant attention. The introduction of fluorine can profoundly influence a peptide's electronic properties, pKa, and conformational behavior, often leading to improved potency and pharmacokinetic profiles.[1][2][3]
This document provides detailed application notes and protocols for the use of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate , a novel building block for solid-phase peptide synthesis (SPPS). This compound introduces a conformationally constrained fluorinated piperidine ring into the peptide backbone. The piperidine moiety can induce specific secondary structures, while the fluorine atom can modulate the basicity of the nearby amine and engage in favorable interactions with biological targets.[1][4] The primary amine, separated from the ring by a methylene group, offers a flexible attachment point to the growing peptide chain.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for an orthogonal protection strategy in standard Fmoc-based SPPS, enabling selective deprotection during the final cleavage step.[5][6] This guide will detail the necessary considerations and optimized protocols for the efficient incorporation of this sterically demanding building block into peptide sequences.
Core Principles and Strategic Considerations
The successful incorporation of this compound into a peptide sequence via SPPS requires careful consideration of the following factors:
-
Steric Hindrance: The bulky piperidine ring and the tertiary carbon at the 3-position present significant steric hindrance around the aminomethyl group. This can slow down coupling reactions and lead to incomplete acylation. To overcome this, the use of potent coupling reagents and potentially longer reaction times or double coupling is recommended.[7][8]
-
Coupling Reagent Selection: Standard carbodiimide reagents like DCC or DIC may prove insufficient for efficient coupling.[7] Uronium/aminium salt-based reagents such as HATU, HBTU, or COMU are highly recommended due to their ability to form highly reactive activated esters capable of overcoming steric barriers.[7][9]
-
Boc Group Stability: The Boc group on the piperidine nitrogen is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[5] It is efficiently removed under the final acidic cleavage conditions, typically with a trifluoroacetic acid (TFA) cocktail.[10]
-
Conformational Impact: The rigid piperidine ring is expected to impart a significant conformational constraint on the peptide backbone. The fluorine atom's preference for an axial orientation in protonated piperidine rings can further influence the local geometry.[1][4][11]
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy. They can be adapted for automated synthesizers with appropriate modifications.
Protocol 1: Standard Coupling of this compound
This protocol outlines a single coupling cycle for the incorporation of the title compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Pre-activation of the Building Block:
-
In a separate reaction vessel, dissolve this compound (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) to the solution.
-
Allow the pre-activation to proceed for 3-5 minutes at room temperature. A color change may be observed.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the building block, a longer coupling time is recommended compared to standard proteinogenic amino acids.[7]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow to brown beads) indicates the absence of free primary amines and a complete reaction.
-
If the Kaiser test is positive (blue or purple beads), indicating incomplete coupling, a second coupling is necessary (see Protocol 2).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.
-
Protocol 2: Double Coupling Strategy for Incomplete Reactions
If the initial coupling is incomplete, a second coupling is essential to avoid deletion sequences in the final peptide.
Procedure:
-
Initial Coupling and Washing:
-
Follow steps 1-3 of Protocol 1.
-
After the initial coupling time, drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Prepare a fresh solution of pre-activated this compound as described in step 2 of Protocol 1.
-
Add this solution to the resin and agitate for another 2-4 hours at room temperature.
-
-
Monitoring and Final Washing:
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Once the test is negative, drain the coupling solution and wash the resin as described in step 5 of Protocol 1.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The TFA will cleave the peptide from the resin and remove the Boc group from the piperidine nitrogen, as well as other acid-labile side-chain protecting groups.[10][14] The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during Boc deprotection.[15]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the successful incorporation of the fluorinated piperidine building block.
-
Data Presentation
The efficiency of coupling can be influenced by the specific peptide sequence and the position of the hindered residue. The following table provides a general comparison of coupling reagents for sterically hindered amino acids, which serves as a guideline for optimizing the incorporation of this compound.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[9] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[9] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice, but may be less effective for this highly hindered building block.[9] |
Visualizations
Experimental Workflow
Caption: Workflow for incorporating the fluorinated piperidine building block in SPPS.
Chemical Structures and Reaction
Caption: Schematic of the coupling reaction on the solid support.
Conclusion
The use of this compound offers an exciting avenue for the design of novel peptide therapeutics with potentially enhanced structural and biological properties. While its sterically hindered nature requires modifications to standard SPPS protocols, the use of potent coupling reagents like HATU and extended reaction times can ensure its successful incorporation. The protocols and considerations outlined in this document provide a robust framework for researchers to utilize this valuable building block in their peptide synthesis endeavors, paving the way for the discovery of next-generation peptide-based drugs.
References
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2013). ResearchGate. [Link]
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Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Royal Society of Chemistry. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). National Institutes of Health. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). [Author's Name, if available]. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
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The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. [Link]
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3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2015). National Institutes of Health. [Link]
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Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). National Institutes of Health. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). [Source, if available]. [Link]
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Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Royal Society of Chemistry. [Link]
-
tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ChemRxiv. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. (2019). ResearchGate. [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (2008). National Institutes of Health. [Link]
-
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate. (n.d.). PubChem. [Link]
-
Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. (n.d.). ResearchGate. [Link]
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. [Link]
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Application Notes and Protocols: The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry
Abstract: The piperidine moiety is the most ubiquitous nitrogen-containing heterocycle in FDA-approved pharmaceuticals, making it a cornerstone of drug design.[1][2] Concurrently, the strategic incorporation of fluorine has become a pivotal tool for optimizing molecular properties, with nearly a quarter of all small-molecule drugs featuring at least one fluorine atom.[1] The convergence of these two privileged motifs—the fluorinated piperidine—offers a powerful strategy to address complex challenges in drug discovery, including potency, selectivity, and pharmacokinetics. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the physicochemical impact of fluorinating the piperidine scaffold, detailed and field-proven synthetic protocols for their preparation, and illustrative case studies to guide their application.
Section 1: The Physicochemical Impact of Fluorine on the Piperidine Scaffold
The introduction of fluorine, the most electronegative element, into a piperidine ring is far from a simple bioisosteric replacement for hydrogen. It fundamentally alters the molecule's electronic, conformational, and metabolic properties. Understanding these effects is critical for their rational application in drug design.[3][4]
Modulating Basicity (pKa): A Key to Mitigating Off-Target Effects
A primary and highly predictable consequence of fluorination is the reduction of the piperidine nitrogen's basicity (pKa). The strong electron-withdrawing inductive effect of the C-F bond decreases the electron density on the nitrogen atom, making it a weaker base.
Causality: This modulation is of paramount importance for mitigating safety liabilities, particularly cardiac toxicity associated with the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[5][6] The protonated, cationic form of a basic amine is often responsible for hERG binding. By lowering the pKa, the proportion of the molecule in its protonated state at physiological pH (7.4) is reduced, thereby decreasing the risk of hERG affinity.[6][7] Furthermore, fine-tuning pKa can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, for instance, by enhancing oral bioavailability.[3]
| Compound | Substitution | Calculated pKa | Change vs. Parent |
| Piperidine | None | ~11.2 | N/A |
| 3-Fluoropiperidine | Monofluoro | ~9.5 - 10.0 | ↓ ~1.2 - 1.7 |
| 4-Fluoropiperidine | Monofluoro | ~9.6 | ↓ ~1.6 |
| 3,3-Difluoropiperidine | gem-Difluoro | ~7.5 - 8.0 | ↓ ~3.2 - 3.7 |
| Data synthesized from chemoinformatic studies reported in the literature. Actual values are dependent on the specific molecule and calculation/measurement method.[6] |
Exerting Conformational Control: The Axial Fluorine Preference
Fluorine substitution exerts profound control over the piperidine ring's conformational equilibrium. Contrary to the expectation that bulky substituents prefer an equatorial position to minimize steric hindrance, fluorine on a piperidine ring often exhibits a strong preference for the axial orientation.[8][9]
Causality: This "axial-F preference" is not driven by sterics but by a combination of stabilizing stereoelectronic and electrostatic interactions. Computational and NMR studies have identified several key contributing forces:[9][10][11][12]
-
Charge-Dipole Interactions: In the protonated state, a powerful stabilizing interaction occurs between the positive charge on the ammonium group (H-N+) and the partial negative charge on the axial fluorine atom (Cδ+-Fδ-).[13][14]
-
Hyperconjugation: Electron density can be donated from an anti-periplanar C-H bond into the low-lying antibonding orbital (σ) of the C-F bond (σC-H → σC-F). This interaction is geometrically optimal when the fluorine is in the axial position.[11]
-
Solvation Effects: The overall dipole moment of the molecule is influenced by the fluorine's position. In polar solvents, conformers with a larger dipole moment, often the axial conformer, can be preferentially stabilized.[8][9]
By locking the piperidine ring into a well-defined, rigid conformation, medicinal chemists can pre-organize the pharmacophoric elements of a drug molecule for optimal interaction with its biological target, potentially leading to significant gains in potency and selectivity.[15]
Enhancing Metabolic Stability
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a typical carbon-hydrogen bond. This inherent strength makes the C-F bond resistant to enzymatic cleavage.
Causality: A common route of drug metabolism is the oxidation of C-H bonds by cytochrome P450 (CYP) enzymes.[16] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with a fluorine atom, that site is effectively blocked from oxidative metabolism. This can lead to a longer drug half-life, reduced clearance, and improved overall systemic exposure.[8][9][15]
Tuning Lipophilicity and Permeability
While fluorine is highly electronegative, its effect on lipophilicity (measured as LogP) is complex. A single fluorine atom may only subtly increase lipophilicity, whereas a trifluoromethyl (-CF3) group significantly increases it.[15] This modulation can be used to enhance a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and, for CNS-active agents, penetration of the blood-brain barrier.[3][4]
Section 2: Synthetic Strategies for Accessing Fluorinated Piperidines
Historically, the synthesis of fluorinated piperidines was often a laborious, multi-step process.[17] However, recent advances have provided robust, scalable, and highly diastereoselective methods, making these valuable building blocks readily accessible.
Protocol: Diastereoselective Hydrogenation of Fluoropyridines
One of the most powerful and direct methods for synthesizing cis-fluorinated piperidines is the heterogeneous hydrogenation of commercially available fluoropyridine precursors.[1][18] This protocol leverages a palladium catalyst to achieve selective reduction of the pyridine ring while avoiding the common side reaction of hydrodefluorination.
Principle of the Method: This protocol utilizes a heterogeneous palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The fluoropyridine adsorbs onto the catalyst surface, and hydrogen is delivered stereoselectively to one face of the ring, resulting in the all-cis product. An acidic additive is often used to activate the pyridine ring towards reduction. To handle the volatility of the resulting piperidine, the reaction is often followed by an in-situ protection step.
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add the fluoropyridine substrate (1.0 eq.).
-
Reagent Addition: Add palladium on carbon (10 wt%, 5 mol%). Add the solvent (e.g., methanol, ~0.1 M concentration) followed by the acidic additive (e.g., concentrated HCl, 1.1 eq.).
-
Scientist's Note: The acid protonates the pyridine nitrogen, making the ring more electron-deficient and susceptible to hydrogenation.
-
-
Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 bar H₂) and heat to the target temperature (e.g., 80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for completeness by periodically taking aliquots (after safely depressurizing and purging) and analyzing by GC-MS or LC-MS to observe the disappearance of the starting material. Reaction times can range from 12 to 48 hours.
-
Work-up (Catalyst Removal): After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional methanol.
-
In-situ Protection (Self-Validating Step):
-
Transfer the filtrate to a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a base, such as triethylamine (TEA, 3.0 eq.), to neutralize the acid and free the piperidine nitrogen.
-
Slowly add the protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.), dissolved in a minimal amount of the reaction solvent.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the stable, less volatile Boc-protected product validates the successful synthesis of the piperidine intermediate.
-
-
Purification: Concentrate the mixture in vacuo. Purify the residue by flash column chromatography on silica gel to yield the pure, protected cis-fluorinated piperidine.
Section 3: Case Studies in Drug Discovery
Case Study: Synthesis of a Fluorinated Analog of Ropivacaine
Ropivacaine is a local anesthetic containing a piperidine-2-carboxamide core. The synthesis of a fluorinated derivative demonstrates the practical application of the hydrogenation protocol to create novel analogs of existing drugs for structure-activity relationship (SAR) studies.[1][18]
Principle: The synthesis starts with a commercially available fluorinated 2,6-lutidine derivative, which is first hydrogenated and protected according to the protocol described in Section 2.1. The resulting protected fluoropipecolic acid derivative is then coupled with an aniline to form the final amide bond.
This approach allows for the systematic exploration of how fluorination on the piperidine ring impacts the efficacy, duration of action, and safety profile of the parent drug.
Conclusion
Fluorinated piperidines represent a class of building blocks with immense potential for modern drug discovery. The strategic placement of fluorine allows for the rational modulation of key molecular properties, including basicity, conformation, and metabolic stability, providing a powerful toolkit to overcome common liabilities in lead optimization. With the advent of robust and scalable synthetic protocols, such as the diastereoselective hydrogenation of fluoropyridines, these valuable scaffolds are no longer esoteric curiosities but are readily accessible for incorporation into any drug discovery program. The continued application of these principles and protocols will undoubtedly contribute to the development of safer and more effective medicines.
References
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Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link][5][6][7]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link][8][9][10]
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Pesch, J., Strieth-Kalthoff, F., Hanna, K., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][1][18]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link][17]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link][13]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link][3]
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Linclau, B., et al. (2016). Stereoselective Fluorination of N-Heterocycles. ResearchGate. [Link][14]
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Various Authors. (2022). Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link][15]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][2]
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Al-Aboudi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link][4]
-
Altman, R., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link][16]
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Application Notes and Protocols for the Boc Deprotection of 3-Fluoropiperidines
Introduction: The Significance of 3-Fluoropiperidines and the Critical Nature of Boc Deprotection
The 3-fluoropiperidine motif is a privileged scaffold in modern medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the piperidine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, 3-fluoropiperidine derivatives are key components in a wide array of therapeutic agents.
The synthesis of these valuable building blocks often employs the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen. The Boc group is favored for its stability under a broad range of synthetic conditions and its predictable removal under acidic conditions.[2] The deprotection of the N-Boc group is a pivotal and often final step in the synthetic sequence, yielding the free amine as a salt (e.g., hydrochloride or trifluoroacetate), ready for subsequent elaboration or biological evaluation.[]
This comprehensive guide provides detailed protocols, mechanistic insights, and practical advice for the successful Boc deprotection of 3-fluoropiperidines. It is designed for researchers, scientists, and drug development professionals seeking reliable and efficient methods for this crucial transformation.
Chemical Theory and Mechanistic Insights: Understanding the Deprotection Process
The standard method for Boc deprotection proceeds via an acid-catalyzed cleavage of the carbamate linkage. The generally accepted mechanism involves several key steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
-
Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture to yield the corresponding amine salt.[4]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.
The Influence of the 3-Fluoro Substituent
The presence of an electron-withdrawing fluorine atom at the 3-position of the piperidine ring can influence the electronics of the molecule. This may have a modest impact on the basicity of the nitrogen atom and potentially on the kinetics of the deprotection reaction. While standard acidic conditions are generally effective, the altered electronic environment underscores the importance of careful reaction monitoring to ensure complete conversion. The kinetics of acid-catalyzed N-Boc cleavage can exhibit a second-order dependence on the acid concentration, meaning that changes in substrate reactivity can sometimes be overcome by adjusting the concentration of the acid.[5][6]
Comparative Analysis of Deprotection Protocols
Several methods can be employed for the Boc deprotection of 3-fluoropiperidines. The choice of protocol depends on the scale of the reaction, the acid sensitivity of other functional groups in the molecule, and the desired final salt form.
| Method | Reagents & Conditions | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 5-50% TFA in DCM | Dichloromethane (DCM) | 0 °C to Room Temp | 1-4 hours[2] | Highly effective, volatile reagents are easy to remove.[7] | TFA is corrosive; the resulting TFA salt can sometimes be difficult to handle or oily.[8] |
| Hydrochloric Acid (HCl) in Dioxane | 4M HCl in Dioxane | Dioxane, Methanol, or Ethyl Acetate | Room Temp | 1-3 hours[2] | Often provides the crystalline hydrochloride salt, simplifying isolation via precipitation.[2][9] | Dioxane is a suspected carcinogen; requires anhydrous conditions. |
| Thermal Deprotection | Heat | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux | Variable, can be accelerated by microwave[10] | Avoids the use of strong acids, suitable for acid-sensitive substrates.[10][11] | Requires higher temperatures, which may not be suitable for all substrates. |
| Alternative Brønsted Acids | p-Toluenesulfonic acid (pTSA) | Ethyl Acetate | 50-60 °C[8] | Variable | Milder than TFA/HCl, provides a crystalline tosylate salt. | Requires heating. |
| Lewis Acids | Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temp | 12-24 hours[12] | Mild conditions, useful for substrates with acid-labile groups. | Longer reaction times, requires removal of the Lewis acid during workup. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and widely used method for Boc deprotection.
Materials:
-
N-Boc-3-fluoropiperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Workflow Diagram:
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Strategic Pathways to Chiral 3-Amino-3-Fluoropiperidines: A Guide for Medicinal Chemists
<APPLICATION NOTE & PROTOCOLS >
Authored by: Your Senior Application Scientist
Abstract
The 3-amino-3-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the C3 position, adjacent to a nitrogen atom, profoundly influences the molecule's physicochemical properties, including basicity (pKa) and lipophilicity, which are critical for optimizing drug candidates.[1][2][3] This guide provides an in-depth analysis of key synthetic strategies to access these valuable chiral building blocks, focusing on methods that establish stereocontrol at the challenging C3 quaternary center. We will explore asymmetric hydrogenation of fluorinated pyridine precursors and enzymatic transamination, offering detailed protocols and discussing the rationale behind these state-of-the-art approaches.
Introduction: The Strategic Value of Fluorinated Piperidines
Piperidine rings are among the most common nitrogen-containing heterocycles found in FDA-approved pharmaceuticals.[4] Their conformational flexibility and ability to engage in hydrogen bonding make them ideal scaffolds for interacting with biological targets. Introducing a fluorine atom, particularly on a carbon adjacent to the basic nitrogen, offers several advantages for drug development professionals:
-
Basicity (pKa) Attenuation : Fluorine's strong electron-withdrawing effect significantly lowers the pKa of the piperidine nitrogen.[1][5] This can be crucial for reducing off-target effects (e.g., hERG channel affinity) and improving oral bioavailability by modulating the charge state at physiological pH.[3][4]
-
Metabolic Stability : The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.
-
Conformational Control : Fluorine substitution can induce specific conformational preferences in the piperidine ring. For instance, an axial orientation of the C-F bond can be favored due to favorable dipole interactions with an adjacent protonated nitrogen (C-F…H-N+), influencing how the molecule presents itself to a binding pocket.[2][4]
The primary synthetic challenge lies in the stereocontrolled construction of the C3-F and C3-N bonds, creating a chiral quaternary center. The following sections detail two powerful and distinct approaches to address this challenge.
Strategy 1: Asymmetric Hydrogenation of a Fluoro-Enamide Precursor
One of the most elegant methods to set the stereochemistry of the 3-amino-3-fluoropiperidine core is through the asymmetric hydrogenation of a tetrahydropyridine intermediate. This strategy avoids direct and often challenging stereoselective fluorination or amination of a pre-formed piperidine ring. The key is to generate a prochiral fluoro-enamide, which can then be reduced with high facial selectivity using a chiral catalyst.[4][6]
Scientific Rationale
This approach, successfully employed in the synthesis of a CGRP receptor antagonist, hinges on a sequence of transformations.[4][6] Starting from 3-fluoro-4-aminopyridine, the pyridine ring is activated towards reduction by forming a pyridinium salt. A subsequent partial reduction with a hydride source like NaBH4 generates the critical tetrahydropyridine (fluoro-enamide) hydrogenation substrate. The choice of a chiral phosphine ligand, such as a Walphos-type ligand, in combination with a rhodium catalyst, is critical for inducing high enantioselectivity in the hydrogenation step. The catalyst-substrate complex forms a chiral environment that directs the delivery of hydrogen to one face of the double bond, establishing the desired stereocenters.
Workflow: Asymmetric Hydrogenation Route
Caption: Asymmetric hydrogenation workflow.
Protocol 1: Synthesis via Asymmetric Hydrogenation
This protocol is adapted from the synthesis described by Philips and Xiang et al. (2019).[4][6]
Part A: Preparation of the Fluoro-Enamide Substrate
-
Acylation: To a solution of 4-amino-3-fluoropyridine (1.0 eq) in a suitable aprotic solvent (e.g., DCM), add a base (e.g., pyridine, 1.2 eq). Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS).
-
Pyridinium Salt Formation: After an aqueous workup, dissolve the crude N-benzoyl intermediate in acetonitrile. Add benzyl bromide (1.5 eq) and heat the mixture to reflux for 16-24 hours. Cool the reaction, and the resulting pyridinium salt will often precipitate. Collect the solid by filtration.
-
Partial Reduction: Suspend the pyridinium salt in methanol (MeOH) and cool to 0 °C. Add sodium borohydride (NaBH4, 2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1-2 hours. Quench the reaction carefully with water and extract the product with an organic solvent (e.g., EtOAc). The resulting crude fluoro-enamide is carried forward.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with the rhodium precursor [Rh(NBD)2]BF4 (e.g., 1 mol%) and the chiral ligand (e.g., Walphos W003, 1.1 mol%) in a degassed solvent like dichloromethane (DCM). Stir for 15-30 minutes.
-
Hydrogenation: Add a solution of the crude fluoro-enamide substrate from Part A in DCM to the catalyst solution.
-
Reaction Execution: Seal the vessel, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 50-100 psi). Stir vigorously at room temperature for 12-24 hours.
-
Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography to yield the N-benzoyl, N-benzyl protected chiral 3-amino-3-fluoropiperidine. Subsequent deprotection steps (e.g., hydrogenolysis for N-benzyl, hydrolysis for N-benzoyl) can be performed as needed.
Data Summary
| Step | Catalyst/Reagents | Key Outcome | Reported Yield | Reported Stereoselectivity |
| Hydrogenation | [Rh(NBD)2]BF4 / Walphos W003 | Enantioselective C=C reduction | High | >99% ee, high d.r.[6] |
| Debenzylation | H2, Pd/C | Removal of N-benzyl group | High | N/A |
Strategy 2: Enzymatic Dynamic Asymmetric Transamination
Biocatalysis offers a powerful, green, and highly selective alternative to traditional chemical methods. For the synthesis of chiral amines, transaminase enzymes are particularly effective. This strategy employs a transaminase to convert a prochiral 3-fluoropiperidin-4-one into the desired chiral syn-3-fluoro-4-aminopiperidine. A key advantage is the use of a dynamic process where the ketone starting material can epimerize in situ, allowing for a theoretical yield of up to 100% of a single diastereomer.[4]
Scientific Rationale
The process begins with the synthesis of a protected 3-fluoropiperidin-4-one. This is typically achieved by electrophilic fluorination of the corresponding silyl enol ether of the N-Boc-4-piperidone.[4] The resulting fluoroketone is then subjected to the enzymatic reaction. A transaminase enzyme, in the presence of a cofactor (pyridoxal-5'-phosphate, PLP) and an amine donor (like isopropylamine), catalyzes the transfer of an amino group to the ketone. The enzyme's chiral active site dictates the stereochemical outcome, producing the amine with high enantiomeric and diastereomeric purity. The reaction is run under conditions (e.g., high pH) that facilitate the racemization of the stereocenter at the C3 position of the ketone, ensuring that the entire substrate pool is converted to the desired product.[4]
Workflow: Enzymatic Transamination Route
Caption: Biocatalytic route via dynamic transamination.
Protocol 2: Synthesis via Enzymatic Transamination
This protocol is conceptualized based on the approach described by Philips and Xiang et al. (2019).[4]
Part A: Preparation of the Fluoroketone Substrate
-
Enolate Formation: Dissolve N-Boc-4-piperidone (1.0 eq) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N2 or Ar). Cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature.
-
Fluorination: After workup to isolate the crude silyl enol ether, dissolve it in a suitable solvent (e.g., acetonitrile). Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), and stir at room temperature until the reaction is complete (monitor by TLC/LCMS). Purify the N-Boc-3-fluoro-4-piperidone by column chromatography.
Part B: Asymmetric Transamination
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 0.2 M borate buffer, pH 10.5).
-
Reagent Addition: Add the transaminase enzyme (e.g., a commercially available enzyme from a screening kit like Codexis ATA-3, ~1 mol%), the cofactor pyridoxal-5'-phosphate (PLP, ~1 g/L), and the amine donor (isopropylamine, ~1 M). Add the N-Boc-3-fluoro-4-piperidone substrate, often dissolved in a co-solvent like DMSO (~20 vol%) to aid solubility.[4]
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 45 °C) for 24-48 hours. The progress can be monitored by chiral HPLC.
-
Workup and Purification: Once the reaction reaches completion, extract the product with an appropriate organic solvent (e.g., MTBE or EtOAc). The organic layers are combined, dried, and concentrated. The resulting chiral syn-3-fluoro-4-aminopiperidine derivative can be purified by crystallization or column chromatography.
Data Summary
| Step | Catalyst/Reagents | Key Outcome | Reported Yield | Reported Stereoselectivity |
| Fluorination | Selectfluor® | Electrophilic fluorination | ~91%[4] | N/A (produces racemate) |
| Transamination | Transaminase ATA-3, PLP, iPrNH2 | Dynamic asymmetric amination | ~66%[4] | 96% ee, 15:1 d.r. (syn)[4] |
Conclusion and Outlook
Both asymmetric hydrogenation and enzymatic transamination represent powerful, state-of-the-art strategies for accessing chiral 3-amino-3-fluoropiperidines. The choice between them depends on several factors including scale, substrate availability, and the specific stereoisomer required. Asymmetric hydrogenation offers a purely chemical route with excellent enantiocontrol, while enzymatic methods provide the benefits of high selectivity under mild, aqueous conditions. As the demand for complex, fluorinated scaffolds in drug discovery continues to grow, the development and refinement of such stereoselective methodologies will remain a critical area of research for medicinal and process chemists.
References
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D. G. O'Donovan, et al. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry. [Link]
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Semantic Scholar. (n.d.). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Semantic Scholar. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]
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Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Castro, J. L., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. [Link]
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Application Notes and Protocols: Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its three-dimensional structure is crucial for achieving specific interactions with biological targets. The strategic incorporation of fluorine into this privileged scaffold offers a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. Fluorine's high electronegativity can modulate the pKa of nearby basic nitrogen atoms, a critical factor in optimizing target engagement, reducing off-target effects (such as hERG channel affinity, a common cause of cardiotoxicity), and improving metabolic stability.
This guide focuses on the utility of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate , a valuable building block for introducing a fluorinated, chiral 3,3-disubstituted piperidine motif into lead compounds. The presence of the Boc-protected primary amine allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules targeting a range of therapeutic areas, including kinase and GPCR modulation.
Molecular Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C11H21FN2O2 | |
| Molecular Weight | 232.29 g/mol | |
| Appearance | Off-white to pale yellow solid or oil | |
| Storage | Store at 2-8 °C under an inert atmosphere |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors.
Synthesis of the Building Block
While various synthetic routes to fluorinated piperidines exist, a common strategy involves the fluorination of a suitable precursor followed by functional group manipulations. A plausible synthetic pathway to this compound is outlined below. This multi-step synthesis highlights the careful planning required to introduce the key functionalities.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the title building block.
Application Protocols: Harnessing the Reactivity of the Primary Amine
The primary amino group of this compound is the key handle for its incorporation into target molecules. The two most common and powerful transformations are amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is a fundamental reaction in drug discovery. The use of modern coupling reagents like HATU provides a reliable and high-yielding method for coupling the primary amine of our building block with a carboxylic acid.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Preparation: To a clean, dry reaction vial, add the carboxylic acid (1.0 eq.).
-
Reagent Addition: Add HATU (1.1 eq.) and dissolve the mixture in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 eq.) in DMF to the reaction mixture.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Causality of Reagent Choice: HATU is chosen for its efficiency in forming the active ester of the carboxylic acid, which readily reacts with the primary amine. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of the higher molecular weight product peak in the LC-MS. A successful reaction will show a clean conversion with minimal side products.
Amide Coupling Workflow Diagram
Caption: Step-by-step workflow for amide bond formation.
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diversity into molecular scaffolds. This protocol describes the reaction of our building block with an aldehyde in the presence of a mild reducing agent.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of the aldehyde (1.0 eq.) in dichloromethane (DCM), add this compound (1.1 eq.).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Causality of Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material compared to other borohydrides, allowing for the in-situ formation and reduction of the imine. The acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced.
-
Self-Validation: Monitoring the reaction by LC-MS will show the consumption of the aldehyde and the amine, and the formation of the desired secondary amine product. A successful reaction will result in a high conversion to the product with minimal over-alkylation or other side reactions.
Applications in Drug Discovery: Case Studies
The strategic introduction of the 3-fluoro-3-(aminomethyl)piperidine moiety can have a profound impact on the biological activity and pharmacokinetic properties of a molecule.
Kinase Inhibitors
In the design of kinase inhibitors, the piperidine ring can act as a scaffold to orient key pharmacophoric groups into the ATP binding pocket. The fluorine atom can be used to modulate the basicity of the piperidine nitrogen (after Boc deprotection), which can be crucial for establishing key hydrogen bond interactions with the hinge region of the kinase. Furthermore, the fluorinated substituent can enhance metabolic stability by blocking potential sites of oxidation.
GPCR Modulators
For G-protein coupled receptor (GPCR) ligands, the introduction of a fluorinated piperidine can influence receptor subtype selectivity and improve brain penetration by masking the polarity of the nearby amine. The conformational rigidity of the piperidine ring, further influenced by the fluorine substituent, can lock the molecule in a bioactive conformation, leading to enhanced potency.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique combination of a Boc-protected primary amine, a chiral center, and a fluorine atom on a piperidine scaffold provides a powerful tool for the synthesis of novel drug candidates with potentially improved pharmacological profiles. The protocols outlined in this guide provide a solid foundation for the successful application of this building block in drug discovery programs.
References
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Application of the all-cis-(multi)fluorinated piperidine building... - ResearchGate. Available at: [Link]
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Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available at: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available at: [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. Available at: [Link]
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Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. Available at: [Link]
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Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Available at: [Link]
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tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]
Strategic Incorporation of 3-Fluoropiperidine Moieties into Drug Candidates: Protocols and Physicochemical Insights
An Application Guide for Medicinal Chemists:
Abstract: The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in pharmaceuticals.[1][2] Strategic modification of this core structure is a cornerstone of modern medicinal chemistry. The introduction of a fluorine atom at the 3-position of the piperidine ring offers a nuanced yet powerful tool to modulate a drug candidate's physicochemical and pharmacological properties. This guide provides an in-depth analysis of the rationale behind this strategy, detailed protocols for synthesis and characterization, and an exploration of the conformational and electronic effects that underpin its utility in drug discovery.
The Rationale: Why 3-Fluoropiperidine?
The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's properties.[3] In the context of the piperidine ring, placing a fluorine atom at the C3 position is not merely an isosteric replacement for hydrogen but a strategic decision to fine-tune key drug-like attributes.[4] The primary advantages stem from the potent inductive effect of the C-F bond and its unique stereoelectronic interactions within the ring system.
These modifications can lead to significant improvements in:
-
Basicity (pKa) Modulation: Fine-tuning the pKa of the piperidine nitrogen is critical for optimizing target engagement, solubility, and off-target effects, such as hERG channel affinity.[1][5]
-
Lipophilicity (LogP) Adjustment: Altering lipophilicity impacts a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, including membrane permeability and bioavailability.[3][6]
-
Conformational Control: The fluorine atom can bias the conformational equilibrium of the piperidine ring, often favoring an axial orientation, which can pre-organize the molecule for optimal binding to its biological target.[7][8]
-
Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[4][9]
Impact on Physicochemical Properties: A Quantitative Look
The introduction of fluorine at the 3-position exerts a predictable, yet context-dependent, influence on the piperidine nitrogen's basicity (pKa) and the molecule's overall lipophilicity (LogP).
Basicity (pKa) Modulation
The electron-withdrawing nature of fluorine generally decreases the basicity of the nearby nitrogen atom. However, the stereochemistry of the C-F bond is critical. An axially oriented fluorine atom can engage in a stabilizing through-space charge-dipole interaction with the protonated piperidinium cation (C-F···H-N+).[1][2] This interaction partially counteracts the inductive electron withdrawal, resulting in a higher pKa compared to the equatorial conformer, where this interaction is absent.
This principle was effectively demonstrated during the optimization of a kinesin spindle protein (KSP) inhibitor by Merck.[1]
| Compound/Property | Non-Fluorinated Analog | Equatorial 3-F Analog | Axial 3-F Analog (MK-0731) |
| pKa | ~8.5-9.0 (estimated) | 6.6 | 7.6 |
| Comment | Standard basicity for a piperidine. | Significant pKa reduction due to the inductive effect. | pKa is higher than the equatorial isomer due to the stabilizing C-F···H-N+ interaction.[1][6] |
Table 1: Comparison of pKa values for fluorinated and non-fluorinated KSP inhibitors.
Lipophilicity (LogP)
Fluorination typically increases lipophilicity. However, the change in LogP is also influenced by the decrease in basicity. At physiological pH (7.4), a lower pKa means a larger fraction of the molecule exists in its neutral, more lipophilic form. Therefore, the observed lipophilicity (LogD) at a given pH can be significantly altered.[6] Researchers must consider both the intrinsic lipophilicity increase and the pKa-dependent change in the ionization state.
Synthetic Strategies and Protocols
The synthesis of 3-fluoropiperidines often involves the stereoselective reduction of a corresponding fluorinated pyridine precursor or the fluorination of a pre-formed piperidine ring. The cis-selective hydrogenation of 3-fluoropyridines is a robust and widely applicable method.[10]
Protocol 1: cis-Selective Hydrogenation of 3-Fluoropyridine
This protocol describes the reduction of 3-fluoropyridine to cis-3-fluoropiperidine, followed by in situ protection of the nitrogen atom, a common strategy to facilitate purification and subsequent reactions.[10]
Materials:
-
3-Fluoropyridine
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%, Pearlman's catalyst)
-
Methanol (MeOH), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂) supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Loading: To a high-pressure reactor vessel, carefully add Pd(OH)₂/C (5 mol%).
-
Reaction Setup: In a separate flask, dissolve 3-fluoropyridine (1.0 eq) in anhydrous MeOH (0.2 M). Carefully add concentrated HCl (1.1 eq).
-
Hydrogenation: Transfer the substrate solution to the reactor vessel containing the catalyst. Seal the reactor.
-
Purge the reactor with nitrogen gas, then carefully introduce hydrogen gas, pressurizing to the desired level (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by checking for the consumption of hydrogen or by analyzing aliquots (after careful depressurization) via GC-MS or LC-MS.
-
Catalyst Removal: Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional MeOH.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoropiperidine hydrochloride salt.
-
In situ Protection (Boc): Dissolve the crude salt in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and THF). Cool the solution to 0 °C.
-
Add a base (e.g., TEA, 2.5 eq, or aqueous NaHCO₃) to neutralize the hydrochloride salt.
-
Add Boc₂O (1.2 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 4-16 hours.
-
Workup: If using an aqueous mixture, separate the layers. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude N-Boc-3-fluoropiperidine by flash column chromatography on silica gel to yield the pure product.
Self-Validation: The success of the synthesis is confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, which will verify the molecular weight and the presence and coupling of the fluorine atom. The cis stereochemistry is typically the major product of this hydrogenation and can be confirmed by 2D NMR techniques (NOESY).[10]
Conformational Analysis: The Axial Preference
A defining feature of the 3-fluoropiperidinium cation is the preference of the fluorine substituent to occupy the axial position.[4][7][8] This counterintuitive finding—defying simple sterics—is a result of stabilizing stereoelectronic effects.
// Explanations Interaction [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Key Stabilizing Interaction:\nThrough-space charge-dipole\n(Cδ--Fδ-)···(Hδ+-Nδ+)"]; Hyperconj [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Contributing Factor:\nHyperconjugation\n(σC-H -> σ*C-F)"];
ax_img -> Interaction [dir=back, style=dashed, color="#EA4335", constraint=false]; ax_img -> Hyperconj [dir=back, style=dashed, color="#4285F4", constraint=false]; } Caption: Axial vs. Equatorial conformers of the 3-fluoropiperidinium ion.
The primary driving forces for this axial preference are:
-
Charge-Dipole Interactions: The electrostatic attraction between the partially negative fluorine and the positively charged ammonium group is maximized when the fluorine is axial.[1][7]
-
Hyperconjugation: Donation of electron density from anti-periplanar C-H σ-orbitals into the low-lying C-F σ* anti-bonding orbital provides additional stabilization.[7][8]
Understanding and leveraging this conformational bias is a sophisticated drug design tactic. By locking the piperidine ring into a specific conformation, the entropic penalty of binding to a receptor can be minimized, potentially leading to a significant increase in binding affinity.
Conclusion for the Researcher
The incorporation of a 3-fluoropiperidine moiety is a versatile and powerful strategy in medicinal chemistry. It provides a means to rationally tune pKa, modulate lipophilicity, block metabolic pathways, and enforce a desired conformation. The synthetic accessibility via methods like catalytic hydrogenation of fluoropyridines makes this an attractive building block for drug discovery programs.[10][] By understanding the underlying stereoelectronic principles, researchers can move beyond simple trial-and-error and apply this tactic with precision to engineer drug candidates with superior pharmacological profiles.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and...[Link]
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ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 46(48), 9292-9303. [Link]
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Huchet, Q. A., Kuhn, B., Wagner, B., & Müller, K. (2015). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Medicinal Chemistry, 58(21), 8512-8530. [Link]
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Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. [Link]
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ResearchGate. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF. [Link]
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ResearchGate. Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018-14018. [Link]
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SCIDAR. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]
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Gini, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11048-11054. [Link]
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JLUpub. Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. [Link]
-
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
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Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5783. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Lankin, D. C., et al. (2000). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 122(25), 5917-5925. [Link]
-
ResearchGate. Key compounds of this work shown in the LogP–pKa(H) plot along with...[Link]
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D'Annessa, I., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]
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Bak, M., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 23(19), 11888. [Link]
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ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...[Link]
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Application Note & Protocol: N-Alkylation of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Abstract
Fluorinated piperidine scaffolds are cornerstones in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a particularly valuable building block, featuring a primary amine handle for diverse functionalization. This document provides a comprehensive guide for researchers and drug development professionals on the N-alkylation of this key intermediate. We present a detailed, field-proven protocol for N-alkylation via reductive amination, discuss the underlying chemical principles, and offer insights into reaction optimization, characterization, and troubleshooting.
Introduction: The Strategic Importance of Fluorinated Piperidines
Saturated N-heterocycles are prevalent motifs in a vast number of FDA-approved pharmaceuticals and bioactive natural products.[2] Among these, piperidine derivatives are particularly significant. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties. For instance, the strategic placement of fluorine can alter the basicity (pKa) of the piperidine nitrogen, introduce favorable conformational constraints, and block sites of metabolism.[3]
The target molecule, this compound, offers two distinct nitrogen atoms. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it unreactive under typical N-alkylation conditions and ensuring regioselective functionalization at the primary aminomethyl group.[4] This application note focuses on the most versatile and widely employed method for this transformation: reductive amination .[5][6]
Mechanistic Rationale: Choosing the Right Path for N-Alkylation
While direct alkylation with alkyl halides is a possible route, it is often complicated by the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine.[7] Reductive amination elegantly circumvents this issue by offering a one-pot procedure with high selectivity for mono-alkylation.[5]
The process involves two key stages occurring in situ:
-
Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an iminium ion intermediate. This step is reversible and often represents the rate-determining step.
-
In Situ Reduction: A mild, selective reducing agent, introduced into the same pot, reduces the iminium ion to the target secondary amine.
The choice of reducing agent is critical. Hydrides like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone. Therefore, more selective reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[5] NaBH(OAc)₃ is particularly advantageous as it is less toxic than its cyanoborohydride counterpart and is sufficiently mild to not reduce the carbonyl reactant, but reactive enough to efficiently reduce the iminium intermediate.
Below is a diagrammatic representation of the reductive amination workflow.
Caption: High-level workflow for N-alkylation via reductive amination.
The mechanistic pathway highlights the key intermediates and the role of the selective reducing agent.
Caption: Simplified mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| This compound | C₁₁H₂₁FN₂O₂ | 246.30 | N/A | Starting amine (1.0 eq.) |
| Representative Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 100-52-7 | Carbonyl source (1.1 eq.) |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Reducing agent (1.5 eq.) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Reaction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 | 144-55-8 | For work-up |
| Brine (Saturated NaCl Solution) | NaCl(aq) | 58.44 | 7647-14-5 | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |
| Ethyl Acetate, Hexanes | - | - | - | Eluent for chromatography |
| Round-bottom flask, magnetic stirrer, TLC plates, standard glassware | - | - | - | Standard laboratory equipment |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Solvent and Aldehyde Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add the aldehyde (1.0-1.2 eq.) to the solution.[5]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS. For less reactive aldehydes or ketones, the addition of a dehydrating agent like anhydrous MgSO₄ may facilitate this step.[5]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.
Representative Data
The following table provides examples of expected outcomes for the N-alkylation with various aldehydes.
| R-Group (from R-CHO) | Product Name | Typical Time (h) | Isolated Yield (%) |
| Benzyl- | tert-butyl 3-((benzylamino)methyl)-3-fluoropiperidine-1-carboxylate | 6 | ~85-95% |
| Isobutyl- | tert-butyl 3-fluoro-3-((isobutylamino)methyl)piperidine-1-carboxylate | 12 | ~80-90% |
| Cyclohexylmethyl- | tert-butyl 3-(((cyclohexylmethyl)amino)methyl)-3-fluoropiperidine-1-carboxylate | 16 | ~75-85% |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Disappearance of primary amine protons (broad singlet). Appearance of new signals corresponding to the introduced alkyl group (e.g., aromatic protons for benzyl group). |
| ¹³C NMR | Carbon skeleton confirmation | Appearance of new carbon signals from the alkyl group. Shift in the signal for the -CH₂-N carbon. |
| ¹⁹F NMR | Fluorine environment confirmation | A singlet or multiplet (depending on coupling) confirming the presence and environment of the fluorine atom. |
| LC-MS (ESI+) | Molecular Weight & Purity | A major peak corresponding to [M+H]⁺ of the expected product. Purity assessment by peak area. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / No Product | 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Wet solvent/reagents. | 1. Add a catalytic amount of acetic acid or a dehydrating agent (e.g., MgSO₄). 2. Use fresh NaBH(OAc)₃. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Impure starting aldehyde (e.g., oxidized to carboxylic acid). 2. Over-reduction if a stronger reducing agent is used. | 1. Purify the aldehyde by distillation before use. 2. Strictly use a mild, selective reducing agent like NaBH(OAc)₃. |
| Low Isolated Yield | 1. Product is water-soluble. 2. Emulsion formation during work-up. 3. Product loss on silica gel column. | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. Add more brine to break the emulsion. 3. Deactivate the silica gel with triethylamine (1% in eluent) if the product is basic and prone to streaking. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable hydrogen gas. It is also an irritant. Avoid inhalation and contact with skin.
-
Dichloromethane (DCM): A suspected carcinogen. Handle with appropriate care.
-
Aldehydes: Many are irritants and lachrymators.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). National Institutes of Health (NIH).
- Experimental procedure for N-alkylation of primary amines. (n.d.). BenchChem.
- Synthesis of piperidine derivatives. (n.d.). ResearchGate.
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). BenchChem.
- Synthesis of 3-Aminomethyl-3-fluoropiperidines. (n.d.). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Amine alkylation. (n.d.). Wikipedia.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update.
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- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
"scale-up synthesis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate"
An Application Note for the Scale-Up Synthesis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Abstract
Fluorinated piperidine scaffolds are cornerstones in modern medicinal chemistry, valued for their ability to modulate physicochemical properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.[1][2] The specific motif, this compound, is a valuable bifunctional building block for drug discovery programs. This application note presents a detailed, robust, and scalable three-step synthetic protocol starting from the commercially available N-Boc-3-piperidone. We provide in-depth procedural details, causality behind experimental choices, critical safety protocols for handling fluorinating agents, and characterization data for all intermediates and the final product. The described process is designed for researchers, scientists, and drug development professionals aiming to produce this key intermediate on a multi-gram to kilogram scale.
Introduction and Strategic Rationale
The strategic incorporation of fluorine into N-heterocycles can profoundly influence molecular conformation and bioactivity.[3][4] The 3-fluoro-3-substituted piperidine moiety, in particular, introduces a chiral center and a fluorine atom whose orientation can be critical for target engagement.[1] While numerous methods exist for synthesizing fluorinated piperidines, many are not amenable to large-scale production due to costly reagents, multi-step sequences, or challenging purification profiles.[5][6]
The synthetic strategy outlined herein was chosen for its efficiency, scalability, and reliance on well-established chemical transformations. By starting with a pre-formed piperidine ring, we circumvent challenges associated with cyclization reactions. The chosen route proceeds through a stable cyanohydrin intermediate, followed by a deoxofluorination and a final reduction, as illustrated in the retrosynthetic analysis below.
Retrosynthetic Analysis
The logical disconnection of the target molecule leads back to a common and commercially available starting material, N-Boc-3-piperidone.
Caption: Retrosynthetic pathway for the target molecule.
Overall Synthetic Workflow
The forward synthesis is a linear, three-step process designed for robust execution and scalability. Each stage yields a stable, characterizable intermediate, allowing for clear in-process controls.
Caption: Forward synthesis workflow diagram.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
This step involves the formation of a cyanohydrin from N-Boc-3-piperidone. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is preferred for scale-up over traditional KCN/acid methods due to better solubility in organic solvents and mitigation of handling large quantities of cyanide salts.
Reagents and Materials
| Reagent | MW ( g/mol ) | Moles | Equiv. | Amount |
| 1-Boc-3-piperidone | 199.26 | 1.00 | 1.0 | 199.3 g |
| Trimethylsilyl cyanide (TMSCN) | 99.25 | 1.20 | 1.2 | 119.1 g (149 mL) |
| Zinc Iodide (ZnI₂) | 319.22 | 0.05 | 0.05 | 16.0 g |
| Dichloromethane (DCM) | - | - | - | 1.0 L |
| 2M HCl (aq) | - | - | - | 500 mL |
| Saturated NaHCO₃ (aq) | - | - | - | 500 mL |
| Brine | - | - | - | 500 mL |
Protocol
-
Charge a 3 L three-neck round-bottom flask, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with 1-Boc-3-piperidone (199.3 g, 1.00 mol) and anhydrous dichloromethane (1.0 L).
-
Stir the mixture until all solids dissolve and then add zinc iodide (16.0 g, 0.05 mol).
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Slowly add trimethylsilyl cyanide (149 mL, 1.20 mol) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding 2M HCl (500 mL) while maintaining the temperature below 15 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude material by recrystallization from a mixture of ethyl acetate and hexanes to yield tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate as a white solid.
-
Expected Yield: 85-92%
-
Characterization (¹H NMR, CDCl₃): δ 4.0-3.2 (m, 4H), 2.8 (br s, 1H, -OH), 2.2-1.6 (m, 4H), 1.48 (s, 9H).
Step 2: Synthesis of tert-butyl 3-cyano-3-fluoropiperidine-1-carboxylate
This step is the critical fluorination reaction. Deoxo-Fluor® is chosen as the fluorinating agent due to its higher thermal stability and efficiency compared to DAST, making it more suitable for scale-up operations.
Critical Safety and Handling for Fluorinating Agents
Working with deoxofluorinating agents like Deoxo-Fluor® requires strict adherence to safety protocols due to their reactivity and the potential to release HF upon contact with moisture.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty neoprene or butyl rubber gloves.[7][9]
-
Environment: Conduct the reaction in a well-ventilated chemical fume hood. Ensure an emergency eyewash and safety shower are immediately accessible.
-
Quenching: The reaction must be quenched slowly and carefully into a cooled, stirred solution of saturated aqueous sodium bicarbonate. This process is highly exothermic and releases gas.[7]
-
Spills: Have a spill kit containing calcium gluconate gel and a compatible absorbent material readily available.[7][10]
Reagents and Materials
| Reagent | MW ( g/mol ) | Moles | Equiv. | Amount |
| Intermediate 1 | 226.28 | 0.85 | 1.0 | 192.3 g |
| Deoxo-Fluor® (50% in THF) | 221.26 | 1.02 | 1.2 | 451 g |
| Dichloromethane (DCM), anhydrous | - | - | - | 1.5 L |
| Saturated NaHCO₃ (aq) | - | - | - | ~2.0 L |
Protocol
-
Set up a 5 L flask equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.
-
Charge the flask with tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (192.3 g, 0.85 mol) and anhydrous dichloromethane (1.5 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Deoxo-Fluor® solution (451 g, 1.02 mol) dropwise via the addition funnel over 2 hours, maintaining the internal temperature below -65 °C. Causality: Slow addition at low temperature is crucial to control the reaction exotherm and prevent the formation of elimination byproducts.
-
After the addition, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight (approx. 16 hours).
-
Monitor the reaction progress by ¹⁹F NMR or LC-MS.
-
Prepare a separate 10 L vessel containing chilled (0 °C) saturated aqueous NaHCO₃ (2.0 L) with vigorous stirring.
-
CRITICAL QUENCH: Slowly and carefully transfer the reaction mixture into the bicarbonate solution via cannula. Maintain vigorous stirring and monitor for gas evolution.
-
Once the quench is complete and gas evolution has ceased, separate the layers.
-
Extract the aqueous phase with dichloromethane (2 x 400 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to give tert-butyl 3-cyano-3-fluoropiperidine-1-carboxylate.
-
Expected Yield: 75-85%
-
Characterization (¹⁹F NMR, CDCl₃): δ approx. -140 to -150 ppm (singlet or multiplet depending on conformation).
Step 3: Synthesis of this compound
The final step is the reduction of the nitrile to a primary amine. Catalytic hydrogenation using Raney Nickel is selected for its high efficiency and favorability in scale-up environments compared to metal hydrides, as it avoids large volumes of reactive quenching and simplifies work-up.
Reagents and Materials
| Reagent | MW ( g/mol ) | Moles | Equiv. | Amount |
| Intermediate 2 | 228.27 | 0.65 | 1.0 | 148.4 g |
| Raney Nickel (50% slurry in water) | - | - | - | ~30 g (washed) |
| Methanol (MeOH) | - | - | - | 1.5 L |
| Ammonia (7N solution in MeOH) | - | - | - | 150 mL |
| Hydrogen Gas (H₂) | - | - | - | 50-100 psi |
Protocol
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry (30 g) with deionized water (3 x 50 mL) followed by methanol (3 x 50 mL) to remove residual water. Keep the catalyst solvent-wet at all times to prevent ignition.
-
Charge a high-pressure hydrogenation vessel (Parr reactor) with tert-butyl 3-cyano-3-fluoropiperidine-1-carboxylate (148.4 g, 0.65 mol), methanol (1.5 L), and the 7N methanolic ammonia solution (150 mL). Causality: Ammonia is added to prevent the formation of secondary amine byproducts during the reduction.
-
Under an inert atmosphere, carefully add the washed Raney Nickel catalyst to the reactor.
-
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor to 50-100 psi with hydrogen and heat to 40-50 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 12-24 hours.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
CRITICAL FILTRATION: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Ensure the filter cake is kept wet with methanol at all times. After filtration, the filter cake should be quenched with copious amounts of water.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can typically be isolated in high purity. If necessary, further purification can be achieved by an acid-base workup or crystallization of a salt form (e.g., hydrochloride).
-
Expected Yield: 90-98%
-
Characterization (¹H NMR, CDCl₃): δ 3.9-3.0 (m, 4H), 2.95 (d, 2H, -CH₂NH₂), 1.9-1.5 (m, 4H), 1.47 (s, 9H), 1.35 (br s, 2H, -NH₂).
Summary of Analytical Data
| Compound | Step | Expected Yield | ¹H NMR (Key Signals) | ¹⁹F NMR (CDCl₃) | MS (ESI+) m/z |
| Intermediate 1 | 1 | 85-92% | 2.8 (br s, -OH), 1.48 (s, 9H) | N/A | 227.1 [M+H]⁺ |
| Intermediate 2 | 2 | 75-85% | 1.49 (s, 9H) | ~ -145 ppm | 229.1 [M+H]⁺ |
| Final Product | 3 | 90-98% | 2.95 (d, 2H), 1.47 (s, 9H) | ~ -148 ppm | 233.2 [M+H]⁺ |
References
- BenchChem. (n.d.).
-
Kohl, G., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
-
Kohl, G., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
- Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Lankin, D. C., & Snyder, J. K. (2000). The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F…NH charge dipole effect. Journal of the American Chemical Society.
- BenchChem. (n.d.).
-
Hunter, L. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Landes, A., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link]
- Princeton University. (n.d.). Fluorine. Environmental Health & Safety.
-
Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]
-
Glorius, F., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization-hydrogenation of fluoropyridines. ResearchGate. [Link]
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
-
Schling P., et al. (2014). Synthesis of 3-Aminomethyl-3-fluoropiperidines. ResearchGate. [Link]
-
Pannecoucke, X., et al. (2012). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]
- Alfa Chemistry. (n.d.).
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Synthesis of Janus Kinase (JAK) Inhibitors
Introduction: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), represents a critical node in cellular signaling.[1][2] These enzymes are essential for transducing signals from a multitude of cytokines and growth factors, thereby activating the Signal Transducer and Activator of Transcription (STAT) proteins.[3][4][5] This JAK-STAT pathway is a direct route from cell-surface receptors to the nucleus, where activated STATs modulate gene transcription, governing fundamental processes like immunity, cell proliferation, and inflammation.[2][6][7]
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and chronic inflammatory conditions.[6][8][9] Consequently, the development of small-molecule JAK inhibitors (jakinibs) has emerged as a transformative therapeutic strategy.[10][11] These inhibitors typically function as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation and activation of STAT proteins.[1][9]
The therapeutic success of first-generation inhibitors like Tofacitinib has paved the way for second-generation agents with improved selectivity for specific JAK isoforms, aiming to enhance efficacy while minimizing off-target effects.[12][13] This guide delves into the synthetic architecture of these vital medicines, exploring the core scaffolds, key transformations, and detailed protocols that underpin their creation.
Caption: The canonical JAK-STAT signaling pathway and the mechanism of JAK inhibition.
Core Scaffolds & Strategic Disconnections
The design of JAK inhibitors has converged on several privileged heterocyclic scaffolds that effectively mimic the purine core of ATP. Understanding these core structures is fundamental to devising a synthetic strategy.
Common Core Scaffolds:
-
Pyrrolo[2,3-d]pyrimidine: This "7-deazapurine" core is arguably the most prevalent scaffold, found in FDA-approved drugs like Tofacitinib and Ruxolitinib.[1][14] Its synthesis relies on the availability of functionalized pyrimidine precursors.
-
Pyrrolo[1,2-a]pyrazine: This framework forms the basis of Upadacitinib's tricyclic core, presenting unique synthetic challenges in its construction.
-
Azaindole/Indole: These scaffolds are also utilized, offering different vectors for substitution and physicochemical properties.[15]
The retrosynthetic analysis of most JAK inhibitors involves disconnecting the molecule into two or three key fragments: the core heterocyclic scaffold and one or more chiral side chains. The primary strategic consideration is how and when to couple these fragments and install the requisite chirality.
| JAK Inhibitor | FDA Approval Year (First) | Core Scaffold | Key Synthetic Challenge(s) |
| Tofacitinib | 2012 | Pyrrolo[2,3-d]pyrimidine | Asymmetric synthesis of the (3R,4R)-4-methylpiperidine side chain.[1][16] |
| Ruxolitinib | 2011 | Pyrrolo[2,3-d]pyrimidine | Enantioselective synthesis of the (R)-3-cyclopentylpropionitrile side chain.[1][17] |
| Baricitinib | 2018 | Pyrrolo[2,3-d]pyrimidine | Synthesis of the 1-(ethylsulfonyl)azetidin-3-yl side chain.[18] |
| Upadacitinib | 2019 | Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | Diastereoselective and enantioselective synthesis of the cis-(3S,4R)-pyrrolidine ring.[12][19] |
| Fedratinib | 2019 | Pyrazole | Construction of the aminopyrazole and coupling with the tert-butylsulfonamide side chain.[18][20] |
Case Study 1: Synthesis of Tofacitinib
Tofacitinib (Xeljanz®) is a pan-JAK inhibitor, primarily targeting JAK1 and JAK3.[10][21][22] Its synthesis is a classic example of fragment coupling, hinging on the efficient preparation of a chiral piperidine derivative and its subsequent attachment to the deazapurine core.[23]
Retrosynthetic Strategy: The most common disconnection is between the C4 position of the pyrrolo[2,3-d]pyrimidine core and the secondary amine of the piperidine ring. A final acylation step installs the cyanoacetyl group.
Caption: Retrosynthetic analysis of Tofacitinib.
Protocol 3.1: Synthesis of Key Intermediate (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
The stereochemistry of the 3,4-disubstituted piperidine ring is critical for biological activity. While various routes exist, including asymmetric synthesis, classical resolution remains a robust method for obtaining the required enantiopure intermediate.[16]
Rationale: This protocol starts from 3-amino-4-methylpyridine. A sequence of reduction and protection steps generates a racemic cis-piperidine derivative. Classical resolution using a chiral acid, such as Di-p-toluoyl-D-tartaric acid (DTTA), effectively separates the desired (3R,4R) enantiomer from its (3S,4S) counterpart. The benzyl group serves as a stable protecting group for the ring nitrogen during coupling.
Step-by-Step Methodology:
-
Hydrogenation & Protection:
-
To a solution of 3-amino-4-methylpyridine in acetic acid, add Platinum(IV) oxide (PtO₂).
-
Hydrogenate the mixture under pressure (e.g., 50 psi H₂) at 50-60°C until starting material is consumed (monitor by TLC/LC-MS).
-
Filter the catalyst and concentrate the filtrate. Dissolve the residue in a suitable solvent (e.g., DCM) and add benzaldehyde.
-
Perform a reductive amination using a mild reducing agent like sodium triacetoxyborohydride (STAB) to install the N-benzyl group, yielding racemic cis-(1-benzyl-4-methylpiperidin-3-yl)amine. Purify by column chromatography.
-
-
Resolution:
-
Dissolve the racemic amine in a suitable solvent like isopropanol (IPA).
-
Add a solution of (+)-Di-p-toluoyl-D-tartaric acid (DTTA) (approx. 0.5 equivalents) in the same solvent.
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the desired diastereomeric salt.
-
Collect the solid by filtration, wash with cold solvent, and dry. The enantiomeric excess (ee) can be checked by chiral HPLC.
-
-
Salt Break and Final Amination:
-
Treat the isolated salt with an aqueous base (e.g., 2M NaOH) and extract the free amine into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the (3R,4R)-amine.
-
Perform a second reductive amination using formaldehyde and a reducing agent to install the N-methyl group on the exocyclic amine.
-
Protocol 3.2: SNAr Coupling and Final Acylation
Rationale: A nucleophilic aromatic substitution (SNAr) reaction is used to couple the chiral piperidine with the electron-deficient 4-chloropyrrolo[2,3-d]pyrimidine core.[23] The reaction is typically driven by heat in the presence of a base. A final acylation step completes the synthesis.
Step-by-Step Methodology:
-
SNAr Coupling:
-
In a reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add water as the solvent and heat the mixture to reflux (approx. 90-100°C) for 12-24 hours.[16] Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, and the product often precipitates. Filter the solid, wash with water, and dry.
-
-
Debenzylation:
-
Dissolve the coupled product in a solvent like ethanol/acetic acid.
-
Add a palladium catalyst, such as Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst).
-
Hydrogenate the mixture to remove the N-benzyl protecting group.[16]
-
Filter the catalyst and concentrate the solvent to obtain the deprotected secondary amine.
-
-
Final Acylation:
-
Dissolve the secondary amine in an aprotic solvent (e.g., acetonitrile).
-
Add a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[16]
-
Add an activated cyanoacetic acid derivative, such as cyanoacetic acid-2,5-dioxopyrrolidine-1-yl ester, and stir at 40°C until the reaction is complete.[16]
-
The final product, Tofacitinib free base, can be isolated and purified, often via crystallization as the citrate salt by adding citric acid.
-
Case Study 2: Synthesis of Ruxolitinib
Ruxolitinib (Jakafi®) is a potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[1] Its structure features a cyclopentyl group attached to a pyrazole ring, which is in turn linked to the pyrrolo[2,3-d]pyrimidine core. The key challenge is the enantioselective synthesis of the chiral propionitrile side chain.
Synthetic Strategy: An elegant and efficient approach involves the rhodium-catalyzed asymmetric addition of a pyrazole to an allene, which establishes the chiral center with high enantioselectivity.[17]
Caption: Key workflow for the asymmetric synthesis of Ruxolitinib.
Protocol 4.1: Rhodium-Catalyzed Asymmetric Pyrazole Allylation
Rationale: This method, developed by Breit and co-workers, provides a highly regio- and enantioselective route to the key N-allyl pyrazole intermediate.[17] The use of a specific chiral phosphine ligand (JoSPOPhos) is critical for achieving high enantiomeric excess (ee). Pyridinium p-toluenesulfonate (PPTS) is used as an additive to ensure selective reaction at the N1 position of the pyrazole.[17]
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In an inert atmosphere (e.g., argon-filled glovebox), charge a dry Schlenk flask with [{Rh(cod)Cl}₂] (2 mol%) and the chiral ligand JoSPOPhos (5 mol%).
-
Add a dry, degassed solvent such as 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
-
Reaction Setup:
-
To the catalyst solution, add 4-bromopyrazole (1.0 equiv), cyclopentylallene (1.2 equiv), and PPTS (0.2 equiv).[17]
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80°C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-(1-cyclopentylallyl)-4-bromo-1H-pyrazole intermediate.
-
Verify the enantiomeric excess using chiral HPLC. Yields are typically high (>90%) with excellent enantioselectivity (>90% ee).[17]
-
-
Conversion to Ruxolitinib:
-
The resulting bromo-pyrazole intermediate is then coupled with a suitable boronic acid or ester derivative of the 7-protected pyrrolo[2,3-d]pyrimidine core via a standard Suzuki cross-coupling reaction.
-
Subsequent deprotection of the pyrrolo[2,3-d]pyrimidine nitrogen furnishes Ruxolitinib.
-
Case Study 3: Synthesis of Upadacitinib
Upadacitinib (Rinvoq®) is a selective JAK1 inhibitor used to treat rheumatoid arthritis and other autoimmune conditions.[12] Its synthesis is notably complex due to the tricyclic core and the cis-3,4-disubstituted pyrrolidine ring, which contains two contiguous stereocenters.
Synthetic Strategy: A convergent approach is employed where the chiral pyrrolidine fragment and the pyrrolopyrazine fragment are synthesized separately and then coupled.[12] The highlight of the process is an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin to set both stereocenters of the pyrrolidine ring simultaneously.[12][19][24]
Protocol 5.1: Asymmetric Hydrogenation for Chiral Pyrrolidine Synthesis
Rationale: This key step avoids classical resolution and provides a highly efficient route to the desired (3S,4R) cis-pyrrolidine. A custom chiral ferrocene-based phosphine ligand (e.g., a JosiPhos-type ligand) in combination with a rhodium precursor is used to catalyze the hydrogenation of a specifically designed tetrasubstituted enecarbamate precursor. The reaction proceeds with high diastereoselectivity and enantioselectivity.[12]
Step-by-Step Methodology:
-
Precursor Synthesis:
-
The tetrasubstituted olefin precursor, typically an N-protected ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate derivative, is synthesized via multi-step sequences, for instance, from ethyl propynoate.[12]
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the olefin precursor in a degassed solvent like methanol.
-
In a separate container under inert atmosphere, prepare the catalyst by mixing a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the specific chiral ferrocenyl phosphine ligand.
-
Add the catalyst solution to the reactor.
-
Pressurize the reactor with hydrogen gas (e.g., 20 bar) and heat to the optimized temperature (e.g., 50°C).
-
-
Monitoring and Isolation:
-
The reaction is monitored by HPLC for the disappearance of the starting material.
-
Upon completion, the reactor is carefully depressurized and purged with nitrogen.
-
The solvent is removed under reduced pressure.
-
The resulting crude product, now containing the desired (3S,4R) stereochemistry, is purified to remove residual catalyst and any minor diastereomers, typically through crystallization or chromatography.
-
-
Elaboration to Upadacitinib:
-
The chiral pyrrolidine ester is then elaborated through several steps, including reduction and functional group manipulation, to prepare it for coupling with the tricyclic core.
-
The final steps involve fragment coupling, cyclization to form the imidazole ring, and introduction of the trifluoroethyl urea moiety.[12]
-
Conclusion and Field Insights
The synthesis of Janus kinase inhibitors showcases a blend of classical and modern synthetic organic chemistry. While foundational reactions like SNAr and amide couplings remain central, the quest for efficiency, selectivity, and scalability has driven significant innovation.
-
Asymmetric Catalysis: The industrial-scale synthesis of chiral JAK inhibitors like Ruxolitinib and Upadacitinib heavily relies on asymmetric catalysis to avoid costly and lower-yielding classical resolutions.[12][17][19] The development of custom, highly effective chiral ligands is a key area of process research.
-
Process Optimization: Moving from discovery to manufacturing requires substantial route optimization to replace expensive or hazardous reagents, telescope reaction steps, and design robust crystallization-based purifications.[25][26][27]
-
Flow Chemistry: For certain transformations, continuous flow chemistry is being explored to improve safety, control reaction parameters with high precision, and facilitate scale-up.
For researchers entering this field, a deep understanding of heterocyclic chemistry, stereoselective synthesis, and modern catalytic methods is paramount. The protocols outlined here represent validated and powerful strategies that form the basis for both current production and the development of the next generation of selective and potent JAK inhibitors.
References
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Haydl, A. M., Xu, K., & Breit, B. (2015). Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes. Angewandte Chemie International Edition, 54(24), 7149–7153. [Link]
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Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [Link]
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Angelini, J., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(21), 5033. [Link]
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Gurubasavarajaswamy, P. M., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research. [Link]
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Shawky, A. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]
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Scola, P. M., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development, 26(3), 594-606. [Link]
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Aaronson, D. S., & Horvath, C. M. (2002). A Road Map for Those Who Don't Know JAK-STAT. Science, 296(5573), 1653–1655. [Link]
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Norman, P. (2011). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 54(24), 8419–8435. [Link]
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ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. [Link]
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Zhang, J.-Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 261, 115848. [Link]
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Reddy, C. S., et al. (2015). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 7(10), 329-334. [Link]
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Fensome, A., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 15(6), 1349–1358. [Link]
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Application Notes & Protocols: Development of Antiviral Agents Using Piperidine Derivatives
Introduction: The Piperidine Scaffold as a Privileged Structure in Antiviral Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2][3] Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and ability to adopt specific three-dimensional conformations that facilitate precise interactions with biological targets.[3][4] In the field of virology, these attributes have been harnessed to develop potent antiviral agents against a wide spectrum of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses.[5][6][7][8]
Piperidine derivatives can be functionalized at multiple positions, allowing for the fine-tuning of their structure to optimize binding affinity, selectivity, and pharmacokinetic profiles. This versatility enables them to target various stages of the viral life cycle, from entry and replication to assembly and release. This guide provides an in-depth overview of the key stages in the development of piperidine-based antiviral agents, from rational design and synthesis to in vitro evaluation and mechanism of action studies, intended for researchers and professionals in drug development.
Section 1: Rational Design and Synthesis of Piperidine Derivatives
The development of novel antiviral agents begins with the rational design of molecules predicted to interact with a specific viral or host target. This process is iterative, blending computational methods with synthetic chemistry to create a library of candidate compounds for biological evaluation.
Computational and Structure-Based Design
Modern antiviral discovery heavily relies on computational tools to accelerate the identification of promising lead compounds.[9][10]
-
Structure-Based Virtual Screening: If the 3D structure of a viral target (e.g., HIV protease, influenza neuraminidase) is known, molecular docking can be used to screen virtual libraries of piperidine derivatives.[9][11] This process predicts the binding mode and affinity of each compound within the target's active site, prioritizing molecules for synthesis.
-
Ligand Optimization: For a known piperidine-based inhibitor, computational methods can model the effects of structural modifications. Molecular dynamics (MD) simulations, for instance, can assess the stability of the ligand-protein complex over time, guiding the design of analogs with improved binding.[11][12]
-
De Novo Design: In some cases, algorithms can design novel piperidine-based structures from scratch, building them atom-by-atom within the constraints of the target's binding pocket.[9]
Key Synthetic Strategies
The versatility of the piperidine scaffold stems from the numerous synthetic routes available for its construction and derivatization.[3] The choice of method depends on the desired substitution pattern and stereochemistry.
-
Hydrogenation of Pyridines: A common method for producing the core piperidine ring is the catalytic hydrogenation of substituted pyridine precursors. This allows for the creation of piperidines with substituents already in place.[1]
-
Reductive Amination: This strategy involves the reaction of a ketone or aldehyde with an amine, often used to form N-substituted piperidines or to build the ring itself via intramolecular cyclization.[3]
-
Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (Ugi-4CR) allow for the rapid assembly of complex, highly substituted piperidines in a single step, which is ideal for generating diverse compound libraries for screening.[8]
Protocol 1: General Synthesis of an N-Acyl Piperidine Derivative
This protocol describes a common method for functionalizing the nitrogen atom of a pre-existing piperidine core, a key step in exploring structure-activity relationships (SAR). The acylation of 4-hydroxypiperidine is used as a representative example.
Objective: To synthesize an N-acyl piperidine to test its antiviral activity. The rationale is that the N-substituent often plays a critical role in target binding or modulating physicochemical properties.
Materials:
-
4-Hydroxypiperidine
-
Acyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride)[13]
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Causality Note: Anhydrous conditions are crucial as acyl chlorides are highly reactive towards water. The reaction is cooled to control the exothermic reaction and prevent side product formation.
-
-
Base Addition: Add TEA or DIPEA (1.2 eq) to the solution. This base acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the reaction to completion.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.
-
Causality Note: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogenous reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxypiperidine) is consumed.
-
Work-up: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl piperidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C) and Mass Spectrometry.[13]
Section 2: In Vitro Antiviral Screening Cascade
Once synthesized, the piperidine derivatives must be evaluated for their ability to inhibit viral replication and for their potential toxicity to host cells. A well-defined screening cascade is essential for efficiently identifying promising candidates.
Primary Antiviral Efficacy Assay
The first step is to determine if a compound can inhibit viral replication in a cell-based model. Assays that measure the inhibition of viral cytopathic effect (CPE) or the reduction in viral plaques are common.[14][15]
Protocol 2: CPE Inhibition Assay for Influenza Virus
Objective: To determine the 50% effective concentration (EC₅₀) of piperidine derivatives against influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.[13][16]
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/H1N1)[13]
-
TPCK-treated trypsin (for viral infection)
-
Piperidine test compounds, serially diluted
-
Positive control drug (e.g., Oseltamivir)[16]
-
CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet stain[15][17]
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the piperidine test compounds in infection medium (serum-free DMEM with TPCK-treated trypsin).
-
Infection and Treatment: a. After 24 hours, wash the cell monolayer with phosphate-buffered saline (PBS). b. Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI) (e.g., 0.01) for 1 hour at 37°C. Include "cell control" wells that receive only medium. c. After the incubation period, remove the virus inoculum and add 100 µL of the serially diluted compounds to the respective wells. Add infection medium to "virus control" wells.
-
Causality Note: The therapeutic administration protocol (adding compounds after infection) is used to identify agents that inhibit post-entry replication steps.[16]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂, until the virus control wells show ~90-100% CPE.
-
Endpoint Measurement (Crystal Violet Method): a. Gently wash the plates with PBS. b. Fix the cells with 4% paraformaldehyde for 20 minutes. c. Stain the cells with 0.5% crystal violet solution for 15 minutes. d. Wash away excess stain with water and allow the plates to dry. e. Solubilize the stain by adding methanol or isopropanol to each well and read the absorbance at ~595 nm on a plate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to cell and virus controls. Use non-linear regression analysis to plot a dose-response curve and determine the EC₅₀ value.
Cytotoxicity Assessment
It is critical to ensure that the observed antiviral activity is not simply a result of the compound killing the host cells. Therefore, a cytotoxicity assay is always run in parallel with the primary antiviral screen.[14][18][19]
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the piperidine derivatives on uninfected MDCK cells.
Materials:
-
All materials from Protocol 2 (except virus and TPCK-trypsin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding and Treatment: Seed MDCK cells in a 96-well plate as described in Protocol 2. After 24 hours, add the same serial dilutions of the test compounds to the cells (this plate is not infected).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) to match the exposure time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Causality Note: Living, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at ~570 nm. Calculate the percentage of cell viability relative to untreated cell controls and determine the CC₅₀ value from the dose-response curve.
Data Interpretation: The Selectivity Index
The therapeutic potential of a compound is best represented by its Selectivity Index (SI) .
SI = CC₅₀ / EC₅₀
A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. A compound with an SI > 10 is generally considered a good candidate for further investigation.[20][21]
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Control (Oseltamivir) | Influenza A/H1N1 | 0.08 | >100 | >1250 |
| PIPE-01 | Influenza A/H1N1 | 5.2 | >100 | >19.2 |
| PIPE-02 (Optimized) | Influenza A/H1N1 | 0.05 | >100 | >2000 |
| PIPE-03 | Influenza A/H1N1 | 15.8 | 25.1 | 1.6 (Toxic) |
| PIPE-04 | HIV-1 | 0.019 | 45.3 | 2384 |
Table 1: Representative data for a hypothetical series of piperidine derivatives. Data is for illustrative purposes and modeled after published findings.[5][20][22]
Section 3: Mechanism of Action and Lead Optimization
Identifying the specific viral target and optimizing the chemical structure are critical next steps for validated hits.
Elucidating the Mechanism of Action (MoA)
Time-of-addition assays are a powerful tool to determine which stage of the viral life cycle a compound inhibits.[20] The compound is added at different time points relative to infection (before, during, or at various times after), and the impact on viral yield is measured.
This approach helps narrow down potential targets, such as:
-
Entry Inhibitors: Piperidine-based CD4 mimetics can block HIV entry by binding to the gp120 envelope protein.[7]
-
Protease Inhibitors: The piperidine scaffold can be incorporated as a P2 ligand in HIV-1 protease inhibitors, disrupting viral maturation.[23][24]
-
Neuraminidase Inhibitors: While not as common as other scaffolds, piperidine derivatives have been explored as potential influenza neuraminidase inhibitors.[25]
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies involve the systematic modification of the hit compound to improve its properties. This iterative process aims to enhance potency (lower EC₅₀), reduce toxicity (higher CC₅₀), and improve drug-like properties (solubility, metabolic stability).[20][26][27]
For example, a study on piperidine-based influenza inhibitors found that an ether linkage between a quinoline and the piperidine ring was critical for potent activity.[6][20] Subsequent modifications to the N-substituent on the piperidine ring, such as adding a carbamate group, further enhanced the inhibitory potency.[21][28]
Conclusion
The piperidine scaffold remains a highly valuable and versatile platform for the discovery of novel antiviral agents. A successful development campaign requires a multidisciplinary approach that integrates rational, often computer-aided, drug design with efficient synthetic chemistry and a robust cascade of in vitro biological assays. By systematically evaluating efficacy (EC₅₀), toxicity (CC₅₀), and mechanism of action, researchers can effectively navigate the path from an initial hit compound to a potent and selective lead candidate. The protocols and workflows outlined in this guide provide a foundational framework for laboratories engaged in this critical area of therapeutic research.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4987. Available at: [Link]
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Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). ResearchGate. Available at: [Link]
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Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. (2018). PLoS ONE, 13(10), e0205075. Available at: [Link]
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Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. (2023). Journal of Molecular Graphics and Modelling, 120, 108420. Available at: [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease. (2009). The Open Virology Journal, 3, 53-61. Available at: [Link]
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Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants. (2021). European Journal of Medicinal Chemistry, 220, 113450. Available at: [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (2022). Molecules, 27(19), 6200. Available at: [Link]
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2022). Molecules, 27(11), 3505. Available at: [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). SciSpace. Available at: [Link]
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Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025). Protocols.io. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Available at: [Link]
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Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (2022). Journal of Medicinal Chemistry, 65(15), 10393-10408. Available at: [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules, 27(19), 6649. Available at: [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. (2010). Current Opinion in Chemical Biology, 14(3), 362-370. Available at: [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2012). Expert Opinion on Drug Discovery, 7(7), 579-91. Available at: [Link]
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Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2021). Molecules, 26(13), 3962. Available at: [Link]
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Novel computational pipelines in antiviral structure-based drug design (Review). (2022). Molecular Medicine Reports, 25(3), 90. Available at: [Link]
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Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants. (2021). Semantic Scholar. Available at: [Link]
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Computational Approaches to Designing Antiviral Drugs against COVID-19: A Comprehensive Review. (2023). Current Pharmaceutical Design, 29(25), 1989-2005. Available at: [Link]
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Methodology for Creating Fluorinated Piperidine Libraries: Strategies and Protocols
An Application Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine scaffold is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, making it a cornerstone of modern medicinal chemistry.[1][2] The strategic introduction of fluorine into this privileged structure can profoundly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering basicity and conformational preferences.[1][2] Consequently, the development of robust and versatile methods for synthesizing libraries of fluorinated piperidines is a critical endeavor in drug discovery. This application note provides a comprehensive guide to the principal strategies for creating these valuable compound collections, offering detailed, field-proven protocols and a comparative analysis to aid researchers in selecting the optimal approach for their specific discovery campaigns.
Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds
The carbon-fluorine bond is a unique tool in molecular design. Its high polarity and the strong electronegativity of the fluorine atom can create favorable interactions with protein targets and shield adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes.[3] In the context of the piperidine ring, installing a fluorine atom significantly lowers the basicity (pKa) of the nitrogen atom.[4] This is a highly desirable feature, as reduced basicity can mitigate off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiac toxicity.[4]
The challenge, however, lies in accessing structurally diverse fluorinated piperidines efficiently. Historically, synthetic access has been limited, but modern advancements have provided three primary strategic pathways for library construction, each with distinct advantages and applications.
Core Synthetic Strategies for Library Generation
The choice of synthetic strategy is paramount and depends on factors such as the availability of starting materials, the desired point of diversification, and the stage of the drug discovery program. We can broadly classify the methodologies into three categories:
-
Strategy A: De Novo Synthesis (The Building Block Approach) : Constructing the fluorinated piperidine ring from acyclic or heterocyclic precursors that already contain the C-F bond.
-
Strategy B: Aromatic Ring Hydrogenation : Reducing readily available fluorinated pyridines to access the corresponding saturated piperidines.
-
Strategy C: Late-Stage Fluorination (LSF) : Introducing fluorine directly onto a pre-formed piperidine or advanced intermediate scaffold.
The logical flow for selecting a strategy is outlined in the workflow diagram below.
Caption: Strategic workflow for fluorinated piperidine library synthesis.
Strategy A: De Novo Synthesis - The Building Block Approach
This classical approach offers unparalleled control over the final structure by assembling the ring from smaller, fluorinated fragments. It is particularly powerful for creating novel core scaffolds that are not accessible through other means.
Causality and Field Insights:
The primary advantage here is predictability. Stereochemistry and regiochemistry are often set by the structure of the acyclic precursor. A common and effective method involves an intramolecular aza-Michael addition, where a nitrogen nucleophile attacks an electron-deficient alkene within the same molecule to form the piperidine ring.[5][6][7] Another powerful technique is the visible-light-promoted annulation of nitrones with fluorinated building blocks, which allows for the one-step construction of highly functionalized tetrafluorinated piperidines.[1][2]
Trustworthiness: The key to success in de novo synthesis is the careful design and purification of the acyclic precursor. Any impurities or isomeric mixtures at this stage will inevitably be carried through to the final product, complicating purification and analysis.
Protocol 1: Annulation of a Nitrone with a Tetrafluorinated Building Block[1][2]
Principle: This protocol uses a photocatalytic cycle to generate a fluorinated radical from 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane. This radical adds to a nitrone, initiating a cascade of intramolecular substitution and N-O bond reduction to yield the 3,3,4,4-tetrafluoropiperidine ring.
Materials & Reagents:
-
N-Benzylidenemethylamine N-oxide (or other suitable nitrone)
-
1-bromo-4-iodo-1,1,2,2-tetrafluorobutane
-
fac-Ir(ppy)₃ (Iridium photocatalyst)
-
L-Ascorbic acid (terminal reductant)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Standard glassware for workup and purification
-
Magnetic stirrer and stir bar
Experimental Protocol:
-
Setup: To a Schlenk flask, add the nitrone (1.0 equiv), 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane (1.5 equiv), fac-Ir(ppy)₃ (1-2 mol%), and L-ascorbic acid (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Photocatalysis: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Ensure the reaction is kept at room temperature (a small fan can be used for cooling).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrafluorinated piperidine.
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR will be critical for confirming the tetrafluorinated motif.
Strategy B: Hydrogenation of Fluoropyridine Precursors
This is arguably the most practical and widely used strategy for generating large libraries of fluorinated piperidines.[8][9] The commercial availability of a vast array of substituted fluoropyridines makes this approach highly attractive for rapidly exploring chemical space.
Causality and Field Insights:
The core of this strategy is the reduction of the aromatic pyridine ring to a saturated piperidine ring. The primary challenge is preventing hydrodefluorination—the undesired cleavage of the C-F bond.[8][9] Heterogeneous catalysis, particularly with palladium on carbon (Pd/C), has proven to be robust and effective.[8][9] The reaction conditions are often mild, and the methodology tolerates a wide range of functional groups, including esters and amides.[8][9] A key insight is that these hydrogenations typically proceed with high cis-diastereoselectivity, which is a predictable outcome that simplifies characterization.[9]
Trustworthiness: The commercial catalyst's quality and the reaction's solvent and additive purity are crucial. The protocol's robustness has been demonstrated by its tolerance to air and moisture, making it highly practical for a discovery setting.[9]
Caption: Reaction scheme for hydrogenation of fluoropyridines.
Protocol 2: Heterogeneous Hydrogenation of 3-Fluoropyridine[8][9]
Principle: A commercially available fluoropyridine is reduced under a hydrogen atmosphere using a palladium catalyst to yield the corresponding cis-fluoropiperidine.
Materials & Reagents:
-
3-Fluoropyridine (or substituted analog)
-
10% Palladium on Carbon (Pd/C)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Hydrogenation vessel (e.g., Parr shaker or H-Cube apparatus)
-
Hydrogen gas source (balloon or cylinder)
-
Celite™ for filtration
Experimental Protocol:
-
Vessel Preparation: To a hydrogenation vessel, add the 3-fluoropyridine (1.0 equiv) and Pd/C (5-10 mol% by weight).
-
Solvent Addition: Add HFIP to dissolve the substrate (concentration ~0.1-0.2 M). Causality Note: HFIP is often a superior solvent for these reactions, enhancing catalyst activity and substrate solubility.
-
Hydrogenation: Seal the vessel. Purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but can often be done at balloon pressure) and begin vigorous stirring or shaking.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis via GC-MS or LC-MS. Reactions are typically complete in 6-24 hours.
-
Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with methanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, purification can be achieved by acid-base extraction or chromatography. For volatile piperidines, in-situ protection (e.g., with Boc₂O) after filtration can aid in isolation.[9]
Strategy C: Late-Stage Fluorination (LSF)
LSF is a paradigm-shifting strategy in medicinal chemistry.[10] It allows for the direct introduction of fluorine into a complex molecule, such as a lead compound, without requiring a complete re-synthesis. This drastically accelerates the generation of structure-activity relationships (SAR).
Causality and Field Insights:
The direct fluorination of unactivated C(sp³)–H bonds on a piperidine ring is challenging. Electrophilic fluorinating agents like Selectfluor® are strong oxidants and can lead to undesired side reactions, such as iminium ion formation.[10] Therefore, modern LSF methods often rely on radical-based approaches.[11][12][13][14] Photocatalysis has emerged as a leading technology, using systems like a decatungstate anion catalyst with N-fluorobenzenesulfonimide (NFSI) to perform hydrogen atom abstraction followed by fluorine atom transfer.[15] This approach offers remarkable functional group tolerance and can selectively fluorinate C-H bonds based on their steric and electronic properties.[15]
Trustworthiness: These reactions are highly sensitive to conditions. The photocatalyst, light source, and fluorine source must be of high purity. The regioselectivity can be difficult to predict and often requires empirical screening of conditions for a new substrate class.
Protocol 3: Photocatalytic C–H Fluorination of an N-Aryl Piperidine[15]
Principle: A photocatalyst, upon excitation by light, abstracts a hydrogen atom from the piperidine ring. The resulting carbon-centered radical is then trapped by an electrophilic fluorine source (NFSI) to form the C-F bond.
Materials & Reagents:
-
N-Aryl piperidine substrate (e.g., N-phenylpiperidine)
-
Tetrabutylammonium decatungstate (TBADT) (photocatalyst)
-
N-Fluorobenzenesulfonimide (NFSI) (fluorine source)
-
Acetonitrile (MeCN), anhydrous
-
Quartz reaction tube or vial
-
UV lamp (e.g., 300-365 nm)
-
Magnetic stirrer and stir bar
Experimental Protocol:
-
Setup: In a quartz reaction tube, combine the N-aryl piperidine substrate (1.0 equiv), TBADT (1-5 mol%), and NFSI (1.2-1.5 equiv).
-
Solvent & Degassing: Add anhydrous acetonitrile to achieve a substrate concentration of ~0.05 M. Degas the solution by sparging with nitrogen or argon for 15-20 minutes. Causality Note: Oxygen can quench the excited state of the photocatalyst, so degassing is critical for efficiency.
-
Irradiation: Seal the tube and place it in a photoreactor equipped with a UV lamp and a cooling fan. Begin vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS to track the formation of the fluorinated product(s) and consumption of starting material. Multiple regioisomers may be formed.
-
Workup: Once the reaction has reached optimal conversion, remove it from the photoreactor. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution (to remove sulfonimide byproduct), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude mixture by preparative HPLC or careful flash chromatography to isolate the desired fluorinated piperidine isomer(s).
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: De Novo Synthesis | Strategy B: Hydrogenation | Strategy C: Late-Stage Fluorination |
| Primary Use Case | Generation of novel, complex core scaffolds. | Rapid generation of large, diverse libraries. | SAR exploration around a lead compound. |
| Predictability | High (Stereo- & regiochemistry set by precursor). | High (Often gives predictable cis-diastereomer). | Moderate to Low (Regioselectivity can be an issue). |
| Scalability | Substrate dependent; can be multi-step. | High; often robust and amenable to scale-up. | Generally for small scale; photocatalysis can be scaled. |
| Starting Materials | Requires synthesis of fluorinated acyclic precursors. | Requires commercially available fluoropyridines. | Requires existing piperidine-containing lead compound. |
| Key Advantage | Full control over molecular architecture. | Speed, cost-effectiveness, and commercial access. | Drastically shortens timelines for lead optimization. |
| Key Challenge | Lengthy synthetic sequences. | Potential for hydrodefluorination. | Controlling regioselectivity; potential for side reactions. |
Conclusion and Future Outlook
The methodologies for creating fluorinated piperidine libraries have evolved significantly, moving from classical multi-step de novo syntheses to highly efficient hydrogenation and cutting-edge late-stage C-H functionalization techniques. The hydrogenation of abundant fluoropyridine feedstocks remains the workhorse for large-scale library production in early-stage discovery.[8][9] Concurrently, the continued development of selective LSF reactions, particularly those driven by photocatalysis, will undoubtedly empower medicinal chemists to perform surgical modifications on complex molecules, accelerating the path to new therapeutics.[13][15] The judicious selection of a strategy based on the specific goals of a research program is crucial for success in leveraging the powerful effects of fluorine in drug design.
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- 7. Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade [organic-chemistry.org]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radical fluorination - Wikipedia [en.wikipedia.org]
- 15. Fluorination Strategies :: The Britton group [brittonsfu.com]
Application Notes & Protocols for Fragment-Based Drug Discovery
A Senior Application Scientist's Guide to Modern Hit Identification and Lead Generation
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Instead of screening millions of large, complex molecules, FBDD starts with a small, curated library of low-molecular-weight compounds (fragments) to identify weak but highly efficient binders.[1][3][4] These initial "hits" serve as high-quality starting points for structure-guided medicinal chemistry efforts to build potent, selective, and drug-like candidates.[4][5]
This guide provides an in-depth overview of the FBDD workflow, from the foundational principles of library design to the practical execution of key screening and optimization strategies. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile approach, particularly for challenging targets where HTS has failed.[4][6]
The Foundational Principle: Why Start Small?
The core advantage of FBDD lies in its efficient exploration of chemical space.[2][7] A library of a few thousand fragments can represent a greater diversity of chemical scaffolds than a much larger HTS library.[2] Fragments, due to their low molecular complexity, are more likely to find and fit into small pockets on a protein target, forming high-quality interactions.[3]
This concept is quantified by Ligand Efficiency (LE) , a critical metric in FBDD that normalizes binding affinity for the size of the molecule. Hits identified through FBDD often exhibit superior LE, providing a more promising trajectory for optimization into lead compounds with improved physicochemical properties.[3]
The "Rule of Three": Guiding Fragment Library Design
A well-designed fragment library is the cornerstone of a successful FBDD campaign.[8] The widely adopted "Rule of Three" (Ro3) provides a set of guidelines for selecting compounds with favorable properties for fragment screening.[3][9][10]
| Parameter | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | < 300 Da | Ensures fragments are small enough to explore diverse binding pockets and allows significant room for chemical elaboration.[3][7] |
| cLogP | ≤ 3 | Promotes aqueous solubility, which is critical as fragments must often be screened at high concentrations (µM to mM range) to detect weak binding.[3][7] |
| Hydrogen Bond Donors | ≤ 3 | Helps maintain solubility and avoids excessive polarity that can hinder cell permeability later in optimization.[3][7] |
| Hydrogen Bond Acceptors | ≤ 3 | Similar to donors, this parameter helps control polarity and maintain drug-like properties.[3][7] |
| Rotatable Bonds | ≤ 3 | Limits conformational flexibility, reducing the entropic penalty upon binding and simplifying structural analysis.[3][7] |
While the Ro3 is a valuable guide, it should not be treated as an inflexible rule; some successful fragments have been identified outside these strict parameters.[11] The ultimate goal is a library of soluble, stable, and synthetically tractable compounds that represent a broad chemical diversity.[2]
The FBDD Workflow: From Fragment to Lead
The FBDD process is a multi-stage cascade designed to identify, validate, and optimize fragment hits. Each stage employs increasingly rigorous techniques to ensure that only the most promising candidates advance.
Caption: High-level overview of the Fragment-Based Drug Discovery workflow.
Part 1: Primary Screening - Finding the Binders
The initial step involves screening the fragment library to detect weak binding events. Because the affinities are low (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required.[2][3][4] The choice of technique depends on the nature of the target protein, throughput requirements, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface as fragments bind to an immobilized target.[12] | Real-time kinetics, low protein consumption, label-free, high throughput potential.[12][13][14] | Target immobilization required, can be prone to artifacts from nonspecific binding.[1] |
| Nuclear Magnetic Resonance (NMR) | Monitors changes in the NMR spectrum of the protein (protein-observed) or the fragments (ligand-observed) upon binding.[15][16] | Detects very weak binding, provides structural information on the binding site, low false-positive rate.[15][17][18] | Requires large amounts of protein, lower throughput, requires specialized equipment.[3] |
| X-ray Crystallography | Soaks fragments into protein crystals and identifies binding events through electron density maps.[19][20] | Provides direct, high-resolution structural information of the binding mode, unambiguous hit identification.[19][20][21] | Requires high-quality, diffracting crystals; lower throughput.[1][19] |
| Thermal Shift Assay (DSF) | Measures the change in protein melting temperature upon fragment binding. | High throughput, low protein consumption, no immobilization needed. | Indirect assay, prone to false positives/negatives, provides no structural information. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile (Kd, ΔH, ΔS), label-free solution-based method. | Low throughput, requires large amounts of protein, may not detect very weak binders.[3] |
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Principle: This protocol outlines a primary screen to identify fragment binders to a target protein immobilized on an SPR sensor chip. Binding is detected in real-time as a change in refractive index, measured in Response Units (RU).
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, CAP)
-
Purified target protein (>95% purity)
-
Fragment library, solubilized in 100% DMSO
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
384-well microplates
Method:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a fresh 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (diluted in immobilization buffer to 10-50 µg/mL) until the desired immobilization level is reached (typically 8,000-12,000 RU). The goal is to maximize the surface capacity for detecting small fragment binding.
-
Deactivate remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Fragment Plate Preparation:
-
Prepare fragment solutions in running buffer from DMSO stocks. A typical screening concentration is 100-200 µM.
-
The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize solvent effects. Include buffer-only wells for double referencing.
-
-
Screening Cycle:
-
Prime the system with running buffer to establish a stable baseline.
-
Inject a fragment solution over both the target and reference flow cells for a defined association time (e.g., 30-60 seconds).
-
Allow buffer to flow for a defined dissociation time (e.g., 60-120 seconds).
-
If necessary, perform a surface regeneration step with a mild solution (e.g., low pH glycine or a buffer with higher salt concentration) to remove any tightly bound fragments.
-
Repeat for all fragments in the library.
-
-
Data Analysis & Hit Identification:
-
Perform reference subtraction (subtracting the signal from the reference flow cell) and buffer blank subtraction (double referencing) to correct for bulk refractive index changes and system drift.
-
Measure the response at or near the end of the injection (steady-state response).
-
Identify hits as fragments that produce a response significantly above the noise level of the assay. A common threshold is a response > 3 standard deviations above the mean of the negative controls.
-
Prioritize hits based on ligand efficiency (LE = -ΔG / N, where N is the number of non-hydrogen atoms). A LE of ≥ 0.3 is considered a good starting point.[3]
-
Part 2: Hit Validation and Structural Characterization
A high hit rate is common in primary fragment screens. The next crucial step is to eliminate false positives and confirm that the initial hits are genuine, specific binders.[8]
Orthogonal Screening: This involves re-testing the primary hits using a different biophysical method. For example, hits from an SPR screen could be validated using a solution-based technique like NMR or a Thermal Shift Assay. A true hit should show activity across multiple, mechanistically distinct platforms.
Structural Elucidation: Obtaining a high-resolution structure of the fragment-protein complex is the ultimate validation and a key enabler of the next phase.[1][22] X-ray crystallography and, increasingly, Cryo-EM, provide atomic-level detail of the binding mode, revealing the specific interactions (hydrogen bonds, hydrophobic contacts) that anchor the fragment.[19][20] This structural information is invaluable for guiding the rational design of more potent compounds.[4]
Protocol 2: Hit Characterization by Protein-Observed ¹H-¹⁵N HSQC NMR
Principle: This protocol describes the use of a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment to validate fragment binding and map the interaction site on a uniformly ¹⁵N-labeled protein target. Fragment binding perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift (Chemical Shift Perturbations, or CSPs).
Materials:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe
-
Uniformly ¹⁵N-labeled purified target protein
-
Validated fragment hits from primary screen
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
-
NMR tubes
Method:
-
Protein Preparation:
-
Express and purify the target protein using ¹⁵N-labeled media.
-
Concentrate the protein to a final NMR concentration of 50-200 µM in the NMR buffer. The concentration must be optimized to yield a good quality spectrum in a reasonable time.
-
-
Reference Spectrum Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference against which all changes will be measured.
-
-
Fragment Titration:
-
Prepare a concentrated stock solution of the fragment hit in the same NMR buffer (or in deuterated DMSO if solubility is an issue).
-
Add a small aliquot of the fragment stock to the protein sample to achieve a desired protein:fragment molar ratio (e.g., 1:5 or 1:10).
-
Acquire a new ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis & Interpretation:
-
Overlay the spectra from the titration with the reference spectrum.
-
Identify peaks that have shifted their position or have significantly broadened/disappeared upon fragment addition. These are the CSPs.
-
Hit Confirmation: The presence of specific and dose-dependent CSPs confirms direct binding of the fragment to the protein.
-
Binding Site Mapping: If a backbone resonance assignment for the protein is available, the residues exhibiting the largest CSPs can be mapped onto the protein's 3D structure. This identifies the binding pocket.
-
Affinity Estimation (KD): By plotting the magnitude of the CSPs against the fragment concentration, a binding isotherm can be generated to estimate the dissociation constant (KD).[16]
-
Part 3: From Hit to Lead - The Medicinal Chemistry Campaign
Once a fragment hit is validated and its binding mode is understood, the goal is to evolve it into a potent lead compound. This is a structure-guided process that leverages the initial fragment's high ligand efficiency.[4][22] There are three primary strategies:
Caption: Core strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: This is the most common strategy.[5][23] It involves adding chemical functionality to the fragment core to engage with adjacent pockets on the protein surface, thereby increasing affinity and selectivity.[22][24] The structural data is critical for identifying the correct vectors for growth.[5]
-
Fragment Linking: If screening identifies two different fragments that bind to distinct but nearby sites, they can be connected with a chemical linker.[5][24] The resulting linked compound can exhibit a dramatic improvement in affinity due to the additive binding energy of the two fragments.[5]
-
Fragment Merging: This strategy is used when two fragments are found to bind in overlapping positions.[24] A new, single molecule is designed that incorporates the key binding features of both original fragments into a common scaffold.[23]
This iterative cycle of design, synthesis, and testing—guided by biophysical and structural data—is repeated to optimize the fragment hit into a lead compound with the desired potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Conclusion
Fragment-Based Drug Discovery offers a rational, efficient, and increasingly successful approach to identifying high-quality starting points for drug development.[1][2] By starting with small, efficient binders and using a structure-guided iterative process, FBDD can tackle difficult targets and deliver lead compounds with superior properties. The successful integration of sensitive biophysical screening techniques, high-resolution structural biology, and creative medicinal chemistry is the key to unlocking the full potential of this powerful discovery engine.[4]
References
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025).
- Concepts and Core Principles of Fragment-Based Drug Design. (2019). PMC - PubMed Central.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC.
- Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters.
- Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025).
- Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC - NIH.
- DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons. (n.d.). Vipergen.
- Fragment screening using X-ray crystallography. (n.d.). PubMed.
- The 'rule of three' for fragment-based drug discovery: Where are we now?. (2025).
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (n.d.). Frontiers.
- Fragment-based lead discovery. (n.d.). Wikipedia.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
- X-ray Crystallography Fragment Screening. (n.d.). Selvita.
- SPR-based fragment screening: advantages and applic
- (PDF) Fragment-based drug discovery: A graphical review. (2025).
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). PMC - NIH.
- A 'rule of three' for fragment-based lead discovery?. (2003). PubMed.
- NMR Spectroscopy in Fragment-Based Drug Design. (n.d.).
- Crystallographic Fragment Screening Services. (n.d.). Evotec.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025).
- Evolving fragments into leads. The four main strategic categories are.... (n.d.).
- Fragment-Based Lead Discovery Using X-ray Crystallography. (n.d.).
- Application of Fragment-Based Drug Discovery to Vers
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
- Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. (n.d.).
- Pushing the Rule of 3. (2011). Practical Fragments.
- Crystallographic fragment screening. (n.d.). PubMed.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020).
- Fragment-based drug discovery: A graphical review. (2025). PubMed.
- Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
- Fragment-to-Lead. (n.d.).
- Fragment-Based Drug Discovery Using NMR Spectroscopy. (2025).
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Application Notes and Protocols for Carboxylic Acid Coupling Reactions
Introduction
The formation of amide and ester bonds from carboxylic acids is a cornerstone of organic synthesis, with profound implications in pharmaceuticals, materials science, and biochemistry.[1] Direct condensation of a carboxylic acid with an amine or alcohol is typically unfavorable under mild conditions due to the formation of a stable carboxylate-ammonium salt.[2] Consequently, the activation of the carboxylic acid is a prerequisite for efficient coupling. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the most prevalent and effective protocols for carboxylic acid coupling. We will delve into the mechanistic underpinnings of various coupling reagents, offer detailed, step-by-step protocols, and provide insights into experimental design and optimization.
I. Fundamental Principle: Carboxylic Acid Activation
The central theme in all carboxylic acid coupling reactions is the in-situ activation of the carboxyl group. The general strategy involves reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then readily attacked by a nucleophile (an amine to form an amide, or an alcohol to form an ester) to yield the desired product.
Caption: General workflow for carboxylic acid coupling reactions.
II. Carbodiimide-Mediated Coupling Reactions
Carbodiimides are a widely used class of coupling reagents that facilitate the formation of amide and ester bonds by activating carboxylic acids.[3] The most common examples are N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]
A. Mechanism of Action
Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then be attacked by a nucleophile (amine or alcohol) to form the desired amide or ester, releasing a urea byproduct.[2][4]
A significant challenge with carbodiimide coupling is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea byproduct, which can be difficult to remove.[4] Furthermore, in peptide synthesis, this intermediate can lead to racemization of chiral centers. To mitigate these side reactions and improve efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[3][5] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.[1]
Caption: Carbodiimide coupling mechanism with an additive like HOBt.[1]
B. Comparative Overview of DCC and EDC
| Feature | DCC (N,N'-Dicyclohexylcarbodiimide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF).[3][6] | Water-soluble.[3][7] |
| Byproduct | Dicyclohexylurea (DCU), insoluble in most organic solvents.[5] | Water-soluble urea derivative.[6] |
| Byproduct Removal | Filtration.[5] | Aqueous workup/extraction.[5] |
| Primary Use | Organic synthesis, peptide synthesis in solution.[3][6] | Bioconjugation, aqueous-phase reactions.[3] |
C. Protocol 1: General Amide Coupling using EDC and HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid and a primary amine in an organic solvent.
Materials:
-
Carboxylic Acid
-
Amine
-
EDC.HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
D. Steglich Esterification
A notable application of DCC is the Steglich esterification, which allows for the formation of esters from carboxylic acids and alcohols under mild conditions.[8][9] This reaction is particularly useful for sterically hindered substrates and is catalyzed by 4-Dimethylaminopyridine (DMAP).[8][10]
Mechanism Insight: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[4][8]
III. Uronium/Aminium and Phosphonium Salt-Based Coupling Reagents
These reagents are highly efficient and have become increasingly popular, especially in solid-phase peptide synthesis. They offer rapid reaction times and low rates of racemization.[1]
A. HATU: A Third-Generation Coupling Reagent
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that is highly effective for the formation of amide bonds, even between sterically hindered amino acids.[11][12]
Mechanism of Action: In the presence of a base, the carboxylic acid is deprotonated to a carboxylate, which then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[12] This is rapidly converted to a highly reactive OAt-active ester, which then reacts with the amine to form the amide bond.[12][13] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction.[12]
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.[14]
B. Protocol 2: HATU-Mediated Amide Coupling
This protocol is suitable for both solution-phase and solid-phase peptide synthesis.
Materials:
-
Carboxylic Acid (or N-protected amino acid)
-
Amine (or resin-bound amine)
-
HATU
-
DIPEA or 2,4,6-Collidine
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. For sterically hindered couplings, the reaction time may need to be extended.
-
Monitor the reaction by TLC or LC-MS.
-
For solution-phase synthesis, perform an aqueous workup as described in Protocol 1.
-
For solid-phase synthesis, filter the resin and wash sequentially with DMF, DCM, and methanol, then dry under vacuum.
C. Other Common Uronium and Phosphonium Reagents
| Reagent | Class | Key Features |
| HBTU | Uronium/Aminium Salt | Effective, but can lead to more impurities compared to HATU.[1] |
| HCTU | Uronium/Aminium Salt | Performance is very similar to HATU, producing high purity products.[1] |
| PyBOP | Phosphonium Salt | Generally effective, but can result in additional impurities.[1] |
IV. Mixed Anhydride Method
The mixed anhydride method is a classic and reliable technique for amide bond formation, particularly in peptide synthesis.[15][16] It involves the reaction of a carboxylic acid with an alkyl chloroformate in the presence of a tertiary amine to form a mixed carboxylic-carbonic anhydride.[15][16]
A. Mechanism and Key Considerations
The N-protected amino acid is activated by reacting with an alkyl chloroformate, such as isobutyl chloroformate, at low temperatures.[16] The resulting mixed anhydride is then reacted with the amine component. A crucial aspect is the choice of the tertiary amine base; N-methylmorpholine (NMM) is often preferred over triethylamine to minimize side reactions and racemization.[17] The reaction is typically carried out at low temperatures (e.g., -15 °C) to ensure the stability of the mixed anhydride.[16]
Caption: Workflow for peptide synthesis using the mixed anhydride method.[16]
B. Protocol 3: Peptide Coupling via the Mixed Anhydride Method
Materials:
-
N-protected Amino Acid
-
Amino Acid Ester Hydrochloride
-
Isobutyl Chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF and cool to -15 °C.
-
Add NMM (1.0 eq) and stir for 1-2 minutes.
-
Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains at -15 °C. Stir for 5-10 minutes to form the mixed anhydride.[16]
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) and NMM (1.0 eq) in anhydrous THF.
-
Add the solution from step 4 to the pre-formed mixed anhydride solution at -15 °C.[16]
-
Stir the reaction at -15 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.[16]
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent under reduced pressure and perform an aqueous workup as described in Protocol 1.
V. Acid Chloride Method
The conversion of a carboxylic acid to a highly reactive acid chloride is a straightforward and effective method for activating the carboxyl group.[18][19]
A. Synthesis and Reactivity
Carboxylic acids can be converted to acid chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[18][19] The resulting acid chloride is then reacted with an amine, typically in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[18][19] This method is very general but may not be suitable for substrates with sensitive functional groups that are incompatible with the harsh conditions of acid chloride formation.
B. Protocol 4: Amide Synthesis via an Acid Chloride Intermediate
Materials:
-
Carboxylic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Amine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous DCM or THF
Procedure: Step 1: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a reflux condenser, add the carboxylic acid (1.0 eq) and a few drops of DMF (catalytic).
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure. The crude acid chloride is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the crude acid chloride (1.0 eq) dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and perform an aqueous workup as described in Protocol 1.
VI. Yamaguchi Esterification
The Yamaguchi esterification is a powerful method for the synthesis of esters, and is particularly effective for the formation of macrolactones.[20][21]
A. Mechanism of Action
The reaction involves the activation of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base to form a mixed anhydride.[21] This intermediate is then treated with an alcohol in the presence of a stoichiometric amount of DMAP.[21] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, forming a highly reactive acylpyridinium intermediate, which is then intercepted by the alcohol.[20][21]
Caption: Key steps in the Yamaguchi esterification mechanism.[22]
VII. Troubleshooting and Optimization
-
Incomplete Reaction: Increase reaction time, temperature, or the equivalents of coupling reagent. Ensure all reagents and solvents are anhydrous.
-
Side Product Formation: For carbodiimide reactions, ensure the use of additives like HOBt or NHS. For the mixed anhydride method, maintain low temperatures during anhydride formation.
-
Racemization: Use coupling reagents known for low racemization (e.g., HATU). Optimize the base and solvent system; for instance, using NMM instead of TEA in the mixed anhydride method can reduce racemization.[17]
-
Difficult Purification: In DCC couplings, ensure complete precipitation of DCU before filtration. For EDC, a thorough aqueous workup is essential to remove the water-soluble urea byproduct.
References
- Vertex AI Search. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Grokipedia. (n.d.). Steglich esterification.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- SynArchive. (n.d.). Steglich Esterification.
- Benchchem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- Wikipedia. (n.d.). Yamaguchi esterification.
- ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Scribd. (n.d.). Steglich Esterification Guide.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Wikipedia. (n.d.). 山口ラクトン化反応.
- Wikipedia. (n.d.). Steglich esterification.
- Canadian Science Publishing. (n.d.). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization.
- J&K Scientific LLC. (2025). Yamaguchi Esterification.
- Alfa Chemistry. (n.d.). Yamaguchi Esterification.
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Google Patents. (n.d.). US3640991A - Mixed anhydride method of preparing peptides.
- Wikipedia. (n.d.). HATU.
- Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
- Benchchem. (n.d.). An In-Depth Technical Guide to Mixed Anhydrides in Organic Chemistry.
- American Chemical Society. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Chemguide. (n.d.). the preparation of amides.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Wikipedia. (n.d.). Carbodiimide.
Sources
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- 4. Steglich Esterification [organic-chemistry.org]
- 5. peptide.com [peptide.com]
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- 18. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
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Application Notes & Protocols: Strategic Synthesis of CGRP Receptor Antagonists for Migraine Therapy
Abstract: The advent of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, known as 'gepants', represents a paradigm shift in the treatment of migraine.[1][2] These small-molecule drugs offer a targeted mechanism with a favorable side-effect profile compared to earlier therapies.[3] The intricate molecular architectures of these compounds, which often feature multiple stereocenters and complex heterocyclic cores, present significant challenges for chemical synthesis. This guide provides an in-depth analysis of the synthetic strategies and detailed protocols employed in the manufacture of leading CGRP receptor antagonists. We will explore the underlying biological rationale, dissect key chemical transformations, and present field-proven methodologies to empower researchers and drug development professionals in this dynamic area of medicinal chemistry.
The Biological Target: CGRP and its Role in Migraine
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. A key player in its pathophysiology is the neuropeptide CGRP.[4] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to the sensation of pain.[5][6]
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[5][7] The binding of CGRP to this complex initiates a signaling cascade, primarily through G-protein coupling that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][8] This cascade ultimately results in vasodilation and pain sensitization.[5] Gepants function as competitive antagonists, blocking CGRP from binding to its receptor and thereby preventing this signaling cascade.[1][9]
Sources
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- 2. migrainetrust.org [migrainetrust.org]
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- 4. scienceofmigraine.com [scienceofmigraine.com]
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- 8. researchgate.net [researchgate.net]
- 9. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of the Primary Amine in tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The 3-fluoropiperidine motif is a cornerstone in contemporary drug discovery, offering a strategic tool to modulate the physicochemical properties of lead compounds. The introduction of a fluorine atom can significantly impact lipophilicity, metabolic stability, and binding affinity. tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a particularly valuable building block, presenting a synthetically accessible primary amine for a wide array of derivatization strategies.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselective reactions at the primary amine, preventing undesired side reactions.[1]
This guide provides a comprehensive overview of established and robust protocols for the functionalization of the primary amine in this compound. We will delve into the mechanistic rationale behind each method, offering field-proven insights to navigate the synthetic challenges posed by this sterically hindered and electronically modulated scaffold.
Core Chemical Principles and Challenges
The functionalization of the primary amine in the title compound is influenced by two key structural features:
-
Steric Hindrance: The neopentyl-like environment of the aminomethyl group, adjacent to a quaternary center, can pose a significant steric challenge for incoming reagents. This necessitates carefully optimized reaction conditions to achieve efficient conversions.[3][4][5]
-
Electronic Effects of Fluorine: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the primary amine, potentially slowing down reaction rates compared to non-fluorinated analogs.[6]
This application note will address these challenges by providing protocols that have been demonstrated to be effective for sterically hindered and electronically deactivated amines.
Acylation and Amide Bond Formation: The Workhorse Reaction
Amide bond formation is arguably the most common transformation in medicinal chemistry.[3] For this compound, several reliable methods can be employed.
Acylation with Acyl Halides
Acyl chlorides are highly reactive acylating agents suitable for even weakly nucleophilic amines.[][8] The Schotten-Baumann conditions, using an aqueous base, can be a simple and effective approach.
Protocol 1: General Procedure for Acylation with an Acyl Halide
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5-2.0 eq.) or pyridine (1.5-2.0 eq.), to the solution and cool to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1-1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired amide.
Amide Coupling with Carboxylic Acids
Standard peptide coupling reagents are highly effective for forming amide bonds with sterically hindered amines.[9][10] Reagents like HATU, HBTU, and EDC, often in combination with an additive like HOBt, activate the carboxylic acid for nucleophilic attack by the amine.[]
Protocol 2: General Procedure for Amide Coupling
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), the coupling reagent (e.g., HATU, 1.2 eq.), and a base such as diisopropylethylamine (DIPEA, 2.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Parameter | Acyl Halide Method | Amide Coupling Method |
| Activating Agent | None (inherent reactivity) | Coupling Reagents (HATU, EDC, etc.) |
| Byproducts | Halide salts | Urea or guanidinium salts |
| Substrate Scope | Broad for available acyl halides | Very broad for available carboxylic acids |
| Typical Yields | 70-95% | 65-90% |
Sulfonylation: Synthesizing Sulfonamides
Sulfonamides are a key functional group in a multitude of therapeutic agents.[11] The reaction of the primary amine with a sulfonyl chloride in the presence of a base is the most straightforward method for their preparation.
Protocol 3: General Procedure for Sulfonylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base, such as triethylamine (2.0 eq.) or pyridine (2.0 eq.), in DCM.[12]
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Reductive Amination: Accessing Secondary and Tertiary Amines
Reductive amination is a powerful and green method for the N-alkylation of amines.[13][14] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[13][14] This method avoids the use of alkyl halides and can prevent over-alkylation.[13]
Protocol 4: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent, such as methanol, dichloroethane (DCE), or THF.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.). If using NaBH₃CN, the addition of a catalytic amount of acetic acid may be beneficial to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography. For polar amines, reversed-phase chromatography or chromatography on amine-functionalized silica may be beneficial.[15][16]
| Reducing Agent | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over carbonyls. Tolerates a wide range of functional groups. | Can be slower for hindered substrates. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions. | Highly toxic (handle with care). |
| Hydrogenation (e.g., H₂, Pd/C) | "Green" method with minimal waste. | Requires specialized equipment (hydrogenator). May not be suitable for substrates with reducible functional groups. |
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical method for amine functionalization. To avoid over-alkylation of the primary amine, it is crucial to carefully control the stoichiometry of the reagents.
Protocol 5: General Procedure for Mono-N-Alkylation
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or DIPEA (1.5 eq.).
-
Add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.1 eq.) to the mixture.
-
Heat the reaction to 50-80 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography, carefully separating the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Visualization of Synthetic Pathways
Caption: Synthetic routes for the functionalization of the primary amine.
Post-Reaction Workup and Purification
The resulting functionalized piperidine derivatives are often polar compounds. Purification by conventional silica gel chromatography can sometimes be challenging.[16]
Tips for Successful Purification:
-
Acid/Base Extraction: For basic amine products, an acidic wash during workup can remove non-basic impurities. Conversely, a basic wash can remove acidic impurities.[17]
-
Amine-Functionalized Silica: Using amine-functionalized silica gel for column chromatography can prevent peak tailing and improve separation of basic compounds.[16]
-
Reversed-Phase Chromatography: C18-reversed phase flash chromatography is an excellent alternative for purifying highly polar amines.[15]
-
Salt Formation: In some cases, precipitation of the product as a salt (e.g., hydrochloride or trifluoroacetate) can be an effective purification strategy.[17][18]
Subsequent Deprotection of the Boc Group
Once the primary amine has been functionalized, the Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions to liberate the secondary amine for further modification.
Protocol 6: Boc Deprotection
-
Dissolve the Boc-protected piperidine derivative in a suitable solvent such as DCM, methanol, or 1,4-dioxane.[18]
-
Add a strong acid, such as trifluoroacetic acid (TFA, 5-50% in DCM) or 4M HCl in dioxane.[18][19]
-
Stir the reaction at room temperature for 1-4 hours.[18]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free base, the residue can be dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent.[18][19]
Caption: Workflow for the deprotection of the N-Boc group.
Conclusion
This compound is a versatile building block that provides access to a diverse range of novel chemical entities. The protocols outlined in this application note offer robust and reliable methods for the selective functionalization of its primary amine via acylation, sulfonylation, reductive amination, and N-alkylation. By understanding the inherent steric and electronic properties of this scaffold and selecting the appropriate reaction conditions, researchers can efficiently generate libraries of compounds for screening in drug discovery and development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- ChemRxiv. (n.d.). Bio-Inspired Primary Amine α-C–H Functionalization.
- Benchchem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B).
- National Institutes of Health. (n.d.). Primary α-tertiary amine synthesis via α-C–H functionalization. PMC.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Beilstein Journal of Organic Chemistry. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Wordpress. (n.d.). Reductive Amination.
- ResearchGate. (2023, June 15). Future challenges and opportunities with fluorine in drugs?
- National Institutes of Health. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC.
- Wikipedia. (n.d.). Reductive amination.
- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chimia.ch [chimia.ch]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cbijournal.com [cbijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. teledyneisco.com [teledyneisco.com]
- 16. biotage.com [biotage.com]
- 17. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
The synthesis of this highly functionalized piperidine core typically involves a multi-step sequence starting from a more readily available piperidine precursor. While several routes exist, a common and logical strategy involves the construction of a key intermediate, tert-butyl 3-hydroxy-3-(azidomethyl)piperidine-1-carboxylate, followed by deoxyfluorination and reduction. This approach allows for the controlled, sequential installation of the critical fluorine and aminomethyl functionalities at the C3 position. An alternative advanced strategy involves the dearomatization-hydrogenation (DAH) of a corresponding fluorinated pyridine precursor, which can offer high diastereoselectivity in a one-pot process.[1][2]
A plausible retrosynthetic analysis is outlined below:
Sources
Technical Support Center: Synthesis of Fluorinated Piperidines
Welcome to the Technical Support Center for the Synthesis of Fluorinated Piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered in the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of fluorinated piperidines.
Q1: What are the primary challenges in introducing fluorine into a piperidine ring?
The synthesis of fluorinated piperidines is often more complex than their non-fluorinated counterparts.[1][2] Key challenges include:
-
Controlling Regio- and Stereoselectivity: The position and stereochemical orientation of the fluorine atom(s) can dramatically influence the molecule's biological activity and physicochemical properties.[3][4] Achieving the desired isomer can be difficult.
-
Harsh Reaction Conditions: Many fluorination methods require harsh conditions that may not be compatible with other functional groups in the molecule.
-
Side Reactions: Undesired side reactions such as hydrodefluorination, over-fluorination, or decomposition of the starting material are common.[5][6]
-
Safety of Fluorinating Reagents: Some fluorinating agents, like diethylaminosulfur trifluoride (DAST), are hazardous and require special handling.[7]
Q2: How do I choose between an electrophilic and a nucleophilic fluorination strategy?
The choice between an electrophilic and a nucleophilic fluorination strategy depends on the substrate and the desired product.
-
Electrophilic Fluorination: This is typically used for electron-rich substrates, such as enamines or enolates.[8] Reagents like Selectfluor® are commonly employed. However, late-stage electrophilic fluorination of complex molecules can be challenging due to the potential for oxidation of other parts of the molecule.[9]
-
Nucleophilic Fluorination: This is suitable for substrates with a good leaving group, such as a hydroxyl or sulfonate group.[3] It can also be used in SNAr reactions on activated aromatic rings. Common nucleophilic fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF).[10]
A decision-making workflow for choosing the appropriate fluorination strategy is presented below:
Caption: Decision tree for selecting a fluorination strategy.
Q3: I am considering the hydrogenation of a fluoropyridine. What are the major pitfalls?
Hydrogenation of readily available fluoropyridines is a powerful strategy for accessing fluorinated piperidines.[5][6] The primary challenge with this approach is hydrodefluorination , where the C-F bond is cleaved, leading to the non-fluorinated piperidine as a byproduct.[5][6]
To mitigate this, several strategies have been developed:
-
Catalyst Selection: Palladium-based catalysts, such as Pd(OH)₂ on carbon, in the presence of an acid like HCl, have been shown to be effective in promoting the desired hydrogenation while minimizing hydrodefluorination.[5]
-
Dearomatization-Hydrogenation (DAH) Process: A two-step, one-pot process involving dearomatization of the fluoropyridine followed by hydrogenation can provide excellent diastereoselectivity for all-cis-(multi)fluorinated piperidines.[3]
Q4: Why is the purification of my fluorinated piperidine so difficult?
The purification of fluorinated piperidines can be challenging due to several factors:
-
Volatility: Low molecular weight, unprotected fluorinated piperidines can be volatile, leading to product loss during solvent removal.[5][6] In such cases, in situ protection with a group like benzyloxycarbonyl (Cbz) can facilitate isolation and purification.[5][6]
-
Azeotrope Formation: If your synthesis starts from a pyridine derivative, residual pyridine can be difficult to remove from the piperidine product due to the formation of a constant boiling azeotropic mixture.[11]
-
Product Stability: The product may be sensitive to the conditions of workup (e.g., acidic or basic washes) or chromatography.[12]
Q5: How does the position of the fluorine atom affect the properties of the piperidine?
The position of the fluorine atom has a profound impact on the physicochemical properties of the piperidine ring:
-
Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence generally lowers the basicity of the piperidine nitrogen.[13][14] The magnitude of this effect is dependent on the distance and orientation of the fluorine atom relative to the nitrogen.[14]
-
Conformation: Fluorine substitution can significantly alter the conformational preferences of the piperidine ring. Often, an axial orientation of the fluorine is favored due to stabilizing hyperconjugative and charge-dipole interactions.[15][16][17][18][19][20] This can be exploited to create conformationally rigid scaffolds.[15][16][17][18]
-
Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[14]
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material in an Electrophilic Fluorination Reaction
You are attempting to fluorinate a piperidine derivative using an electrophilic fluorinating agent like Selectfluor®, but you observe little to no product formation.
| Potential Cause | Explanation & Solution |
| Inactive Fluorinating Reagent | Many electrophilic fluorinating reagents are sensitive to moisture.[21] Ensure that your reagent has been stored in a desiccator and handled under an inert atmosphere. It is advisable to use a freshly opened bottle of the reagent if you suspect it has been compromised. |
| Sub-optimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate.[21] Conversely, some sensitive substrates may decompose at elevated temperatures. Monitor the reaction by TLC or LC-MS at different temperatures to find the optimal conditions. |
| Incorrect Solvent | The choice of solvent can be critical for the success of the reaction. For example, a co-solvent system of water and chloroform has been shown to be effective for the fluorination of some substrates with Selectfluor®.[21] Be aware that some electrophilic fluorinating agents can react exothermically with solvents like DMF, pyridine, and DMSO.[22] |
| Substrate Instability | Your starting material may be unstable under the reaction conditions. For instance, some substrates can undergo oxidation or polymerization in the presence of strong electrophiles.[21] Consider using milder reaction conditions or protecting sensitive functional groups. |
Experimental Protocol: Test for Reagent Activity
-
Reaction Setup: In a clean, dry vial, dissolve a small amount of a known reactive substrate (e.g., a simple enol acetate) in an appropriate solvent (e.g., acetonitrile).
-
Reagent Addition: Add a stoichiometric amount of your electrophilic fluorinating agent.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Analysis: If the reaction with the known substrate does not proceed, it is likely that your fluorinating agent is inactive.
Problem 2: Significant Hydrodefluorination During Hydrogenation of a Fluoropyridine
You are reducing a fluoropyridine to the corresponding fluorinated piperidine, but a significant amount of the non-fluorinated piperidine is formed as a byproduct.
| Potential Cause | Explanation & Solution |
| Inappropriate Catalyst | Some hydrogenation catalysts are more prone to causing hydrodefluorination than others. While Rhodium is a highly active catalyst for arene reduction, it may not be chemoselective for fluoropyridines.[23] Palladium on carbon (Pd/C) can also lead to hydrodefluorination. |
| Reaction Conditions | The reaction conditions, including solvent, temperature, and pressure, can influence the extent of hydrodefluorination. |
| Substrate Structure | The position of the fluorine atom and the presence of other substituents on the pyridine ring can affect the propensity for hydrodefluorination. |
Recommended Protocol to Minimize Hydrodefluorination
A robust method for the cis-selective hydrogenation of fluoropyridines with minimal hydrodefluorination has been reported.[5]
| Parameter | Recommendation |
| Catalyst | 20 wt% Pd(OH)₂ on carbon |
| Solvent | Methanol (MeOH) |
| Acid | Aqueous HCl |
| Temperature | Room Temperature |
| Pressure | 50 bar H₂ |
This system utilizes protonation of the substrate and product to enhance reactivity and selectivity.[5]
Caption: Troubleshooting workflow for hydrodefluorination.
Problem 3: Poor Diastereoselectivity in the Synthesis of a Substituted Fluorinated Piperidine
Your reaction produces a mixture of diastereomers, and you need to improve the selectivity for the desired isomer.
| Potential Cause | Explanation & Solution |
| Reaction Mechanism | The reaction may be proceeding through a non-stereoselective pathway. For example, in some cycloaddition reactions, a stepwise mechanism may compete with a concerted one, leading to poor selectivity.[11] |
| Chiral Auxiliary or Catalyst | If you are performing an asymmetric synthesis, the chiral auxiliary or catalyst may not be providing sufficient facial discrimination. |
| Substrate Control | The inherent stereochemistry of your starting material may not be sufficient to direct the stereochemical outcome of the reaction. |
Strategies to Improve Diastereoselectivity
-
Optimize Reaction Conditions: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Change the Catalyst or Reagent: In Lewis acid-catalyzed reactions, the choice of Lewis acid can have a significant impact on the stereochemical outcome.[8] For asymmetric syntheses, screening a library of chiral ligands or catalysts is often necessary.
-
Substrate Modification: Modifying the substrate, for example by introducing a bulky protecting group, can sometimes enhance stereocontrol by directing the approach of the incoming reagent.
-
Employ a Proven Stereocontrolled Method: Several stereocontrolled methods for the synthesis of fluorinated piperidines have been developed. These include organocatalytic aza-Michael additions[7] and methods based on the oxidative cleavage and subsequent reductive amination of bicyclic lactams.[24][25]
References
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines. BenchChem.
- BenchChem. (2025).
-
Messina, P. A., Mange, K. C., & Middleton, W. J. (1989). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]
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N/A. (N/A). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]
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Ouchakour, L., et al. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry. [Link]
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Ouchakour, L., et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYX. [Link]
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N/A. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
N/A. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]
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Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. [Link]
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N/A. (N/A). Synthesis of free fluorinated piperidines. Conditions: i) 1,.... ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
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N/A. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]
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N/A. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
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N/A. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]
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N/A. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
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Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
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Le Roch, M., et al. (N/A). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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N/A. (N/A). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]
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N/A. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
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N/A. (N/A). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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N/A. (2019). New synthesis method for producing fluorinated piperidines. chemeurope.com. [Link]
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N/A. (N/A). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
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N/A. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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N/A. (N/A). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]
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N/A. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
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N/A. (N/A). Specific Solvent Issues with Fluorination. Wordpress. [Link]
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N/A. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
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N/A. (2014). Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard). [Link]
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N/A. (N/A). Late-Stage Fluorination. MPI für Kohlenforschung. [Link]
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N/A. (N/A). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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N/A. (N/A). How To: Troubleshoot a Reaction. University of Rochester. [Link]
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"purification techniques for tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate"
An in-depth guide to the purification of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a key building block in modern drug discovery. This guide provides detailed troubleshooting for common purification challenges, step-by-step protocols, and expert advice to ensure the highest purity for your research needs.
Introduction: The Purification Challenge
This compound is a valuable synthetic intermediate, incorporating a stereodefined fluorinated piperidine scaffold. The modulation of the piperidine nitrogen's basicity via fluorination can significantly influence a molecule's binding affinity and pharmacokinetic properties, making this a desirable feature in drug design.[1][2] However, the purification of this compound presents a unique set of challenges due to its molecular structure. It contains a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a highly polar, basic primary aminomethyl group. This duality in polarity and the presence of a basic site often leads to complications during standard purification techniques like silica gel chromatography.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming these challenges. We will explore common issues, provide robust troubleshooting strategies, and detail validated protocols to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary difficulties encountered when purifying this compound?
A: The main difficulties stem from the compound's bifunctional nature. The primary amine is basic and interacts strongly with the acidic silanol groups on standard silica gel. This interaction can cause significant peak tailing, poor separation, and in some cases, irreversible binding or decomposition of the product on the column.[3][4] Furthermore, many Boc-protected amino compounds are viscous oils or waxy solids that are difficult to crystallize.[5][6]
Q2: My purified product is a persistent oil. Is this normal, and how can I solidify it?
A: Yes, it is quite common for Boc-protected amines to be obtained as oils or syrups, even when pure.[6] This can be due to the compound's inherent properties, the presence of residual solvents, or its hygroscopic nature.[5][6] To induce solidification, you can try trituration (or pulping) with a non-polar solvent like n-hexane or diethyl ether.[7][8] This process involves stirring the oil with the solvent, which can wash away minor impurities and encourage the formation of a solid. Seeding with a previously obtained crystal can also be effective.[7][8]
Q3: What are the best analytical methods to confirm the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect organic impurities. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and identifying any fluorine-containing byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for assessing purity by separating the main compound from impurities and confirming its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase method is often suitable for this class of compounds.
Q4: How should I properly store the purified compound?
A: The Boc group is sensitive to acid and can be cleaved under acidic conditions.[7] Therefore, the compound should be stored in a tightly sealed container, away from acidic vapors. To prevent degradation from atmospheric moisture and carbon dioxide reacting with the primary amine, storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place is recommended. For long-term storage, refrigeration (2-8°C) is advisable.[9]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process and offers targeted solutions.
Problem 1: Severe Tailing and Poor Resolution in Silica Gel Chromatography
-
Underlying Cause: The basic primary aminomethyl group is interacting strongly with acidic silanol (-SiOH) groups on the surface of the silica gel. This acid-base interaction slows the elution of the compound in a non-uniform way, leading to a "tail" on the chromatographic peak.
-
Solution 1: Deactivate the Silica Gel with a Basic Modifier. The most common solution is to add a small amount of a volatile base to the mobile phase.[10] This "sacrificial base" neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[3]
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[4]
-
Mechanism: The mobile phase modifier competitively binds to the acidic silanol groups, preventing the target molecule from strong, non-ideal interactions.
-
-
Solution 2: Use an Alternative Stationary Phase. If basic modifiers are insufficient or undesirable, switching to a different type of chromatography media is a highly effective strategy.
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which creates a less acidic environment and is highly effective for purifying basic compounds.[11] It often provides excellent peak shape without the need for mobile phase additives.
-
Basic Alumina (Al₂O₃): Alumina is generally more basic than silica and can be a good alternative, though its chromatographic properties can be less predictable.
-
Problem 2: Low or No Recovery of Product from the Column
-
Underlying Cause: This is an extreme case of the issues described in Problem 1. The compound may be binding irreversibly to the silica gel. Additionally, the acidic nature of standard silica can sometimes be sufficient to slowly cleave the acid-labile Boc protecting group, leading to highly polar, unelutable species.[4][10]
-
Solution: Avoid Standard Silica Gel.
-
Prioritize the use of amine-functionalized silica columns, which are designed specifically for purifying basic compounds and will give the highest recovery.[11]
-
If you must use standard silica, ensure it is thoroughly deactivated by pre-flushing the column with an eluent containing 2-3% triethylamine before loading your sample.[10]
-
Consider reversed-phase flash chromatography, where the compound is separated on a C18-functionalized silica gel using a mobile phase like water and acetonitrile. At a neutral or slightly alkaline pH, basic amines often show good retention and separation in this mode.[3]
-
Problem 3: Product Purity Decreases After Sitting in Solution or on the Column
-
Underlying Cause: The Boc protecting group is susceptible to cleavage by acid. If the mobile phase contains acidic impurities (e.g., from stabilized chloroform) or if the crude material itself is acidic, the Boc group can be partially or fully removed during the purification process.
-
Solution 1: Neutralize the Crude Sample. Before loading the sample onto the column, dissolve it in your solvent of choice and wash it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid from the reaction workup.
-
Solution 2: Use High-Purity Solvents. Ensure that your chromatography solvents are fresh and of high purity. For example, dichloromethane is often stabilized with amylene, but other grades might contain trace amounts of acid.
-
Solution 3: Minimize Time on the Column. Work efficiently to minimize the residence time of your compound on the stationary phase. A faster flow rate during flash chromatography can sometimes mitigate on-column decomposition.
Data & Methodologies
Comparative Table of Purification Techniques
| Purification Method | Stationary Phase | Typical Mobile Phase | Modifier | Pros | Cons |
| Normal-Phase Flash | Standard Silica Gel | DCM/MeOH or EtOAc/Hexanes | 0.5-2% Et₃N or NH₄OH | Readily available; cost-effective. | Risk of tailing, low recovery, or decomposition if not properly modified.[3][4] |
| Amine-Functionalized Flash | Amine-Bonded Silica | EtOAc/Hexanes | None required | Excellent peak shape for amines; high recovery; no need for basic additives.[11] | Higher cost than standard silica. |
| Reversed-Phase Flash | C18-Bonded Silica | Acetonitrile/Water | 0.1% Et₃N or NH₄OH | Very effective for polar and ionizable compounds; excellent resolution.[3] | Fractions are aqueous and require more effort to evaporate; higher solvent cost. |
| Trituration/Recrystallization | N/A | Hexanes, Diethyl Ether, or a mixture | N/A | Can significantly improve purity for near-pure oils; avoids chromatography.[7][8] | Not effective for removing impurities with similar solubility; may result in yield loss. |
Diagrams: Purification Strategy & Troubleshooting
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for troubleshooting poor chromatography.
Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
-
Preparation of the Mobile Phase: Prepare a suitable mobile phase, such as 5-10% Methanol in Dichloromethane (DCM) or 50-70% Ethyl Acetate in Hexanes. To this solution, add 1% v/v triethylamine (Et₃N).
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase. Equilibrate the column by passing at least 2-3 column volumes of the mobile phase through it. This step is crucial for deactivating the silica.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a small amount of methanol. Alternatively, for less soluble materials, create a solid load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[10]
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC. The added base should result in a more symmetrical spot on the TLC plate and better separation on the column.
-
Workup: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, co-evaporate with a solvent like DCM or toluene under high vacuum.
Protocol 2: Trituration of an Oily Product
-
Solvent Selection: Place the oily product (e.g., 1 gram) in a small flask. Add a small volume (e.g., 10-20 mL) of a solvent in which the product is poorly soluble but the impurities are likely soluble. n-Hexane or diethyl ether are excellent starting choices.
-
Pulping: Stir the mixture vigorously at room temperature using a magnetic stir bar. The oil may slowly transform into a free-flowing white or off-white solid. This process can take anywhere from 30 minutes to several hours.[7] If solidification does not occur, placing the flask in an ice bath or briefly scratching the inside with a glass rod can help induce nucleation.
-
Isolation: Once the solid has formed, collect it by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of the cold trituration solvent to remove any remaining surface impurities.
-
Drying: Dry the purified solid product under high vacuum to remove all residual solvent.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Chemistry Blog. [Link]
- CN112661672A - Crystallization method of Boc-amino acid. (n.d.).
-
When should I use an amine-bonded silica for flash chromatography? (2023). Biotage. [Link]
-
Flash column of very polar amine without access to reverse phase silica? (2017). Reddit. [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. [Link]
-
tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
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- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
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- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Piperidines
Welcome to the technical support center for the fluorination of piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into piperidine scaffolds. The strategic incorporation of fluorine can significantly modulate the physicochemical and pharmacological properties of molecules, but the journey is often fraught with challenges, including the formation of unwanted side products.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the causality behind common side reactions and provide actionable, field-proven protocols to mitigate them, ensuring the integrity and success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding side reactions in piperidine fluorination.
Q1: What are the most common side reactions observed during the fluorination of piperidines?
A1: The most prevalent side reactions are highly dependent on the chosen fluorination strategy (nucleophilic vs. electrophilic) and the specific reagent used. However, some common themes emerge:
-
Elimination: Formation of unsaturated piperidine derivatives (tetrahydropyridines or dihydropyridines) is a frequent issue, particularly with nucleophilic deoxyfluorination agents like DAST and Deoxo-Fluor®.[2] This is often promoted by steric hindrance around the reaction center or the presence of acidic protons.
-
Hydrodefluorination: This involves the replacement of a fluorine atom with hydrogen, leading to non-fluorinated piperidine byproducts. This is a significant challenge in methods that utilize hydrogenation, such as the reduction of fluoropyridines.[3][4]
-
Rearrangements: Skeletal rearrangements can occur, especially when using reagents like DAST with substrates containing neighboring participating groups, potentially leading to ring expansion or contraction.[5] For instance, 2-hydroxymethylpiperidines can rearrange to 3-fluoroazepanes.[5]
-
Over-fluorination/Byproduct Formation with Electrophilic Reagents: Reagents like Selectfluor® can sometimes lead to the formation of difluorinated or other unexpected products, particularly with electron-rich or complex substrates.[6]
Q2: How does the choice of fluorinating agent influence the side reaction profile?
A2: The choice of fluorinating agent is critical and directly impacts the types of side reactions observed.
-
Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor®, TBAF): These reagents are often used for the deoxyfluorination of hydroxypiperidines.[2][7] While effective, they are prone to causing elimination reactions, especially DAST, which is thermally unstable.[2] Deoxo-Fluor® is generally more stable and can provide higher yields with fewer elimination byproducts.[2] Anhydrous tetralkylammonium fluorides (like TBAF) are powerful nucleophiles but their reactivity can be difficult to control.[7]
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These are typically used with electron-rich piperidine derivatives, such as enamines or enolates.[8][9] While often highly selective, they can react with other nucleophilic sites in the molecule or, in some cases, proceed through single-electron transfer (SET) mechanisms, leading to complex product mixtures.[10][11]
Q3: Can the protecting group on the piperidine nitrogen affect the outcome of the fluorination reaction?
A3: Absolutely. The nitrogen protecting group plays a crucial role in modulating the reactivity of the piperidine ring and can influence the propensity for side reactions.
-
Electron-withdrawing groups (e.g., Boc, Cbz, Tosyl): These groups decrease the nucleophilicity of the nitrogen, preventing its interference with the fluorinating agent. This is particularly important in electrophilic fluorination. They can also influence the conformational preferences of the piperidine ring, which may affect the stereochemical outcome of the reaction.[12]
-
Bulky protecting groups: These can sterically hinder the approach of the fluorinating agent, potentially leading to increased elimination or slower reaction rates.
Q4: Are there any general strategies to minimize side reactions?
A4: Yes, several general principles can be applied:
-
Careful selection of the fluorinating agent: Choose a reagent that is well-suited for your specific substrate and desired transformation. For instance, for deoxyfluorination, a more thermally stable reagent like Deoxo-Fluor® might be preferable to DAST.[2]
-
Optimization of reaction conditions: Temperature, solvent, and reaction time are critical parameters. Low temperatures often suppress elimination and other side reactions.
-
Substrate design: The strategic placement of functional groups and protecting groups can significantly influence the reaction's outcome.
-
Use of additives: In some cases, additives can suppress side reactions. For example, in the hydrogenation of fluoropyridines, the use of a Brønsted acid can diminish the formation of defluorinated side products.[3]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions, including their causes, preventative measures, and corrective actions.
Guide 1: Elimination Side Products in Deoxyfluorination
Problem: You are attempting to convert a hydroxypiperidine to a fluoropiperidine using a deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®), but you are observing a significant amount of the corresponding unsaturated piperidine.
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Thermally Unstable Reagent | Reagents like DAST can decompose at higher temperatures, generating acidic byproducts that promote elimination.[2] | 1. Lower the reaction temperature: Conduct the reaction at -78 °C and allow it to warm slowly to room temperature. 2. Switch to a more stable reagent: Consider using Deoxo-Fluor® or XtalFluor-E®, which are more thermally robust.[2] |
| Steric Hindrance | A sterically congested environment around the hydroxyl group can hinder the SN2 attack of the fluoride ion, making the E2 elimination pathway more favorable. | 1. Re-evaluate substrate design: If possible, modify the substrate to reduce steric bulk near the reaction center. 2. Use a less bulky fluorinating agent: While options are limited, consider if a different class of fluorination (if applicable) could circumvent this issue. |
| Presence of Acidic Protons | Protons on the carbon adjacent to the hydroxyl-bearing carbon are susceptible to abstraction, initiating the elimination cascade. | 1. Use a non-coordinating, non-basic solvent: Dichloromethane or chloroform are often good choices. 2. Add a hindered, non-nucleophilic base: In some cases, a mild base can scavenge acidic byproducts without promoting elimination itself. This should be approached with caution and thoroughly optimized. |
| Substrate Conformation | An anti-periplanar arrangement of the leaving group and an adjacent proton favors E2 elimination. | 1. Conformational analysis: If possible, use computational or NMR studies to understand the dominant conformation of your substrate.[12] 2. Modify the substrate: Introducing substituents that alter the conformational equilibrium away from the one that favors elimination can be a long-term solution. |
Guide 2: Hydrodefluorination during Catalytic Hydrogenation
Problem: You are synthesizing a fluoropiperidine by the catalytic hydrogenation of a fluoropyridine, but a significant portion of your product is the non-fluorinated piperidine.[3][4]
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Choice | Some catalysts have a higher propensity for C-F bond cleavage. | 1. Screen different catalysts: While Pd/C is common, other options like Rh/C or Pt/C might offer better selectivity for your substrate.[3] 2. Use a modified catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) can sometimes be more selective.[4] |
| Reaction Conditions | High temperatures and prolonged reaction times can increase the rate of hydrodefluorination. | 1. Optimize temperature and pressure: Start with milder conditions (e.g., room temperature, lower H₂ pressure) and gradually increase if the reaction is too slow. 2. Monitor the reaction closely: Use techniques like TLC, GC-MS, or NMR to track the reaction progress and stop it once the starting material is consumed to avoid over-reduction. |
| Solvent and pH | The reaction medium can significantly influence the selectivity. | 1. Use an acidic medium: The addition of a Brønsted acid like HCl can protonate the nitrogen, which can suppress hydrodefluorination.[3][4] 2. Solvent screening: Test different solvents (e.g., methanol, ethanol, acetic acid) to find the optimal medium for your system. |
| Substrate Reactivity | The position of the fluorine atom and the presence of other substituents on the pyridine ring can affect the susceptibility to hydrodefluorination. | 1. Consider a dearomatization-hydrogenation (DAH) approach: This two-step process can sometimes provide better selectivity by first reducing the aromatic ring under non-hydrogenative conditions, followed by hydrogenation of the resulting diene.[13][14] |
Guide 3: Rearrangements with DAST and Related Reagents
Problem: When attempting a deoxyfluorination on a piperidine derivative with a nearby participating group (e.g., a hydroxymethyl group at the 2-position), you observe the formation of a rearranged product (e.g., a fluoroazepane).[5]
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Neighboring Group Participation | The nitrogen of the piperidine ring can act as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form a strained bicyclic aziridinium ion intermediate. Subsequent attack by fluoride on this intermediate leads to the ring-expanded product.[5] | 1. Protect the nitrogen with a bulky, electron-withdrawing group: A bulky group like di-tert-butyl dicarbonate (Boc)₂O can sterically hinder the intramolecular cyclization. An electron-withdrawing group will also reduce the nucleophilicity of the nitrogen. 2. Use a different fluorination strategy: If possible, consider a method that does not involve activation of the hydroxyl group in a way that promotes nucleophilic attack by the nitrogen. For instance, an alternative could be to convert the alcohol to a good leaving group (e.g., tosylate, mesylate) and then perform a nucleophilic substitution with a fluoride source like TBAF, though this may also be susceptible to rearrangement. |
| Reaction Conditions | Higher temperatures can favor rearrangement pathways. | 1. Maintain low temperatures: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (-78 °C is a good starting point). |
III. Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using Deoxo-Fluor® to Minimize Elimination
This protocol is a general guideline for the deoxyfluorination of a secondary hydroxypiperidine.
-
Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2-1.5 equiv) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Hydrogenation of a Fluoropyridine with Hydrodefluorination Suppression
This protocol provides a starting point for the reduction of a fluoropyridine while aiming to minimize the loss of the fluorine substituent.[4]
-
Catalyst and Substrate Preparation: To a hydrogenation vessel, add the fluoropyridine (1.0 equiv) and 20 wt% palladium hydroxide on carbon (Pd(OH)₂/C, 5-10 mol%).
-
Solvent and Acid Addition: Add methanol (MeOH) as the solvent (to ~0.1 M concentration) followed by a solution of aqueous hydrochloric acid (HCl, 1.5-2.0 equiv).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until H₂ uptake ceases. Monitor the reaction by LC-MS or GC-MS.
-
Workup: Carefully vent the H₂ and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.
-
Purification/Protection: The resulting fluoropiperidine hydrochloride salt can be isolated by removing the solvent under reduced pressure. Alternatively, the filtrate can be neutralized, and the free amine can be protected (e.g., with Boc₂O) before purification by column chromatography.
IV. References
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health.
-
Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. ResearchGate.
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health.
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
-
Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.
-
Fluorofunctionalization of C=C Bonds with Selectfluor: Synthesis of β‐Fluoropiperazines through a Substrate. Journal of Organic Chemistry.
-
Nucleophilic heteroaromatic substitution. Part XXXIV. Fluorine versus chlorine mobility in reactions with methanolic methoxide ion and with piperidine in various solvents. Journal of the Chemical Society B: Physical Organic.
-
Comparative study of different fluorinating agents for piperidine synthesis. BenchChem.
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
-
Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate.
-
Electrophilic fluorination. Wikipedia.
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
-
Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. Chemistry – A European Journal.
-
Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable.
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed.
-
Selectfluor-Promoted Fluorination of Piperidinyl Olefins. ResearchGate.
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
-
The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
-
Fluorination Reactions. Professor Steven V. Ley Research Group.
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
Sources
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
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- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimization of Reaction Conditions for Aminomethylation of 3-Fluoropiperidine
Welcome to the technical support center for the aminomethylation of 3-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As a fluorinated heterocyclic building block, 3-fluoropiperidine is invaluable in medicinal chemistry for its ability to modulate pKa, lipophilicity, and metabolic stability.[1][2] However, its unique electronic and conformational properties present specific challenges in reactions like aminomethylation (the Mannich reaction).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and control stereoselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the aminomethylation of 3-fluoropiperidine.
Q1: My Mannich reaction with 3-fluoropiperidine is giving very low yields. What are the most likely causes?
Low yields in this reaction typically stem from three primary sources:
-
Inefficient Iminium Ion Formation: The reaction requires the formation of an electrophilic iminium ion from your aldehyde (e.g., formaldehyde) and 3-fluoropiperidine. The fluorine atom's electron-withdrawing effect reduces the nucleophilicity of the piperidine nitrogen, which can slow this initial step.
-
Poor Nucleophilicity of the Carbon Nucleophile: The active hydrogen compound (your C-nucleophile) may not be sufficiently acidic or reactive to attack the iminium ion.
-
Reaction Reversibility and Decomposition: The Mannich reaction can be reversible. If the product is unstable under the reaction conditions or if water is not effectively removed, the equilibrium may favor the starting materials. At harsh pH or high temperatures, side reactions like hydrodefluorination can also occur.[1]
Q2: I'm observing significant side products. What are the most common ones and how can I avoid them?
The most prevalent side products include:
-
Bis-aminomethylation: If your carbon nucleophile has more than one active hydrogen, it can react twice. To mitigate this, use a stoichiometric excess of the nucleophile relative to the iminium ion precursors.
-
Self-Condensation of the Aldehyde: Aldehydes, especially formaldehyde, can polymerize (forming paraformaldehyde) or undergo self-condensation under basic or acidic conditions. Using a pre-formed iminium salt (like Eschenmoser's salt) can prevent this.
-
Hydrodefluorination (C-F Bond Cleavage): Although less common under standard Mannich conditions, aggressive catalysts (certain transition metals) or high temperatures can lead to the loss of fluorine.[1] This is a significant issue in related reactions like catalytic hydrogenations of fluorinated pyridines and serves as a cautionary tale.[1] Monitor your reaction for des-fluoro impurities.
Q3: How does the 3-fluoro substituent affect the stereochemical outcome of the reaction?
The fluorine atom at the C3 position makes the piperidine chiral and significantly influences the conformational equilibrium of the ring. The C-F bond can exhibit a preference for an axial orientation due to favorable dipole interactions, especially in protonated species.[1][3] This conformational bias can translate into diastereoselectivity during the reaction, as the approach of the bulky iminium ion to the nucleophile (or vice-versa) will be sterically hindered on one face. Optimizing for diastereoselectivity often involves fine-tuning the temperature, solvent, and the steric bulk of any protecting groups.
Part 2: In-Depth Troubleshooting & Optimization Guide
This guide provides a structured approach to resolving specific experimental challenges.
Workflow for Reaction Optimization
The following diagram outlines a logical workflow for optimizing your aminomethylation reaction.
Caption: A systematic workflow for optimizing the aminomethylation of 3-fluoropiperidine.
Problem 1: Low Reaction Conversion or Yield
If your reaction is sluggish or stalls, the formation and reactivity of the iminium intermediate are the primary areas to investigate.
Causality: The iminium ion concentration may be too low due to unfavorable equilibrium. The electron-withdrawing fluorine atom on the piperidine ring disfavors the formation of the positively charged iminium species.
Solutions:
-
Choice of Aldehyde Source: The source of formaldehyde is critical.
-
Aqueous Formalin: Often convenient, but the water present can hinder iminium formation and promote reversibility.
-
Paraformaldehyde: A solid polymer of formaldehyde. It requires heating and often acidic catalysis to depolymerize, which can be effective for driving the reaction forward.
-
Eschenmoser's Salt (Dimethyl(methylidene)ammonium iodide): This is a pre-formed, highly reactive iminium salt. It eliminates the equilibrium issues of iminium formation and is often the most reliable choice for challenging substrates, albeit at a higher cost.
-
-
Solvent Selection: The solvent impacts reagent solubility and can stabilize intermediates.
-
Aprotic Solvents (THF, Dichloromethane, Acetonitrile): Generally good choices as they do not interfere with the reaction. Acetonitrile is often used in photocatalytic oxidations to form iminium ions, suggesting its utility in stabilizing such intermediates.[4]
-
Protic Solvents (Ethanol, Methanol): Can be effective, especially if acidic catalysis is used. However, they can also act as nucleophiles, potentially leading to side reactions.[5]
-
-
Temperature Control: While heating can overcome activation barriers, it can also promote decomposition.
-
Start at room temperature.
-
If no reaction occurs, gently heat to 40-60°C. Monitor carefully for the appearance of degradation products by TLC or LC-MS. Some transformations may require higher temperatures (up to 130°C), but this increases the risk of side reactions.[6]
-
-
Catalysis:
-
Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid, HCl) or a Lewis acid (e.g., Ti(OiPr)₄, BF₃·Et₂O) can significantly accelerate iminium ion formation.[7] However, be cautious as strongly acidic conditions can lead to unwanted side reactions.
-
Base Catalysis: If your C-H acidic component is not very acidic (e.g., a ketone), a base may be required to generate the enolate nucleophile. However, this is less common for standard Mannich reactions involving 3-fluoropiperidine itself as the amine.
-
Data Summary: Effect of Conditions on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Improved) | Rationale for Improvement |
|---|---|---|---|
| Aldehyde | 37% Aqueous Formalin | Paraformaldehyde | Reduces water content, shifting equilibrium towards product. |
| Solvent | Methanol | Acetonitrile | Aprotic solvent stabilizes iminium ion without competing.[4] |
| Catalyst | None | 10 mol% Acetic Acid | Catalyzes the formation of the key iminium intermediate. |
| Temperature | 25 °C | 50 °C | Provides energy to overcome the activation barrier. |
| Expected Yield | < 20% | > 70% | Combined effect of optimized parameters. |
Problem 2: Poor Control of Diastereoselectivity
When your carbon nucleophile or the final product contains a new stereocenter, you will form diastereomers. Controlling this ratio is key.
Causality: The facial selectivity of the nucleophilic attack on the iminium ion (or attack of the piperidine on an aldehyde-nucleophile adduct) is influenced by the steric and electronic environment established by the 3-fluoro-piperidine ring. The preferred conformation of the ring dictates the most accessible trajectory for bond formation.
Solutions:
-
Lower the Reaction Temperature: Reducing thermal energy often enhances selectivity by favoring the transition state with the lowest activation energy. Reactions run at 0°C or even -78°C can show dramatically improved diastereomeric ratios (d.r.).[7]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the piperidine ring and the transition state assembly. Screen a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile) to find the optimal medium.
-
Use of Bulky Protecting Groups: If the 3-fluoropiperidine is a secondary amine, the N-H can be replaced with a bulky protecting group (e.g., Boc, Cbz). This can introduce significant steric bias, forcing the reaction to proceed through a more ordered transition state and improving diastereoselectivity. N-Boc protection is a common strategy in the synthesis of functionalized piperidines.[6][8]
-
Lewis Acid Additives: Lewis acids like Ti(OiPr)₄ can coordinate to the reactants, creating a more rigid and organized transition state, which can enhance diastereoselectivity. However, in some cases, they may not provide a significant benefit.[7]
Part 3: Experimental Protocols
General Protocol for a Baseline Aminomethylation Experiment
This protocol provides a robust starting point for your optimization studies.
Objective: To synthesize a generic aminomethylated product using 3-fluoropiperidine.
Materials:
-
3-Fluoropiperidine hydrochloride
-
Triethylamine (TEA) or similar non-nucleophilic base
-
Paraformaldehyde
-
Carbon nucleophile (e.g., Acetophenone)
-
Anhydrous Acetonitrile (CH₃CN)
-
Acetic Acid (catalyst)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, MgSO₄, silica gel)
Procedure:
-
Free-Basing the Amine: In a round-bottom flask, dissolve 3-fluoropiperidine hydrochloride (1.0 eq) in CH₃CN. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine in situ.
-
Addition of Reagents: To the stirring solution, add the carbon nucleophile (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Equip the flask with a condenser and heat the mixture to 50-60°C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Troubleshooting the Protocol: A Decision Diagram
Caption: A decision tree for troubleshooting the baseline aminomethylation protocol.
References
-
Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University Academic Bibliography. [Link]
-
Wang, Y., et al. (2016). Optimization of reaction conditions. ResearchGate. [Link]
-
Meanwell, N. A. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]
-
Lectka, T. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed Central. [Link]
-
De Kimpe, N., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]
-
Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. PubMed Central. [Link]
-
Meanwell, N. A. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed. [Link]
-
Gieshoff, T., et al. (2019). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central. [Link]
-
Schoenebeck, F. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. National Institutes of Health. [Link]
-
Barrow, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Slauson, J. E. (2021). Chemoselective Functionalization of 3-Fluoropiperidine Imines. ResearchGate. [Link]
-
Wang, C., et al. (2017). Optimization of the reaction conditions. ResearchGate. [Link]
-
Zhu, J., et al. (2020). Condition optimization and explanation. ResearchGate. [Link]
-
O'Hagan, D., et al. (2020). The conformational preferences of 3-fluoropiperidine. ResearchGate. [Link]
-
Paquin, J-F., et al. (2018). Optimization of Reaction Conditions. ResearchGate. [Link]
-
Comins, D. L. (2007). Selective methodologies for the synthesis of biologically active piperidinic compounds. PubMed. [Link]
-
Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Auta, R., et al. (2016). Synthesis, characterization and biological activity of new mannich base. Academic Journals. [Link]
-
Zhu, J., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PubMed Central. [Link]
-
Chen, P., et al. (2017). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PubMed Central. [Link]
-
Wang, P., et al. (2021). Three-component radical homo Mannich reaction. PubMed Central. [Link]
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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- 8. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Fluorinated Piperidine Synthesis
Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in these valuable scaffolds. The judicious incorporation of fluorine into piperidine rings can profoundly influence basicity, lipophilicity, and metabolic stability, making these motifs highly sought after in drug discovery.[1][2][3][4] However, achieving high diastereoselectivity during fluorination presents a significant synthetic challenge.[5]
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control diastereoselectivity in fluorinated piperidine synthesis?
A: Diastereoselectivity in the synthesis of fluorinated piperidines is governed by a complex interplay of steric, electronic, and conformational effects.[6][7] The outcome of a fluorination reaction depends on the ability to favor one transition state over another, leading to the preferential formation of one diastereomer. The key controlling factors can be categorized as:
-
Substrate Control: The inherent stereochemistry and conformational preferences of the piperidine ring and its substituents are paramount. Large substituents will typically direct the incoming fluorinating reagent to the less sterically hindered face. The conformational behavior of the ring (e.g., chair, boat, twist-boat) and the preference of substituents for axial vs. equatorial positions significantly influence the trajectory of attack.[6] For instance, the well-documented preference for an axial fluorine atom in many substituted piperidines is driven by a combination of hyperconjugation and electrostatic interactions.[6][8]
-
Reagent Control: The choice of fluorinating agent is critical. Electrophilic reagents (e.g., Selectfluor®) and nucleophilic reagents (e.g., DAST, Deoxo-Fluor®, DMPU/HF) operate via different mechanisms and can lead to different stereochemical outcomes.[9][10][11][12][13] The size and structure of the reagent itself can introduce significant steric bias.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between competing diastereomeric transition states.
-
Solvent: The polarity of the solvent can influence reaction mechanisms (e.g., favoring SN1 vs. SN2 pathways) and stabilize charged intermediates or transition states differently, thereby altering the diastereomeric ratio (d.r.).[6][14][8]
-
Lewis Acids/Additives: Additives can coordinate to the substrate or reagent, altering their steric and electronic properties and creating a more organized transition state. For example, BF₃·Et₂O has been used to activate hypervalent iodine reagents for fluoroamination cyclizations.[5]
-
Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my fluorinated piperidine product?
A: Accurate determination of the d.r. is crucial for optimizing your reaction. Several analytical techniques are available, with NMR spectroscopy being the most common and powerful tool.[15]
-
¹H NMR Spectroscopy: This is often the first method of choice. Since diastereomers are distinct compounds, they will have different chemical shifts.[15] Look for well-resolved signals corresponding to protons adjacent to the newly formed C-F bond or other stereocenters. The d.r. is calculated directly from the integration ratio of these distinct signals.
-
¹⁹F NMR Spectroscopy: This technique is highly sensitive and provides a clean spectrum, as the ¹⁹F nucleus is 100% abundant and has a spin of ½. Each diastereomer will typically show a distinct singlet, doublet, or triplet. The integration ratio of these signals provides a very accurate d.r.[16]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods can separate diastereomers if their physical properties are sufficiently different.[17] Chiral stationary phases are not required for separating diastereomers, but optimization of the column, mobile phase, and temperature may be necessary.
-
X-ray Crystallography: While not a routine method for determining ratios, obtaining a crystal structure of the major diastereomer provides unambiguous proof of its relative and absolute stereochemistry.[17]
Pro-Tip: For complex spectra where signals overlap in ¹H NMR, using a higher field strength magnet or advanced techniques like band-selective pure shift NMR can help resolve signals for accurate integration.[18]
Section 2: Troubleshooting Guide for Diastereoselectivity
Problem 1: Low Diastereomeric Ratio (e.g., < 3:1 d.r.)
-
Symptom: Your reaction produces a mixture of diastereomers with poor selectivity, complicating purification and reducing the yield of the desired product.
-
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution & Scientific Rationale |
| Insufficient Steric/Electronic Bias | The energy difference between the competing transition states is too small. Solution: Modify the substrate to increase steric bulk. For example, change an N-H piperidine to an N-Boc, N-Cbz, or N-trityl derivative. The larger protecting group can more effectively shield one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. |
| High Reaction Temperature | At higher temperatures, there is enough thermal energy to overcome the small activation energy barrier between the two diastereomeric transition states, leading to a more statistical product distribution. Solution: Perform the reaction at a lower temperature. Start at 0 °C, and if selectivity is still poor, try -20 °C, -40 °C, or -78 °C. This will amplify the kinetic preference for the lower-energy transition state. |
| Flexible Transition State | The reaction may be proceeding through a poorly organized or flexible transition state, such as a long-lived carbocation intermediate (SN1-type mechanism), which allows for attack from either face. Solution 1: Change the solvent. Switch from a polar, coordinating solvent (like THF or MeCN) to a non-polar solvent (like dichloromethane or toluene) to disfavor the formation of charged intermediates and promote a more concerted (SN2-type) mechanism.[6] Solution 2: Use a less reactive, more selective fluorinating agent. For deoxyfluorination, highly reactive reagents like DAST can promote elimination or SN1 pathways. Consider switching to a more thermally stable and often more selective alternative like Deoxo-Fluor® or XtalFluor®.[11] |
| Incorrect Reagent Choice | The chosen fluorinating agent may not be suitable for the specific substrate or transformation. Solution: Screen different classes of fluorinating agents. If an electrophilic fluorination with Selectfluor® gives poor results, consider a multi-step sequence involving, for example, the installation of a hydroxyl group followed by a nucleophilic deoxyfluorination, which proceeds via a different mechanism (e.g., SN2 inversion). |
Problem 2: Unexpected Major Diastereomer or Inversion of Selectivity
-
Symptom: Your reaction yields the opposite diastereomer as the major product compared to a literature precedent or your hypothesis based on steric models.
-
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution & Scientific Rationale |
| Change in Reaction Mechanism | A subtle change in conditions (e.g., trace acid/base, different solvent) may have shifted the dominant reaction pathway. For example, a reaction expected to proceed via an SN2 inversion may be occurring through a double-inversion (retention) pathway or an SN1 mechanism. Solution: Conduct control experiments. Rigorously purify all reagents and solvents. Add a non-nucleophilic base (like 2,6-lutidine) to scavenge trace acid if an SN1 pathway is suspected. Conversely, adding a Lewis acid might promote a specific concerted pathway.[5] |
| Conformational Control | The reactive conformation of the substrate may not be the ground-state conformation. According to the Curtin-Hammett principle, the product ratio is determined by the relative energies of the transition states, not the populations of the ground-state conformers. Solution: Analyze the system computationally (DFT calculations) to model the transition state energies for attack on different conformers (e.g., axial vs. equatorial attack on a chair conformer).[6][7] Experimentally, changing the N-protecting group or substituents can alter the conformational equilibrium and thus influence the outcome. |
| Directing Group Effects | A functional group on the piperidine ring (e.g., hydroxyl, amide) may be coordinating to the fluorinating agent, delivering it to the proximal face of the molecule and overriding the expected steric bias. Solution: Protect the potential directing group. For example, protect a hydroxyl group as a silyl ether or an N-H as an amide to block this coordination. Alternatively, leverage this effect by choosing a protecting group known to enhance directionality. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Deoxyfluorination of a Hydroxypiperidine using Deoxo-Fluor®
This protocol is a representative example and must be adapted and optimized for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add the N-protected hydroxypiperidine substrate (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Dissolution: Add anhydrous dichloromethane (DCM) via syringe to dissolve the substrate (concentration typically 0.1–0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2–1.5 eq) dropwise via the dropping funnel over 20–30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Note: Slow addition at low temperature is critical to control the reaction rate, minimize side reactions like elimination, and maximize selectivity.[11] Deoxo-Fluor® is generally more thermally stable than DAST, but caution is still advised.
-
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4–16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the crude d.r. by ¹H or ¹⁹F NMR. Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.
Protocol 2: Determination of Diastereomeric Ratio by ¹⁹F NMR
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃). A concentration of ~5-10 mg/mL is usually sufficient.
-
Instrument Setup: Use a standard NMR spectrometer. No special probes are required, but the instrument must be capable of ¹⁹F observation.
-
Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A simple pulse-acquire sequence is sufficient. A reference compound (e.g., trifluorotoluene) can be included, but is often not necessary for d.r. determination.
-
Processing: Fourier transform the FID. Apply phasing and baseline correction to the spectrum.
-
Analysis:
-
Identify the distinct signals corresponding to the fluorine atoms of the two diastereomers.
-
Integrate the signals. Set the integral of one of the peaks to a defined value (e.g., 1.00).
-
The relative integral of the second peak directly provides the ratio of the two diastereomers. For example, if the integrals are 1.00 and 0.25, the d.r. is 4:1.
-
Section 4: Visualizing Mechanistic Principles
Understanding the stereochemical outcome often requires visualizing the attack of the fluorinating agent on the piperidine ring. The diagram below illustrates the two primary pathways for electrophilic fluorination of an N-protected 4-substituted piperidine enamine intermediate, leading to two different diastereomers. The relative stability of the transition states (TS) for axial vs. equatorial attack determines the product ratio.
Caption: Logical workflow for diastereoselective fluorination outcome.
References
-
Hofmann, J. B., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]
-
Hu, X., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry. Available at: [Link]
-
Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Leffers, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
Okoromoba, O. E., Hammond, G. B., & Xu, B. (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. Available at: [Link]
-
Okoromoba, O. E., Hammond, G. B., & Xu, B. (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF Data. Figshare. Available at: [Link]
-
Jadhav, P. D., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]
-
Hofmann, J. B., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]
-
Reddy, P. V. G., et al. (2014). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Semantic Scholar. Available at: [Link]
-
Okoromoba, O. E., et al. (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. Available at: [Link]
-
Das, S., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
-
Pal, S., & Chandra, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Dimensions. Available at: [Link]
-
Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. Available at: [Link]
-
Leffers, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. Available at: [Link]
-
Pal, S., & Chandra, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. Available at: [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. ATSDR. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. Available at: [Link]
-
Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. Springer. Available at: [Link]
Sources
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- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
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- 10. Collection - Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - Organic Letters - Figshare [figshare.com]
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- 12. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
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- 18. rsc.org [rsc.org]
"stability of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate under acidic conditions"
An In-Depth Technical Guide to the Stability and Deprotection of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate under Acidic Conditions.
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with this compound. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, valued for its stability and ease of removal under specific acidic conditions.[1][2] However, the unique structural features of this molecule—namely the fluorine atom at the C3 position—introduce specific considerations for its stability and deprotection.
This document provides a comprehensive resource in a question-and-answer format, addressing common challenges and offering practical, field-proven solutions to ensure the successful use of this valuable building block in your synthetic workflows.
Frequently Asked Questions (FAQs): The Chemical Principles
This section addresses the fundamental chemical principles governing the stability and reactivity of this compound in acidic media.
Q1: What is the standard mechanism for the acidic deprotection of a Boc group?
The acidic cleavage of a Boc group is a well-understood, three-step process.[3]
-
Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[2]
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid.[3][4]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free primary amine, which is then protonated by the acid in the medium to form the corresponding ammonium salt (e.g., a TFA or HCl salt).[2][3]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Q2: How does the C3-fluorine substituent affect the stability and deprotection of the Boc group?
The fluorine atom is a strongly electron-withdrawing group. Its presence on the piperidine ring has two main effects:
-
Reduced Basicity: The inductive effect of the fluorine atom decreases the electron density on the piperidine nitrogen, making the corresponding deprotected amine less basic than its non-fluorinated analog.[5][6]
-
Deprotection Rate: The electron-withdrawing effect can slightly decrease the rate of acid-catalyzed cleavage by destabilizing the initial protonated carbamate intermediate. However, this effect is generally minimal when using strong acids like TFA or 4M HCl in dioxane, and deprotection proceeds efficiently under standard conditions. A procedure for a similar fluorinated compound, tert-butyl 3-aminomethyl-3-fluoropyrrolidine-1-carboxylate, demonstrates successful deprotection using TFA in CH₂Cl₂.[7]
Q3: What are the primary side reactions to be aware of during deprotection?
The most significant side reaction stems from the generation of the reactive tert-butyl cation.[8][9] This electrophile can alkylate any available nucleophiles in the reaction mixture.[10]
-
Alkylation of Substrate: While this specific molecule lacks highly nucleophilic side chains like tryptophan or methionine that are common concerns in peptide chemistry, self-alkylation or reaction with other sensitive functional groups on more complex substrates is possible.[9][11]
-
Alkylation of Solvents or Scavengers: The cation can react with solvents or additives.
To mitigate these risks, the use of "scavengers" is critical. Scavengers are nucleophilic compounds added to the reaction to trap the tert-butyl cation before it can cause unwanted side reactions.[8][12]
Q4: Which acidic reagents and scavengers are most commonly used?
The choice of acid and scavenger depends on the overall stability of the substrate and the desired final salt form.
| Reagent System | Typical Conditions | Common Scavengers | Notes |
| TFA / DCM | 25-50% TFA in Dichloromethane (DCM), Room Temp, 1-4h.[8] | Triisopropylsilane (TIS), Water, Thioanisole.[9][10] | Most common and robust method. The product is isolated as a TFA salt.[13] |
| HCl / Dioxane | 4M HCl in 1,4-Dioxane, Room Temp, 1-4h.[8][9] | Anisole, Thioanisole.[10] | An excellent alternative to TFA, yielding the hydrochloride salt, which can be preferable for downstream applications. |
| HCl / Methanol | Generated in situ (e.g., from acetyl chloride) or as a solution.[14] | Not always required; methanol can act as a scavenger. | Generally considered a milder system. |
Troubleshooting Guide: From Theory to Practice
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My deprotection reaction is incomplete or sluggish.
An incomplete reaction is one of the most common issues. Before assuming compound instability, systematically check the following factors.
-
Probable Cause 1: Insufficient Acid. The stoichiometry of the acid is critical. For TFA, it is often used in large excess (as a co-solvent), but for HCl solutions, ensuring a sufficient molar excess is key.[8] Some studies have shown that the reaction rate can have a second-order dependence on the acid concentration.[15]
-
Solution: Increase the concentration of the acid or the number of equivalents. For a sluggish reaction with 25% TFA in DCM, try increasing to 50%.
-
-
Probable Cause 2: Insufficient Reaction Time or Low Temperature. While most Boc deprotections are complete within 1-4 hours at room temperature, sterically hindered or electronically deactivated substrates may require more time.[8]
-
Probable Cause 3: Water Content. Anhydrous conditions are generally preferred for Boc deprotection to ensure the acid is not consumed by water.
-
Solution: Use anhydrous solvents and reagents. Ensure glassware is properly dried before starting the reaction.
-
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: I'm observing unexpected peaks in my HPLC or LC-MS analysis.
The appearance of new, unexpected peaks often points to side reactions, typically involving the tert-butyl cation.
-
Probable Cause: t-Butylation. The tert-butyl cation generated during deprotection has alkylated a nucleophile.[11] While the target molecule is not highly susceptible, impurities in the starting material, solvent, or the deprotected amine itself could be the target.
-
Solution 1: Add or Change the Scavenger. This is the most effective solution. Triisopropylsilane (TIS) is an excellent scavenger that quenches the t-butyl cation via hydride transfer. Water can also serve as a scavenger, forming tert-butanol.[8][9] If you suspect t-butylation, add 2-5% (v/v) of TIS to your deprotection cocktail.
-
Solution 2: Change the Acid System. If problems persist with TFA, switching to 4M HCl in dioxane may resolve the issue, as the reaction environment is different.[9]
-
Issue 3: How do I properly monitor the reaction and confirm completion?
Relying on a fixed time point is not advisable. Active monitoring is key to achieving a clean, complete reaction.
-
Method 1: Thin-Layer Chromatography (TLC). This is a simple and rapid method.[13]
-
Principle: The deprotected amine product is significantly more polar than the Boc-protected starting material.
-
Observation: The product will have a much lower Retention Factor (Rf) and will likely streak on the silica plate. The disappearance of the starting material spot indicates reaction completion. Staining with ninhydrin can be used to visualize the primary amine product as a distinct colored spot.[17]
-
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the most definitive confirmation.[13][17]
-
Principle: Separates components of the mixture and confirms their identity by mass-to-charge ratio.
-
Observation: Monitor the disappearance of the peak corresponding to the mass of the starting material and the appearance of the peak for the deprotected product's mass. This method also allows for the quantification of starting material, product, and any side products.[13]
-
Experimental Protocols
These protocols provide a starting point for the deprotection of this compound. Always perform reactions on a small scale first to optimize conditions.
Protocol 1: Standard Deprotection with TFA/DCM
-
Preparation: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution to reach a final concentration of 25-50% (v/v). If required, add a scavenger such as TIS (0.05 eq) at this stage.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.[17] The reaction is typically complete in 1-4 hours.
-
Work-up: Once the starting material is fully consumed, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene or diethyl ether can help remove residual TFA.[13] The product is isolated as the TFA salt and can be used directly or purified further.
Protocol 2: Deprotection with HCl in Dioxane
-
Preparation: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[8]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents). A precipitate of the hydrochloride salt may form during the reaction.[8]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[8]
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[8]
References
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis. [Link]
-
Various Authors. (2008-2020). Collection of articles on N-Boc deprotection. Semantic Scholar. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. (2018). Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
- BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH). [Link]
-
Portella, C., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc. [Link]
-
Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]
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Technical Support Center: Synthesis of Fluorinated Piperidines
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with fluorinated piperidines. The synthesis of these valuable motifs is often complicated by the undesired side reaction of hydrodefluorination. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate this common challenge, ensuring the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is hydrodefluorination and why is it a problem in piperidine synthesis?
A: Hydrodefluorination is a chemical reaction where a carbon-fluorine (C-F) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond. In the context of synthesizing fluorinated piperidines via the hydrogenation of fluoropyridines, this is a significant side reaction that leads to the formation of non-fluorinated or partially fluorinated piperidine impurities.[1] This is problematic because the presence of fluorine is often crucial for the desired pharmacological properties of the final compound, such as metabolic stability and binding affinity. The loss of fluorine can therefore render the synthesized molecule inactive or alter its properties undesirably.
Q2: Which catalysts are most commonly associated with hydrodefluorination during fluoropyridine reduction?
A: Palladium-based catalysts, particularly Palladium on carbon (Pd/C), are widely used for hydrogenation reactions due to their high activity. However, they are also frequently implicated in promoting hydrodefluorination.[2][3] While other catalysts like Platinum (Pt) and Rhodium (Rh) can also cause C-F bond cleavage, palladium's propensity for this side reaction is a well-documented challenge in the synthesis of fluorinated piperidines.[2][3]
Q3: What are the primary factors that influence the extent of hydrodefluorination?
A: Several key experimental parameters can significantly impact the degree of hydrodefluorination:
-
Catalyst Choice: The nature of the metal, its support, and its preparation method are critical.
-
Reaction Temperature and Pressure: Higher temperatures and pressures can increase the rate of both the desired hydrogenation and the undesired hydrodefluorination.
-
Solvent: The polarity and nature of the solvent can influence the reaction pathway and selectivity.[1][4]
-
Presence of Additives: Acids or bases can alter the reaction environment and suppress C-F bond cleavage.
-
Substrate Structure: The position of the fluorine atom on the pyridine ring and the presence of other substituents can affect the susceptibility to hydrodefluorination.
Q4: Can hydrodefluorination be completely avoided?
A: While complete avoidance can be challenging, significant suppression of hydrodefluorination is achievable through careful optimization of reaction conditions. This involves a strategic selection of catalysts, solvents, and additives, as well as precise control over temperature and pressure. In many cases, the level of hydrodefluorination can be reduced to negligible amounts, yielding the desired fluorinated piperidine with high purity.
Troubleshooting Guide: Navigating Hydrodefluorination
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Significant formation of non-fluorinated piperidine byproduct.
Q: My post-reaction analysis (NMR, GC-MS) shows a major peak corresponding to the non-fluorinated piperidine. What is the likely cause and how can I fix this?
A: The presence of a significant amount of the non-fluorinated product is a clear indication of extensive hydrodefluorination. This is often a result of overly harsh reaction conditions or a suboptimal choice of catalyst.
Underlying Cause:
The mechanism of hydrodefluorination on a palladium catalyst is believed to involve the oxidative addition of the C-F bond to the palladium surface.[5] This process is promoted by factors that increase the reactivity of the system, such as high temperature and pressure, which can provide the necessary activation energy for C-F bond cleavage.
Troubleshooting Steps:
-
Reduce Reaction Temperature and Pressure: Start by lowering the reaction temperature and hydrogen pressure. While this may slow down the overall reaction rate, it can disproportionately decrease the rate of hydrodefluorination, thus improving selectivity.
-
Catalyst Screening: If using Pd/C, consider switching to a different catalyst. Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂) have been reported to show higher selectivity and less hydrodefluorination in certain cases.[2][3]
-
Solvent Modification: The choice of solvent can influence selectivity. Non-polar solvents may suppress the formation of ionic intermediates that can facilitate hydrodefluorination.[1][4] Consider switching from a polar solvent like methanol to a less polar one like toluene or cyclohexane.
-
Introduce an Acidic Additive: The presence of a Brønsted acid can protonate the pyridine nitrogen, making the ring more electron-deficient and thus more susceptible to hydrogenation while potentially disfavoring C-F bond cleavage. Acetic acid is a commonly used additive.
Issue 2: My reaction is selective, but the conversion of the fluoropyridine is very low.
Q: I have managed to suppress hydrodefluorination, but now my starting material is not being fully consumed. How can I improve the conversion without reintroducing the C-F cleavage issue?
A: Low conversion with high selectivity is a common challenge when trying to avoid hydrodefluorination by using milder conditions. The key is to find a balance where the catalyst is active enough for hydrogenation but not for C-F bond cleavage.
Underlying Cause:
The conditions optimized to prevent hydrodefluorination (lower temperature, pressure) may not provide sufficient energy to overcome the activation barrier for the hydrogenation of the aromatic pyridine ring.
Troubleshooting Steps:
-
Incremental Increase in Temperature/Pressure: Cautiously increase the temperature and/or pressure in small increments. Monitor the reaction closely by taking aliquots to find the optimal point where conversion is acceptable, and hydrodefluorination remains minimal.
-
Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate without necessarily increasing the propensity for hydrodefluorination, especially at moderate temperatures.
-
Optimize Acidic Additive Concentration: If using an acidic additive, its concentration can be fine-tuned. Too little acid may not be effective in activating the pyridine ring, while too much could potentially corrode the catalyst or lead to other side reactions.
-
Consider a Homogeneous Catalyst: Homogeneous catalysts, such as certain rhodium or iridium complexes, can offer higher activity and selectivity at lower temperatures and pressures compared to heterogeneous catalysts.[6][7]
Experimental Protocols
Protocol 1: General Procedure for the Selective Hydrogenation of a Fluoropyridine using Pd/C with an Acidic Additive
This protocol provides a starting point for optimizing the selective reduction of a fluoropyridine.
Materials:
-
Fluoropyridine substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Glacial Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
To a high-pressure reactor, add the fluoropyridine substrate (1.0 eq).
-
Under an inert atmosphere, add 10% Pd/C (5-10 mol%).
-
Add methanol as the solvent (concentration of substrate typically 0.1-0.5 M).
-
Add glacial acetic acid (1.0-2.0 eq).
-
Seal the reactor and purge with inert gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (start with 50 psi).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or NMR.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of 3-Fluoropyridine
| Catalyst | Temperature (°C) | Pressure (psi) | Solvent | Additive | Conversion (%) | Selectivity for 3-Fluoropiperidine (%) |
| 10% Pd/C | 50 | 100 | MeOH | None | 95 | 60 |
| 10% Pd/C | 25 | 50 | MeOH | AcOH (1.5 eq) | 98 | 92 |
| 5% Rh/C | 25 | 50 | MeOH | None | 92 | 95 |
| PtO₂ | 25 | 50 | AcOH | - | 99 | >98 |
Note: The data presented in this table is illustrative and compiled from typical results found in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Mechanism of Hydrodefluorination
Caption: Proposed mechanism of hydrodefluorination on a palladium surface.
Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrodefluorination.
References
-
Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. PubMed. Available at: [Link]
-
Improving selectivity in catalytic hydrodefluorination by limiting S N V reactivity. Royal Society of Chemistry. Available at: [Link]
-
Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. The Senftle Group. Available at: [Link]
-
Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. ACS Publications. Available at: [Link]
-
(PDF) Improving selectivity in catalytic hydrodefluorination by limiting S N V reactivity. ResearchGate. Available at: [Link]
-
Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ResearchGate. Available at: [Link]
-
Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. ACS Publications. Available at: [Link]
-
Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities. Royal Society of Chemistry. Available at: [Link]
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ResearchGate. Available at: [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. ACS Publications. Available at: [Link]
-
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. ACS Publications. Available at: [Link]
-
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the. SciSpace. Available at: [Link]
-
Environmentally responsible, safe, and chemoselective catalytic hydrogenation of olefins: ppm level Pd catalysis in recyclable. ChemRxiv. Available at: [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]
-
Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. ResearchGate. Available at: [Link]
-
Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. ResearchGate. Available at: [Link]
-
Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. ACS Publications. Available at: [Link]
-
Pd and Pt nanoparticles as selective hydrogenation catalysts. Pure. Available at: [Link]
-
C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. ResearchGate. Available at: [Link]
-
Scheme 1. Possible Mechanisms for the Defluorination of 2-Fluoropyridine by Cp2ZrCb/Red-Al. ResearchGate. Available at: [Link]
-
"-Comparison of Homogeneous and Heterogeneous Palladium Hydrogenation Catalysts. ResearchGate. Available at: [Link]
-
Carbon–fluorine bond cleavage mediated by metalloenzymes. PubMed. Available at: [Link]
-
Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Available at: [Link]
Sources
- 1. Improving selectivity in catalytic hydrodefluorination by limiting S N V reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT02961B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Protecting Groups in 3-Fluoropiperidine Chemistry
Introduction
Welcome to the Technical Support Center for 3-Fluoropiperidine Chemistry. The 3-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of properties by modulating the basicity and lipophilicity of the core structure.[1][2] However, the introduction of a fluorine atom at the 3-position presents specific challenges and subtleties in the management of nitrogen protecting groups. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.
As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate problems, troubleshoot effectively, and optimize your synthetic routes. This resource is structured as a dynamic support center, with FAQs to address common queries and in-depth troubleshooting guides for the most frequently used protecting groups in this context: the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Frequently Asked Questions (FAQs)
Q1: Why is managing protecting groups for 3-fluoropiperidine different from non-fluorinated piperidines?
A1: The primary difference stems from the strong electron-withdrawing effect of the fluorine atom. This has two major consequences:
-
Modulated Basicity (pKa): The fluorine atom significantly lowers the pKa of the piperidine nitrogen, making it less basic and less nucleophilic compared to its non-fluorinated counterpart.[3][4] This can affect the rate and efficiency of both protection and deprotection steps, as well as subsequent reactions.
-
Conformational Effects: The fluorine atom can influence the conformational preference of the piperidine ring, often favoring an axial position for the C-F bond in the protonated state due to stabilizing dipole interactions.[4][5] This can impact the steric accessibility of the nitrogen and adjacent protons.
Q2: Which N-protecting group should I choose for my 3-fluoropiperidine?
A2: The choice is dictated by the overall synthetic strategy and the stability of other functional groups in your molecule. The principle of orthogonality is key—selecting groups that can be removed under distinct conditions without affecting each other.[6][7]
| Protecting Group | Abbreviation | Common Reagents for Removal | Key Stability Characteristics |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[8] | Stable to base, catalytic hydrogenolysis, and mild nucleophiles.[8] |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] | Stable to acidic and basic conditions.[6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF)[11] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[6] |
Q3: What does "orthogonality" mean in this context and why is it important?
A3: Orthogonality refers to the ability to selectively remove one protecting group in a multi-functionalized molecule without affecting other protecting groups.[7][12] For a complex molecule containing a 3-fluoropiperidine and other protected functionalities (e.g., a Boc-protected aniline and a Cbz-protected 3-fluoropiperidine), an orthogonal strategy is essential. It allows for the sequential and controlled unmasking of reactive sites for further elaboration. For example, you could deprotect the aniline with acid while leaving the Cbz group on the 3-fluoropiperidine intact.
Q4: Can the 3-fluoro substituent itself be labile?
A4: While the C-F bond is generally very strong, aggressive reaction conditions can lead to defluorination. This is a potential concern during catalytic hydrogenolysis, especially with certain catalysts or under prolonged reaction times, which can lead to hydrodefluorination side reactions.[1] Careful monitoring and optimization are crucial to avoid this.
Troubleshooting Guide: N-Boc Management
The Boc group is favored for its stability and is typically removed under strong acidic conditions.[8] However, the reduced basicity of the 3-fluoropiperidine nitrogen can influence the deprotection kinetics.
Common Issues & Solutions
Problem 1: Incomplete or Slow N-Boc Deprotection
-
Symptom: TLC or LC-MS analysis shows significant remaining starting material even after extended reaction times using standard protocols (e.g., 20-25% TFA in DCM).
-
Root Cause: The nitrogen in N-Boc-3-fluoropiperidine is less basic than in its non-fluorinated analog. The initial protonation of the carbamate carbonyl, which is the first step in the deprotection mechanism, can be slower due to the electron-withdrawing effect of the nearby fluorine atom.[13]
-
Solutions:
-
Increase Acid Concentration: Use a higher concentration of TFA, for example, 50% TFA in DCM or even neat TFA.[8][14]
-
Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is often more effective and can provide the product as a hydrochloride salt, which may conveniently precipitate from the reaction mixture.[8][14]
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can accelerate the reaction, but this should be done cautiously to avoid potential side reactions with other sensitive functional groups.
-
Problem 2: Side Product Formation (t-Butylation)
-
Symptom: Mass spectrometry reveals the desired product plus a mass corresponding to the addition of a tert-butyl group (+56 Da).
-
Root Cause: The mechanism of Boc deprotection generates a reactive tert-butyl cation.[14] This cation is an electrophile that can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., indole), thioethers (methionine), or even the deprotected amine itself.
-
Solution: Use a Cation Scavenger.
-
Including a scavenger in the reaction mixture is crucial to trap the tert-butyl cation. Common and effective scavengers include:
-
Visualization: Boc Deprotection Troubleshooting Workflow
Caption: Troubleshooting workflow for N-Boc deprotection.
Troubleshooting Guide: N-Cbz Management
The Cbz group is a robust protecting group, typically removed by catalytic hydrogenolysis. This method is valued for its mild, neutral conditions.
Common Issues & Solutions
Problem 1: Stalled or Incomplete Catalytic Hydrogenolysis
-
Symptom: The reaction fails to proceed to completion, even with fresh catalyst and sufficient hydrogen pressure.
-
Root Cause & Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing functional groups (thiols, thioethers) or impurities.[15]
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary.
-
Solution: Use a fresh batch of high-quality catalyst. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[16]
-
-
Insufficient Hydrogen Pressure/Mixing: Inadequate access of the substrate to the catalyst surface and hydrogen.
-
Solution: Increase hydrogen pressure (e.g., from a balloon to a Parr shaker at 50 psi) and ensure vigorous stirring.[15]
-
-
Problem 2: Undesired Reduction of Other Functional Groups
-
Symptom: Reduction of other functionalities in the molecule, such as alkenes, alkynes, nitro groups, or aryl halides.
-
Root Cause: Standard catalytic hydrogenolysis conditions are not sufficiently chemoselective.
-
Solution: Use Catalytic Transfer Hydrogenation.
Problem 3: Potential for Hydrodefluorination
-
Symptom: Mass spectrometry indicates the loss of fluorine from the product (-18 Da relative to the expected non-fluorinated product).
-
Root Cause: While less common for alkyl fluorides than aryl fluorides, the C-F bond can be susceptible to cleavage under harsh hydrogenolysis conditions, especially with over-reduction.[1]
-
Solutions:
-
Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Optimize Conditions: Use lower hydrogen pressure and ambient temperature.
-
Switch Deprotection Method: If hydrodefluorination is persistent, switch to a non-reductive cleavage method, such as using HBr in acetic acid, provided the rest of the molecule is stable to these conditions.[9]
-
Visualization: Cbz Deprotection Decision Tree
Caption: Decision tree for selecting a Cbz deprotection method.
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Fluoropiperidine
This protocol describes a standard procedure for the protection of the 3-fluoropiperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Fluoropiperidine (or its HCl salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine
Procedure:
-
Dissolution: Dissolve 3-fluoropiperidine (1.0 eq) in DCM (approx. 0.2 M). If starting from the hydrochloride salt, use 2.2 equivalents of TEA or dissolve in a biphasic mixture of DCM and aqueous NaHCO₃ solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Boc₂O (1.1 eq) to the stirred solution, either neat or as a solution in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.[8]
Senior Application Scientist Note: Due to the reduced nucleophilicity of the 3-fluoropiperidine nitrogen, this reaction may proceed more slowly than with non-fluorinated piperidine. If the reaction is sluggish, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be effective, but be mindful of its potential to catalyze O-Boc formation if hydroxyl groups are present.
Protocol 2: Acidic Deprotection of N-Boc-3-Fluoropiperidine
This protocol details the removal of the Boc group using Trifluoroacetic Acid (TFA) with a cation scavenger.
Materials:
-
N-Boc-3-fluoropiperidine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve N-Boc-3-fluoropiperidine (1.0 eq) in DCM (approx. 0.1 M).
-
Scavenger Addition: Add TIS (2.5-5% v/v) and water (2.5% v/v) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (to a final concentration of 25-50% v/v) to the stirred solution. Caution: Gas evolution (CO₂, isobutene) will occur. Ensure adequate ventilation.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[14]
-
Protocol 3: Cbz Deprotection of N-Cbz-3-Fluoropiperidine by Catalytic Hydrogenolysis
This protocol describes the standard method for Cbz group removal using palladium on carbon and hydrogen gas.
Materials:
-
N-Cbz-3-fluoropiperidine
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve N-Cbz-3-fluoropiperidine (1.0 eq) in methanol (approx. 0.1 M) in a flask suitable for hydrogenation.
-
Inerting: Purge the flask with nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (e.g., a balloon). For more robust reactions, use a Parr hydrogenation apparatus (e.g., at 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry in the air. Quench the catalyst on the filter pad with water before disposal.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 3-fluoropiperidine.[9][10]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Lipshutz, B. H., et al. (2013). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 15(1), 127-134.
- BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- BenchChem. (2025).
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3447.
- Olivos, H. J., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2094-2097.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2385-2394.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
- Technical Disclosure Commons. (2025).
- MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(1), 123.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- BenchChem. (2025).
- Li, H., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis, 14(5), 727-732.
- BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
- Houben-Weyl. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods of Organic Chemistry, E 22a, 134.
- Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. The Journal of Organic Chemistry, 73(21), 8564-8567.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Glorius, F., et al. (2020). Accessing (Multi)
- Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(1), 80-84.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Hebei Bozai Chemical Co., Ltd. (n.d.). BOC deprotection.
- Sarpong, R., & Toste, F. D. (2019). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 21(1), 219-222.
- Albericio, F., et al. (2017). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 23(7-8), 535-542.
- Scientific Update. (2019).
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Brigaud, T., et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. The Journal of Organic Chemistry, 80(1), 235-246.
- Kihlberg, J., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(1), 187-196.
- BenchChem. (2025).
- Gouverneur, V., et al. (2020). The conformational preferences of 3‐fluoropiperidine (1) and 3,5‐difluoropiperidine (2) and their analogues.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2385-2394.
- Wang, J., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Science & Technology, 58(34), 14815-14825.
- Albericio, F., & Royo, M. (2007). Amino Acid-Protecting Groups. Chemical Reviews, 107(11), 4889-4940.
- Galletti, P., et al. (2020). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(18), 6045-6055.
- Ashenhurst, J. (2018).
- BOC Sciences. (n.d.).
- BenchChem. (2025). Comparative study of different synthesis routes for (S)-3-Boc-aminopiperidine.
Sources
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Technical Support Center: Optimizing Catalyst Selection for Fluoropyridine Hydrogenation
<_
Welcome to the Technical Support Center for fluoropyridine hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. The hydrogenation of fluoropyridines is a critical transformation in the synthesis of valuable fluorinated piperidines, which are prevalent motifs in pharmaceuticals.[1][2] However, the stability of the pyridine ring and the potential for unwanted side reactions, such as hydrodefluorination (HDF), present significant challenges.[3][4] This resource provides in-depth, experience-driven guidance to help you achieve optimal results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your fluoropyridine hydrogenation experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting fluoropyridine.
Answer:
Several factors can contribute to low or no conversion. A systematic approach to troubleshooting is crucial.
-
Catalyst Activity:
-
Poisoning: The nitrogen atom in both the fluoropyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst by strongly binding to the active metal sites.[4][5] Impurities in your starting material or solvent, such as sulfur compounds, can also be potent catalyst poisons.
-
Inappropriate Catalyst Choice: Not all hydrogenation catalysts are effective for pyridines. Noble metal catalysts like rhodium and ruthenium generally exhibit higher activity for pyridine hydrogenation compared to palladium or platinum under milder conditions.[4][6]
-
Deactivation: The catalyst may have deactivated during the reaction. This can be due to sintering (agglomeration of metal particles at high temperatures), leaching of the metal, or fouling by reaction byproducts.[5][7][8]
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: The aromatic pyridine ring is relatively stable and often requires sufficient hydrogen pressure for reduction.[4]
-
Incorrect Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst sintering and undesirable side reactions.[8]
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or acidic media like acetic acid can enhance reactivity by protonating the pyridine nitrogen, reducing its poisoning effect.[1][4]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Test the catalyst with a known, easily hydrogenated substrate (e.g., styrene) to confirm its general activity.
-
Purify Starting Materials: Ensure your fluoropyridine and solvent are free from potential poisons.
-
Optimize Reaction Conditions: Systematically vary hydrogen pressure, temperature, and solvent. Consider using an acidic co-solvent or additive.
-
Evaluate Different Catalysts: Screen a panel of catalysts, including Rh/C, Ru/C, and PtO2, in addition to the commonly used Pd/C.[4]
Question 2: I am observing significant hydrodefluorination (HDF), leading to a mixture of fluorinated and non-fluorinated products.
Answer:
Hydrodefluorination, the cleavage of the C-F bond and its replacement with a C-H bond, is a major competing reaction.[3] Understanding its mechanism is key to suppression. HDF can occur through various pathways, including oxidative addition of the C-F bond to the metal center.[3][9]
-
Catalyst Choice: Palladium catalysts are particularly prone to promoting HDF.[1] While highly active, their propensity for C-F bond activation can be a significant drawback.
-
Reaction Conditions:
-
High Temperature and Pressure: Harsher conditions can favor HDF.
-
Hydrogen Source: The nature of the hydrogen source can influence selectivity.
-
Additives: The presence of acids or bases can alter the reaction pathway. A recent study demonstrated that the addition of a strong Brønsted acid, like aqueous HCl, to a Pd(OH)2/C catalyzed reaction can suppress HDF.[1]
-
Strategies to Minimize HDF:
-
Catalyst Selection:
-
Prioritize rhodium or platinum catalysts over palladium when HDF is a concern.
-
Consider using catalysts with modified supports or ligands that can electronically or sterically disfavor C-F bond activation.
-
-
Condition Optimization:
-
Screen lower temperatures and hydrogen pressures.
-
Investigate the effect of acidic additives. A systematic screening of different acids and their concentrations is recommended.[1]
-
Table 1: Catalyst Performance in 3-Fluoropyridine Hydrogenation [1]
| Catalyst | Additive | Conversion (%) | Selectivity (Fluorinated Piperidine) (%) |
| Pd(OH)2/C | aq. HCl | >99 | >95 |
| Pd/C | None | 50 | <10 (major product is piperidine) |
| Rh/C | aq. HCl | >99 | >90 |
| PtO2 | aq. HCl | 80 | >85 |
Note: This data is representative and results may vary based on specific substrate and reaction conditions.
Frequently Asked Questions (FAQs)
This section delves deeper into the fundamental principles governing catalyst selection for fluoropyridine hydrogenation.
FAQ 1: What are the fundamental differences between homogeneous and heterogeneous catalysts for this application?
Answer:
The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[10][11]
-
Homogeneous Catalysts: These are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites.[12][13] However, their separation from the product can be challenging and costly.[10] For asymmetric hydrogenation to produce chiral fluorinated piperidines, homogeneous catalysts with chiral ligands are often employed.[14]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction.[13] They are easily separated by filtration and can often be recycled, making them more suitable for industrial applications.[4][10] Common examples include metals like Pd, Pt, Rh, and Ru supported on materials like activated carbon or alumina.[4][15]
Diagram 1: Catalyst Type Decision Workflow
Caption: Decision workflow for choosing between homogeneous and heterogeneous catalysts.
FAQ 2: How do I rationally select a catalyst and support for my specific fluoropyridine substrate?
Answer:
Rational catalyst selection requires considering both the electronic properties of the fluoropyridine and the characteristics of the catalyst.
-
Substrate Electronics: The position of the fluorine atom and other substituents on the pyridine ring influences its reactivity. Electron-withdrawing groups can make the ring more susceptible to hydrogenation, while electron-donating groups can have the opposite effect.[16]
-
Catalyst Metal:
-
Rhodium and Ruthenium: Generally show high activity for pyridine ring saturation with good selectivity against HDF.[4][15]
-
Palladium: Highly active but often leads to significant HDF.[1] However, its selectivity can be tuned with additives.
-
Platinum: Often a good balance of activity and selectivity, though sometimes less active than Rh or Ru.[4]
-
-
Catalyst Support: The support can influence the dispersion and electronic properties of the metal nanoparticles.
-
Activated Carbon (C): The most common support, providing high surface area.
-
Alumina (Al2O3), Titania (TiO2), etc.: Can offer different metal-support interactions that may alter catalytic performance.
-
Experimental Protocol: Catalyst Screening
-
Setup: Prepare parallel reactors with identical amounts of fluoropyridine substrate, solvent, and stir bars.
-
Catalyst Addition: Add a different catalyst (e.g., 5% Pd/C, 5% Rh/C, 5% Ru/C, PtO2) to each reactor at the same molar percentage of metal.
-
Reaction: Subject all reactors to the same hydrogen pressure and temperature.
-
Monitoring: Take aliquots at regular intervals and analyze by a suitable method (e.g., GC-MS, LC-MS, or NMR) to determine conversion and product distribution.[17][18]
-
Analysis: Compare the performance of each catalyst in terms of conversion rate and selectivity for the desired fluorinated piperidine versus the hydrodefluorinated product.
FAQ 3: What are the key safety considerations when performing fluoropyridine hydrogenations?
Answer:
Safety is paramount in any hydrogenation reaction.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[19]
-
Ensure all equipment is properly grounded to prevent static discharge.[20]
-
Work in a well-ventilated area, preferably a fume hood designed for hydrogenation.
-
Use a robust high-pressure reactor (autoclave) for reactions requiring elevated pressures.
-
Always purge the reactor with an inert gas (e.g., nitrogen or argon) before and after introducing hydrogen.[21]
-
-
Pyrophoric Catalysts: Some hydrogenation catalysts, particularly finely divided metals like Raney Nickel and dry palladium on carbon, can be pyrophoric and ignite spontaneously upon contact with air.[19]
-
Handle these catalysts under an inert atmosphere or as a slurry in solvent.
-
Never add a dry, potentially pyrophoric catalyst to a flammable solvent in the presence of air.
-
-
Fluorinated Compounds: Fluoropyridines and their derivatives can be toxic and irritants.[20][22][23][24]
Diagram 2: Hydrogenation Safety Workflow
Caption: Workflow outlining key safety steps for fluoropyridine hydrogenation.
References
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (n.d.). National Institutes of Health.
- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Hydrodefluorination. (n.d.). Wikipedia.
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Hydrogenation of fluorinated molecules: An overview. (n.d.). ResearchGate.
- Catalysis for Fluorination and Trifluoromethylation. (n.d.). National Institutes of Health.
- Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by the SiC/Graphene Catalyst. (2016). PubMed.
- SAFETY DATA SHEET. (2013). Fisher Scientific.
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis.
- Metallomimetic Chemistry of a Cationic, Geometrically Constrained Phosphine in the Catalytic Hydrodefluorination and Amination of Ar–F Bonds. (2023). Journal of the American Chemical Society.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI.
- Iridium(I) complexes with fluorinated N-heterocyclic carbene and phosphine ligands for the transfer hydrogenation catalysis of ketones and aldehydes. (2025). ResearchGate.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Activation of Small Molecules and Hydrogenation of CO 2 Catalyzed by Frustrated Lewis Pairs. (n.d.). MDPI.
- SAFETY DATA SHEET. (2009). Shanghai Canbi Pharma Ltd.
- SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. (2025). Benchchem.
- Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. (2015). European Synchrotron Radiation Facility (ESRF).
- Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. (2023). National Institutes of Health.
- 11.4: Hydrogenation with Homogeneous Catalysts. (2021). Chemistry LibreTexts.
- Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogenation. (2025). Benchchem.
- Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. (n.d.). ResearchGate.
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. (n.d.). ResearchGate.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (2024). ResearchGate.
- What Is The Difference Between Homogeneous And Heterogeneous Catalysis?. (2025). YouTube.
- Homogeneous vs Heterogeneous Catalysts - Basic Introduction. (2017). YouTube.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
- Hydrogenation troubleshooting. (2023). Reddit.
- Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022). MDPI.
- Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. (n.d.). MDPI.
- Hydrogenation with Frustrated Lewis Pairs (FLPs). (n.d.). Wordpress.
- Designing effective 'frustrated Lewis pair' hydrogenation catalysts. (2017). RSC Publishing.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (n.d.). National Institutes of Health.
- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). ResearchGate.
- Flow injection techniques. Monitoring chemiluminescent reactions by flow injection analysis. (n.d.). Proceedings of the Analytical Division of the Chemical Society (RSC Publishing).
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Technical Support Center: Overcoming Low Reactivity of Fluorinated Building Blocks
Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of fluorinated building blocks. The unique electronic properties imparted by fluorine, while beneficial for the final product's metabolic stability, lipophilicity, and binding affinity, often render the synthetic precursors inert to standard reaction conditions.[1][2][3][4][5] This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and provide robust strategies for successfully incorporating these valuable motifs into complex molecules.
The Root of the Challenge: The C-F Bond
The carbon-fluorine bond is the strongest single bond to carbon, a result of fluorine's extreme electronegativity.[6] This creates a highly polarized bond and a significant bond dissociation energy, making C-F bond cleavage a formidable challenge.[6][7] Furthermore, the powerful electron-withdrawing inductive effect of fluorine deactivates aromatic rings, making them poor substrates for many standard transformations, particularly electrophilic aromatic substitutions and transition metal-catalyzed cross-coupling reactions.[8][9] This guide will explore the causality behind these issues and provide field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common experimental failures in a question-and-answer format.
Category 1: Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Question 1: My Suzuki-Miyaura coupling with an electron-deficient fluoroarene is showing low to no conversion. What is the likely cause and how can I fix it?
Answer: This is a classic problem stemming from the difficulty of the oxidative addition step. The electron-deficient nature of the fluoroarene makes it a poor substrate for the electron-rich Pd(0) or Ni(0) catalyst. Essentially, the catalyst struggles to insert into the strong C-F or even C-Cl/Br/OTf bond adjacent to fluorine substituents.[7][8]
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Detailed Solutions:
-
Catalyst System: For challenging C-F bond activations, Nickel catalysts are often more effective than Palladium.[6][7][8] Consider using a system like NiCl₂(dppp) with organozinc reagents or exploring specialized protocols that employ cocatalysts like ZrF₄ or TiF₄.[7][10] For Palladium, ensure you are using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which promote the difficult oxidative addition step.[11]
-
Reaction Conditions: Higher temperatures are often necessary. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for these sluggish reactions.[12]
-
Leaving Group: If your substrate has other halogens, remember the typical reactivity order for oxidative addition is I > Br > OTf > Cl >> F. If possible, use an aryl bromide or iodide instead of a chloride. If you must use a fluoroarene, directing groups ortho to the fluorine can facilitate C-F activation via cyclometalation.[10]
Question 2: I am attempting a Buchwald-Hartwig amination on a fluoroarene, but the reaction is failing. Why is this more difficult than with other aryl halides?
Answer: Similar to Suzuki coupling, the primary hurdle is the oxidative addition of the C-F bond to the palladium catalyst.[8] Additionally, the product, an N-aryl amine, is electron-rich and can act as a ligand for the palladium center, leading to catalyst deactivation. For fluoroarenes, nickel-catalyzed methods have shown particular promise for C-N bond formation.[7]
Key Recommendations:
-
Switch to a Nickel Catalyst: Systems like Ni(cod)₂ with a suitable ligand can be more effective at cleaving the C-F bond for amination.[7]
-
Use Specialized Ligands: If using palladium, highly specialized, electron-rich, and sterically hindered ligands are required to facilitate both the oxidative addition and the reductive elimination steps.
-
Consider Alternative Strategies: If direct amination fails, consider a defluorinative functionalization approach where the C-F bond is first converted to a more reactive group before amination.
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: My SNAr reaction on a polyfluoroarene with a standard nucleophile is slow and incomplete. I thought more fluorine atoms would make it more reactive?
Answer: While it's true that electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack, other factors can impede the reaction.
-
Poor Nucleophile: The inherent strength of your nucleophile is critical. Fluoride itself is a poor nucleophile in protic solvents due to strong solvation but can be a strong nucleophile in aprotic solvents.[13][14] For other nucleophiles, their reactivity might not be sufficient to overcome the activation barrier, even on a highly activated ring.
-
Solvent Effects: The choice of solvent is paramount. Protic solvents (like alcohols) can solvate the nucleophile, reducing its reactivity.[13] Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr as they solvate the cation but leave the nucleophile "bare" and highly reactive.
-
Base Strength: If your nucleophile is generated in situ from a precursor (e.g., an alcohol or amine), the strength of the base used to deprotonate it is crucial. A weak base will result in a low concentration of the active nucleophile.
Troubleshooting Table: SNAr Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Weak Nucleophile | Use a stronger nucleophile or generate it using a stronger base (e.g., NaH instead of K₂CO₃). |
| Inappropriate Solvent | Switch to a high-boiling polar aprotic solvent (e.g., DMSO, NMP, sulfolane). Ensure the solvent is anhydrous. | |
| Insufficient Temperature | Increase the reaction temperature. Refluxing is often necessary for less activated substrates. | |
| Side Product Formation | Competing Reaction Sites | On complex molecules, other electrophilic sites may react. Consider protecting sensitive functional groups. |
| Decomposition | Harsh conditions (strong base, high temp) may decompose starting material or product. Attempt reaction at the lowest effective temperature. |
Advanced Strategies: Embracing C-F Bond Activation
When conventional methods fail, it may be necessary to employ strategies specifically designed to activate the C-F bond.
Defluorinative Functionalization
This powerful approach treats the C-F bond not as an obstacle, but as a synthetic handle.[15] Instead of trying to preserve it, the goal is to selectively replace it with a different atom or group. This is particularly useful for polyfluorinated compounds.
Conceptual Workflow:
Caption: General workflow for defluorinative functionalization.
Recent advances have demonstrated methods for the defluorinative conversion of trifluoromethyl groups into difluoromethyl motifs, which is highly valuable in medicinal chemistry.[16][17][18] These reactions often proceed through radical or anionic intermediates under mild conditions.[19]
Protocols: Field-Tested Methodologies
Protocol 1: Microwave-Assisted Suzuki Coupling of an Electron-Deficient Aryl Chloride
This protocol is a robust starting point for coupling electron-deficient aryl chlorides, a common challenge when fluorine is present on the ring.
Materials:
-
Fluorinated Aryl Chloride (1.0 equiv)
-
Arylboronic Acid or Ester (1.5 equiv)
-
Pd(OAc)₂ (2 mol %)
-
RuPhos (4 mol %)
-
K₂CO₃ (3.0 equiv, finely ground)
-
Toluene/H₂O (10:1 mixture, 0.25 M)
-
Microwave synthesis vial with stir bar
Procedure:
-
To a microwave synthesis vial, add the aryl chloride, arylboronic acid, K₂CO₃, Pd(OAc)₂, and RuPhos.
-
Add the toluene/H₂O solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 120-150°C for 15-45 minutes. Monitor pressure to ensure it remains within the vial's limits.
-
After the reaction, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and pass it through a small plug of silica gel and celite to remove inorganic salts and catalyst residues.
-
Wash the plug with additional ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.
This protocol is adapted from established methodologies for challenging Suzuki couplings.[11][12]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on Hexafluorobenzene
This protocol details a classic SNAr reaction, providing a baseline for optimization with other nucleophiles and substrates.
Materials:
-
Hexafluorobenzene (1.0 equiv)
-
Phenol or Thiophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol/thiophenol and anhydrous DMF.
-
Stir the solution and add the K₂CO₃.
-
Heat the mixture to 60-80°C for 30 minutes to ensure formation of the nucleophile.
-
Add the hexafluorobenzene dropwise to the reaction mixture.
-
Heat the reaction to 100-120°C and monitor its progress by TLC or GC-MS. The reaction may take several hours.
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or distillation.
This protocol is based on general principles of SNAr on highly electron-deficient fluoroarenes.[7]
References
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- Sharma, S., et al. (2024).
- Wang, X., et al. (2020).
- Ball, L. T., et al. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science (RSC Publishing).
- Li, P. & Wang, L. (2021). C-F bond activation under transition-metal-free conditions.
- Wang, J., et al. (2021). Selective Fluorination of Complex Molecules: Late-Stage Functionalization.
- BenchChem Technical Support Team. (2025).
- Muta, K., et al. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv | Cambridge Open Engage.
- BenchChem Application Support. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Lee, E., et al. (2014).
- Powers, D. C. & Ritter, T. (2023).
- Lee, E., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application.
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- Muta, K., et al. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. PubMed.
- ResearchGate. (n.d.). Strategies for the defluorinative functionalization of trifluoromethyl...
- Miyake, G. M., et al. (2022). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances.
- Muta, K., et al. (2024). Defluorinative functionalization approach led by difluoromethyl anion chemistry.
- Zhu, J. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination. Zhu Group at the Chinese University of Hong Kong, Shenzhen.
- O'Duill, M. L. & Gouverneur, V. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
- Zubenko, A., et al. (2023).
- Watson, D. A., et al. (2010). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
- BenchChem Technical Support. (2025).
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- Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Ball, N. D., et al. (2022). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization.
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- The Chemistry of Fluorine: Impact on Synthesis and Applic
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- US Patent US6198011B1. (2001). Solvents for use in fluorination reactions.
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- ResearchGate. (n.d.). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
- Kumar, R., et al. (2021). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University.
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- The advantages of using fluorinated solvents for your vapour degreasing process. (2023).
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Technical Support Center: Characterization of Impurities in Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Welcome to the technical support guide for the characterization of impurities in tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance. The methodologies and insights provided herein are grounded in established analytical principles and regulatory expectations to ensure scientific integrity and trustworthiness in your experimental outcomes.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any co-existing impurities. These undesired chemical entities can arise from various stages, including synthesis, purification, and storage, and may impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, rigorous detection, identification, and quantification of impurities are not merely a quality control exercise but a fundamental regulatory requirement.
Global regulatory bodies, through the International Council for Harmonisation (ICH) guidelines, provide a framework for managing impurities.[3] Specifically, ICH Q3A(R2) mandates the characterization of any impurity present in a new drug substance at a level of 0.1% or higher.[4][5] This process, known as impurity profiling, is essential for ensuring patient safety and product consistency.
This guide will address common questions and troubleshooting scenarios encountered during the impurity characterization of this compound, a fluorinated piperidine building block crucial in modern medicinal chemistry.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect to find in a sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. However, based on common synthetic strategies for piperidine derivatives, we can anticipate several classes of impurities.[6][7] Understanding these potential impurities allows for the development of targeted analytical methods.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Potential Identity/Structure | Probable Origin | Key Considerations for Detection |
|---|---|---|---|
| Process-Related Impurities | |||
| Starting Materials | Unreacted precursors (e.g., corresponding fluoropyridine) | Incomplete reaction | May have significantly different polarity and UV chromophore. |
| Intermediates | Synthetic intermediates not fully converted | Incomplete reaction | Structure is highly route-dependent. |
| By-products | Diastereomers, regioisomers, over-alkylated products | Lack of reaction selectivity | May co-elute with the API. Requires high-resolution separation techniques. |
| Reagents/Catalysts | Residual piperidine, inorganic salts, heavy metals | Inefficient purification | Piperidine is volatile and basic.[] Metals require specific techniques like ICP-MS.[2] |
| Degradation Products | |||
| Hydrolysis Product | 3-(aminomethyl)-3-fluoropiperidine (Loss of Boc group) | Acidic conditions, storage | Significant change in polarity and molecular weight (-100 Da). |
| Oxidative Products | N-oxides, hydroxylation products | Exposure to air/oxidizing agents | Increase in molecular weight (+16 Da). |
| Residual Solvents |
| Solvents | e.g., Dichloromethane, Ethyl Acetate, Methanol | Manufacturing process | Best analyzed by Headspace Gas Chromatography (HS-GC).[4][9] |
Q2: What is a robust initial workflow for detecting and identifying unknown impurities?
A2: A systematic, multi-technique approach is essential for comprehensive impurity profiling. The workflow should be designed to first detect and quantify all impurities and then proceed to structurally elucidate those exceeding the identification threshold (typically ≥0.1%).[4]
A typical workflow is illustrated below. The core principle is to use a high-resolution separation technique coupled with sensitive detection methods to create a complete picture of the sample's composition.
Caption: General workflow for impurity detection, identification, and characterization.
Troubleshooting Guides & Protocols
Q3: I am seeing unexpected peaks in my HPLC chromatogram. How do I proceed with identification?
A3: An unexpected peak above the reporting threshold requires immediate investigation. The first step is to leverage the data from your initial analysis, particularly from a mass spectrometer, to gain preliminary structural information.
Protocol 1: Initial Investigation using LC-MS
-
Objective: To obtain the accurate mass and potential elemental formula of the unknown impurity.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is strongly preferred over a single quadrupole for this purpose.[10]
-
Methodology:
-
Re-analyze the Sample: Ensure the analysis is performed using an HRMS detector capable of mass accuracy < 5 ppm.
-
Extract Ion Chromatogram: Confirm the peak corresponds to a specific mass-to-charge ratio (m/z).
-
Determine Accurate Mass: From the mass spectrum of the impurity peak, determine its monoisotopic mass to at least four decimal places.
-
Propose Elemental Formula: Use the instrument's software to generate potential elemental formulas based on the accurate mass. The presence of fluorine (a monoisotopic element) and the expected nitrogen atoms can be used as constraints to narrow down the possibilities.
-
Fragment Analysis (MS/MS): If possible, acquire MS/MS data on the impurity peak. The fragmentation pattern provides vital clues about the molecule's structure. For example, a neutral loss of 56 Da often indicates the loss of a tert-butene from the Boc group, while a loss of 100 Da can signify the entire Boc group cleavage.
-
-
Causality Check: Why HRMS? A low-resolution instrument might identify an impurity at m/z 215, but HRMS can distinguish between C₁₁H₂₃N₂O₂ (215.1754) and C₁₂H₂₅N₃ (215.2043), providing confidence in the elemental composition.
Q4: My compound is fluorinated. How can I leverage this feature for impurity analysis?
A4: The fluorine atom is a powerful analytical probe. ¹⁹F NMR spectroscopy is an exceptionally valuable and often underutilized tool for analyzing fluorinated pharmaceuticals.[11][12] It offers several distinct advantages over traditional ¹H NMR.
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H.
-
No Background Interference: Since ¹⁹F is rare in nature and absent in common solvents, spectra are clean with no interfering background signals.
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~400 ppm), resulting in excellent signal dispersion and minimizing peak overlap, even for structurally similar impurities.[13]
-
Quantitative Power: With a suitable internal standard, ¹⁹F NMR can be used for highly accurate quantification (qNMR).[14]
Protocol 2: ¹⁹F NMR Analysis for Impurity Profiling
-
Objective: To detect, identify, and quantify fluorine-containing impurities.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of your sample into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.
-
For quantitative analysis (qNMR), add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) that does not have overlapping signals with your sample.
-
-
Instrumental Parameters (Typical):
-
Spectrometer: 400 MHz or higher.
-
Observe Nucleus: ¹⁹F.
-
Pulse Angle: 30-45° to ensure adequate relaxation.
-
Relaxation Delay (D1): 5-7 times the longest T₁ of interest for accurate quantification. A D1 of 30 seconds is often a safe starting point.
-
Number of Scans: 64-256 scans, depending on impurity concentration.
-
-
Data Interpretation:
-
The API should produce a distinct ¹⁹F signal.
-
Any other signals in the ¹⁹F spectrum correspond to fluorine-containing impurities.
-
The chemical shift, multiplicity (coupling to ¹H), and integration of these impurity signals provide rich structural information and their concentration relative to the API or internal standard. Conformational behavior can significantly impact coupling constants and should be considered.[15][16]
-
Q5: I suspect volatile impurities like residual piperidine. My LC-MS method is not suitable for this. What should I do?
A5: For volatile and semi-volatile impurities, especially those that are poor UV absorbers and ionize inefficiently (like piperidine), Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the gold standard.[9][17]
Protocol 3: HS-GC-MS for Volatile Impurities
-
Objective: To detect and quantify residual solvents and volatile organic impurities.
-
Sample Preparation:
-
Accurately weigh the sample (~100 mg) into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.
-
Seal the vial immediately.
-
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Methodology (Typical):
-
HS Parameters:
-
Oven Temperature: 80-120 °C
-
Equilibration Time: 15-30 min
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Column: A low-to-mid polarity column (e.g., 5% phenyl methylpolysiloxane).
-
Oven Program: Start at a low temperature (~40 °C) and ramp up to ~280 °C.
-
-
MS Parameters:
-
Scan Mode: Full scan (e.g., m/z 35-400) for identification.
-
Ionization: Electron Ionization (EI).
-
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and by analyzing a reference standard of the suspected impurity.
Advanced Troubleshooting
Table 2: Common Issues and Solutions in Impurity Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) | Rationale |
|---|---|---|---|
| Poor Peak Shape in HPLC | 1. Column overload.2. pH of mobile phase is close to the pKa of the analyte.3. Secondary interactions with column silanols. | 1. Reduce injection concentration.2. Adjust mobile phase pH away from pKa (add 0.1% formic acid or ammonium hydroxide).3. Use a base-deactivated column or a different stationary phase. | 1. Overloading leads to fronting or tailing.2. Proper ionization state ensures consistent interaction with the stationary phase.3. Basic amines can interact with acidic silanols, causing peak tailing. |
| Impurity Not Detected by MS | 1. Poor ionization in the chosen mode (ESI).2. Ion suppression from the API or mobile phase additives. | 1. Try an alternative ionization source like APCI.2. Dilute the sample; improve chromatographic separation from the API. | 1. Some neutral or non-polar compounds do not ionize well with ESI.2. High concentrations of co-eluting compounds can compete for ionization, suppressing the signal of trace analytes. |
| Multiple Impurity Peaks with the Same Mass | 1. Presence of diastereomers or constitutional isomers. | 1. Optimize the HPLC method (change column, mobile phase, or gradient) to improve resolution.2. Isolate the peaks and analyze by NMR. | 1. Isomers have identical mass but different physical properties, allowing for chromatographic separation. NMR is the definitive tool for distinguishing isomers. |
Final Decision Logic for Unknowns
When an unknown impurity is confirmed to be above the identification threshold, a clear, logical process is required for its full characterization.
Caption: Decision tree for the structural elucidation of a significant unknown impurity.
By following these structured guides and protocols, you can confidently characterize the impurity profile of this compound, ensuring the quality and safety of your materials and aligning with global regulatory standards.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
PubMed. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
Semantic Scholar. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Dana Bioscience. (n.d.). tert-Butyl (3S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1g. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
Veeprho. (n.d.). Tert-Butyl (R)-3-Aminopiperidine-1-Carboxylate | CAS 188111-79-7. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
SCIDAR. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Alternative Therapies in Health and Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
ResearchGate. (2020). The conformational preferences of 3‐fluoropiperidine (1) and.... Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. fda.gov [fda.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
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- 16. d-nb.info [d-nb.info]
- 17. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of Fluorinated Piperidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges encountered with fluorinated piperidine intermediates during experimental work. Our focus is on providing practical, scientifically grounded solutions to help you overcome these common hurdles.
Introduction: The Fluorinated Piperidine Solubility Challenge
The introduction of fluorine into piperidine scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] However, this modification often leads to a significant decrease in aqueous and organic solvent solubility, posing considerable challenges during synthesis, purification, and biological screening. The strong electronegativity of fluorine can alter the electron distribution within the molecule, affecting properties like pKa and lipophilicity (LogP), which are key determinants of solubility.[2][3] Highly fluorinated compounds can be both hydrophobic and lipophobic, making solvent selection a non-trivial task. This guide will walk you through a systematic approach to understanding and improving the solubility of your fluorinated piperidine intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated piperidine intermediate poorly soluble in most common solvents?
A: The poor solubility of fluorinated piperidines often stems from a combination of factors. The introduction of fluorine increases the molecule's lipophilicity and can strengthen the crystal lattice energy, making it more difficult for solvent molecules to break the solid-state packing and solvate the individual molecules. Furthermore, extensive fluorination can lead to compounds that are not only poorly soluble in aqueous solutions but also in many organic solvents due to their unique electronic properties.[3]
Q2: How does fluorination affect the pKa of the piperidine nitrogen?
A: Fluorine's strong electron-withdrawing inductive effect typically lowers the basicity of the piperidine nitrogen, resulting in a lower pKa for the corresponding piperidinium ion.[2][4][5] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen. A lower pKa means that a more acidic environment is required to protonate the piperidine and form a more soluble salt.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A: This is a common problem known as "crashing out." It occurs when the concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are a few immediate troubleshooting steps:
-
Decrease the final concentration: Your target concentration might be too high for the aqueous buffer.
-
Optimize the dilution process: Add the aqueous buffer to your DMSO stock solution slowly while vortexing. This avoids localized high concentrations of your compound.[6]
-
Increase the co-solvent concentration: If your assay allows, increasing the final percentage of DMSO (e.g., from 0.5% to 1-2%) can help maintain solubility. Always run a vehicle control to ensure the co-solvent doesn't affect your experimental results.[7]
Q4: Can I predict the solubility of my fluorinated piperidine intermediate?
A: While precise prediction is challenging, you can make an educated estimation. Computational models can predict LogP and pKa values, which can guide your initial solvent selection and pH adjustments.[8][9][10][11] For a qualitative assessment, consider the overall polarity of your molecule. N-Boc protected fluoropiperidines, for instance, are generally soluble in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[6]
In-Depth Troubleshooting Guides
Systematic Solvent Screening
A systematic solvent screening is the foundational step in addressing solubility issues. The goal is to identify a suitable solvent or solvent system for your specific fluorinated piperidine intermediate.
Rationale: The principle of "like dissolves like" is a good starting point, but the unique nature of fluorinated compounds necessitates a broader screen. Solvation is highly dependent on the interplay of polarity, hydrogen bonding capability, and dipolar interactions between the solvent and your compound.[5]
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your dry fluorinated piperidine intermediate into several clear glass vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.
-
Equilibration: Cap the vials and vortex them vigorously for 1-2 minutes. Allow them to stand at a controlled room temperature for at least one hour. For compounds that are slow to dissolve, an overnight equilibration on a shaker may be necessary.
-
Observation: Visually inspect each vial for undissolved solid. A clear solution indicates good solubility at that concentration.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Representative Solvents | Rationale |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone | Good for dissolving polar compounds without the complication of hydrogen bond donation.[12] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Capable of hydrogen bonding, which can be effective for piperidines with available N-H protons. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for a wide range of organic compounds of moderate polarity. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Dioxane | Offer a different polarity profile compared to THF. |
| Aromatic | Toluene | Can be effective for less polar intermediates. |
pH Adjustment for Solubility Enhancement
For fluorinated piperidines, which are basic compounds, pH adjustment is a powerful technique to increase aqueous solubility.
Causality: The piperidine nitrogen can be protonated in an acidic medium to form a piperidinium salt. This ionized form is generally significantly more water-soluble than the neutral free base.[13] The introduction of fluorine lowers the pKa of the piperidine, meaning a lower pH is required for protonation compared to its non-fluorinated analog.[2][4][5]
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).
-
Sample Preparation: Add an excess amount of your fluorinated piperidine intermediate to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the solubility (in mg/mL or mM) against the pH to visualize the pH-solubility profile.
Table 2: Typical pKa Values for Piperidine and Fluorinated Derivatives
| Compound | Approximate pKa | Reference |
| Piperidine | 11.2 | [13] |
| 4-Fluoropiperidine | 9.4 | [14] |
| 3-Fluoropiperidine | ~8.8-9.5 (isomer dependent) | [2][4] |
| 3,3-Difluoropiperidine | ~6.5-7.0 | [2][4] |
This data illustrates that as the degree of fluorination increases, a more acidic environment is necessary to achieve significant protonation and, consequently, enhanced aqueous solubility.
Utilizing Co-solvents and Solubilizing Agents
When a single solvent is insufficient, using a co-solvent or other solubilizing agents can be highly effective.
Mechanism of Action:
-
Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system.[15]
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in an aqueous medium.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[13][16][17][18][19]
Workflow for Evaluating Solubilizing Agents
The following diagram illustrates a decision-making workflow for selecting a solubilization strategy.
Caption: Decision workflow for improving the solubility of fluorinated piperidine intermediates.
Advanced Method: Salt Formation and Screening
For ionizable intermediates, forming a stable, crystalline salt is a robust method to improve not only solubility but also handling and purification characteristics.
Rationale: A salt of your fluorinated piperidine with a suitable counter-ion can have vastly different (and often improved) physicochemical properties, including a more favorable crystal lattice energy that leads to better solubility and dissolution rates.
Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve your fluorinated piperidine free base in a suitable organic solvent where it is highly soluble (e.g., isopropanol, ethyl acetate, or acetone).
-
Counter-ion Addition: Prepare stock solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.
-
Mixing: In separate vials, add one equivalent of each acid solution to the solution of your free base.
-
Crystallization: Allow the vials to stand at room temperature. If no precipitate forms, try cooling the solution or slowly adding an anti-solvent (a solvent in which the salt is expected to be insoluble, like heptane or diethyl ether).
-
Isolation and Analysis: Isolate any resulting solids by filtration, wash with the anti-solvent, and dry. Analyze the solids for their physical form (crystalline vs. amorphous) and determine their solubility.
Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method
This protocol provides a reliable method for determining the equilibrium solubility of your compound.[20]
Materials:
-
Your fluorinated piperidine intermediate
-
Selected solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Syringe filters (0.22 µm, ensure compatibility with your solvent)
-
Pre-weighed evaporation dish
Procedure:
-
Preparation: Add an excess amount of the fluorinated piperidine intermediate to a vial. The key is to have undissolved solid remaining after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., at 25°C) for 24-48 hours.
-
Phase Separation: Allow the vial to stand at the same temperature for at least 2 hours to let the undissolved solid settle.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a pre-weighed evaporation dish. Record the exact volume of the filtrate.
-
Evaporation: Place the evaporation dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent to dryness.
-
Final Weighing: Once completely dry, weigh the evaporation dish containing the dried solute.
Calculation:
-
Mass of dissolved solid (g): (Final weight of dish + solid) - (Initial weight of empty dish)
-
Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of filtrate in mL)
This method provides a direct and accurate measure of the thermodynamic solubility of your compound in a given solvent system.
Conclusion
Improving the solubility of fluorinated piperidine intermediates requires a systematic and logical approach. By understanding the physicochemical principles at play—particularly the impact of fluorine on pKa and lipophilicity—researchers can make informed decisions about solvent selection and the application of various solubility enhancement techniques. Starting with a broad solvent screen, followed by pH optimization, and then considering co-solvents or more advanced methods like salt formation and cyclodextrin complexation, will provide a clear path to overcoming solubility challenges and advancing your research and development efforts.
References
-
Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C(60). Physical Chemistry Chemical Physics, 11(25), 5175-5179. Available from: [Link]
- Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., & Grygorenko, O. O. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry.
- Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Lesyk, D., & Grygorenko, O. O. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry.
-
Nairoukh, Z., Strieth-Kalthoff, F., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
- World Pharma Today. (n.d.).
- Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431-437.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences.
- Nairoukh, Z., Strieth-Kalthoff, F., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem.
- BenchChem. (2025). Troubleshooting precipitation of Salifluor in aqueous solutions. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents. BenchChem.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Olsen, J. A., Banner, D. W., Seiler, P., Sander, T., D'Arcy, A., Stihle, M., ... & Diederich, F. (2003). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Kokubo, H., & Tanaka, S. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of computer-aided molecular design, 33(3), 345-356.
- Thompson, A. L., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein journal of organic chemistry, 9, 306-318.
- Hettiarachchi, D. S., & Löbmann, K. (2022).
- Liu, F., & Sameem, B. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Future Medicinal Chemistry, 13(1), 15-28.
- Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Solubility of Things. (n.d.). Piperidine.
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- Avdeef, A. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Frontiers in Chemistry, 10, 936125.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(22), 4453.
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- Pharmaceutical Technology. (n.d.).
- Nairoukh, Z., Strieth-Kalthoff, F., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(28), 6141-6146.
- Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2020). Accessing (Multi) Fluorinated Piperidines Using Heterogeneous Hydrogenation.
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- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents. BenchChem.
- Dalvit, C., Flocco, M., Veronesi, M., & Vulpetti, A. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7643-7652.
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Technical Support Center: Stereocontrol in 3-Fluoropiperidine Synthesis
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for the stereocontrolled synthesis of 3-fluoropiperidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing fluorine into the piperidine scaffold with precise stereochemical control. The 3-fluoropiperidine motif is a highly valued component in modern drug discovery, and its conformational behavior, often dictated by the stereochemistry of the C-F bond, can profoundly influence biological activity.[1][2]
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will explore the causality behind strategic choices and provide validated protocols to support your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your synthetic planning.
Q1: What are the primary strategies for achieving stereocontrol in 3-fluoropiperidine synthesis?
There are four principal strategies, each with distinct advantages depending on the target molecule and available starting materials:
-
Diastereoselective Fluorination of Prochiral Precursors: This involves the fluorination of a pre-formed piperidine ring derivative, such as an enamine, enol ether, or silyl enol ether. The inherent facial bias of the cyclic system, often influenced by the nitrogen protecting group and other substituents, directs the incoming electrophilic fluorinating agent to one face of the double bond.[3]
-
Catalytic Asymmetric Synthesis: This is the most elegant approach for accessing enantioenriched products. It includes methods like organocatalytic enantioselective fluorination of ketones, asymmetric hydrogenation of fluorinated pyridines or enamides, and transition-metal-catalyzed reactions like asymmetric allylic alkylations or aminofluorinations.[1][4][5][6][7]
-
Substrate-Controlled Synthesis (Chiral Pool): This classic strategy utilizes readily available chiral starting materials, such as amino acids (e.g., L-proline), to construct the piperidine ring.[8][9] The stereocenter from the starting material directs the stereochemistry of subsequent transformations, including the fluorination step.
-
Enzymatic and Biocatalytic Methods: Enzymes offer unparalleled selectivity. Methods like dynamic kinetic resolution via transamination of a fluoroketone or biocatalytic desymmetrization of a meso-precursor are powerful tools for accessing single-isomer products, especially at scale.[1][10][11][12]
Caption: Strategic decision workflow for 3-fluoropiperidine synthesis.
Q2: How does the choice of N-protecting group influence stereoselectivity?
The nitrogen protecting group is a critical control element. Its steric bulk and electronic properties can dictate the conformation of the piperidine ring and influence the trajectory of incoming reagents.
-
Steric Hindrance: Large protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) can block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face.
-
Conformational Locking: In certain systems, the protecting group can lock the ring into a specific chair or twist-boat conformation, pre-organizing the substrate for a selective reaction.
-
Directing Group Effects: While less common in simple fluorinations, N-protecting groups can act as directing groups in more complex metal-catalyzed C-H functionalization reactions.
-
Stability: The choice of protecting group also impacts the stability of intermediates. For example, in situ trapping of volatile unprotected fluoropiperidines with Cbz or Fmoc groups after hydrogenation is a common and effective strategy.[5]
Q3: What are the pros and cons of electrophilic vs. nucleophilic fluorination for stereocontrol?
-
Electrophilic Fluorination:
-
Pros: Utilizes common and relatively easy-to-handle reagents like Selectfluor® (F-TEDA-BF₄). It is highly effective for fluorinating electron-rich species like enamines and enol ethers.[1] Many catalytic asymmetric methods have been developed for this class of reaction.[4][13]
-
Cons: The reagents are powerful oxidants and can be incompatible with sensitive functional groups. The reactions can sometimes lack regioselectivity if multiple electron-rich sites are present.[14]
-
-
Nucleophilic Fluorination:
-
Pros: Uses fluoride sources like KF or CsF, which are inexpensive.[15] This approach is ideal for Sₙ2-type displacement of a leaving group (e.g., -OH, -OTs), which proceeds with a predictable inversion of stereochemistry.
-
Cons: Anhydrous conditions are often critical, as water can lead to side reactions. The low solubility and high basicity of alkali metal fluorides can be problematic, leading to elimination byproducts and requiring phase-transfer catalysts or specialized solvent systems to achieve good reactivity and selectivity.[15][16]
-
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: I am getting poor diastereoselectivity in the electrophilic fluorination of my N-Boc-piperidine precursor.
Possible Causes & Solutions:
-
Cause A: Insufficient Facial Bias in the Substrate. Your piperidine precursor may exist as a mixture of rapidly equilibrating conformers, presenting multiple faces for the fluorinating agent to attack.
-
Solution 1: Lower the Reaction Temperature. Reducing the temperature can slow down conformational inversion and may favor one conformer, enhancing selectivity.
-
Solution 2: Change the N-Protecting Group. A bulkier protecting group (e.g., triphenylmethyl (Tr) or a substituted Cbz group) may better enforce a single conformation, thereby increasing facial blockage on one side.
-
Solution 3: Modify the Solvent. The solvent can influence the conformational equilibrium. Screen a range of anhydrous, non-nucleophilic solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile). Acetonitrile is a common starting point for reactions with Selectfluor.[14]
-
-
Cause B: Reaction Mechanism Ambiguity. The reaction may not be proceeding through a simple, concerted pathway. For instance, cyclization of alkenyl N-tosylamides promoted by BF₃-activated hypervalent iodine reagents can suffer from selectivity issues due to competing reaction pathways.[17]
-
Solution 1: Re-evaluate the Fluorinating Agent. Different electrophilic reagents have different mechanisms and steric demands. If using Selectfluor, consider alternatives like N-Fluorobenzenesulfonimide (NFSI), which may offer different selectivity profiles.
-
Solution 2: Add a Lewis Acid. In some cases, a mild Lewis acid can coordinate to the substrate or reagent, creating a more ordered transition state and improving diastereoselectivity.[3] However, this must be done cautiously to avoid substrate decomposition.
-
Caption: Troubleshooting flowchart for poor diastereoselectivity.
Problem 2: My catalytic asymmetric hydrogenation is causing C-F bond cleavage (defluorination).
Possible Causes & Solutions:
-
Cause A: Catalyst-Mediated Hydrodefluorination. This is a known side reaction, particularly with palladium, ruthenium, and rhodium catalysts, which can reductively cleave the C-F bond.[1] Iridium catalysts are often even more prone to this issue.[1]
-
Solution 1: Add a Fluoride Scavenger. The hydrodefluorination is often catalyzed by fluoride ions formed during the reaction. Adding a scavenger like titanium(IV) isopropoxide (Ti(OiPr)₄) can sequester these ions and suppress the side reaction. A significant excess (e.g., 2 equivalents) may be required.[1]
-
Solution 2: Optimize the Catalyst System. Ruthenium catalysts have been found to be slightly less prone to causing defluorination than rhodium in some systems.[1] Experiment with different ligands and metal precursors. A heterogeneous catalyst like Pd on carbon can also be effective and sometimes offers different selectivity.[5]
-
Solution 3: Control the pH. In some cases, the presence of acid can exacerbate defluorination. Operating under neutral or slightly basic conditions might be beneficial, but this must be balanced with the pH requirements of the catalyst.
-
-
Cause B: Substrate Activation of the C-F Bond. The electronic environment of your specific substrate may render the C-F bond unusually labile.
-
Solution 1: Change the N-Protecting Group. An electron-withdrawing protecting group can sometimes make the C-F bond more susceptible to cleavage. Test a more neutral or donating group if compatible with the synthesis.
-
Solution 2: Consider an Alternative Strategy. If defluorination is intractable, an alternative stereoselective strategy that avoids hydrogenation, such as an enzymatic transamination, may be more robust.[1]
-
Problem 3: I'm observing low enantioselectivity in my organocatalyzed α-fluorination of a piperidinone.
Possible Causes & Solutions:
-
Cause A: Ineffective Chiral Catalyst. The chosen catalyst may not be creating a sufficiently ordered transition state to differentiate the two faces of the enamine/enolate intermediate.
-
Solution 1: Screen a Broader Range of Catalysts. While modified cinchona alkaloids are common, simpler commercially available primary amines (like α-methylbenzylamine) have also been shown to provide good enantioselectivity, sometimes with the advantage of being less expensive.[4][13]
-
Solution 2: Check Catalyst Purity and Loading. Ensure the catalyst is pure and used at the optimal loading (typically 5-20 mol%). Both too little and too much catalyst can be detrimental.
-
-
Cause B: Background Uncatalyzed Reaction. A non-selective background reaction may be competing with the desired catalytic cycle, lowering the overall enantiomeric excess (ee).
-
Solution 1: Lower the Reaction Temperature. This will slow down the uncatalyzed reaction more significantly than the catalyzed one, often leading to a substantial improvement in ee.
-
Solution 2: Use a Less Reactive Fluorinating Agent. If using a very powerful agent like Selectfluor, consider switching to a milder one like NFSI, which may be less prone to the background reaction.
-
-
Cause C: Product Epimerization. The product itself might be epimerizing under the reaction conditions.
-
Solution 1: Monitor the Reaction Over Time. Take aliquots to check if the ee of the product decreases with longer reaction times. If so, stop the reaction as soon as the starting material is consumed.
-
Solution 2: Add a Mild Acid Scavenger. If the catalyst (e.g., a primary amine) is basic, trace amounts of base might be promoting epimerization. Adding a non-interfering additive like 4Å molecular sieves can sometimes help.
-
Table 1: Comparison of Catalysts for Enantioselective Fluorination
| Catalyst Type | Common Examples | Typical ee (%) | Advantages | Considerations |
| Cinchona Alkaloids | Modified Quinine/Quinidine | 80-95% | High selectivity, well-studied.[4] | Can be expensive, modification may be needed. |
| Chiral Primary Amines | α-Methylbenzylamine | 70-90% | Commercially available, inexpensive.[4][13] | May require more optimization. |
| Chiral Phosphoric Acids | TRIP, STRIP | 75-99% | Excellent for various asymmetric reactions.[18] | Can be sensitive to water. |
| Enzymes (Transaminases) | ATA-3, etc. | >96% | Extremely high selectivity, green process.[1] | Substrate scope can be limited. |
Part 3: Key Methodologies & Protocols
Protocol A: Organocatalyzed Enantioselective Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol
This protocol is adapted from methodology reported for the synthesis of a highly prized building block for medicinal chemistry.[4][13] It relies on the formation of a chiral enamine intermediate that undergoes face-selective fluorination.
Materials:
-
1-Boc-piperidin-4-one
-
(R)-(-)-α-Methylbenzylamine (or other chiral primary amine catalyst)
-
Selectfluor® (F-TEDA-BF₄)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperidin-4-one (1.0 eq) and anhydrous MeCN (to make a 0.1 M solution).
-
Catalyst Addition: Add (R)-(-)-α-Methylbenzylamine (0.2 eq) to the solution and stir at room temperature for 30 minutes to allow for enamine formation.
-
Fluorination: Cool the reaction mixture to 0 °C in an ice bath. Add Selectfluor® (1.2 eq) portion-wise over 15 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeCN).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a mixture of diastereomers. The desired cis-fluorohydrin can be purified by column chromatography on silica gel. The resulting enantiomerically enriched piperidinol can often be crystallized to obtain enantiopure material.[4][13]
References
-
Gichuhi, P. N., Kuriyama, M., & Onomura, O. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]
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Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Journal of Organic Chemistry, 78(17), 8569-8576. [Link]
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(2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
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(n.d.). ChemInform Abstract: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. ResearchGate. [Link]
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(n.d.). Synthesis of separable cis- and trans-2-allyl-3-fluoropiperidines 9. ResearchGate. [Link]
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(n.d.). Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate. [Link]
-
(n.d.). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines. Bohrium. [Link]
-
(n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
-
Wagener, T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(20), 7853-7858. [Link]
-
Castro, J. L., et al. (1998). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 41(14), 2667–2670. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
(n.d.). Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a. ResearchGate. [Link]
-
(n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]
-
Blakemore, C. A., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
(n.d.). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]
-
(2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]
-
Chen, J., et al. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(9), 1011-1016. [Link]
-
(n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
Wang, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8047–8061. [Link]
-
Kim, G., & Lee, S. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]
-
Wang, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8047–8061. [Link]
-
(2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. [Link]
-
(n.d.). A radical development for enzymatic fluorination. Arizona State University. [Link]
-
(2024). Research Progress on Achieving High Enantioselectivity in Nucleophilic Fluorination Reactions via Synergistic Phase-Transfer Catalysis. Oreate AI Blog. [Link]
-
Volle, J. N., et al. (2003). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Fluorine Chemistry, 123(1), 101-110. [Link]
-
(n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. [Link]
-
O'Hagan, D., et al. (2000). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 122(23), 544-545. [Link]
-
Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2018(44), 6125-6136. [Link]
-
(2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. RSC Publishing. [Link]
-
(n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. [Link]
-
(n.d.). Asymmetric Fluorination Reactions. ResearchGate. [Link]
-
(n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]
-
Despras, G., et al. (2013). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry, 78(12), 6109-6122. [Link]
-
Jelsch, F., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2133-2143. [Link]
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Technical Support Center: Mitigating hERG Inhibition in Piperidine-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of mitigating hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition in piperidine-containing drug candidates. The piperidine moiety is a common scaffold in medicinal chemistry, but its basic nitrogen can often lead to off-target hERG binding, a major cause of cardiotoxicity and drug attrition.[1][2] This resource is designed to provide actionable strategies and a deeper understanding of the underlying mechanisms to navigate this critical aspect of drug development.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are piperidine-containing compounds prone to hERG inhibition?
A1: The propensity of piperidine-based compounds to inhibit the hERG channel is primarily attributed to a combination of two key physicochemical properties:
-
Basicity: The piperidine nitrogen is typically basic, with a pKa in the physiological range. This allows it to be protonated at physiological pH, acquiring a positive charge. This cationic center is a key pharmacophoric feature for many hERG inhibitors, as it can interact with negatively charged residues within the inner pore of the hERG channel.[1]
-
Lipophilicity: The piperidine ring itself contributes to the overall lipophilicity of a molecule.[3] High lipophilicity is a well-established risk factor for hERG inhibition, as it facilitates the compound's access to the binding site within the channel's transmembrane domain.[1][4]
The combination of a basic nitrogen and significant lipophilicity creates a "perfect storm" for hERG channel interaction. The lipophilic portions of the molecule can engage in hydrophobic and aromatic (π-π stacking) interactions with key residues in the hERG pore, such as Y652 and F656, while the cationic piperidine nitrogen forms a crucial electrostatic interaction.[5][6]
Q2: My lead compound with a piperidine scaffold shows significant hERG inhibition. What are the initial strategic modifications I should consider?
A2: When faced with a potent hERG inhibitor containing a piperidine ring, a multi-pronged strategic approach is recommended. The initial focus should be on modulating the key physicochemical drivers of hERG binding: basicity and lipophilicity.
Initial Modification Strategies:
| Strategy | Rationale | Example | Potential Impact |
| Reduce Basicity (pKa) | Lowering the pKa of the piperidine nitrogen reduces the population of the protonated, cationic form at physiological pH, weakening the key electrostatic interaction with the hERG channel. | Introduction of electron-withdrawing groups (e.g., fluorine) on or near the piperidine ring.[1] | A 1-2 unit reduction in pKa can significantly decrease hERG affinity. |
| Decrease Lipophilicity (LogP/LogD) | Reducing lipophilicity hinders the compound's ability to access the hydrophobic binding pocket within the hERG channel. | Introduction of polar functional groups (e.g., hydroxyl, amide) elsewhere in the molecule.[7] | A reduction of 1 logP unit can lead to an approximately 0.8 log unit decrease in hERG activity.[4] |
| Introduce Steric Hindrance | Adding bulky groups near the piperidine nitrogen can physically obstruct its interaction with the hERG channel pore. | Substitution on the piperidine ring at positions that project towards the channel entrance. | Can disrupt the optimal binding conformation, reducing affinity. |
| Ring Constraints/Rigidification | Introducing rigidity to the molecule can prevent it from adopting the conformation required for optimal hERG binding.[8][9] | Fusing a ring to the piperidine or creating a bridged piperidine analogue.[10] | Can be highly effective but may also impact on-target activity. |
It is crucial to consider the role of the piperidine nitrogen in the on-target activity. If it is essential for potency, strategies that maintain its presence but modulate its properties (e.g., pKa reduction) are preferable to its removal.[1]
Q3: How do I choose the right assay to assess hERG liability for my piperidine compounds?
A3: The choice of hERG assay depends on the stage of your drug discovery program and the desired throughput and level of detail. A tiered approach is generally most effective.
| Assay Type | Throughput | Cost | Key Information Provided | Best For |
| In Silico Models | Very High | Low | Early flag for potential hERG liability based on structural features.[11][12][13] | Early screening of large compound libraries. |
| Radioligand Binding Assay | High | Moderate | Measures the compound's ability to displace a known radiolabeled hERG binder.[14] | High-throughput screening and initial ranking of compounds. |
| Fluorescence-Based Assays | High | Moderate | Measures changes in ion flux as an indirect measure of channel activity.[14] | High-throughput screening. |
| Automated Patch Clamp | Medium | High | "Gold standard" functional data; provides IC50 values and information on state-dependence.[14][15] | Lead optimization and detailed characterization of key compounds. |
| Manual Patch Clamp | Low | Very High | Most detailed electrophysiological data, considered the benchmark for regulatory submissions.[9][14] | In-depth characterization of late-stage candidates. |
For early-stage projects with many piperidine analogues, a combination of in silico modeling and a high-throughput binding or fluorescence assay is a cost-effective way to triage compounds.[1] As you progress to lead optimization, automated patch clamp becomes essential for generating robust IC50 data to guide structure-activity relationship (SAR) studies.[14][15]
Part 2: Troubleshooting Guides
Issue 1: My structural modifications to reduce lipophilicity are also killing my on-target potency.
Troubleshooting Steps:
-
Analyze the Binding Pockets: Is the on-target binding site also highly lipophilic? If so, global reductions in lipophilicity will likely be detrimental. Use molecular modeling to compare the hERG binding site with your target's binding site to identify regions where polarity can be introduced without disrupting key on-target interactions.
-
Vector-Based Modifications: Instead of making global changes, introduce small polar groups in specific vectors that project away from the key on-target pharmacophore but may disrupt hERG binding. For example, replacing a methyl group with a hydroxymethyl group.
-
Consider Zwitterions: If a basic nitrogen is essential for potency, the introduction of an acidic group (e.g., a carboxylic acid) elsewhere in the molecule can create a zwitterion.[1][4] This can reduce the overall lipophilicity and membrane permeability, thereby decreasing hERG affinity, while potentially preserving the necessary interactions at the target site.[1] However, be mindful that this can negatively impact cell permeability.[1]
-
Metabolic Soft Spots: Introduce metabolically labile spots on the periphery of the molecule, away from the on-target pharmacophore. This can lead to the formation of more polar metabolites in vivo, reducing overall exposure of the parent hERG-active compound.
Issue 2: Reducing the pKa of the piperidine nitrogen is not improving the hERG profile as expected.
Troubleshooting Steps:
-
Confirm pKa Shift: Experimentally verify the pKa of your modified compounds. The actual pKa shift may be smaller than predicted.
-
Investigate Alternative Binding Modes: While the cationic interaction is common, some neutral or less basic compounds can still inhibit hERG through strong hydrophobic and aromatic interactions.[1] Your modifications may have inadvertently optimized these other interactions. Re-dock your modified compounds into a hERG homology model to explore alternative binding poses.
-
Assess State-Dependence: hERG channel blockers can exhibit state-dependent binding, with differing affinities for the open, closed, or inactivated states of the channel.[16][17] It's possible that your modifications have altered the state-dependent nature of the inhibition. A detailed patch clamp protocol can investigate this. For example, some drugs known as "trappable inhibitors" bind when the channel is open and become trapped when it closes.[1]
-
Evaluate Lipophilic Efficiency (LipE): It's possible that in reducing the pKa, you have also inadvertently increased lipophilicity. Calculate the LipE (pIC50 - LogD) for your compounds. A decrease in LipE suggests that the modifications are not efficiently improving the hERG profile relative to the changes in lipophilicity.
Issue 3: My in vitro hERG data (patch clamp) is not correlating well with my in vivo cardiotoxicity readouts (e.g., QT prolongation in animal models).
Troubleshooting Steps:
-
Assess Plasma Protein Binding: Highly protein-bound drugs will have a lower free concentration in plasma available to interact with the hERG channel.[18] An in vitro hERG assay performed in the absence of serum proteins may overestimate the in vivo risk.[18] Consider running a hERG serum shift assay to determine the IC50 in the presence of serum proteins.[18][19]
-
Consider Multi-Ion Channel Effects: The cardiac action potential is a complex interplay of multiple ion channels.[15] A compound that inhibits hERG but also blocks other channels (e.g., the late sodium channel or the L-type calcium channel) may have a neutral or even QT-shortening effect in vivo. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends testing compounds against a panel of cardiac ion channels for a more holistic risk assessment.[19]
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: Relate the free plasma concentrations of your drug at different time points to the in vitro hERG IC50. A large margin between the therapeutic plasma concentration and the hERG IC50 (typically >30-fold) is generally considered a good safety window.
-
Metabolite Profiling: Investigate whether any major metabolites of your drug are also hERG inhibitors. A seemingly safe parent drug could be metabolized into a potent hERG blocker in vivo.
Part 3: Experimental Protocols & Visualizations
Workflow for Triaging Piperidine-Based Compounds
The following workflow outlines a systematic approach to identifying and mitigating hERG risk in a drug discovery project.
Caption: A tiered workflow for assessing and mitigating hERG liability.
Decision Tree for Modifying a Piperidine Scaffold with hERG Liability
This decision tree provides a logical path for medicinal chemists to follow when a piperidine-containing lead compound shows unacceptable hERG inhibition.
Caption: A decision tree for strategic modifications to piperidine scaffolds.
References
- In silico prediction of hERG inhibition. Future Medicinal Chemistry.
- Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology.
- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.
- In Silico Prediction of hERG Inhibition. Taylor & Francis Online.
- In Silico Prediction of hERG Inhibition: Future Medicinal Chemistry. Future Medicinal Chemistry.
- hERG Serum Shift Assay. Charles River Laboratories.
- Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry.
- hERG Safety Assay. Creative Peptides.
- hERG Screening. Creative Biolabs.
- Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate.
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.
- Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting.
- hERG Safety. Cyprotex.
- Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. National Institutes of Health.
- Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. PubMed.
- Structural modeling of hERG channel–drug interactions using Rosetta. PubMed Central.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube.
- The influence of introducing chiral center on piperidine ring on hERG selectivity of topoisomerase II inhibitors. ResearchGate.
- Best Practice hERG Assay. Mediford Corporation.
- Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
- Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K+ Channel Activity. PubMed.
- hERG Best Practice Assay. Drug Safety Testing Center Co., Ltd..
- Exploring HERG Test Techniques: A Guide for Ion Channel Screening Experts. Sophion Bioscience.
- Role of the pH in state-dependent blockade of hERG currents. PubMed.
- Structural modeling of the hERG potassium channel and associated drug interactions. bioRxiv.
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central.
- ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed.
- Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology.
- Role of the pH in state-dependent blockade of hERG currents. ResearchGate.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
In the landscape of modern drug discovery, the synthesis and characterization of novel molecular entities with unique pharmacological profiles are paramount. Fluorinated piperidine scaffolds, such as tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, are of significant interest due to the favorable metabolic and physicochemical properties conferred by the fluorine atom.[1][2] The precise structural elucidation of these complex molecules is a critical step in the development pipeline, ensuring purity, confirming identity, and providing insights into conformational behavior. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H NMR spectroscopy.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis for organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like this compound, ¹H NMR offers a window into the intricate interplay of its constituent parts: the bulky tert-butyl protecting group, the piperidine ring, and the influential fluorine substituent.
Deconstructing the Expected ¹H NMR Spectrum
While a publicly available, fully annotated spectrum for this specific molecule is not readily found in the literature, we can predict and analyze its key features based on established principles of NMR spectroscopy and data from analogous fluorinated piperidine structures.[3][4]
The key to interpreting the ¹H NMR spectrum of this molecule lies in understanding the influence of several factors:
-
Electronegativity: The highly electronegative fluorine atom will deshield nearby protons, causing their signals to appear at a higher chemical shift (further downfield).[5][6]
-
Spin-Spin Coupling (J-coupling): Protons on adjacent carbons will split each other's signals (H-H coupling). Crucially, the fluorine atom (¹⁹F, with a spin of 1/2) will also couple with nearby protons, leading to characteristic splitting patterns (H-F coupling).[7][8][9]
-
Diastereotopicity: Due to the chiral center at the C3 position and the rigid chair-like conformation of the piperidine ring, the protons on the methylene groups of the ring are diastereotopic and will exhibit distinct chemical shifts and couplings.
-
Conformational Rigidity: The bulky tert-butoxycarbonyl (Boc) group can influence the conformational equilibrium of the piperidine ring, which in turn affects the observed chemical shifts and coupling constants.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| Boc (-C(CH₃)₃) | ~1.45 | s | N/A | 9 equivalent protons, singlet. |
| Piperidine H2, H6 (axial & equatorial) | 2.8 - 4.2 | m | JHH, JHF | Complex multiplets due to coupling with each other, adjacent ring protons, and the fluorine atom. |
| Piperidine H4, H5 (axial & equatorial) | 1.6 - 2.2 | m | JHH, JHF | Complex multiplets due to coupling with each other and adjacent ring protons. Long-range H-F coupling may be observed. |
| -CH₂NH₂ | ~2.9 - 3.2 | d | ²JHF | Doublet due to geminal coupling with the fluorine atom.[7] |
| -NH₂ | 1.5 - 2.5 | br s | N/A | Broad singlet, chemical shift can vary with concentration and solvent. |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful primary tool, a comprehensive characterization often necessitates a multi-technique approach. Here, we compare ¹H NMR with other common analytical methods for the analysis of this compound.
| Technique | Strengths for this Molecule | Limitations for this Molecule | Complementary Information Provided |
| ¹H NMR | Excellent for determining proton framework, stereochemistry, and H-F coupling.[8][9] | Signal overlap can occur in the aliphatic region, potentially complicating analysis. | Provides detailed structural information and conformational insights. |
| ¹³C NMR | Provides information on the carbon skeleton and the number of unique carbon environments. | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition times. | Confirms the number of carbon atoms and the presence of quaternary carbons. C-F coupling can be observed. |
| ¹⁹F NMR | Highly sensitive and specific for fluorine-containing compounds.[10][11][12] The chemical shift is very sensitive to the local electronic environment. | Provides no direct information about the proton or carbon framework. | Confirms the presence and chemical environment of the fluorine atom. Can be used for purity assessment. |
| LC-MS | High sensitivity for detecting the molecule and any impurities. Provides accurate mass determination. | Provides no detailed structural or stereochemical information. | Confirms molecular weight and provides information on purity and potential byproducts. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to assign the signals.
-
Protocol 2: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: A wide spectral width is initially recommended (e.g., -50 to -250 ppm) to locate the fluorine signal.
-
Decoupling: Can be run with or without proton decoupling to observe H-F couplings.
-
-
Data Processing: Similar to ¹H NMR processing. The chemical shift is typically referenced to an external standard like CFCl₃.
Visualization of Key Concepts
Molecular Structure and Key ¹H NMR Correlations
Caption: Key proton environments in this compound and their expected ¹H NMR chemical shifts.
Workflow for Analytical Technique Selection
Caption: Recommended workflow for the comprehensive analytical characterization of the target molecule.
Conclusion
The structural verification of complex, fluorine-containing molecules like this compound is a non-trivial task that relies on the judicious application of modern analytical techniques. ¹H NMR, with its ability to probe the proton environment and reveal crucial H-F coupling information, remains the primary and most informative method for detailed structural elucidation. However, for unambiguous and comprehensive characterization, a combinatorial approach that includes ¹³C NMR, ¹⁹F NMR, and LC-MS is highly recommended. This integrated analytical strategy ensures the highest level of confidence in the identity, purity, and structure of these valuable building blocks for drug discovery.
References
- Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. (n.d.). Google Scholar.
-
Coupling of Protons with Fluorine Page. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. Retrieved January 10, 2026, from [Link]
-
Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]
-
Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
- Dolbier, W. R. (2009). Guide to fluorine NMR for organic chemists. Google Scholar.
-
The Effect of Fluorine in 1H NMR : r/Chempros. (2024). Reddit. Retrieved January 10, 2026, from [Link]
-
Fluorine NMR. (n.d.). University of Washington. Retrieved January 10, 2026, from [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. (2021). Acta Scientific. Retrieved January 10, 2026, from [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Retrieved January 10, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved January 10, 2026, from [Link]
-
Ch 13 - Coupling. (n.d.). University of Calgary. Retrieved January 10, 2026, from [Link]
-
tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
tert-Butyl (3S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1g. (n.d.). Dana Bioscience. Retrieved January 10, 2026, from [Link]
-
19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 10, 2026, from [Link]
Sources
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A Senior Application Scientist's Guide to Structural Validation: High-Resolution Mass Spectrometry of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor and regulatory compliance.[1][2][3] For novel chemical entities (NCEs) such as tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a fluorinated piperidine derivative with potential applications in medicinal chemistry, establishing the correct structure is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for structural validation, focusing on the pivotal role of High-Resolution Mass Spectrometry (HRMS).
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to structural elucidation.
The Central Role of HRMS in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the structural characterization of small molecules.[4][5] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers deliver exceptional mass accuracy, typically in the sub-5 parts-per-million (ppm) range.[5][6] This precision is crucial for determining the elemental composition of a molecule with high confidence.[4]
For our target molecule, this compound, the first step is to calculate its theoretical exact mass.
Molecular Formula: C₁₁H₂₁FN₂O₂
Calculation of Monoisotopic Mass:
-
(11 x 12.000000) for Carbon
-
(21 x 1.007825) for Hydrogen
-
(1 x 18.998403) for Fluorine
-
(2 x 14.003074) for Nitrogen
-
(2 x 15.994915) for Oxygen
Theoretical Exact Mass [M]: 246.15905 u Theoretical Exact Mass of Protonated Ion [M+H]⁺: 247.16688 u
An experimentally measured mass that aligns with this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed elemental formula.[7]
Experimental Protocol: HRMS Analysis
The following protocol outlines a robust method for acquiring high-quality HRMS data for the target compound.
1. Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 Acetonitrile:Water containing 0.1% formic acid. The formic acid is critical as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.
2. Instrumentation and Ionization:
-
Technique: Liquid Chromatography coupled to Mass Spectrometry (LC-MS) or direct infusion.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8][9] ESI is the method of choice because it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the intact molecular ion.[8][10][11] The polar nature of the aminomethyl group makes the molecule amenable to protonation in ESI.[12]
-
Mass Analyzer: An Orbitrap or Q-TOF mass spectrometer capable of >60,000 resolution (FWHM).
3. Data Acquisition Parameters (Example for Orbitrap):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320 °C
-
Scan Range (m/z): 50 - 500
-
Resolution: 120,000
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
4. Data Analysis and Interpretation:
-
The primary objective is to identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The mass accuracy is then calculated using the following formula[13]:
-
Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
-
Hypothetical Data and Validation
Below is a table summarizing the expected and hypothetical experimental results for our target molecule.
| Parameter | Theoretical Value | Experimental Value (Hypothetical) | Mass Error (ppm) | Status |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | - | - | - |
| Exact Mass [M+H]⁺ | 247.16688 | 247.16658 | -1.21 | PASS |
A mass error of -1.21 ppm is well within the acceptable limits for high-resolution mass spectrometry (typically < 5 ppm), strongly supporting the assigned elemental composition.[7]
Beyond Elemental Composition: Tandem MS (MS/MS) for Structural Confirmation
While HRMS provides the elemental formula, it cannot distinguish between structural isomers.[14] Tandem mass spectrometry (MS/MS or MS²) is employed to confirm the molecule's connectivity.[4][15] In an MS/MS experiment, the parent ion of interest (in this case, m/z 247.16688) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[15]
The N-Boc (tert-butoxycarbonyl) protecting group is known to produce characteristic fragmentation patterns.[16][17] Common neutral losses include the loss of isobutylene (56.0626 Da) or the entire Boc group (100.0735 Da).
Predicted Fragmentation Pathway
The fragmentation of protonated this compound would likely proceed via the following pathways, providing key structural evidence.
Parent [label=<
Parent Ion [M+H]⁺ StructureC₁₁H₂₂FN₂O₂⁺ m/z (Exact)247.1669
];
Frag1 [label=<
Fragment 1 StructureC₇H₁₄FN₂O₂⁺ m/z (Exact)191.1040
];
Frag2 [label=<
Fragment 2 StructureC₆H₁₂FN₂⁺ m/z (Exact)131.0985
];
Parent -> Frag1 [label="- C₄H₈ (Isobutylene)\n- 56.0626 Da"]; Parent -> Frag2 [label="- C₅H₉O₂ (Boc group)\n- 101.0603 Da"]; } dot Caption: Predicted MS/MS fragmentation of the target molecule.
The observation of these specific fragment ions would provide high confidence in the assigned connectivity of the atoms, particularly confirming the presence and location of the labile Boc group.
A Comparative Perspective: The Role of Orthogonal Techniques
While powerful, HRMS is one piece of the structural elucidation puzzle.[5] Regulatory bodies like the ICH emphasize a holistic approach, often requiring data from multiple analytical techniques.[1][2][3] A comparison with other key methods highlights the complementary nature of modern structural analysis.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| HRMS | Elemental composition (via accurate mass), structural fragments (via MS/MS).[4][18] | Micrograms to nanograms, requires soluble and ionizable sample. | High sensitivity, speed, provides molecular formula.[4] | Does not typically distinguish between isomers (e.g., stereoisomers), provides indirect connectivity data.[14] |
| NMR Spectroscopy | Definitive atom connectivity (¹H, ¹³C), stereochemistry (NOE), 3D structure in solution. | Milligrams, requires soluble sample in deuterated solvent. | Gold standard for connectivity and stereochemistry, provides information on dynamics in solution.[19][20] | Lower sensitivity than MS, complex spectra for large molecules, requires more sample.[21] |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in the solid state. | Milligrams, requires a high-quality single crystal. | Provides the highest resolution atomic structure, considered the ultimate proof of structure.[22] | Crystal growth can be a major bottleneck, structure is static and may not represent solution conformation.[19][23] |
As the table illustrates, these techniques are not competitors but collaborators. HRMS provides a rapid and highly sensitive confirmation of the elemental formula. NMR spectroscopy then builds upon this by defining the precise bonding framework and relative orientation of atoms in space. Finally, if a crystal can be obtained, X-ray crystallography offers the definitive, high-resolution picture of the molecule's solid-state structure.
Conclusion
The structural validation of a novel chemical entity like this compound is a multi-faceted process that demands rigorous scientific evidence. High-Resolution Mass Spectrometry serves as the essential starting point, offering unparalleled speed and sensitivity for confirming the elemental composition via accurate mass measurement. When coupled with tandem mass spectrometry (MS/MS), it provides critical data to support the proposed molecular connectivity.
However, for complete and unambiguous structural elucidation that meets the highest scientific and regulatory standards, a synergistic approach is necessary. The data from HRMS must be integrated with the detailed connectivity and stereochemical information from NMR and, when possible, the definitive solid-state structure from X-ray crystallography. This integrated analytical strategy ensures the highest degree of confidence in the structure, forming a solid foundation for all subsequent stages of drug development.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Fluoropiperidine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, prized for its synthetic tractability and favorable physicochemical properties.[1] The strategic introduction of fluorine, particularly at the 3-position, offers a powerful tool to subtly yet profoundly modulate a molecule's conformational preference, basicity (pKa), and metabolic stability. These modulations directly impact biological activity, pharmacokinetics, and safety profiles. This guide provides an in-depth comparison of 3-fluoropiperidine analogs, elucidating the core principles of their structure-activity relationships. We will explore the underlying causality behind experimental observations, present supporting data from key studies, and provide detailed protocols for relevant synthetic and analytical procedures.
The Foundational Impact of 3-Fluoro Substitution
The decision to incorporate a 3-fluoro substituent onto a piperidine scaffold is a strategic choice aimed at fine-tuning molecular properties. This single atomic substitution introduces significant conformational and electronic effects that are foundational to its SAR.
Conformational Control: The Gauche Effect and the Axial Preference
Unlike simple alkyl groups that typically favor the sterically less hindered equatorial position on a cyclohexane or piperidine ring, a fluorine atom at the 3-position often exhibits a surprising preference for the more sterically crowded axial position.[2] This phenomenon is a direct consequence of stereoelectronic effects.
-
Charge-Dipole Interactions: In the protonated state (common under physiological pH), a stabilizing interaction occurs between the positive charge on the nitrogen (N⁺-H) and the partial negative charge of the axially oriented C-F dipole. This interaction is maximized when the C-F bond is antiparallel to the N⁺-H bond.[1]
-
Hyperconjugation: Stabilizing hyperconjugative interactions, such as σC-H → σ*C-F, can also contribute to the preference for a specific conformer.[3][4]
-
Solvation Effects: The polarity of the solvent has been shown to play a major role in the stabilization of specific conformers, further influencing the axial/equatorial equilibrium.[3][4]
This conformational locking can be critical for presenting the other pharmacophoric elements of the molecule in the optimal orientation for binding to a biological target.
Caption: Axial vs. Equatorial Conformations of 3-Fluoropiperidinium.
Electronic Modulation: A Strategy for Tuning pKa
Fluorine's high electronegativity allows it to exert a powerful inductive effect, withdrawing electron density and lowering the pKa (basicity) of the nearby piperidine nitrogen. However, the magnitude of this effect is highly dependent on the fluorine's conformation.
An axial fluorine is positioned such that its C-F bond is antiparallel to the nitrogen lone pair (or N⁺-H bond). This orientation results in a through-space dipole interaction that counterintuitively raises the pKa relative to the equatorial isomer, making the nitrogen more basic.[1] Conversely, an equatorial fluorine has a more pronounced "traditional" electron-withdrawing effect, leading to a lower pKa.
This ability to fine-tune pKa is a cornerstone of modern medicinal chemistry, as it directly influences properties like solubility, cell permeability, and off-target activity.
Comparative Analysis: SAR in Action
The true utility of the 3-fluoropiperidine scaffold is demonstrated in its application to solve real-world drug development challenges. Below, we compare scenarios where the strategic placement of the 3-fluoro group led to significant improvements in drug-like properties.
Case Study: Overcoming P-gp Efflux in KSP Inhibitors
The kinesin spindle protein (KSP) is a target for anticancer agents. An early piperidine-containing KSP inhibitor developed by Merck was found to be a strong substrate for P-glycoprotein (P-gp), an efflux pump that removes drugs from cells, thereby limiting their efficacy.[1]
The SAR investigation revealed that modulating the piperidine's pKa to be within a specific range (6.5-8.0) could mitigate P-gp efflux. Introducing a 3-fluoro substituent provided the necessary tool for this modulation.
| Compound | 3-F Orientation | Piperidine pKa | P-gp Efflux | Efficacy |
| Parent Compound | None | > 8.0 | High | Poor |
| Equatorial Analog | Equatorial | 6.6 | Reduced | Moderate |
| Axial Analog (MK-0731) | Axial | 7.6 | Minimal | Good (Clinical Candidate) |
| Data synthesized from information presented in Scientific Update.[1] |
Causality: The parent compound's high basicity made it a prime substrate for P-gp. The equatorial fluoro analog lowered the pKa to 6.6, reducing efflux but perhaps moving it out of the optimal range for target binding or other properties. The axial fluoro analog, however, raised the pKa to 7.6—a "Goldilocks" value that was low enough to significantly reduce P-gp efflux while maintaining high efficacy. This work led directly to the identification of the clinical candidate MK-0731.[1]
Case Study: Mitigating hERG Liability
Molecules with basic nitrogen atoms are often promiscuous and can bind to the hERG potassium ion channel, an off-target interaction that can lead to severe cardiovascular toxicity.[1] A common strategy to mitigate hERG binding is to reduce the basicity of the nitrogen atom.
In this context, the 3-fluoropiperidine scaffold offers a clear path forward. If a lead compound containing a piperidine ring shows hERG activity, introducing a 3-fluoro group, particularly one that adopts an equatorial conformation, can be an effective strategy. The equatorial fluorine's stronger electron-withdrawing effect would lower the pKa, reducing the positive charge potential at physiological pH and disrupting the key interactions within the hERG channel.
Caption: SAR logic for solving common drug development issues.
Experimental Protocols
The translation of SAR hypotheses into practice requires robust synthetic and analytical methods. The following protocols are representative of the work required to explore the 3-fluoropiperidine chemical space.
Synthesis: Diastereoselective Synthesis of cis-3-Fluoropiperidine Derivatives
A prevalent method for accessing cis-fluorinated piperidines involves a dearomatization-hydrogenation sequence starting from the corresponding fluoropyridine.[1][5] This approach offers high diastereoselectivity.
Protocol: Rhodium-Catalyzed Hydrogenation of a 3-Fluoropyridine Precursor
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the 3-fluoropyridine substrate (1.0 eq) and a suitable solvent (e.g., Methanol).
-
Catalyst Preparation: In a separate vial under an inert atmosphere (N₂ or Ar), add the rhodium catalyst, such as [Rh(COD)Cl]₂, and a ligand if necessary.
-
Reaction Initiation: Add the catalyst solution to the reactor. Seal the vessel.
-
Hydrogenation: Purge the vessel with H₂ gas (3-4 times). Pressurize the reactor to the desired pressure (e.g., 50-100 bar).
-
Reaction Conditions: Stir the reaction mixture at a set temperature (e.g., 25-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield the all-cis-3-fluoropiperidine derivative.[1][5]
This protocol is a generalized representation and must be adapted for specific substrates and catalysts based on literature precedents.
Analysis: pKa Determination by Potentiometric Titration
Accurate pKa measurement is critical for validating SAR hypotheses related to basicity.
-
Sample Preparation: Accurately weigh ~1-2 mg of the 3-fluoropiperidine analog hydrochloride salt and dissolve it in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture.
-
Titrator Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Use a calibrated micro-burette to dispense the titrant.
-
Titration: Place the sample solution in a jacketed beaker maintained at 25 °C and stir. Begin titrating with a standardized solution of 0.01 M NaOH, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (dpH/dV) to precisely identify the equivalence point.
-
Validation: The protocol is self-validating by running a known standard (e.g., pyridine) to ensure the accuracy of the setup and titrant.
Conclusion and Future Outlook
The 3-fluoropiperidine scaffold is a powerful asset in the medicinal chemist's toolkit. The structure-activity relationships are driven by predictable and tunable stereoelectronic effects that directly influence molecular conformation and basicity.[3][6] As demonstrated, these properties can be leveraged to overcome significant drug development hurdles such as P-gp efflux and hERG toxicity.[1] Future explorations will likely focus on incorporating this motif into more complex polycyclic systems and further mapping the SAR of substitutions at other positions on the ring to develop highly optimized therapeutic agents for a range of diseases, particularly those targeting the CNS where precise physicochemical properties are paramount for crossing the blood-brain barrier.[7][8][9]
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Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
A Comparative Guide to Fluorinating Reagents for the Synthesis of Fluorinated Piperidines
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. Its unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. When combined with the piperidine scaffold, a privileged structure found in numerous natural products and pharmaceuticals, the resulting fluorinated piperidines are of significant interest to medicinal chemists.
The Piperidine Moiety: A Privileged Scaffold
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. It is a common motif in a vast array of bioactive molecules and approved drugs, including those for neurological disorders, cancer, and infectious diseases. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it an ideal scaffold for molecular recognition at biological targets.
The Impact of Fluorine in Drug Design
Incorporating fluorine into a piperidine ring can lead to several beneficial effects:
-
Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, affecting its ionization state at physiological pH and influencing properties like cell permeability and off-target activity.
-
Conformational Control: Strategic placement of fluorine can induce specific conformational preferences in the piperidine ring, which can be crucial for binding to a target protein.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity.
Challenges in the Regio- and Stereoselective Fluorination of Piperidines
Despite the advantages, the selective introduction of fluorine onto a piperidine ring is not trivial. Key challenges include:
-
Regioselectivity: Controlling the position of fluorination on the piperidine ring, especially in the presence of multiple reactive C-H bonds.
-
Stereoselectivity: Controlling the stereochemical outcome of the fluorination, particularly when creating chiral centers.
-
Harsh Reaction Conditions: Many traditional fluorination methods require harsh conditions that are incompatible with complex molecules and sensitive functional groups.
-
Reagent Safety and Handling: Some fluorinating reagents are toxic, corrosive, or difficult to handle, posing practical challenges in a laboratory setting.
This guide provides a comparative study of different fluorinating reagents for piperidine synthesis, focusing on their performance, substrate scope, and practical considerations. We will delve into the mechanisms of these reagents and provide experimental protocols to aid researchers in selecting the most appropriate method for their specific application.
Classes of Fluorinating Reagents for Piperidine Synthesis
The choice of fluorinating reagent is critical and largely depends on the substrate and the desired transformation. These reagents can be broadly classified into three categories: electrophilic, nucleophilic, and deoxyfluorination reagents.
Electrophilic Fluorinating Reagents ("F+" Source)
Electrophilic fluorinating reagents deliver an electrophilic fluorine atom and are commonly used for the fluorination of electron-rich substrates such as enamines, enolates, and aromatic rings.
Reagents containing a nitrogen-fluorine bond are among the most widely used electrophilic fluorinating agents due to their relative stability, ease of handling, and broad commercial availability.
-
Selectfluor® (F-TEDA-BF4): A highly reactive and versatile reagent, Selectfluor® is often the go-to choice for a wide range of fluorination reactions. It is a stable, non-volatile solid that is relatively safe to handle.
-
N-Fluorobenzenesulfonimide (NFSI): Another popular N-F reagent, NFSI is also a stable solid. It is generally considered to be less reactive than Selectfluor®, which can be advantageous for achieving higher selectivity in some cases.
Xenon difluoride is a powerful electrophilic fluorinating agent, but its use is less common due to its high reactivity, toxicity, and the need for specialized handling procedures.
Nucleophilic Fluorinating Reagents ("F-" Source)
Nucleophilic fluorinating reagents deliver a fluoride ion and are used in displacement reactions, typically of halides or sulfonates.
-
Potassium Fluoride (KF) and Cesium Fluoride (CsF): These are inexpensive and readily available sources of fluoride. However, their low solubility in organic solvents and the high lattice energy of the salts often necessitate the use of high temperatures, phase-transfer catalysts, or polar aprotic solvents.
TBAF is a more soluble source of "naked" fluoride in organic solvents, making it more reactive than alkali metal fluorides. It is typically available as a hydrate, and the presence of water can complicate reactions. Anhydrous forms are available but are more expensive and hygroscopic.
-
Olah's Reagent (Pyridine-HF) and Triethylamine-HF: These reagents are useful for a variety of fluorination reactions, including hydrofluorination of alkenes and ring-opening of epoxides. However, they are highly corrosive and require careful handling in plastic labware.
Deoxyfluorination Reagents
Deoxyfluorination reagents replace a hydroxyl group with a fluorine atom and are particularly useful for the synthesis of fluorinated piperidines from their corresponding hydroxypiperidine precursors.
-
DAST: A widely used deoxyfluorinating agent, DAST is effective for a broad range of substrates. However, it is thermally unstable and can decompose explosively, requiring careful temperature control.
-
XtalFluor® and Fluolead™: These are more recent, thermally stable alternatives to DAST. They often provide higher yields and fewer side products, and their improved safety profile makes them attractive for larger-scale synthesis.
Comparative Analysis: Performance and Applications
The choice of fluorinating reagent depends heavily on the specific piperidine substrate and the desired outcome. This section compares the performance of different reagents in various contexts.
Regioselectivity and Stereoselectivity
Controlling the position and stereochemistry of fluorination is a primary concern in piperidine synthesis.
The presence of an activating group, such as an enamine or an enolate, can direct electrophilic fluorination to a specific position. For example, the fluorination of a piperidine-derived enamine with an N-F reagent like Selectfluor® will typically occur at the alpha-position to the nitrogen and adjacent to the double bond.
Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates. While still a developing area, some methods using manganese-porphyrin catalysts in combination with AgF/TBAF have shown promise for the late-stage fluorination of complex molecules containing piperidine moieties.
Substrate Scope and Functional Group Tolerance
The functional group tolerance of a fluorinating reagent is a critical consideration, especially in the context of complex molecule synthesis.
-
N-F Reagents (Selectfluor®, NFSI): These reagents are generally tolerant of a wide range of functional groups, but their high reactivity can sometimes lead to side reactions with electron-rich moieties.
-
Deoxyfluorinating Reagents (DAST, XtalFluor®): These reagents are specifically for the conversion of alcohols to fluorides and are generally compatible with many common functional groups. However, acidic conditions generated during the reaction can be problematic for acid-labile groups.
-
Nucleophilic Fluorides (KF, CsF, TBAF): The high basicity of these reagents can lead to elimination side reactions, particularly with secondary halides or sulfonates.
Reaction Conditions and Practicality
Practical considerations such as safety, cost, and ease of handling often influence the choice of reagent.
| Reagent Class | Reagent Examples | Key Advantages | Key Disadvantages |
| Electrophilic (N-F) | Selectfluor®, NFSI | High reactivity, broad substrate scope, relatively safe to handle | Can be unselective with multiple reactive sites, relatively expensive |
| Nucleophilic | KF, CsF, TBAF | Inexpensive, readily available | Low solubility, high temperatures often required, basicity can cause side reactions |
| Deoxyfluorination | DAST, XtalFluor®, Fluolead™ | High efficiency for OH to F conversion, good functional group tolerance | DAST is thermally unstable, can generate acidic byproducts |
Data Summary Table
The following table summarizes representative data for the fluorination of piperidine derivatives using different reagents.
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| N-Boc-4-hydroxypiperidine | DAST | CH2Cl2, -78 °C to rt | N-Boc-4-fluoropiperidine | 85 | |
| N-Boc-3-hydroxypiperidine | XtalFluor-E® | CH2Cl2, -78 °C to rt | N-Boc-3-fluoropiperidine | 90 | |
| 1-(tert-butoxycarbonyl)-4-(trifluoromethylsulfonyloxy)piperidine | CsF | t-BuOH, 80 °C | 1-(tert-butoxycarbonyl)-4-fluoropiperidine | 75 | |
| N-benzyl-4-piperidone | Selectfluor® | MeCN, rt | 2-fluoro-N-benzyl-4-piperidone | 60 |
Experimental Protocols
The following are representative, detailed protocols for common fluorination reactions on piperidine scaffolds.
Representative Protocol for Electrophilic Fluorination of an Enamine Precursor using Selectfluor®
This protocol describes the synthesis of an α-fluoropiperidine derivative from an enamine precursor.
Caption: Workflow for Electrophilic Fluorination.
Representative Protocol for Nucleophilic Fluorination of a Hydroxypiperidine using a Deoxyfluorinating Reagent (e.g., XtalFluor-E®)
This protocol details the conversion of a hydroxypiperidine to a fluoropiperidine.
Caption: Workflow for Deoxyfluorination.
Mechanistic Insights
Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing reaction conditions.
Mechanism of Electrophilic Fluorination with N-F Reagents
The fluorination of an enamine with an N-F reagent like Selectfluor® is believed to proceed through a single electron transfer (SET) mechanism.
Caption: Electrophilic Fluorination Mechanism.
Mechanism of Deoxyfluorination with DAST and Analogs
Deoxyfluorination with reagents like DAST proceeds via an intermediate alkoxyaminosulfurane, which then undergoes intramolecular nucleophilic attack by fluoride.
Caption: Deoxyfluorination Mechanism.
Conclusion and Future Outlook
The synthesis of fluorinated piperidines is a vibrant area of research with significant implications for drug discovery. A variety of reliable methods are now available, each with its own strengths and weaknesses. Electrophilic N-F reagents like Selectfluor® are excellent for the fluorination of electron-rich piperidine derivatives, while deoxyfluorinating agents such as XtalFluor® provide a mild and efficient route from readily available hydroxypiperidines.
Future developments in this field will likely focus on the discovery of new, more selective, and sustainable fluorinating reagents. The development of catalytic and enantioselective methods for the direct C-H fluorination of piperidines remains a major goal, as this would provide the most atom-economical and efficient route to these valuable compounds. As our understanding of fluorine's role in medicinal chemistry continues to grow, so too will the demand for innovative methods to synthesize fluorinated piperidines.
References
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L. N. Trammell, S. G. Mahon, M. A. Tius, J. Am. Chem. Soc.2014 , 136, 5831-5834. [Link]
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G. S. Lal, C. Pez, R. J. Pesaresi, F. M. Prozonic, H. Cheng, J. Org. Chem.1999 , 64, 7048-7054. [Link]
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D. Cahard, C. Salcedo, A. M. E. Richecoeur, J. C. Plaquevent, Tetrahedron: Asymmetry2000 , 11, 21, 4299-4306. [Link]
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T. Umemoto, S. Fukami, G. Tomizawa, K. Harasawa, K. Kawada, K. Tomita, J. Am. Chem. Soc.1990 , 112, 8563-8575. [Link]
A Comparative Guide to the Synthetic Routes of 3-Amino-3-Fluoropiperidines
The 3-amino-3-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the C3 position, adjacent to the amino group, profoundly influences the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP). These modifications can lead to enhanced metabolic stability, improved cell permeability, and favorable binding interactions with biological targets, making this structural unit highly sought after in the development of novel therapeutics.[1][2]
This in-depth technical guide provides a comparative analysis of the prominent synthetic strategies for accessing 3-amino-3-fluoropiperidines. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to assist researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of 3-amino-3-fluoropiperidines presents a unique stereochemical challenge: the creation of a quaternary stereocenter bearing both a fluorine and a nitrogen atom. The methods developed to address this challenge can be broadly categorized into two main approaches:
-
Stereoselective construction of the C-F and C-N bonds on a pre-formed ring or acyclic precursor.
-
Modification of a chiral precursor where the stereochemistry is already established.
This guide will focus on four principal strategies that exemplify these approaches:
-
Diastereoselective Hydrogenation of Fluoropyridine Derivatives
-
Enzymatic Dynamic Kinetic Asymmetric Transamination
-
Ring Expansion of Chiral Prolinol Derivatives
-
Fluorination of Acyclic Precursors followed by Cyclization
Below is a high-level overview of these synthetic pathways.
Caption: High-level overview of the main synthetic strategies towards 3-amino-3-fluoropiperidines.
Strategy 1: Diastereoselective Hydrogenation of Fluoropyridine Derivatives
The hydrogenation of readily available fluoropyridine precursors is a robust and scalable method for accessing cis-fluorinated piperidines.[3][4] This approach leverages the directing effect of the fluorine substituent and the nitrogen atom in the ring to achieve high diastereoselectivity. A particularly effective variation involves the asymmetric hydrogenation of a fluoroenamide derived from a pyridine starting material.[1][5]
Mechanistic Rationale
The synthesis of syn-3-fluoro-4-aminopiperidine, a key intermediate for a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, exemplifies this strategy.[6][7][8] The process begins with the partial reduction of a protected 3-fluoro-4-aminopyridine to form a tetrahydropyridine intermediate (a fluoroenamide). The crucial step is the subsequent asymmetric hydrogenation, where a chiral catalyst, typically a Ruthenium complex with a chiral phosphine ligand, coordinates to the double bond. Hydrogen is delivered from a specific face of the enamide, directed by the catalyst's chiral environment, to establish the desired syn stereochemistry between the fluorine and the amino group.
The choice of catalyst and reaction conditions is critical to minimize side reactions, such as C-F bond hydrogenolysis.[8]
Caption: Workflow for the asymmetric hydrogenation of a fluoroenamide.
Experimental Protocol: Asymmetric Hydrogenation
The following protocol is adapted from the synthesis of a key intermediate for a CGRP receptor antagonist.[1][8]
-
Synthesis of the Fluoroenamide Substrate: 3-Fluoro-4-aminopyridine is first protected, for example, by benzoylation. The pyridine nucleus is then activated by forming a benzyl pyridinium salt. Partial reduction with sodium borohydride in methanol yields the desired fluoro-enamide substrate.[1]
-
Asymmetric Hydrogenation: In a high-pressure reactor, the fluoroenamide substrate is dissolved in a suitable solvent mixture (e.g., MeTHF-MeOH). A pre-formed chiral catalyst, such as (COD)Ru(Me-allyl)₂ with a chiral phosphine ligand (e.g., a derivative of SEGPHOS), is added (typically 1-3 mol%).
-
Reaction Execution: The reactor is purged and pressurized with hydrogen gas (e.g., 500 psi). The reaction is heated (e.g., 40 °C) and stirred for an extended period (e.g., 72 hours).
-
Work-up and Deprotection: After the reaction, the catalyst is removed, and the product is isolated. Subsequent deprotection steps (e.g., hydrogenolysis to remove benzyl and benzoyl groups) yield the final syn-3-fluoro-4-aminopiperidine.
Performance and Comparison
| Parameter | Asymmetric Hydrogenation of Fluoroenamide |
| Starting Material | 3-Fluoro-4-aminopyridine |
| Key Reagents | Chiral Ru-catalyst, H₂ gas |
| Yield | ~70% (for the hydrogenation step)[8] |
| Diastereoselectivity | High for syn isomer |
| Enantioselectivity | >99% ee (after SFC purification)[8] |
| Advantages | High stereoselectivity, scalable. |
| Disadvantages | Requires high-pressure equipment, potential for C-F hydrogenolysis, expensive catalyst.[8] |
Strategy 2: Enzymatic Dynamic Kinetic Asymmetric Transamination
Biocatalysis offers a green and highly efficient alternative to traditional chemical methods. The use of ω-transaminase (ω-TA) enzymes for the asymmetric amination of a prochiral ketone is a powerful strategy that can achieve high stereoselectivity in a single step under mild conditions.[1][9][10] This approach is particularly attractive for large-scale synthesis due to its operational simplicity and reduced environmental impact.[7]
Mechanistic Rationale
This method employs a dynamic kinetic resolution. An N-protected 3-piperidone substrate, fluorinated at the adjacent C4 position, is used as the starting material. A transaminase enzyme, with pyridoxal-5'-phosphate (PLP) as a cofactor, catalyzes the transfer of an amino group from an amine donor (commonly isopropylamine) to the ketone.[10]
The key to the "dynamic" aspect is that the stereocenter bearing the fluorine is labile under the reaction conditions (typically basic pH), allowing for in-situ epimerization. This means that even if the starting fluoroketone is a racemic mixture, the enzyme can selectively convert the desired ketone enantiomer to the product amine, while the undesired ketone enantiomer epimerizes to the reactive form. This allows for a theoretical yield of 100% of a single product diastereomer.[1]
Caption: Workflow for dynamic kinetic asymmetric transamination.
Experimental Protocol: Enzymatic Transamination
The following is a representative protocol for the enzymatic synthesis of a chiral aminopiperidine.[1][9][10]
-
Reaction Setup: In a buffered aqueous solution (e.g., 0.2 M borate buffer, pH 10.5), dissolve the amine donor (e.g., 1 M isopropylamine) and the PLP cofactor (e.g., 1 g/L).
-
Enzyme Addition: Add the ω-transaminase enzyme (e.g., ATA-303, often used as a lyophilized powder or immobilized on a solid support).
-
Substrate Addition: Add the N-Boc-4-fluoro-3-piperidone substrate, often dissolved in a co-solvent like DMSO to improve solubility.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 45 °C) for 24 hours. The pH may need to be controlled throughout the reaction. Acetone, the byproduct of the transamination, can be removed (e.g., via a nitrogen sweep) to drive the equilibrium towards the product.[1]
-
Work-up and Purification: After the reaction, the enzyme is removed (by filtration if immobilized), and the product is extracted with an organic solvent. Standard chromatographic purification yields the enantiomerically and diastereomerically pure product.
Performance and Comparison
| Parameter | Enzymatic Asymmetric Transamination |
| Starting Material | N-protected 4-fluoro-3-piperidone |
| Key Reagents | ω-Transaminase, PLP, Amine donor |
| Yield | ~66%[1] |
| Diastereoselectivity | 15:1 (syn:anti)[1] |
| Enantioselectivity | 96% ee[1] |
| Advantages | High stereoselectivity, mild "green" conditions, avoids heavy metals, potentially lower cost at scale. |
| Disadvantages | Requires synthesis of the fluoroketone substrate, enzyme cost and stability can be a factor. |
Strategy 3: Ring Expansion of Chiral Prolinol Derivatives
This elegant strategy constructs the fluorinated piperidine ring by expanding a smaller, readily available chiral pyrrolidine ring. It provides excellent stereocontrol, starting from the chiral pool (L-proline). This method has been successfully applied to the synthesis of 3-amino-5-fluoropiperidines, which are constitutional isomers of our primary target but are valuable building blocks in their own right.[11][12] The underlying principles are highly relevant for stereocontrolled synthesis.
Mechanistic Rationale
The synthesis begins with an N-alkyl prolinol. The hydroxyl group is activated using a deoxofluorinating agent (e.g., DAST or XtalFluor-E). This activation facilitates an intramolecular nucleophilic attack by the ring nitrogen, forming a strained, bicyclic aziridinium ion intermediate. This intermediate is then regioselectively opened by a nucleophile. When a fluoride source is used as the nucleophile, a 3-fluoropiperidine is formed. If an azide nucleophile is used, a 3-azidopiperidine is produced, which can be subsequently reduced to the corresponding 3-aminopiperidine.[13] The regioselectivity of the ring-opening is influenced by the substituents on the nitrogen and the reaction conditions.
Caption: Workflow for the ring expansion of prolinols.
Experimental Protocol: Ring Expansion via Aziridinium Ion
This protocol is generalized from the synthesis of 3-azido- and 3-aminopiperidines.[13]
-
Activation and Cyclization: To a solution of the N-alkyl prolinol in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), add the activating agent (e.g., XtalFluor-E). The mixture is stirred to allow for the formation of the aziridinium intermediate.
-
Nucleophilic Opening: The nucleophile (e.g., tetrabutylammonium azide) is added to the reaction mixture, which is then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the 3-substituted piperidine.
-
Reduction (for azido derivatives): The isolated 3-azidopiperidine is reduced to the 3-aminopiperidine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction.
Performance and Comparison
| Parameter | Ring Expansion of Prolinols |
| Starting Material | L-Prolinol derivatives |
| Key Reagents | Deoxofluorinating agent, Nucleophile (F⁻ or N₃⁻) |
| Yield | Good to excellent |
| Diastereoselectivity | High, controlled by the starting chiral material |
| Enantioselectivity | Excellent (derived from L-proline) |
| Advantages | Excellent stereocontrol, access to enantiopure products from the chiral pool. |
| Disadvantages | Typically produces constitutional isomers (e.g., 3-amino-5-fluoro), regioselectivity of ring-opening can be an issue. |
Strategy 4: Fluorination of Acyclic Precursors and Cyclization
This strategy constructs the fluorinated piperidine ring from a linear precursor. The key steps involve introducing the fluorine atom at an early stage and then building the heterocyclic ring. This approach offers flexibility in the placement of substituents. A notable example is the synthesis of 3-aminomethyl-3-fluoropiperidines.[14][15]
Mechanistic Rationale
The synthesis starts with an active methylene compound, such as ethyl 3-chloropropyl-2-cyanoacetate. This substrate undergoes electrophilic fluorination using a reagent like N-fluorodibenzenesulfonimide (NFSI).[14][16][17] The fluorine is installed adjacent to the cyano and ester groups. The ester is then converted to an amide. Subsequent base-mediated intramolecular cyclization occurs via nucleophilic attack of the amide nitrogen onto the carbon bearing the chloroalkyl group, forming a lactam. Finally, simultaneous reduction of the lactam and the nitrile with a strong reducing agent like borane yields the desired 3-aminomethyl-3-fluoropiperidine.
Caption: Workflow for the synthesis via an acyclic precursor.
Experimental Protocol: Acyclic Fluorination and Cyclization
The following protocol is adapted from the synthesis of 3-aminomethyl-3-fluoropiperidines.[14]
-
Fluorination: The starting ester, ethyl 3-chloropropyl-2-cyanoacetate, is treated with NFSI in the presence of a base to afford the α-fluorinated product.
-
Amidation: The ester group of the fluorinated intermediate is converted into a primary or secondary amide by reaction with the desired amine.
-
Cyclization: The N-alkyl-5-chloro-2-cyano-2-fluoropentanamide is treated with a base (e.g., sodium hydride) to effect an intramolecular cyclization, yielding the 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitrile.
-
Reduction: The resulting lactam-nitrile is reduced with a borane source (e.g., BH₃·THF) to simultaneously reduce the lactam and nitrile functionalities, affording the final 3-aminomethyl-3-fluoropiperidine.
Performance and Comparison
| Parameter | Acyclic Fluorination & Cyclization |
| Starting Material | Acyclic active methylene compounds |
| Key Reagents | Electrophilic fluorinating agent (NFSI), Base, Reducing agent (Borane) |
| Yield | Good overall yields[14] |
| Stereoselectivity | Produces a racemic mixture unless a chiral resolution or asymmetric step is introduced. |
| Advantages | High flexibility, convergent approach. |
| Disadvantages | Multi-step sequence, stereocontrol can be challenging, produces a different substitution pattern (3-aminomethyl). |
Summary and Outlook
The choice of a synthetic route to 3-amino-3-fluoropiperidines is a multifactorial decision that balances stereochemical requirements, scalability, cost, and sustainability goals.
| Synthetic Strategy | Key Features | Best Suited For |
| Asymmetric Hydrogenation | High stereoselectivity, scalable process. | Large-scale synthesis where a specific stereoisomer is required and investment in catalyst and equipment is feasible. |
| Enzymatic Transamination | Excellent stereoselectivity, green chemistry principles, mild conditions. | Environmentally conscious process development, particularly when the fluoroketone precursor is accessible. |
| Ring Expansion | Utilizes the chiral pool for excellent enantiocontrol. | Synthesis of specific, enantiopure constitutional isomers and derivatives where stereochemistry is paramount. |
| Acyclic Fluorination/Cyclization | Flexible and convergent approach. | Exploratory chemistry and the synthesis of analogues with varied substitution patterns, especially when stereochemistry is not the primary driver. |
The Asymmetric Hydrogenation and Enzymatic Transamination routes represent the state-of-the-art for the synthesis of the medicinally relevant syn-3-fluoro-4-aminopiperidine core, with the enzymatic route being particularly favored for its cost-effectiveness and green credentials on an industrial scale.[1][7] The Ring Expansion method remains a powerful academic tool for accessing enantiopure fluorinated piperidines from chiral starting materials. The Acyclic approach provides significant flexibility for creating diverse libraries of related compounds.
Future developments in this field will likely focus on the discovery of new, more efficient catalysts (both chemical and biological) and the development of novel fluorination reactions that can be applied late-stage to complex piperidine scaffolds with high regio- and stereoselectivity.
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Phillips, E. M., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006–8018. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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Couturier, C., et al. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry, 20(17), 5024-34. [Link]
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Wagener, T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7856-7862. [Link]
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ResearchGate. (2009). Synthesis of 3-Aminomethyl-3-fluoropiperidines. [Link]
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Cochi, A., et al. (2011). Access to optically active 3-azido- and 3-aminopiperidine derivatives by enantioselective ring expansion of prolinols. Organic Letters, 13(18), 4822-4825. [Link]
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Castro, J. L., et al. (1998). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 41(14), 2667-2670. [Link]
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Contente, M. L., et al. (2014). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 10, 2850-2856. [Link]
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Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2139-2147. [Link]
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Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10969-10976. [Link]
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ResearchGate. (2016). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]
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Gouverneur, V., et al. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 227, 109371. [Link]
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Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]
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A Comparative Guide to Chiral HPLC Separation of 3-Fluoropiperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds is a widely used strategy in medicinal chemistry to modulate key drug properties such as metabolic stability and receptor binding affinity.[1][2] Consequently, 3-fluoropiperidine derivatives are increasingly prevalent in drug candidates, making the resolution of their enantiomers a critical step in pharmaceutical development. Regulatory agencies often mandate the characterization and marketing of the single, active enantiomer to ensure safety and efficacy.[3]
This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3-fluoropiperidine derivatives. We will delve into the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide actionable experimental protocols.
The Central Role of the Chiral Stationary Phase (CSP)
The success of a chiral separation hinges on the selection of an appropriate CSP.[4] For piperidine derivatives, which are basic compounds, polysaccharide-based CSPs are particularly effective and widely utilized.[5][6] These CSPs, typically derivatives of cellulose or amylose, offer a broad range of selectivities due to their complex three-dimensional structures that allow for multiple types of interactions.[3][7]
The primary mechanism of chiral recognition on polysaccharide CSPs involves the formation of transient diastereomeric complexes with the analyte enantiomers.[5] This recognition is driven by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide polymer.[8][9] For 3-fluoropiperidine derivatives, the basic nitrogen atom and the polar C-F bond are key interaction points.
Comparative Analysis of Polysaccharide-Based CSPs
Polysaccharide-based CSPs are available in two main formats: coated and immobilized. Coated CSPs, while often providing excellent enantioseparation, have limited solvent compatibility.[7][10] Immobilized CSPs, where the polysaccharide derivative is covalently bonded to the silica support, offer greater solvent flexibility, allowing for the use of a wider range of organic solvents and enhancing method development possibilities.[7]
| Chiral Stationary Phase (CSP) | Selector | Typical Mobile Phase (Normal Phase) | Key Advantages | Considerations |
| Chiralpak® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (IPA) or Ethanol (EtOH) with a basic additive (e.g., diethylamine, DEA) | Broad applicability, often provides good resolution for basic compounds.[5][11] | Coated version (AD-H) has solvent restrictions. |
| Chiralcel® OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (IPA) or Ethanol (EtOH) with a basic additive | Often complementary to AD phases, excellent performance for many racemates.[10] | Coated version (OD-H) has solvent restrictions. |
| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane/IPA or EtOH with a basic additive | Can provide unique selectivity for certain compounds. | May be less universally successful than AD or OD phases. |
| Lux® Cellulose-3 | Cellulose tris(4-methylbenzoate) | Acetonitrile/Methanol with additives | Demonstrated success in separating piperidine fungicides.[12] |
Note: The addition of a small amount of a basic modifier like diethylamine (DEA) or isopropylamine to the mobile phase is crucial when separating basic analytes like 3-fluoropiperidine. This additive minimizes peak tailing by neutralizing acidic sites on the silica surface and improving chromatographic peak shape.[11]
Experimental Protocols & Method Development
A systematic approach to method development is key to achieving a successful and robust chiral separation.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Representative Screening Protocol
This protocol describes a generic screening method for the chiral separation of a 3-fluoropiperidine derivative.
1. Instrumentation:
-
An analytical HPLC or UHPLC system with a UV detector.
2. Chiral Stationary Phases for Screening:
-
A selection of polysaccharide-based columns such as Chiralpak IA, Chiralcel IB, Chiralpak AD-H, and Chiralcel OD-H (e.g., 250 x 4.6 mm, 5 µm).
3. Mobile Phase Preparation:
-
Prepare stock solutions of mobile phase modifiers. A common choice is a mixture of Hexane and a polar organic solvent like Isopropanol (IPA) or Ethanol (EtOH).
-
Add a basic additive, such as 0.1% diethylamine (v/v), to the polar organic solvent portion of the mobile phase.
4. Chromatographic Conditions:
-
Mobile Phase: Start with a screening gradient or isocratic conditions such as 90:10 Hexane:IPA (with 0.1% DEA).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25-40°C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm, or higher if a suitable chromophore is present). For compounds lacking a strong chromophore, derivatization may be necessary.[11]
-
Injection Volume: 5-10 µL.
5. Data Analysis:
-
Evaluate the chromatograms for any signs of peak splitting or separation.
-
Calculate the resolution (Rs) between the enantiomer peaks. A baseline separation is generally considered to be achieved when Rs ≥ 1.5.
Optimization of the Separation
Once a promising CSP and mobile phase system are identified, further optimization can be performed to improve resolution and reduce analysis time.
-
Mobile Phase Composition: Fine-tune the ratio of the non-polar and polar components of the mobile phase. Increasing the percentage of the polar solvent will generally decrease retention times.
-
Alcohol Modifier: The choice of alcohol (e.g., ethanol vs. isopropanol) can significantly impact selectivity.
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, therefore, the separation.
Chiral Recognition Mechanism Visualization
The separation of enantiomers on a polysaccharide-based CSP is a result of the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral selector.
Caption: Interaction model of enantiomers with a polysaccharide CSP.
Conclusion
The successful chiral separation of 3-fluoropiperidine derivatives by HPLC is readily achievable through a systematic screening of polysaccharide-based chiral stationary phases. The use of immobilized CSPs provides greater flexibility in method development. By carefully selecting the CSP and optimizing the mobile phase composition, researchers can develop robust and reliable methods for the analysis of these important pharmaceutical building blocks. Supercritical Fluid Chromatography (SFC) also presents a powerful alternative, often providing faster separations.[5][11]
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A Comparative Analysis of pKa Values in Fluorinated vs. Non-Fluorinated Piperidines: A Guide for Drug Development Professionals
For researchers and scientists immersed in the intricate world of drug discovery and development, the piperidine moiety is a familiar and valuable scaffold. Its prevalence in pharmaceuticals underscores the importance of understanding how subtle structural modifications can profoundly impact its physicochemical properties. One such modification, fluorination, has emerged as a powerful tool in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and, critically, basicity (pKa). This guide provides an in-depth, objective comparison of the pKa values of fluorinated and non-fluorinated piperidines, supported by experimental data, to inform rational drug design.
The Inductive Effect of Fluorine: A Double-Edged Sword in pKa Modulation
The basicity of the piperidine nitrogen is a key determinant of its behavior in a biological system. It influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding. The introduction of a highly electronegative fluorine atom to the piperidine ring significantly alters the electron density around the nitrogen, thereby modulating its pKa.
This phenomenon is primarily governed by the inductive effect , where the electron-withdrawing fluorine atom pulls electron density away from the nitrogen through the sigma bonds of the carbon framework.[1][2] This reduction in electron density on the nitrogen makes the lone pair less available for protonation, resulting in a weaker base and consequently, a lower pKa value for the conjugate acid.[1]
The magnitude of this pKa depression is not uniform and is highly dependent on the position of the fluorine atom on the piperidine ring. The closer the fluorine is to the nitrogen atom, the stronger its inductive effect and the more pronounced the decrease in pKa. Furthermore, the stereochemical orientation of the fluorine atom (axial vs. equatorial) can also play a role in fine-tuning the basicity.[3][4]
Comparative pKa Values: An Experimental Overview
The following table summarizes experimentally determined pKa values for piperidine and several of its fluorinated derivatives, providing a clear quantitative comparison.
| Compound | Structure | pKa of Conjugate Acid | pKa Shift (ΔpKa) from Piperidine |
| Piperidine | 11.2[5] | - | |
| 4-Fluoropiperidine | 9.4[6] | -1.8 | |
| 3-Fluoropiperidine | 8.48 (Predicted) | -2.72 | |
| 4,4-Difluoropiperidine | 7.4 | -3.8 | |
| 3,3-Difluoropiperidine | 5.3 | -5.9 |
Note on 2-Fluoropiperidine: Extensive literature searches did not yield a reliable experimental pKa value for 2-fluoropiperidine. However, based on the principles of the inductive effect, it is anticipated to have the lowest pKa among the monofluorinated isomers due to the fluorine atom's proximity to the nitrogen. The effect is expected to be substantial, likely resulting in a pKa significantly lower than that of 3-fluoropiperidine.
Key Insights from the Data:
-
Positional Dependence: The data clearly illustrates that the position of the fluorine atom has a dramatic impact on the pKa. The pKa decrease is more significant when the fluorine is at the 3-position compared to the 4-position, reflecting the shorter distance and stronger inductive effect.
-
Additive Effect of Multiple Fluorines: The introduction of a second fluorine atom, as seen in the difluoropiperidines, leads to a further and substantial reduction in basicity. This demonstrates the additive nature of the inductive effect.
-
Stereochemistry Matters: Research has shown that the conformational orientation of the fluorine atom (axial vs. equatorial) can also influence the pKa. For instance, in some substituted piperidine systems, an axial fluorine has been observed to have a less pronounced pKa-lowering effect than an equatorial one, a nuance that can be critical in fine-tuning drug candidates.[4]
Visualizing the Inductive Effect
The following diagram illustrates the fundamental principle behind the pKa reduction in fluorinated piperidines. The electronegative fluorine atom withdraws electron density, making the nitrogen's lone pair less available for protonation.
Caption: Inductive effect of fluorine on piperidine basicity.
Experimental Protocols for pKa Determination
Accurate and reproducible pKa determination is crucial for building reliable structure-activity relationships. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Caption: Workflow for pKa determination by potentiometric titration.
-
Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Sample Preparation:
-
Accurately weigh and dissolve the piperidine compound in a suitable solvent (typically deionized water or a co-solvent system like water-methanol for poorly soluble compounds). The final concentration should be in the range of 1-10 mM.
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Immerse the calibrated pH electrode into the solution.
-
For a basic compound like piperidine, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.
-
-
Data Analysis and pKa Calculation:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
UV-Vis Spectrophotometry: A Complementary Approach
For compounds that possess a chromophore near the site of ionization, UV-Vis spectrophotometry offers an excellent alternative or complementary method for pKa determination.[3] This technique relies on the principle that the protonated and deprotonated forms of a molecule will have different UV-Vis absorption spectra.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the analyte. Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.
-
Spectral Measurement:
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.
-
Identify the wavelength(s) where the difference in absorbance between the fully protonated and fully deprotonated forms is the greatest.
-
-
Data Analysis and pKa Calculation:
-
Plot the absorbance at the chosen wavelength(s) as a function of pH. This will generate a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.
-
Conclusion
The strategic incorporation of fluorine into the piperidine scaffold is a powerful tactic in medicinal chemistry for fine-tuning the basicity of drug candidates. As demonstrated by the experimental data, the position of the fluorine atom has a profound and predictable impact on the pKa, primarily through the inductive effect. A thorough understanding of these structure-pKa relationships, coupled with robust experimental determination of this critical parameter, empowers drug development professionals to design molecules with optimized pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for leveraging the unique properties of fluorine to advance the development of novel and effective therapeutics.
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Melnykov, K. P., et al. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]
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Müller, K., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(24), 2345-2364. Retrieved from [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Guide to Validating the Efficacy of 3-Fluoropiperidine Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization.[1][2] Among the various fluorinated motifs, the 3-fluoropiperidine moiety has garnered significant attention for its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][3] This guide provides a comprehensive framework for validating the efficacy of drug candidates containing this privileged scaffold. We will delve into the causal relationships behind experimental choices, present detailed protocols for key validation assays, and offer a comparative analysis against non-fluorinated analogs, all grounded in scientific literature.
The Rationale for Fluorination: Why the 3-Fluoropiperidine Moiety Enhances Drug-like Properties
The introduction of a fluorine atom at the 3-position of a piperidine ring can profoundly influence a molecule's biological activity through a combination of steric and electronic effects.[4][5] The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for modulating interactions with biological targets and reducing off-target effects, such as hERG channel inhibition.[1][6] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] This can result in improved oral bioavailability and a longer plasma half-life. The conformational preference of the fluorine atom (axial vs. equatorial) can also play a critical role in pre-organizing the molecule for optimal binding to its target protein.[4][9]
A Roadmap for Efficacy Validation: An Integrated Experimental Workflow
Validating the efficacy of a 3-fluoropiperidine-containing drug candidate requires a multi-faceted approach, encompassing in vitro and in vivo studies. The following workflow provides a logical progression for generating a comprehensive data package.
Caption: Experimental workflow for validating 3-fluoropiperidine drug candidates.
Comparative Analysis: 3-Fluoropiperidine Analog vs. Non-Fluorinated Parent
To illustrate the potential advantages of the 3-fluoropiperidine moiety, the following table presents a hypothetical but representative comparison of a fluorinated drug candidate (Compound F) with its non-fluorinated parent (Compound H).
| Parameter | Compound H (Non-Fluorinated) | Compound F (3-Fluoropiperidine) | Rationale for Improvement |
| Target Binding Affinity (Ki, nM) | 15 | 5 | Fluorine may engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) within the binding pocket. |
| Cellular Potency (EC50, nM) | 50 | 10 | Improved membrane permeability and target engagement can lead to enhanced cellular activity.[2] |
| Metabolic Stability (t½ in human liver microsomes, min) | 10 | 60 | The C-F bond is more resistant to oxidative metabolism than a C-H bond, blocking a metabolic "soft spot".[7] |
| hERG Inhibition (IC50, µM) | 2 | >30 | Reduced basicity of the piperidine nitrogen due to the electron-withdrawing fluorine can decrease affinity for the hERG channel.[1] |
| Oral Bioavailability (%) | 15 | 60 | Increased metabolic stability and potentially improved absorption contribute to higher oral bioavailability.[10] |
Detailed Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is crucial for assessing the intrinsic clearance of a compound.[7][11][12]
Materials:
-
Test compound and non-fluorinated analog (10 mM stock in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare the NADPH regenerating system. Dilute test compounds and controls to an intermediate concentration in buffer.
-
Incubation: In a 96-well plate, add liver microsomes to the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add the test compounds to the microsome suspension to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the remaining parent compound concentration at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Cell-Based Potency Assay (Example: GPCR Target)
This assay determines the functional potency of the compound in a cellular context.[13][14]
Materials:
-
A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Test compound and non-fluorinated analog
-
Reference agonist/antagonist for the target GPCR
-
Assay buffer
-
Detection reagents (e.g., for measuring downstream signaling molecules like cAMP or intracellular calcium)
-
Multi-well assay plates
-
Plate reader
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference compound in the assay buffer.
-
Treatment: Remove the cell culture medium and add the compound dilutions to the cells. Incubate for a specified period at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol. For example, for a Gs-coupled GPCR, a cAMP assay kit would be used.
-
Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
hERG Inhibition Assay (Automated Patch Clamp)
This assay is a regulatory requirement to assess the risk of cardiac arrhythmia.[15][16]
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells)
-
Test compound and non-fluorinated analog
-
Positive control hERG inhibitors (e.g., dofetilide, terfenadine)
-
Extracellular and intracellular solutions for patch-clamp recording
-
Automated patch-clamp system
Procedure:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension in the extracellular solution.
-
Compound Application: Load the test compounds, controls, and vehicle onto the automated patch-clamp system.
-
Patch-Clamp Recording: The system will automatically perform whole-cell patch-clamp recordings. A voltage protocol is applied to elicit hERG channel currents.
-
Data Acquisition: Record the baseline hERG current, then apply the test compounds at increasing concentrations and record the resulting current inhibition.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each compound concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.
Visualizing the Impact of 3-Fluoropiperidine on Drug Properties
The following diagram illustrates the logical relationships between the incorporation of a 3-fluoropiperidine moiety and the resulting improvements in key drug-like properties.
Caption: Impact of the 3-fluoropiperidine moiety on drug properties.
Conclusion
The validation of drug candidates containing the 3-fluoropiperidine moiety requires a rigorous and systematic approach. By understanding the underlying principles of how fluorine influences molecular properties and by employing a suite of well-designed in vitro and in vivo assays, researchers can effectively de-risk and advance promising therapeutic agents. The comparative data and detailed protocols provided in this guide serve as a valuable resource for drug discovery professionals seeking to harness the "fluorine advantage" in their quest for safer and more effective medicines.
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Cioffi, C. L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7735-7740. [Link]
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de Oliveira, R. B., et al. (2015). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 23(17), 5559–5567. [Link]
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A Senior Application Scientist's Guide to the LC-MS Analysis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore the nuances of method development, compare its performance against viable alternatives, and provide the experimental rationale to empower you to select the optimal analytical strategy for your research needs.
Introduction to the Analyte and its Challenges
This compound is a chiral, fluorinated piperidine derivative. Its structure presents several analytical challenges:
-
Polarity: The presence of a primary amine and the overall structure contribute to its polar nature, which can make retention on traditional reversed-phase liquid chromatography (RPLC) columns difficult.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV chromophore, making UV-based quantification challenging and necessitating mass spectrometric detection for sensitivity and specificity.
-
Thermal Lability: The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can undergo in-source fragmentation in the mass spectrometer, complicating data interpretation.[1][2][3]
-
Chirality: The molecule contains a stereocenter, requiring chiral-specific analytical methods to differentiate enantiomers, which is often a critical requirement in pharmaceutical development.
LC-MS stands as a premier technique for the analysis of such compounds due to its high sensitivity, selectivity, and applicability to molecules without strong chromophores.[4]
Recommended LC-MS Methodologies
Given the analyte's polarity, two primary LC-MS approaches are recommended: Reversed-Phase Liquid Chromatography (RPLC) with tailored conditions and Hydrophilic Interaction Liquid Chromatography (HILIC).
Methodology 1: Reversed-Phase LC-MS (RPLC)
While challenging for polar compounds, RPLC is a robust and widely used technique. Success hinges on selecting appropriate column chemistry and mobile phase conditions to achieve adequate retention.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95% water/5% acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: A C18 column with polar endcapping or a polar-embedded phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is recommended to enhance retention of polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common MS-friendly additive that aids in the protonation of the analyte for positive ion mode detection.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V. A lower fragmentor voltage is crucial to minimize in-source fragmentation of the Boc group.[3]
-
Mass Range: m/z 50-500.
-
In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺. A key consideration is the characteristic neutral loss of the tert-butyl group or isobutylene from the Boc-protecting group.
-
[M+H]⁺: C₁₁H₂₁FN₂O₂ + H⁺ = m/z 249.1660
-
[M-56+H]⁺ (Loss of isobutylene): C₇H₁₃FN₂O₂ + H⁺ = m/z 193.0983
-
[M-100+H]⁺ (Loss of Boc group): C₆H₁₃FN₂ + H⁺ = m/z 149.1085
The relative abundance of these fragments can be controlled by adjusting the fragmentor/cone voltage. For quantification, it is generally preferable to monitor the parent ion [M+H]⁺.
Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is an excellent alternative to RPLC for highly polar compounds, providing superior retention.[5][6][7] It utilizes a polar stationary phase and a high organic content mobile phase.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in 90:10 acetonitrile:water.
-
Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter. It is critical that the sample diluent has a high organic content similar to the initial mobile phase to ensure good peak shape.
-
-
LC-MS Conditions:
-
LC System: Same as RPLC.
-
Column: A column with a polar stationary phase such as amide, amine, or bare silica (e.g., Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[8]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient:
Time (min) %B 0.0 1 8.0 50 9.0 50 9.1 1 | 12.0 | 1 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Settings similar to the RPLC method, with optimization of the fragmentor voltage.
-
Caption: General workflow for the LC-MS analysis of the target analyte.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques offer complementary information and may be more suitable for specific analytical goals.
| Parameter | LC-MS (RPLC/HILIC) | Nuclear Magnetic Resonance (NMR) | Supercritical Fluid Chromatography (SFC) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Detection of nuclear spin transitions in a magnetic field. | Chromatographic separation using a supercritical fluid as the mobile phase. |
| Primary Output | Mass spectrum and chromatogram, providing molecular weight and purity information. | Spectrum providing detailed structural and conformational information.[9][10] | Chromatogram for separation of compounds, particularly enantiomers. |
| Key Advantage | High sensitivity (ppb-ppt levels), high selectivity, and molecular weight confirmation. | Unambiguous structure elucidation, stereochemical analysis (¹⁹F NMR is particularly powerful for fluorinated compounds).[10][11] | "Green" technique with lower organic solvent consumption, fast separations, excellent for chiral analysis.[12][13] |
| Key Limitation | Potential for in-source fragmentation, matrix effects (ion suppression), does not provide detailed structural connectivity. | Lower sensitivity (requires mg of sample), complex mixture analysis is difficult without prior separation. | Requires specialized instrumentation, less suitable for highly polar, non-volatile compounds without derivatization. |
| Best For | Purity assessment, impurity profiling, reaction monitoring, and quantification. | Definitive structural confirmation of the final product, conformational analysis. | Chiral purity determination (enantiomeric excess), high-throughput screening.[14][15] |
In-Depth Look at Alternative Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the definitive structural confirmation of this compound.
-
¹H NMR: Will confirm the presence of the tert-butyl group (singlet around 1.4 ppm), and the various piperidine and aminomethyl protons, though complex splitting patterns are expected.
-
¹³C NMR: Will show distinct signals for all 11 carbon atoms.
-
¹⁹F NMR: This is particularly insightful for fluorinated compounds. The chemical shift and coupling constants (e.g., J-coupling to adjacent protons) can provide critical information about the fluorine's environment and the conformation of the piperidine ring.[10][11] Studies on similar fluorinated piperidines have used NMR to determine the preference for axial or equatorial fluorine orientation.[9][10]
Supercritical Fluid Chromatography (SFC)
For determining the enantiomeric purity of the analyte, SFC is often superior to chiral LC. The use of supercritical CO₂ as the main mobile phase component leads to low viscosity and high diffusivity, enabling faster separations and higher efficiencies.[12][13]
-
Sample Preparation: As per LC-MS methods, dissolved in an appropriate solvent (e.g., methanol/isopropanol).
-
SFC Conditions:
-
SFC System: Waters ACQUITY UPC² or similar.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point (e.g., CHIRALPAK series).
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol.
-
Additive: A small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) is often required to improve peak shape for amine-containing compounds.[12]
-
Detection: UV/PDA and/or MS.
-
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Recommendations
The analysis of this compound requires a multi-faceted approach. LC-MS is the cornerstone for routine purity analysis and quantification due to its exceptional sensitivity and selectivity. For this polar analyte, HILIC-MS is recommended as the primary strategy to ensure robust retention and good peak shapes, while a well-developed RPLC method can also be effective.
However, LC-MS alone is insufficient for complete characterization. NMR spectroscopy is non-negotiable for the initial, unambiguous structural confirmation of the synthesized compound. Furthermore, when enantiomeric purity is a critical quality attribute, chiral SFC provides the most efficient and rapid solution .
By understanding the strengths and limitations of each technique, researchers can build a comprehensive analytical data package that ensures the quality, purity, and structural integrity of this valuable synthetic intermediate, thereby accelerating the drug development pipeline.
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]
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Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate. [Link]
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Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separation Science. [Link]
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Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. (n.d.). Agilent Technologies. [Link]
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Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. (2022). ACS Publications. [Link]
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Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. (2020). ACS Publications. [Link]
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Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. (2019). ResearchGate. [Link]
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How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate. [Link]
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19F-NMR spectra for N-Fmoc-protected 3c. (n.d.). ResearchGate. [Link]
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Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. (2011). ACS Publications. [Link]
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LC-MS metabolomics of polar compounds. (2012). PubMed. [Link]
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Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). (2012). PubMed. [Link]
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Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Advanced Materials Technology. [Link]
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An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. (2022). PubMed Central. [Link]
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Chiral Drug Analysis in Forensic Chemistry: An Overview. (2021). MDPI. [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. [Link]
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A Researcher's Guide to Confirming the Stereochemistry of Substituted 3-Fluoropiperidines
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable aspect of modern chemistry. The spatial arrangement of atoms, or stereochemistry, governs molecular interactions, which is the basis of biological activity and therapeutic efficacy. Within the realm of medicinal chemistry, fluorinated N-heterocycles, such as substituted 3-fluoropiperidines, are of increasing interest due to the unique conformational and physicochemical properties imparted by the fluorine atom.[1][2][3] This guide provides a comprehensive comparison of the primary analytical techniques for unambiguously assigning the relative and absolute stereochemistry of this important class of molecules.
The Challenge of the 3-Fluoropiperidine Scaffold
The introduction of a fluorine atom onto the piperidine ring introduces significant conformational complexity. The preference of the fluorine substituent for an axial or equatorial position is influenced by a variety of factors including charge-dipole interactions, hyperconjugation, and solvation effects.[4][5] For instance, in protonated 3-fluoropiperidinium cations, the axial orientation of fluorine is often favored due to stabilizing C-F···HN+ interactions.[5][6] This conformational flexibility, coupled with the presence of multiple stereocenters, necessitates a multi-faceted analytical approach to confidently assign stereochemistry.
A Comparative Overview of Key Analytical Techniques
The determination of stereochemistry in substituted 3-fluoropiperidines relies on a synergistic application of several powerful analytical methods. Each technique offers distinct advantages and limitations, and the choice of method often depends on the specific research question, sample availability, and the desired level of certainty.
| Technique | Principle | Information Provided | Sample Requirement | Key Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D molecular structure, including absolute configuration.[7][8] | High-quality single crystal (~0.1 mg)[9] | The "gold standard" for absolute configuration determination.[9] | Crystal growth can be challenging or impossible for some compounds.[10] |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Relative stereochemistry, conformational analysis, and structural connectivity.[11] | Solution (1-10 mg) | Non-destructive, provides detailed structural information in solution. | Does not directly provide absolute configuration. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase | Separation of enantiomers, determination of enantiomeric purity. | Solution (micrograms to grams) | High-throughput, applicable for both analytical and preparative scales.[][13] | Does not provide structural information for assignment. |
In-Depth Analysis of Core Methodologies
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional structure of molecules, including their absolute configuration.[7][8] The technique relies on the anomalous dispersion of X-rays by the atoms within a well-ordered crystal lattice to differentiate between enantiomers.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge is obtaining a high-quality single crystal. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. A variety of solvents and solvent combinations should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration, while a value near 1 indicates that the inverted structure is correct.[9]
Causality Behind Experimental Choices: The choice of crystallization solvent is critical as it directly influences crystal packing and quality. For molecules that are difficult to crystallize, co-crystallization with a chiral host molecule can sometimes facilitate the formation of suitable crystals.[10]
NMR Spectroscopy: Unraveling Relative Stereochemistry and Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution. For substituted 3-fluoropiperidines, a combination of 1H, 13C, and 19F NMR experiments, along with Nuclear Overhauser Effect (NOE) studies, provides a wealth of structural information.
Key NMR Experiments and Their Insights:
-
¹H NMR: Provides information on proton chemical shifts and coupling constants (J-values). The magnitude of vicinal coupling constants (³JHH) can help determine dihedral angles and thus the relative orientation of substituents.
-
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR.[14][15] The large chemical shift dispersion of ¹⁹F NMR provides a sensitive probe of the local electronic environment.[15][16] Changes in the ¹⁹F chemical shift can indicate different conformations or substitution patterns.[14]
-
¹⁹F-¹H Coupling Constants: Vicinal ¹⁹F-¹H coupling constants (³JFH) are particularly informative for conformational analysis. Large ³JFH values are indicative of an axial fluorine, while smaller values suggest an equatorial orientation.[4]
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[17] This effect is distance-dependent (proportional to 1/r⁶) and is typically observed for protons that are less than 5 Å apart.[17] NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are crucial for determining the relative stereochemistry by identifying protons that are in close spatial proximity.[18][19]
Experimental Protocol: 2D NOESY for Relative Stereochemistry
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a critical parameter and should be optimized to maximize NOE cross-peaks while minimizing spin diffusion.
-
Data Processing and Analysis: Process the 2D data to generate the NOESY spectrum. Cross-peaks in the spectrum indicate spatial proximity between the corresponding protons on the diagonal. The presence or absence of specific cross-peaks can be used to deduce the relative stereochemistry.
Causality Behind Experimental Choices: The choice of a high-field spectrometer enhances sensitivity and spectral dispersion, which is crucial for resolving complex spin systems. The optimization of the mixing time is essential for obtaining meaningful NOE data; too short a time will result in weak cross-peaks, while too long a time can lead to artifacts from spin diffusion.
Diagram: Workflow for Stereochemical Assignment
Caption: A typical workflow for the comprehensive stereochemical analysis of substituted 3-fluoropiperidines.
Chiral Chromatography: Separating Enantiomers and Assessing Purity
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers.[] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
Strengths of Chiral SFC:
-
Speed and Efficiency: SFC often provides faster separations and higher throughput compared to HPLC.[13][20]
-
Reduced Solvent Consumption: The use of supercritical CO₂ as the primary mobile phase significantly reduces the consumption of organic solvents, making it a greener alternative.[][21]
-
High Success Rate: Modern chiral screening strategies using a limited number of complementary CSPs have shown high success rates in resolving a wide range of chiral molecules.[13]
Experimental Protocol: Chiral SFC Method Development
-
Column and Modifier Screening: Screen the compound against a small, diverse set of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak AD, AS, and Chiralcel OD, OJ) using common modifiers like methanol and isopropanol.[13]
-
Optimization: If baseline separation is not achieved during screening, optimize the separation by adjusting parameters such as the modifier percentage, temperature, and back pressure.
-
Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate gram to kilogram quantities of the individual enantiomers.[]
Causality Behind Experimental Choices: The selection of a diverse set of CSPs for the initial screen maximizes the chances of finding a suitable separation. Polysaccharide-based CSPs are often a good starting point due to their broad enantiorecognition capabilities.[21]
Integrated Strategy for Unambiguous Stereochemical Assignment
For a comprehensive and unambiguous determination of the stereochemistry of a substituted 3-fluoropiperidine, an integrated approach is highly recommended.
Diagram: Integrated Stereochemical Confirmation
Caption: An integrated approach combining solution-phase, solid-state, and separation techniques for confident stereochemical assignment.
-
Start with NMR: Utilize a full suite of 1D and 2D NMR experiments, including NOESY, to establish the connectivity and relative stereochemistry of the molecule in solution. Pay close attention to ¹H-¹H and ¹H-¹⁹F coupling constants to gain insights into the preferred conformation.
-
Separate Enantiomers: Employ chiral HPLC or SFC to separate the enantiomers and determine the enantiomeric purity of the sample. This step is crucial if the synthesis is not stereospecific.
-
Confirm with X-ray Crystallography: Whenever possible, obtain a single-crystal X-ray structure of one of the enantiomers. This will provide an unambiguous assignment of both the relative and absolute stereochemistry. The results from X-ray crystallography can then be used to validate the assignments made by NMR.
By synergistically applying these powerful analytical techniques, researchers can confidently and accurately determine the stereochemistry of substituted 3-fluoropiperidines, a critical step in the journey of drug discovery and development.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(45), 14261-14265. Available at: [Link]
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Stout, G. H., & Jensen, L. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. Available at: [Link]
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Stout, G. H., & Jensen, L. H. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Available at: [Link]
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Nairoukh, Z., et al. (2017). The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate. Available at: [Link]
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Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]
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Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]
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Harada, N. (2004). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 16(S1), S27-S54. Available at: [Link]
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Ahlin, A., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH. Available at: [Link]
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Hu, X. G., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed. Available at: [Link]
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Nairoukh, Z., et al. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. Available at: [Link]
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Hu, X. G., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. Available at: [Link]
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Hu, X. G., & O'Hagan, D. (2013). (PDF) Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate. Available at: [Link]
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Fischer, P., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. Available at: [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Available at: [Link]
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On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. Available at: [Link]
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2021). PubMed. Available at: [Link]
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19F-NMR spectra for N-Fmoc-protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... ResearchGate. Available at: [Link]
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De Klerck, K., et al. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A, 1363, 311-322. Available at: [Link]
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Safety Operating Guide
Safe Disposal of Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS No. 620611-27-0, for a related isomer). As a fluorinated piperidine derivative with a thermally labile tert-butyloxycarbonyl (Boc) protecting group, this compound requires careful handling and disposal to ensure personnel safety and environmental protection. Due to the limited availability of specific toxicological data for this exact molecule, it must be treated as a potentially hazardous substance at all times.[1] The procedures outlined below are based on established best practices for handling halogenated organic compounds, Boc-protected amines, and general U.S. Environmental Protection Agency (EPA) hazardous waste regulations.
Hazard Identification and Risk Assessment
-
Piperidine Moiety: The core piperidine structure is a cyclic amine. Piperidine itself is a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[2][3][4]
-
Fluorine Substitution: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent.[5] Thermal decomposition can release hazardous vapors such as hydrogen fluoride (HF), which is highly corrosive and toxic.
-
Aminomethyl Group: Primary amines can be irritating and corrosive.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions or high heat.[6][7][8] Uncontrolled decomposition can release isobutylene and carbon dioxide.[8]
Based on analogs like tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, the compound should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant/damaging, and a respiratory tract irritant .[9]
Table 1: Key Chemical and Safety Data
| Property | Value / Information | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 620611-27-0 (related isomer) | [9] |
| Molecular Formula | C11H21FN2O2 | [9] |
| Molecular Weight | 232.29 g/mol | [9] |
| Presumed Hazards | Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, Respiratory Irritation | [9][10] |
| Primary Disposal Route | Hazardous Waste Stream for Halogenated Organic Compounds | [11][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents |[13] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a multi-step process that begins the moment the material is designated as waste. This workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and specific guidelines for academic laboratories.[14][15][16]
-
Waste Determination: The first step is to declare the material as waste. This includes expired or unwanted pure compounds, contaminated materials (e.g., paper towels, gloves), and solutions from experimental workups.
-
Characterization: All waste containing this compound must be classified as Hazardous Waste . Due to the fluorine content, it should be designated as a halogenated organic waste . Do not mix this waste stream with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[17]
Before handling the waste, ensure the following PPE is worn to prevent exposure:[11][13][18]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.[11]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart. For handling concentrated waste or during spill cleanup, double-gloving is recommended.[11]
-
Body Protection: A flame-resistant laboratory coat is required. For larger quantities, a chemical-resistant apron should also be worn.[11]
-
Respiratory Protection: All handling of open containers of this waste should be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[18][19]
Proper segregation is paramount for safety and cost-effective disposal.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Segregate Waste Streams:
-
Solid Waste: Collect unadulterated compound, contaminated gloves, weigh boats, and absorbent pads in a designated, labeled solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid waste container. As mentioned, this must be a halogenated solvent waste stream.
-
Sharps: Any needles or sharp implements contaminated with the compound must be disposed of in a designated sharps container.
-
-
Label the Container: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other chemical constituents (e.g., solvents).
-
The approximate percentage of each component.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Laboratories typically operate under regulations for Satellite Accumulation Areas (SAA).[14][16]
-
Storage Location: The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.[16]
-
Container Management: Keep the waste container closed at all times except when adding waste.
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16] Once the container is full or has been in the lab for an extended period (e.g., 6-12 months, per institutional policy), it must be moved to a central accumulation area (CAA).[14]
Final disposal of hazardous chemical waste must be managed by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Transportation: The waste will be collected by EHS personnel and transported by a licensed hazardous waste contractor.
-
Ultimate Destruction: The most probable disposal method for halogenated organic compounds is high-temperature incineration.[20] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound, preventing its release into the environment.[5][20] Landfilling in a designated hazardous waste landfill is another possibility, though it is generally considered a containment strategy rather than a destruction method.[20]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the laboratory and restrict access to the affected area.
-
Assess the Spill:
-
Small Spill (Manageable by lab staff): If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Don appropriate PPE (including double gloves and eye protection). Contain the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical spill kit). Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11][21]
-
Large Spill (Requires EHS): For large spills, or any spill you are not comfortable handling, evacuate the area immediately. Close the laboratory door and contact your institution's EHS emergency response team.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound from use to final disposal.
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Personal protective equipment for handling Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Comprehensive Safety Guide: Handling Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that cutting-edge chemistry is conducted with the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling this compound, a valuable fluorinated piperidine building block in modern drug discovery.[1][2] The protocols herein are designed not as a mere checklist, but as a self-validating system rooted in the fundamental principles of chemical hazard mitigation.
Hazard Assessment & Risk Profile
Understanding the "why" behind safety protocols begins with the molecule itself. The hazard profile of this compound is derived from its constituent functional groups: the Boc-protected piperidine ring, the primary aminomethyl group, and the carbon-fluorine bond. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust risk assessment can be synthesized from data on structurally analogous compounds.[3][4][5]
The primary hazards are associated with its amine functionality and potential as a fine powder or vapor.[6][7] These include irritation to the skin, eyes, and respiratory system, and potential for harm if swallowed.[3][5]
| Hazard Class | GHS Hazard Statement | Precautionary Statements (Selected) | Primary Rationale |
| Skin Irritation | H315: Causes skin irritation.[3][5] | P280: Wear protective gloves/protective clothing.[3] P264: Wash hands thoroughly after handling.[3][5] | The amine group can be corrosive or irritating to skin tissue. |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[3][5] | P280: Wear eye/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] | Amine compounds are particularly hazardous to the eyes and can cause serious, lasting damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][5] | P261: Avoid breathing dust/fume/vapors.[5] P271: Use only outdoors or in a well-ventilated area.[3][4][5] | Fine powders or vapors can irritate the mucous membranes of the respiratory tract. |
| Acute Oral Toxicity | H302: Harmful if swallowed.[3] | P270: Do not eat, drink or smoke when using this product.[3][4] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] | Ingestion can lead to systemic toxicity. |
The Core Principle of Hierarchical Controls
Personal Protective Equipment (PPE) is the final, not the first, line of defense. A comprehensive safety culture prioritizes the hierarchy of controls, a systematic approach to minimizing risk. This framework ensures that reliance on PPE is minimized by implementing more effective controls first.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
For this compound, Engineering Controls (e.g., a certified chemical fume hood) and Administrative Controls (this guide, laboratory-specific SOPs) are mandatory prerequisites before any handling occurs.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated with the potential for exposure. The following matrix outlines the minimum required PPE for different operational tiers.
| Operational Tier | Task Examples | Eyes/Face | Hands | Body | Respiratory |
| Tier 1: Standard Handling | • Handling sealed containers• Preparing solutions in a fume hood | ANSI Z87.1 certified safety glasses with side shields. | Nitrile gloves (ensure no breakthrough). | Laboratory coat. | Not required if handled exclusively within a certified fume hood. |
| Tier 2: Increased Exposure Risk | • Weighing solid powder outside of a glovebox• Solvent transfers• Column chromatography | Chemical splash goggles.[8] | Double-gloving with nitrile or neoprene gloves. | Laboratory coat. Consider a chemically resistant apron. | A NIOSH-approved respirator with organic vapor/amine cartridges may be required based on risk assessment, especially if a fume hood is not available.[4] |
| Tier 3: Emergency Response | • Spill cleanup | Full-face shield over chemical splash goggles. | Heavy-duty chemical resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or apron over lab coat. | Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) is mandatory.[9] |
Procedural Guidance: Step-by-Step Workflows
Workflow 1: Weighing and Preparing Solutions
This protocol is designed to minimize the generation of airborne particulates and prevent contamination.
-
Preparation: Don all Tier 2 PPE before entering the designated work area. Ensure the chemical fume hood sash is at the proper working height.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
-
Tare: Place the weigh boat on the analytical balance (if inside the hood) or a tared container and record the mass.
-
Dispensing: Carefully dispense the solid from the reagent bottle onto the weigh boat. Avoid creating dust. If dust is generated, allow the hood ventilation to clear it before proceeding.
-
Transfer: Gently transfer the weighed solid into the designated solvent vessel.
-
Rinsing: Use a small amount of the intended solvent to rinse any residual solid from the weigh boat and spatula into the vessel.
-
Closure: Securely cap the solution container.
-
Decontamination: Wipe down the spatula and work surface with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes in the designated halogenated solid waste container.
-
Doffing: Remove PPE in the correct order (gloves first), and wash hands thoroughly.[3]
Workflow 2: Spill Response Plan (<5g)
Immediate and correct action is critical to mitigating the harm from a spill.
Caption: A workflow for managing a small-scale chemical spill.
Decontamination & Waste Disposal Plan
The presence of a fluorine atom classifies this compound and any associated waste as halogenated organic waste .[10][11] This is a critical distinction for proper disposal, as halogenated waste streams require high-temperature incineration and are significantly more costly to manage than non-halogenated streams.[11][12] Co-mingling is a costly and non-compliant error.
Waste Segregation Protocol:
-
Designate Containers: Establish clearly labeled, leak-proof containers with screw-top caps for each waste stream before the experiment begins.[11][13] All containers must be marked with the words "Hazardous Waste".[12]
-
Segregate at the Source: Never mix halogenated and non-halogenated waste.[11][12]
-
Log Contents: Maintain a log sheet on each waste container, detailing the chemical name and approximate quantity of everything added.
-
Container Management: Keep waste containers closed at all times except when adding waste.[13] Store in a designated, well-ventilated satellite accumulation area.
| Waste Stream | Description | Container Type | Disposal Notes |
| Halogenated Liquid Waste | Any solutions containing the title compound, or solvents used for rinsing (e.g., dichloromethane, chloroform).[10][12] | Labeled, sealed solvent carboy. | Do not add acids, bases, or oxidizers. Do not dispose of down the drain.[14] |
| Halogenated Solid Waste | Contaminated gloves, weigh boats, paper towels, silica gel from chromatography. | Labeled, sealed container or lined bucket. | Ensure no free liquids are present. |
| Sharps Waste | Contaminated needles or razor blades. | Puncture-proof sharps container. | Never dispose of sharps in solid or liquid waste containers. |
| Non-Halogenated Liquid Waste | Solvents like acetone, ethanol, hexane, or toluene that have NOT contacted the fluorinated compound.[14] | Separate, labeled solvent carboy. | Kept separate to reduce disposal costs and ensure compliance.[11][12] |
By adhering to these detailed operational and safety plans, researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
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KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
